2-(4-Bromophenyl)propanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDBEACWLCHWRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53086-53-6 | |
| Record name | 2-(4-bromophenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(4-Bromophenyl)propanoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 2-(4-Bromophenyl)propanoic Acid
Introduction
This compound, a member of the arylpropanoic acid class of compounds, serves as a critical building block and intermediate in synthetic organic chemistry and pharmaceutical development. Its molecular architecture, featuring a chiral center, a carboxylic acid functional group, and a brominated aromatic ring, provides a versatile platform for the synthesis of complex molecular targets. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development. The arylpropanoic acid scaffold is renowned in medicinal chemistry, most notably as the core of many Non-Steroidal Anti-inflammatory Drugs (NSAIDs)[1]. The presence of the bromine atom on the phenyl ring further enhances its utility, offering a reactive handle for cross-coupling reactions and other transformations, making it a valuable precursor for creating diverse chemical libraries.
Physicochemical and Structural Properties
Understanding the fundamental physical and chemical properties of this compound is essential for its effective use in research and manufacturing. These properties dictate its solubility, reactivity, and handling requirements.
1.1. Identity and Structure
-
IUPAC Name: this compound[2]
-
Synonyms: 2-(4-Bromophenyl)propionic acid, 4-bromo-α-methyl-benzeneacetic acid[2][4]
The structure consists of a propanoic acid moiety where the alpha-carbon is directly attached to a benzene ring substituted with a bromine atom at the para position.
1.2. Tabulated Physicochemical Data
| Property | Value | Source(s) |
| Molecular Weight | 229.07 g/mol | [2][3] |
| Appearance | White to off-white solid | [3] |
| Melting Point | Not available | |
| Boiling Point | 138-141 °C (at 1 Torr) | [3] |
| Density (Predicted) | 1.523 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 4.21 ± 0.10 | [3] |
| Storage Temperature | 2-8°C | [3] |
Synthesis and Manufacturing Insights
The synthesis of this compound can be approached through several established organic chemistry transformations. A common strategy involves the bromination of an appropriate phenylpropanoic acid precursor. The choice of synthetic route in an industrial setting is often governed by factors such as cost of starting materials, reaction yield, purity of the final product, and operational simplicity.
A prevalent method for analogous compounds involves the selective bromination of the corresponding arylpropanoic acid. For instance, the synthesis of the related compound, 2-(4-bromophenyl)-2-methylpropanoic acid, is well-documented and involves the direct bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium[5][6][7]. This approach offers high selectivity for the para position, which is activated by the alkyl group, and is advantageous from a green chemistry perspective by using water as a solvent.
2.1. Exemplary Synthesis Workflow: Electrophilic Bromination
The following protocol outlines a generalized approach for the synthesis of this compound via electrophilic aromatic substitution.
Step-by-Step Methodology:
-
Reaction Setup: Charge a suitable reaction vessel with 2-phenylpropanoic acid and a solvent (e.g., water or a non-reactive organic solvent like carbon tetrachloride).
-
Bromination: Slowly add a brominating agent (e.g., liquid bromine or N-Bromosuccinimide) to the mixture. The reaction may be catalyzed by a Lewis acid (e.g., iron filings) if a less reactive solvent is used. The reaction is typically performed at a controlled temperature to manage exothermicity and selectivity.
-
Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is quenched (e.g., with a solution of sodium thiosulfate to remove excess bromine). The pH is then adjusted to acidify the solution, causing the carboxylic acid product to precipitate.
-
Isolation & Purification: The crude product is isolated by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., xylene or an ethanol/water mixture) to yield the final product with high purity[8].
Caption: Generalized workflow for the synthesis of this compound.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is defined by its three key structural components: the carboxylic acid, the chiral alpha-carbon, and the bromophenyl ring.
-
Carboxylic Acid Group: This functional group is acidic and readily undergoes reactions typical of carboxylic acids. These include:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst (e.g., H₂SO₄) to form esters.
-
Amidation: Reaction with amines, often mediated by coupling agents (e.g., DCC, EDC), to form amides.
-
Reduction: Conversion to the corresponding primary alcohol using strong reducing agents like LiAlH₄.
-
-
Bromophenyl Ring: The bromine atom serves as a versatile handle for constructing more complex molecules, particularly through metal-catalyzed cross-coupling reactions. This makes the compound a valuable building block in drug discovery for creating analogs and focused libraries. Common reactions include:
-
Suzuki Coupling: Reaction with boronic acids or esters.
-
Heck Coupling: Reaction with alkenes.
-
Sonogashira Coupling: Reaction with terminal alkynes.
-
Buchwald-Hartwig Amination: Reaction with amines.
-
This dual functionality makes this compound and its derivatives valuable intermediates in the synthesis of a wide array of pharmaceutical compounds[9][10].
Caption: Reactivity map of this compound's functional groups.
Analytical and Spectroscopic Characterization
Rigorous analytical characterization is crucial to confirm the identity, purity, and structure of this compound. A combination of spectroscopic techniques is typically employed.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons: Two doublets in the aromatic region (~7.0-7.6 ppm), characteristic of a 1,4-disubstituted benzene ring. - Methine Proton (α-H): A quartet (~3.7 ppm) due to coupling with the methyl protons. - Methyl Protons (CH₃): A doublet (~1.5 ppm) due to coupling with the methine proton. - Carboxylic Acid Proton (COOH): A broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O. |
| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the downfield region (~175-180 ppm). - Aromatic Carbons: Four signals in the aromatic region (~120-140 ppm), including the carbon attached to bromine (ipso-carbon) at a distinct chemical shift. - Methine Carbon (α-C): A signal around 45 ppm. - Methyl Carbon (CH₃): A signal in the upfield region (~18 ppm). |
| Infrared (IR) Spectroscopy | - O-H Stretch: A very broad absorption band from ~2500-3300 cm⁻¹ characteristic of a carboxylic acid dimer. - C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹. - C-Br Stretch: An absorption in the fingerprint region (~500-600 cm⁻¹). |
| Mass Spectrometry (MS) | - Molecular Ion (M⁺): A characteristic pair of peaks (M and M+2) of nearly equal intensity due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). For C₉H₉BrO₂, this would appear at m/z 228 and 230. - Fragmentation: A prominent fragment corresponding to the loss of the carboxyl group (-COOH, 45 Da). |
Applications in Drug Development and Research
Arylpropanoic acids are a cornerstone of modern pharmacology[1]. While this compound itself is not an active pharmaceutical ingredient (API), it serves as a crucial intermediate in the synthesis of various biologically active molecules. Its structural motifs are found in compounds being investigated for a range of therapeutic applications, including anti-inflammatory, analgesic, and neurological disorders[1][9].
The related compound, 2-(4-bromophenyl)-2-methylpropanoic acid, is a well-known key intermediate in the industrial synthesis of Fexofenadine, a widely used non-sedating antihistamine[5][6]. This underscores the importance of the brominated arylpropanoic acid scaffold in accessing complex and commercially significant APIs. The bromine atom not only facilitates key synthetic steps but can also influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.
Safety, Handling, and Storage
Proper handling and storage of this compound are imperative to ensure laboratory safety and maintain the integrity of the compound.
-
Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation[2][4][11].
-
Precautionary Measures:
-
Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, or vapors. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[12][13][14]. Wash hands thoroughly after handling[11][15].
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container[11][16]. Recommended storage is often at refrigerated temperatures (2-8°C) to ensure long-term stability[3].
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes[12][14]. If on skin, wash with plenty of water[11][15]. If swallowed, seek medical attention[11][14].
-
Conclusion
This compound is a chemical intermediate of significant value to the scientific research and pharmaceutical communities. Its well-defined physicochemical properties, combined with the versatile reactivity of its carboxylic acid and bromophenyl moieties, make it an ideal starting material and building block for the synthesis of a wide range of complex organic molecules. A thorough understanding of its synthesis, characterization, and safe handling is essential for leveraging its full potential in advancing drug discovery and development programs.
References
- TCI Chemicals. (n.d.). 2-(4-Bromophenyl)-2-methylpropanoic Acid.
- Reign Pharma Pvt. Ltd. (n.d.). 2-(4-bromophenyl)-2-methylpropanoic acid.
- BLDpharm. (n.d.). 2-(4-Bromophenyl)-2-methylpropanoic acid.
- ChemicalBook. (n.d.). This compound.
- CymitQuimica. (n.d.). 2-(4-Bromophenyl)-2-methylpropanoic acid.
- Sigma-Aldrich. (n.d.). 2-[4-(Bromomethyl)phenyl]propionic acid.
- Apollo Scientific. (n.d.). 2-[4-(Bromomethyl)phenyl]propanoic acid Safety Data Sheet.
- Google Patents. (n.d.). CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.
- ChemicalBook. (n.d.). 2-(4-Bromomethyl)phenylpropionic acid synthesis.
- Eureka | Patsnap. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- ChemicalBook. (2025). This compound - Safety Data Sheet.
- PubChem. (n.d.). This compound.
- Google Patents. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- Google Patents. (2012). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- Tradeindia. (n.d.). 2-(4-Bromophenyl)-2-Methyl Propanoic Acid Cas No.32454-35-6.
- ECHEMI. (n.d.). This compound SDS.
- PubChem. (n.d.). 2-(4-Bromophenyl)-2-methylpropanoic acid.
- Thermo Fisher Scientific. (2025). 2-[4-(Bromomethyl)phenyl]propionic acid Safety Data Sheet.
- Pharmaffiliates. (n.d.). Key Applications of R-3-Amino-3-(4-bromophenyl)propionic Acid in Pharma.
- Quick Company. (n.d.). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid.
- CymitQuimica. (2025). Safety Data Sheet - bromophenyl)propanoic acid.
- MedChemExpress. (n.d.). (S)-2-Amino-3-(4-bromophenyl)propanoic acid.
- PubChem. (n.d.). 2-(4-Bromophenyl)butanoic acid.
- Pharmaffiliates. (n.d.). The Role of 4-Bromophenylacetic Acid in Modern Pharmaceutical Development.
- MedChemExpress. (n.d.). 3-(4-Bromophenyl)propanoic acid.
- PubChemLite. (n.d.). This compound (C9H9BrO2).
- Vulcanchem. (n.d.). 2-(4-bromo-2-methylphenyl)propanoic acid.
- Singh, S., & Sharma, D. (n.d.). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review.
- Sigma-Aldrich. (n.d.). This compound.
Sources
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. This compound | C9H9BrO2 | CID 521441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 53086-53-6 [chemicalbook.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 6. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 7. Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid [quickcompany.in]
- 8. 2-(4-Bromomethyl)phenylpropionic acid synthesis - chemicalbook [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. echemi.com [echemi.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. fishersci.com [fishersci.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. 2-(4-Bromophenyl)-2-methylpropanoic Acid | 32454-35-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 16. reignpharma.com [reignpharma.com]
A Comprehensive Technical Guide to 2-(4-Bromophenyl)propanoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction and Core Identity
2-(4-Bromophenyl)propanoic acid, a substituted propanoic acid derivative, is a key intermediate and building block in the synthesis of a range of organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its structural features—a carboxylic acid group attached to an ethyl chain and a bromine-substituted phenyl ring—confer specific reactivity and physical characteristics that are critical for its application in complex synthetic pathways. Understanding its physicochemical properties is paramount for its effective handling, characterization, and deployment in research and development.
This guide provides an in-depth examination of the essential physical and chemical properties of this compound, outlines validated analytical protocols for its characterization, and discusses its handling and applications, offering a holistic resource for laboratory professionals.
Key Identifiers:
-
IUPAC Name: this compound[1]
-
Synonyms: 2-(4-Bromophenyl)propionic acid, Benzeneacetic acid, 4-bromo-α-methyl-[1][2]
Physicochemical Properties
The physical and chemical attributes of a compound dictate its behavior in various experimental conditions, from solubility in reaction media to its stability during storage. The properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 229.07 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | Data not consistently available in searches. Related compounds have melting points in the 110-130 °C range. | |
| Boiling Point | Data not available. | |
| Solubility | Soluble in organic solvents; carboxylic acid moiety suggests some solubility in basic aqueous solutions. | [5] |
| pKa | Data not explicitly found; expected to be in the typical range for carboxylic acids (around 4-5). |
Spectroscopic Profile
Spectroscopic analysis is fundamental to confirming the identity and structural integrity of this compound.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) provides crucial information about the molecular weight and fragmentation pattern. The molecular ion peak confirms the compound's mass, while fragment ions help elucidate its structure. The NIST WebBook provides mass spectral data for this compound, which is a critical reference for identity confirmation.[1][6]
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid like this compound is characterized by two prominent absorption bands:
-
O-H Stretch: A very broad absorption band typically found between 2500 and 3300 cm⁻¹. This broadening is a hallmark of the hydrogen-bonded carboxylic acid dimers.[7]
-
C=O Stretch: A strong, sharp absorption band appearing between 1700 and 1725 cm⁻¹, characteristic of the carbonyl group in the carboxylic acid.[7] Additional peaks corresponding to C-H stretching and bending, as well as C-Br stretching, will also be present in the fingerprint region.
Analytical Characterization: Protocols and Rationale
Ensuring the purity and identity of this compound is a prerequisite for its use in any application, especially in drug development where impurities can have significant consequences. The following section details validated, step-by-step protocols for its characterization.
Purity Assessment via High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reversed-phase (RP-HPLC) method is ideal for arylpropionic acids, separating the main compound from process-related impurities and degradation products based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. The method's high resolution and sensitivity allow for the quantification of even trace-level impurities.
Experimental Protocol: RP-HPLC Purity Determination
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 3) in a 50:50 (v/v) ratio is a common starting point for arylpropionic acids.[8] The acidic pH ensures the carboxylic acid is protonated, leading to better retention and peak shape.
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30 °C.[8]
-
Detection: UV/VIS detector at 225 nm.[8]
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution (e.g., 10-100 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the sample to be tested in the mobile phase to a concentration within the linear range of the calibration curve.
-
Analysis: Inject the standards to generate a calibration curve (Peak Area vs. Concentration). Inject the sample solution. The purity is calculated as the area of the main peak relative to the total area of all peaks (Area %).
Caption: Decision logic for acid-base titration.
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when working with any chemical intermediate.
-
Hazard Identification: this compound is classified as harmful if swallowed and causes skin and serious eye irritation. [2]* GHS Pictograms: Warning. [2]* Precautionary Statements:
-
P264: Wash skin thoroughly after handling. [2] * P280: Wear protective gloves/eye protection/face protection. [9] * P302+P352: IF ON SKIN: Wash with plenty of water. * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [9]* Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.
-
Applications in Research and Drug Development
This compound is a valuable precursor in organic synthesis. The bromine atom on the phenyl ring serves as a versatile functional handle, enabling a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds. This reactivity makes it an important intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). [10]Its structural motif is found in various classes of compounds being investigated for therapeutic properties.
References
-
Reign Pharma Pvt. Ltd. (n.d.). 2-(4-bromophenyl)-2-methylpropanoic acid. Retrieved from [Link]
-
Tradeindia. (n.d.). 2-(4-Bromophenyl)-2-Methyl Propanoic Acid Cas No.32454-35-6. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Unknown. (n.d.). Carboxylic Acid Unknowns and Titration. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Bromophenyl)-2-methylpropanoic acid. Retrieved from [Link]
-
NIST. (n.d.). 2-(4-Bromophenyl)propionic acid. Retrieved from [Link]
-
ResearchGate. (2014). What is the procedure for determining carboxyl groups by the acid-base titration method in solution?. Retrieved from [Link]
-
ResearchGate. (2018). What is the procedure for determining carboxylic acid groups by the acid-base titration?. Retrieved from [Link]
-
Gergens, D. (n.d.). Titration of the Unknown Carboxylic Acid. Retrieved from [Link]
-
NIST. (n.d.). 2-(4-Bromophenyl)propionic acid: Gas Chromatography. Retrieved from [Link]
-
PubMed. (1991). Indirect enantiomeric separation of 2-arylpropionic acids and structurally related compounds by reversed phase HPLC. Retrieved from [Link]
-
Quick Company. (n.d.). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 16.5: Acid-Base Titrations. Retrieved from [Link]
-
NIST. (n.d.). 2-Propenoic acid, 3-(4-bromophenyl)-, ethyl ester, (E)-. Retrieved from [Link]
-
Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Bromophenyl)sulfanyl-2-methylpropanoic acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanoic acid. Retrieved from [Link]
Sources
- 1. 2-(4-Bromophenyl)propionic acid [webbook.nist.gov]
- 2. This compound | C9H9BrO2 | CID 521441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 53086-53-6 [chemicalbook.com]
- 4. reignpharma.com [reignpharma.com]
- 5. CAS 32454-35-6: 2-(4-Bromophenyl)-2-methylpropanoic acid [cymitquimica.com]
- 6. 2-(4-Bromophenyl)propionic acid [webbook.nist.gov]
- 7. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. chemimpex.com [chemimpex.com]
A Comprehensive Technical Guide to 2-(4-Bromophenyl)propanoic Acid for Advanced Research and Development
Abstract
This technical guide provides an in-depth analysis of 2-(4-bromophenyl)propanoic acid (CAS 53086-53-6), a key arylpropionic acid derivative with significant potential in medicinal chemistry and drug development. Arylpropionic acids are a cornerstone class of nonsteroidal anti-inflammatory drugs (NSAIDs), and this brominated analog offers a versatile scaffold for the synthesis of novel therapeutic agents.[1][2][3][4] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the compound's chemical properties, plausible synthetic routes, analytical characterization, and its emerging applications as a strategic building block in the design of innovative pharmaceuticals, including its potential role as a Proteolysis Targeting Chimera (PROTAC) linker.[5]
Introduction: The Significance of Arylpropionic Acids in Drug Discovery
The arylpropionic acid moiety is a privileged scaffold in medicinal chemistry, most famously represented by NSAIDs like Ibuprofen and Naproxen.[1][3] These compounds primarily exert their anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin biosynthesis.[1] The therapeutic landscape for this class of compounds is continually evolving, with research expanding into their potential as anticancer, anticonvulsant, and antibacterial agents.[1][2][3][6]
This compound introduces a bromine atom on the phenyl ring, a feature of significant interest to medicinal chemists. The bromine atom can serve as a handle for further chemical modifications through cross-coupling reactions, or it can be used to modulate the compound's pharmacokinetic and pharmacodynamic properties. Its structural similarity to established drugs and its utility as a fragment for molecular linking make it a valuable tool in modern drug discovery.[5]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in research and development.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 53086-53-6 | [7][8] |
| Molecular Formula | C₉H₉BrO₂ | [7][8] |
| Molecular Weight | 229.07 g/mol | [7][8] |
| IUPAC Name | This compound | [8] |
| SMILES | CC(C1=CC=C(C=C1)Br)C(=O)O | [8] |
| InChI Key | PFDBEACWLCHWRZ-UHFFFAOYSA-N | [7][8] |
| XlogP (predicted) | 2.6 | [8] |
Spectroscopic Data Interpretation
2.2.1. 1H NMR Spectroscopy (Predicted)
The 1H NMR spectrum of this compound is expected to show distinct signals corresponding to its different proton environments. Drawing parallels with propanoic acid, we can anticipate the chemical shifts.[9][10]
-
-COOH Proton: A broad singlet, significantly downfield (typically >10 ppm), due to the acidic nature and hydrogen bonding.[10]
-
Aromatic Protons: Two doublets in the aromatic region (approx. 7.0-7.6 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the bromine atom will be at a different chemical shift from those meta to it.
-
-CH- Proton (methine): A quartet (due to coupling with the -CH₃ protons) in the region of 3.6-3.8 ppm.
-
-CH₃ Protons (methyl): A doublet (due to coupling with the methine proton) further upfield, around 1.5 ppm.
2.2.2. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by the vibrations of its key functional groups.[11][12]
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[11]
-
C=O Stretch (Carbonyl): A sharp, strong absorption band around 1700-1725 cm⁻¹.[11]
-
C-Br Stretch: An absorption in the fingerprint region, typically between 500 and 600 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Absorptions in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
2.2.3. Mass Spectrometry
The electron ionization mass spectrum shows a characteristic isotopic pattern for bromine (79Br and 81Br are in an approximate 1:1 ratio). The molecular ion peak (M⁺) would appear as a doublet at m/z 228 and 230. A significant fragment would be the loss of the carboxyl group (M-45), resulting in a doublet at m/z 183 and 185.[7]
Synthesis and Purification Strategies
While specific, peer-reviewed synthetic procedures for this compound are not as prevalent as for its methylated analog, a plausible and efficient synthesis can be designed based on established organic chemistry principles. A common approach for creating 2-arylpropanoic acids is through the oxidation of a corresponding aldehyde or alcohol, or the hydrolysis of a nitrile. A logical synthetic pathway is outlined below.
Proposed Synthetic Workflow
Sources
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. ijpsr.com [ijpsr.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(4-Bromophenyl)propionic acid [webbook.nist.gov]
- 8. This compound | C9H9BrO2 | CID 521441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. nagwa.com [nagwa.com]
- 11. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. 2-Bromopropanoic acid [webbook.nist.gov]
A Technical Guide to the Molecular Structure of 2-(4-Bromophenyl)propanoic Acid
This guide provides an in-depth analysis of the molecular structure, synthesis, and physicochemical properties of 2-(4-Bromophenyl)propanoic acid. It is intended for researchers, scientists, and professionals in drug development who utilize arylpropionic acid derivatives as scaffolds for creating novel therapeutic agents.
Core Molecular Profile and Physicochemical Properties
This compound, a derivative of propionic acid, belongs to the class of arylpropionic acids, a group renowned for its pharmacological significance, most notably as nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2] The molecule's structure, featuring a bromine atom on the phenyl ring, makes it a valuable and versatile intermediate for further chemical modification in drug discovery.[3][4] Its core function is often as a foundational scaffold for building more complex molecules with specific biological targets.
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 53086-53-6 | [6] |
| Molecular Formula | C₉H₉BrO₂ | [5] |
| Molecular Weight | 229.07 g/mol | [5] |
| Appearance | Solid | [4] |
Synthesis and Mechanistic Rationale
While various synthetic routes exist for arylpropionic acids, a common and illustrative method for preparing this compound is through the electrophilic aromatic substitution (bromination) of 2-phenylpropanoic acid. This approach is logical due to the directing effects of the substituents on the benzene ring.
Experimental Protocol: Electrophilic Bromination
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 2-phenylpropanoic acid in a suitable inert solvent such as glacial acetic acid.
-
Catalyst Introduction: Add a catalytic amount of iron(III) bromide (FeBr₃). The catalyst is crucial as it polarizes the bromine molecule (Br₂), making it a more potent electrophile (Br⁺).
-
Bromination: Slowly add a stoichiometric equivalent of liquid bromine (Br₂) dissolved in glacial acetic acid to the flask via the dropping funnel at room temperature. The reaction is typically exothermic and should be controlled with an ice bath if necessary.
-
Reaction Monitoring: Allow the mixture to stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by pouring the mixture into a solution of sodium bisulfite to neutralize any excess bromine.
-
Extraction & Purification: Extract the product into an organic solvent like diethyl ether. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Causality of Experimental Choices:
-
Directing Effects: The alkyl group (-CH(CH₃)COOH) on the benzene ring is an ortho-, para-director. Although the carboxylic acid moiety is deactivating, the activating effect of the alkyl chain and steric hindrance at the ortho positions favor the substitution of bromine at the para position, leading to the desired 4-bromo isomer.
-
Catalyst: FeBr₃ acts as a Lewis acid, accepting a lone pair from one of the bromine atoms in Br₂. This interaction weakens the Br-Br bond and generates a highly electrophilic "Br⁺" species, which is necessary to overcome the aromatic stability of the benzene ring.
Structural Elucidation via Spectroscopy
The molecular structure of this compound can be unequivocally confirmed using a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
| Technique | Predicted/Observed Data | Interpretation |
| ¹H NMR | ~12.0 ppm (s, 1H), ~7.5 ppm (d, 2H), ~7.2 ppm (d, 2H), ~3.7 ppm (q, 1H), ~1.5 ppm (d, 3H) | -COOH: Highly deshielded singlet. Aromatic: AA'BB' system of doublets. -CH: Quartet due to coupling with -CH₃. -CH₃: Doublet due to coupling with -CH. |
| ¹³C NMR | ~178 ppm, ~140 ppm, ~132 ppm, ~129 ppm, ~121 ppm, ~45 ppm, ~18 ppm | C=O: Carbonyl carbon. Aromatic: 4 distinct signals (C-Br, C-C(H)COOH, 2x C-H). -CH: Methine carbon. -CH₃: Methyl carbon. |
| IR Spec. | 2500-3300 cm⁻¹ (broad), ~1700 cm⁻¹ (strong), ~1600, 1475 cm⁻¹ (medium), 500-600 cm⁻¹ (medium) | O-H: Carboxylic acid H-bonding. C=O: Carbonyl stretch. C=C: Aromatic ring stretch. C-Br: Halogen stretch. |
| Mass Spec. | M⁺ at m/z 228, M⁺+2 at m/z 230 (1:1 ratio); Fragment at m/z 183/185 | Molecular Ion: Characteristic isotopic pattern of bromine. Fragmentation: Loss of carboxyl group (-COOH, 45 Da). |
Mass Spectrometry (MS)
The electron ionization mass spectrum provides two key pieces of information: the molecular weight and the presence of bromine. The spectrum available from the NIST database clearly shows a pair of peaks for the molecular ion (M⁺) at m/z 228 and 230.[6] This is the hallmark signature of a molecule containing one bromine atom, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. A prominent fragmentation pattern is the loss of the carboxyl radical (-COOH), resulting in a fragment ion at m/z 183/185.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Carboxyl Proton (-COOH): A characteristic broad singlet is expected far downfield, typically around 12.0 ppm, due to the acidic nature and hydrogen bonding of the proton.
-
Aromatic Protons: The para-substituted phenyl ring gives rise to a classic AA'BB' system. The two protons adjacent to the electron-withdrawing bromine atom are chemically equivalent and appear as a doublet around 7.5 ppm. The two protons adjacent to the propanoic acid group are also equivalent and appear as a second doublet slightly upfield, around 7.2 ppm.
-
Methine Proton (-CH): This proton is adjacent to both the electron-withdrawing phenyl ring and the carbonyl group, placing its signal around 3.7 ppm. It is split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4).
-
Methyl Protons (-CH₃): These three protons are coupled to the single methine proton, resulting in a doublet at approximately 1.5 ppm (n+1 = 1+1 = 2).
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present.
-
O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹ is the most definitive feature of the carboxylic acid, arising from O-H stretching within a hydrogen-bonded dimer.
-
C=O Stretch: A sharp, intense absorption peak around 1700 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration of the carboxylic acid.
-
C-Br Stretch: The presence of the bromine atom is indicated by a medium intensity absorption in the fingerprint region, typically between 500-600 cm⁻¹.
Applications in Drug Development and Research
Arylpropionic acids are a cornerstone of anti-inflammatory therapy.[1] While this compound is not an end-product drug itself, its structure makes it an ideal starting point or intermediate for the synthesis of more complex and potent drug candidates.
-
Scaffold for NSAID Analogs: The propionic acid moiety is a well-established pharmacophore for inhibiting cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway.[7][8] Researchers can use this molecule as a base to synthesize novel NSAIDs, potentially with improved efficacy or reduced side effects.[9][10][11]
-
Fragment-Based Drug Design (FBDD): In FBDD, small molecular fragments that bind weakly to a biological target are identified and then optimized or linked together to produce a lead compound with higher affinity.[3][4] this compound serves as an excellent fragment due to its defined chemical handles: the carboxylic acid for amide bond formation and the bromo-phenyl group for cross-coupling reactions (e.g., Suzuki, Heck), allowing for systematic expansion of the molecule.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents several hazards.
-
Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Always consult the latest Safety Data Sheet (SDS) from your supplier before use for complete and up-to-date information.
References
- This reference is not available.
-
Kamal, A., & Ashraf, M. (2018). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. ResearchGate. Available at: [Link]
-
NIST. (n.d.). 2-(4-Bromophenyl)propionic acid. In NIST Chemistry WebBook. Retrieved January 6, 2026, from [Link]
- This reference is not available.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
- This reference is not available.
- This reference is not available.
- This reference is not available.
-
Kamal, A., & Ashraf, M. (2018). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
-
Nonaka, Y., et al. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of Medicinal Chemistry, 53(21), 7879-82. Available at: [Link]
-
Nishikawa, K., et al. (1988). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. Chemical & Pharmaceutical Bulletin, 36(7), 2484-93. Available at: [Link]
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
-
El-Sayed, M. A. A., et al. (2020). Synthesis of new ibuprofen hybrid conjugates as potential anti-inflammatory and analgesic agents. Future Medicinal Chemistry, 12(16), 1465-1478. Available at: [Link]
-
Singh, C., et al. (2017). The synthesis of non-steroidal anti-inflammatory drug (NSAID)–lantadene prodrugs as novel lung adenocarcinoma inhibitors via the inhibition of cyclooxygenase-2 (COX-2), cyclin D1 and TNF-α-induced NF-κB activation. RSC Advances, 7(45), 28247-28260. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanoic acid. Retrieved January 6, 2026, from [Link]
-
NIST. (n.d.). 2-Bromopropanoic acid. In NIST Chemistry WebBook. Retrieved January 6, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of propanoic acid. Retrieved January 6, 2026, from [Link]
Sources
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. biocat.com [biocat.com]
- 4. targetmol.com [targetmol.com]
- 5. This compound | C9H9BrO2 | CID 521441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(4-Bromophenyl)propionic acid [webbook.nist.gov]
- 7. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of new ibuprofen hybrid conjugates as potential anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The synthesis of non-steroidal anti-inflammatory drug (NSAID)–lantadene prodrugs as novel lung adenocarcinoma inhibitors via the inhibition of cyclooxygenase-2 (COX-2), cyclin D1 and TNF-α-induced NF-κB activation - RSC Advances (RSC Publishing) [pubs.rsc.org]
2-(4-Bromophenyl)propanoic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-(4-Bromophenyl)propanoic Acid
Abstract
This compound is a pivotal intermediate in the synthesis of numerous pharmaceuticals, most notably as a precursor to a class of non-steroidal anti-inflammatory drugs (NSAIDs). Its structural motif, featuring a chiral center adjacent to an aryl group, makes it a valuable building block in medicinal chemistry. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, designed for researchers, chemists, and professionals in drug development. We will dissect the strategic considerations, mechanistic underpinnings, and practical execution of each route, emphasizing the causality behind experimental choices to ensure both scientific integrity and reproducibility.
Introduction: Strategic Importance and Synthetic Challenges
The synthesis of this compound presents a classic challenge in organic synthesis: the precise installation of functional groups on an aromatic scaffold while controlling regioselectivity and, in many applications, stereochemistry. The primary challenges include:
-
Regiocontrol: Ensuring the selective introduction of substituents at the para position of the phenyl ring, minimizing the formation of ortho and meta isomers which are often difficult to separate.[1]
-
Carboxylic Acid Installation: Efficiently forming the propanoic acid side chain, a critical pharmacophore for many of its downstream targets.
-
Scalability and Safety: Developing a route that is not only high-yielding but also economically viable and safe for industrial-scale production, avoiding hazardous reagents and harsh conditions where possible.[2]
This guide will explore three distinct and industrially relevant strategies for synthesizing this key intermediate: Electrophilic Aromatic Substitution, Grignard-based Carboxylation, and a modern Palladium-Catalyzed Heck Reaction approach.
Pathway I: Selective Electrophilic Bromination
This pathway represents the most direct approach, starting from a readily available phenylpropanoic acid precursor. The core of this strategy lies in the selective electrophilic bromination of the aromatic ring.
Causality and Strategic Considerations
The carboxyl and alkyl groups on 2-phenylpropanoic acid are ortho-, para-directing activators for electrophilic aromatic substitution. However, achieving high selectivity for the para position over the ortho position is crucial to avoid isomeric impurities.[1] The choice of brominating agent and reaction medium is paramount. Using elemental bromine in an aqueous medium has been shown to surprisingly favor the formation of the desired para isomer, 2-(4-bromophenyl)-2-methylpropanoic acid, in high purity.[1][3] This is attributed to the steric hindrance at the ortho positions imposed by the propanoic acid side chain and the specific solvation effects in an aqueous environment.
Reaction Mechanism
The reaction proceeds via a standard electrophilic aromatic substitution mechanism. Bromine is polarized by the solvent or a Lewis acid catalyst, creating a potent electrophile (Br⁺). The electron-rich phenyl ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The para-attack is sterically less hindered and electronically favored, leading to the predominant formation of the 4-bromo substituted product upon deprotonation and rearomatization.
Experimental Protocol: Bromination of 2-Methyl-2-phenylpropanoic Acid
This protocol is adapted from methodologies described in the patent literature for a structurally similar compound, demonstrating the principle of selective bromination.[1][3]
-
Preparation: In a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 2-methyl-2-phenylpropanoic acid (0.1 mol, 16.4 g) in 200 mL of water.
-
Neutralization (Optional, for Neutral Conditions): Adjust the pH of the solution to ~7.0 by the slow addition of an aqueous sodium hydroxide solution (2M).
-
Bromination: Cool the mixture to 10-15°C using an ice bath. Add liquid bromine (0.11 mol, 5.6 mL) dropwise via the dropping funnel over 1 hour, maintaining the temperature below 20°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the consumption of the starting material by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 10°C. Acidify the solution to a pH of 1-2 with 5N hydrochloric acid. The product will precipitate as a solid.[3]
-
Isolation and Purification: Filter the precipitated solid and wash it thoroughly with cold water. The crude product can be recrystallized from an aqueous methanol or heptane solution to yield pure 2-(4-bromophenyl)-2-methylpropanoic acid.[2][4]
Visualization of Pathway I
Caption: Pathway I - Electrophilic Bromination.
Pathway II: Grignard Reagent Carboxylation
This classic organometallic approach offers excellent regiocontrol by constructing the molecule from a pre-functionalized starting material, typically 1,4-dibromobenzene or 1-bromo-4-ethylbenzene.
Causality and Strategic Considerations
The Grignard reaction is a powerful and reliable method for forming carbon-carbon bonds.[5] By starting with a 4-substituted bromobenzene derivative, the regiochemistry is unequivocally set from the outset. The synthesis involves two key transformations:
-
Formation of a Grignard Reagent: An organomagnesium halide is formed from an aryl halide. This step inverts the polarity of the carbon atom, turning it from an electrophilic center into a potent nucleophile.
-
Carboxylation: The nucleophilic Grignard reagent attacks carbon dioxide (a weak electrophile), followed by acidic work-up to yield the desired carboxylic acid.[6]
This pathway is highly versatile but requires strict anhydrous (water-free) conditions, as Grignard reagents are strong bases and will be quenched by even trace amounts of water.[5]
Reaction Mechanism
The reaction begins with the insertion of magnesium metal into the carbon-bromine bond of the starting halide to form the arylmagnesium bromide. In the carboxylation step, the nucleophilic aryl group of the Grignard reagent attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt. Subsequent protonation with a strong acid in the work-up step liberates the final carboxylic acid product.
Experimental Protocol: Synthesis from 1-bromo-4-(1-bromoethyl)benzene
-
Apparatus Setup: Assemble a three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be rigorously oven-dried to remove moisture.[5]
-
Grignard Reagent Formation: Place magnesium turnings (1.2 eq) in the flask under a nitrogen atmosphere. Add a small volume of anhydrous diethyl ether or THF. Add a few drops of 1-bromo-4-(1-bromoethyl)benzene to initiate the reaction (a crystal of iodine can be added if initiation is slow). Once the reaction begins (indicated by bubbling and heat), add the remaining aryl bromide dissolved in anhydrous ether dropwise at a rate that maintains a gentle reflux.[7]
-
Reaction Completion: After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Carboxylation: Cool the flask in an ice-salt bath. Bubble dry carbon dioxide gas through the solution or pour the Grignard solution slowly over crushed dry ice.[8] A viscous precipitate will form.
-
Quenching and Work-up: Slowly add 10% aqueous HCl to the reaction mixture to quench any unreacted Grignard reagent and protonate the carboxylate salt.[6] The mixture will separate into two layers.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]
-
Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization to afford pure this compound.
Visualization of Pathway II
Caption: Pathway II - Grignard Reagent Carboxylation.
Pathway III: Palladium-Catalyzed Heck Reaction & Carbonylation
This modern approach leverages the power of transition-metal catalysis to construct the carbon skeleton efficiently. It is a two-step, one-pot procedure that offers high yields and good functional group tolerance.[9]
Causality and Strategic Considerations
This pathway is a convergent synthesis that builds the target molecule in two distinct, yet seamlessly connected, catalytic cycles.
-
Heck Reaction: A palladium catalyst couples an aryl bromide with an alkene (in this case, ethylene) to form a styrene derivative.[10][11] This reaction is highly efficient for creating carbon-carbon bonds.
-
Hydroxycarbonylation: Without isolating the intermediate styrene, the same palladium catalyst, under a carbon monoxide atmosphere, facilitates the addition of a carboxyl group to the double bond.[9] The regioselectivity of this step is critical, favoring the formation of the branched 2-arylpropanoic acid over the linear isomer.
The key advantage is the ability to perform these two transformations in a single reaction vessel, which improves efficiency and reduces waste. The choice of ligands for the palladium catalyst is crucial for achieving high yields and selectivities in both steps.[9]
Reaction Mechanism
Heck Reaction: The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II) complex. The alkene then coordinates to the palladium center, followed by migratory insertion of the alkene into the Pd-Aryl bond. A final β-hydride elimination step releases the styrene product and regenerates the Pd(0) catalyst.
Hydroxycarbonylation: The styrene product re-enters a catalytic cycle. It coordinates to the Pd(II) center, which then undergoes a nucleophilic attack by water. Carbon monoxide inserts into the Pd-C bond, and subsequent reductive elimination releases the final carboxylic acid product, regenerating the active palladium catalyst.
Experimental Protocol: One-Pot Heck/Carbonylation
This protocol is a conceptual adaptation based on published procedures for similar 2-aryl propionic acids.[9]
-
Catalyst Preparation: In a high-pressure autoclave, charge palladium(II) acetate (Pd(OAc)₂, 0.5 mol%), a suitable phosphine ligand (e.g., BuPAd₂, 2.0 mol%), and 1-bromo-4-vinylbenzene (1.0 eq) in a suitable solvent like DMF or toluene.
-
Heck Reaction: Add a base, such as triethylamine (NEt₃, 1.5 eq). Pressurize the autoclave with ethylene gas (20 bar) and heat the reaction to the optimal temperature (e.g., 100-120°C).
-
Carbonylation: After the Heck reaction is complete (monitored by GC), cool the reactor. Carefully vent the ethylene and acidify the mixture with HCl. Pressurize the autoclave with carbon monoxide (40 bar) and reheat.
-
Reaction Completion & Work-up: Maintain the reaction under CO pressure until the carbonylation is complete. Cool the reactor, vent the CO, and transfer the contents.
-
Isolation: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the organic phase with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Visualization of Pathway III
Sources
- 1. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 2. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. CN107501077A - A kind of preparation method of 2 (4 bromomethyl) phenylpropionic acids - Google Patents [patents.google.com]
- 8. Ibuprofen Synthesis | Synaptic | Central College [central.edu]
- 9. Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 2-(4-Bromophenyl)propanoic Acid
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth exploration of the putative mechanism of action of 2-(4-Bromophenyl)propanoic acid. As a Senior Application Scientist, this document is structured to deliver not just a theoretical overview, but a practical, experimentally-grounded framework for understanding and investigating the compound's biological effects. Given the current landscape of available research, this guide will focus on the most probable mechanism of action, drawing parallels from its structural class—the arylpropionic acids—a well-established group of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2]
Introduction and Chemical Profile
This compound is a halogenated aromatic carboxylic acid.[3] Its chemical structure, featuring a propanoic acid moiety attached to a brominated phenyl ring, places it squarely within the family of arylpropionic acids.[2] This class is renowned for its therapeutic effects, most notably anti-inflammatory, analgesic, and antipyretic properties, with ibuprofen and naproxen being prominent examples.[1][2][4] While this compound is often utilized as a fragment molecule or a building block in the synthesis of more complex pharmaceutical agents, its intrinsic biological activity warrants a thorough investigation.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | --INVALID-LINK--[3] |
| Molecular Formula | C₉H₉BrO₂ | --INVALID-LINK--[3] |
| Molecular Weight | 229.07 g/mol | --INVALID-LINK--[3] |
| CAS Number | 53086-53-6 | --INVALID-LINK--[3] |
| SMILES | CC(C1=CC=C(C=C1)Br)C(=O)O | --INVALID-LINK--[3] |
The Hypothesized Core Mechanism: Inhibition of Cyclooxygenase (COX) Enzymes
The primary mechanism of action for arylpropionic acid derivatives is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins.[2][4] Prostaglandins are lipid compounds that play a pivotal role in mediating inflammation, pain, and fever.[6] There are two primary isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that have a cytoprotective role, such as maintaining the integrity of the gastrointestinal lining and regulating renal blood flow.[4][6]
-
COX-2: This isoform is typically induced at sites of inflammation by cytokines and other inflammatory stimuli.[4] The prostaglandins produced by COX-2 are the primary mediators of the inflammatory response, pain, and fever.[4][6]
The therapeutic, anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal irritation, are linked to the simultaneous inhibition of COX-1.[4] Most traditional arylpropionic acid NSAIDs are non-selective inhibitors of both COX-1 and COX-2.[4]
The following diagram illustrates the prostaglandin synthesis pathway and the point of intervention for NSAIDs like this compound.
Caption: Prostaglandin Synthesis and NSAID Inhibition Pathway.
Experimental Validation of the Hypothesized Mechanism
To rigorously test the hypothesis that this compound acts as a COX inhibitor, a series of well-defined in vitro and cell-based assays are necessary. The following protocols provide a self-validating system to determine the compound's inhibitory activity and selectivity.
In Vitro COX-1 and COX-2 Inhibition Assay
This experiment directly measures the ability of this compound to inhibit the enzymatic activity of purified COX-1 and COX-2.
Experimental Workflow Diagram:
Caption: Workflow for In Vitro COX Inhibition Assay.
Detailed Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Create a series of dilutions to test a range of concentrations.
-
Enzyme Preparation: Use commercially available, purified ovine or human COX-1 and COX-2 enzymes.
-
Assay Procedure:
-
In a 96-well plate, add the appropriate buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the diluted this compound or a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control. Include a DMSO-only control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate at 37°C for a defined period (e.g., 2 minutes).
-
Stop the reaction by adding a solution of hydrochloric acid.
-
-
Detection:
-
Quantify the amount of prostaglandin E2 (PGE2) produced using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
-
Data Analysis:
-
Plot the percentage of COX inhibition versus the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) for both COX-1 and COX-2 using non-linear regression analysis.
-
Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
-
Table 2: Hypothetical Data Summary for COX Inhibition Assay
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Ibuprofen (Reference) | ~15 | ~35 | ~0.43 |
| Celecoxib (Reference) | >100 | ~0.04 | >2500 |
Cell-Based Assay for Prostaglandin Production
This assay validates the findings from the in vitro experiment in a more physiologically relevant context by measuring the compound's effect on prostaglandin production in whole cells.
Detailed Protocol:
-
Cell Culture:
-
For COX-2 activity, use a cell line that can be induced to express COX-2, such as RAW 264.7 macrophages or A549 human lung carcinoma cells. Stimulate the cells with lipopolysaccharide (LPS) to induce COX-2 expression.
-
For COX-1 activity, use a cell line that constitutively expresses COX-1, such as U-937 human monocytic cells.
-
-
Compound Treatment:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound or control compounds for a specified period (e.g., 1 hour).
-
-
Stimulation and Measurement:
-
For COX-2 expressing cells, add arachidonic acid to the media.
-
For COX-1 expressing cells, the endogenous substrate is often sufficient.
-
After a defined incubation period, collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using an ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of PGE2 production for each concentration of the compound.
-
Determine the IC50 values for the inhibition of PGE2 production in both cell types.
-
Structure-Activity Relationship and the Role of the Bromine Atom
The chemical structure of an arylpropionic acid derivative significantly influences its potency and selectivity as a COX inhibitor. The presence of the bromine atom at the para-position of the phenyl ring in this compound is expected to impact its electronic and steric properties, which in turn will affect its binding to the active site of the COX enzymes. Halogen atoms can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to a protein target. Further studies, including co-crystallization of the compound with COX enzymes and computational docking simulations, would be invaluable in elucidating the precise molecular interactions.
Conclusion and Future Directions
Based on its structural classification as an arylpropionic acid, the most probable mechanism of action for this compound is the inhibition of COX-1 and COX-2 enzymes, leading to a reduction in prostaglandin synthesis. The experimental protocols detailed in this guide provide a robust framework for validating this hypothesis and characterizing the compound's inhibitory profile.
Future research should focus on:
-
Determining the stereospecific activity, as the (S)-enantiomer of arylpropionic acids is typically the more active form.
-
Investigating potential off-target effects and other mechanisms of action, as some NSAIDs have been shown to have COX-independent effects.[7]
-
Conducting in vivo studies in animal models of inflammation and pain to establish the therapeutic potential of this compound.
This comprehensive approach will enable a thorough understanding of the mechanism of action of this compound and inform its potential development as a therapeutic agent.
References
- 1. brainkart.com [brainkart.com]
- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. This compound | C9H9BrO2 | CID 521441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biocat.com [biocat.com]
- 6. lecturio.com [lecturio.com]
- 7. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2-(4-Bromophenyl)propanoic Acid: Synthesis, Characterization, and Applications in Drug Discovery
Executive Summary: 2-(4-Bromophenyl)propanoic acid is a functionalized derivative of the arylpropionic acid class, a scaffold of immense importance in medicinal chemistry. Best known for members like Ibuprofen, arylpropionic acids are foundational non-steroidal anti-inflammatory drugs (NSAIDs).[1] The introduction of a bromine atom at the para-position of the phenyl ring provides a versatile synthetic handle for elaboration, making this compound a valuable building block in the synthesis of more complex pharmaceutical agents and molecular probes. This guide offers an in-depth exploration of its chemical properties, provides a validated synthesis protocol, details methods for its analytical characterization, discusses its critical applications in drug development, and outlines essential safety and handling procedures.
Physicochemical Properties and Nomenclature
The systematic IUPAC name for this compound is This compound .[2] It is also commonly referred to by its synonym, 2-(4-bromophenyl)propionic acid.[2] The molecule's structure combines a propanoic acid moiety with a 4-bromophenyl group, creating a chiral center at the alpha-carbon.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 53086-53-6 | PubChem[2] |
| Molecular Formula | C₉H₉BrO₂ | PubChem[2] |
| Molecular Weight | 229.07 g/mol | PubChem |
| Appearance | White to off-white solid/crystalline powder | Commercial Suppliers |
| Melting Point | 122-124 °C | Reign Pharma[3] |
| SMILES | CC(C1=CC=C(C=C1)Br)C(=O)O | PubChem[2] |
| InChIKey | PFDBEACWLCHWRZ-UHFFFAOYSA-N | PubChem[2] |
***```dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=none, margin=0];
}
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
Objective: To synthesize this compound with a purity of >98%.
Materials:
-
2-Phenylpropanoic acid
-
Dichloromethane (DCM), anhydrous
-
Iron(III) bromide (FeBr₃), anhydrous
-
Bromine (Br₂)
-
10% Sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
2M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Toluene
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), dissolve 2-phenylpropanoic acid (1.0 eq) in anhydrous DCM.
-
Catalyst Addition: Add anhydrous FeBr₃ (0.05 eq) to the solution. The mixture may darken.
-
Bromination: Cool the mixture to 0°C in an ice bath. Slowly add a solution of bromine (1.05 eq) in DCM via the dropping funnel over 1 hour. Maintain the temperature below 5°C. Causality Note: Slow addition at low temperature is crucial to control the exothermic reaction and prevent over-bromination.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly add 10% sodium thiosulfate solution to quench any unreacted bromine. The dark color should dissipate.
-
Aqueous Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove HBr), and brine. Self-Validation: The bicarbonate wash is complete when CO₂ evolution ceases, confirming the neutralization of acid byproducts.
-
Product Isolation: Acidify the combined aqueous layers with 2M HCl to a pH of 1-2, which will precipitate the carboxylic acid product. Extract the aqueous layer three times with DCM.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a hot toluene/hexanes solvent system to yield pure this compound as a white crystalline solid.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides unambiguous structural evidence.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale / Interpretation |
| ¹H NMR | -COOH | δ 10-12 ppm (broad singlet) | Highly deshielded acidic proton; exchanges with D₂O. [4][5] |
| Aromatic -CH | δ 7.4-7.6 ppm (d, 2H) | Protons ortho to bromine, deshielded. | |
| Aromatic -CH | δ 7.2-7.3 ppm (d, 2H) | Protons meta to bromine. | |
| α-CH | δ 3.7 ppm (q, 1H) | Quartet due to coupling with adjacent CH₃ group. | |
| -CH₃ | δ 1.5 ppm (d, 3H) | Doublet due to coupling with adjacent α-CH. | |
| ¹³C NMR | -C=O | δ ~175-180 ppm | Carbonyl carbon of the carboxylic acid. |
| Aromatic C-Br | δ ~122 ppm | Carbon directly attached to the electronegative bromine. | |
| Aromatic -CH | δ ~128-132 ppm | Signals for the four aromatic CH carbons. | |
| α-C | δ ~45 ppm | Alpha-carbon of the propanoic acid chain. | |
| -CH₃ | δ ~18 ppm | Methyl carbon. | |
| IR Spectroscopy | O-H stretch | 3300-2500 cm⁻¹ (broad) | Characteristic broad stretch for a carboxylic acid O-H. |
| C=O stretch | ~1700 cm⁻¹ (strong) | Carbonyl stretch of the carboxylic acid. | |
| C-Br stretch | ~600-500 cm⁻¹ | Stretch for the carbon-bromine bond. | |
| Mass Spec. | Molecular Ion | m/z 228 & 230 | Shows characteristic M+ and M+2 peaks in a ~1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes. |
Applications in Medicinal Chemistry and Drug Development
The true value of this compound lies in its utility as a versatile intermediate. The bromine atom serves as a key functional group for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the carboxylic acid can be readily converted into esters, amides, or other functionalities.
Caption: Synthetic utility of this compound in drug discovery.
-
Intermediate for Complex APIs: While the closely related 2-(4-bromophenyl)-2-methylpropanoic acid is a documented intermediate for the antihistamine fexofenadine, this compound serves a similar role in building related molecular frameworks. [6][7]The bromo-phenyl moiety is a common feature in many advanced pharmaceutical intermediates.
-
Scaffold for CNS-Active Agents: Phenylpropionic acid derivatives are being explored for the treatment of neurological disorders. [8]The ability to modify the 4-position via the bromo-handle allows for systematic Structure-Activity Relationship (SAR) studies to optimize properties like blood-brain barrier penetration and target engagement.
-
Fragment for PROTACs and Chemical Probes: The compound can serve as a fragment or linker in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary approach in drug discovery to degrade disease-causing proteins. [9]
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).
Table 3: GHS Hazard Summary
| Hazard Class | GHS Statement | Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
|
| Skin Corrosion/Irritation | H315: Causes skin irritation |
|
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |
|
Source: ECHA C&L Inventory [2]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling. [10]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. [3]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is more than a simple chemical reagent; it is a strategic building block for innovation in pharmaceutical research. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, the dual functionality of its carboxylic acid and bromo-phenyl groups, provide chemists with a powerful tool for constructing novel molecular entities. From developing next-generation anti-inflammatory agents to pioneering new therapeutic modalities like PROTACs, this compound will continue to be a valuable asset in the drug discovery pipeline.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. This compound | C9H9BrO2 | CID 521441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. reignpharma.com [reignpharma.com]
- 4. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. nagwa.com [nagwa.com]
- 6. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 7. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Guide to the Crystal Structure Analysis of 2-(4-Bromophenyl)propanoic Acid: A Methodological Blueprint
Introduction: The Significance of Structural Insight
2-(4-Bromophenyl)propanoic acid belongs to the family of arylpropionic acids, a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] The therapeutic efficacy and pharmacological profile of these molecules are intrinsically linked to their three-dimensional structure. A detailed understanding of the crystal structure provides invaluable insights into:
-
Solid-state properties: Polymorphism, solubility, and stability, which are critical for drug formulation and bioavailability.
-
Molecular conformation: The preferred arrangement of atoms and functional groups, which dictates intermolecular interactions.
-
Intermolecular interactions: Hydrogen bonding, halogen bonding, and π-stacking, which govern crystal packing and can influence biological activity.
Determining the crystal structure of this compound would, therefore, be a crucial step in its characterization and potential development as a pharmaceutical agent or intermediate.[2][3][4]
The Experimental Workflow: From Powder to Structure
The determination of a crystal structure is a multi-step process that requires precision and careful execution. The primary technique employed for small molecules like this compound is single-crystal X-ray diffraction (SC-XRD).[5][6][7][8]
Step 1: Crystal Growth - The Prerequisite for Diffraction
The journey to a crystal structure begins with the growth of high-quality single crystals. This is often the most challenging and empirical step. For a carboxylic acid like this compound, several methods can be employed:
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal formation.
Table 1: Common Solvents for Crystal Growth of Carboxylic Acids
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Ethanol | Polar | 78.4 | Good for hydrogen-bonding compounds |
| Acetone | Polar | 56 | Higher volatility for faster results |
| Toluene | Nonpolar | 110.6 | Can promote different polymorphs |
| Heptane | Nonpolar | 98.4 | Often used as an anti-solvent |
| Dichloromethane | Polar | 39.6 | Good for a wide range of compounds |
Step 2: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[6][8] The crystal is rotated, and a series of diffraction images are collected at different orientations.
Caption: Experimental workflow for single-crystal X-ray diffraction.
Step 3: Data Processing and Structure Solution
The collected diffraction images are processed to determine the unit cell parameters and the intensities of the diffracted X-rays. The central challenge in crystallography is the "phase problem," where the measured intensities only provide the amplitudes of the structure factors, not their phases.[9] Methods to solve the phase problem for small molecules include:
-
Direct Methods: These methods use statistical relationships between the structure factor amplitudes to directly determine the phases. This is the most common approach for small molecules.
-
Patterson Methods: This technique is particularly useful when a heavy atom (like bromine in our case) is present in the structure. The positions of the heavy atoms can be determined from a Patterson map, and this information can be used to phase the remaining reflections.
Step 4: Structure Refinement and Validation
Once an initial structural model is obtained, it is refined against the experimental data using least-squares methods.[9][10] This iterative process involves adjusting atomic positions, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factor amplitudes. The quality of the final structure is assessed using various metrics, including the R-factor, goodness-of-fit, and residual electron density maps. The final validated structure is typically deposited in the Cambridge Crystallographic Data Centre (CCDC) as a Crystallographic Information File (CIF).
Predicted Structural Features of this compound
Based on the chemical structure of this compound and the known behavior of similar molecules, we can anticipate several key structural features:
-
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly likely that the molecules will form dimeric structures through hydrogen bonds between the carboxylic acid moieties.
-
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms like the carbonyl oxygen of a neighboring molecule.
-
Chirality: The molecule is chiral, with a stereocenter at the carbon bearing the carboxyl group. In the solid state, it will crystallize as either a conglomerate of enantiopure crystals or as a racemic compound.
Caption: Potential intermolecular interactions in the crystal lattice.
Application in Drug Development
The detailed structural information obtained from crystal structure analysis is paramount in drug development. For a compound like this compound, this information can be leveraged for:
-
Structure-Activity Relationship (SAR) Studies: Understanding how the 3D structure influences biological activity can guide the design of more potent and selective analogs.
-
Polymorph Screening: Identifying and characterizing different crystalline forms is a regulatory requirement and crucial for ensuring consistent product quality and performance.
-
In Silico Modeling: The experimentally determined structure can be used as a starting point for computational studies, such as molecular docking, to predict interactions with biological targets.
Conclusion
While the specific crystal structure of this compound remains to be publicly reported, this guide provides a robust and detailed framework for its determination and analysis. The methodologies described herein are grounded in established crystallographic principles and represent the standard workflow for the structural characterization of small molecules. The insights gained from such an analysis would be of significant value to researchers in medicinal chemistry and pharmaceutical sciences, enabling a deeper understanding of its solid-state properties and providing a solid foundation for further development.
References
-
Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. (n.d.). Retrieved from [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Creative Biostructure. Retrieved from [Link]
-
Single crystal X-ray diffraction | Crystallography Class Notes. (n.d.). Fiveable. Retrieved from [Link]
-
Single Crystal X-ray Diffraction. (n.d.). University of York. Retrieved from [Link]
-
Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Retrieved from [Link]
-
New Tricks of the Trade for Crystal Structure Refinement. (2017, June 14). ACS Central Science. Retrieved from [Link]
-
The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. (2023, October 25). Pulstec USA. Retrieved from [Link]
-
Structure refinement: Some background theory and practical strategies. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. (n.d.). Oxford Academic. Retrieved from [Link]
-
Refinement method uses quantum calculations to detail intricacies in crystal structures. (2020, December 3). Retrieved from [Link]
-
Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012, December 6). Eureka | Patsnap. Retrieved from [Link]
- Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012, December 12). Google Patents.
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
2-(4-Bromophenyl)propionic acid. (n.d.). NIST WebBook. Retrieved from [Link]
- Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012, December 6). Google Patents.
-
2-(4-Bromophenyl)butanoic acid. (n.d.). PubChem. Retrieved from [Link]
-
Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). Retrieved from [Link]
-
Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. (n.d.). NIH. Retrieved from [Link]
-
2-(4-bromophenyl)-2-methylpropanoic acid. (n.d.). Reign Pharma Pvt. Ltd. Retrieved from [Link]
Sources
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 4. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. fiveable.me [fiveable.me]
- 7. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. fiveable.me [fiveable.me]
- 10. academic.oup.com [academic.oup.com]
Metabolic Stability of 2-(4-Bromophenyl)propanoic Acid: An In-Depth Technical Guide
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate journey of a drug candidate from the laboratory to the clinic, understanding its metabolic fate is paramount. Metabolic stability, the susceptibility of a compound to biotransformation, profoundly influences its pharmacokinetic profile, encompassing its absorption, distribution, metabolism, and excretion (ADME). A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could accumulate to toxic levels. For researchers, scientists, and drug development professionals, a comprehensive grasp of a candidate's metabolic stability is not merely an academic exercise; it is a critical determinant of its potential success.
This guide provides an in-depth technical exploration of the metabolic stability of 2-(4-Bromophenyl)propanoic acid, a compound representative of the 2-arylpropionic acid class of molecules, which includes many non-steroidal anti-inflammatory drugs (NSAIDs). By dissecting its anticipated metabolic pathways, the enzymes responsible for its biotransformation, and the state-of-the-art methodologies for assessing its stability, this document aims to equip researchers with the foundational knowledge and practical insights necessary for advancing their drug discovery programs.
Anticipated Metabolic Pathways of this compound
While specific metabolic studies on this compound are not extensively documented in publicly available literature, its structural similarity to other 2-arylpropionic acids, such as ibuprofen and naproxen, allows for well-grounded predictions of its metabolic fate. The metabolism of this class of compounds is typically characterized by a combination of Phase I oxidation and Phase II conjugation reactions.
Phase I Metabolism: The Role of Cytochrome P450
Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For this compound, the primary Phase I metabolic pathway is anticipated to be hydroxylation of the phenyl ring, catalyzed by Cytochrome P450 (CYP) enzymes.
The CYP2C subfamily, particularly CYP2C9 , is the most abundant CYP2C enzyme in the human liver and is a key player in the metabolism of a vast number of drugs, including many NSAIDs.[1][2] It is therefore highly probable that CYP2C9 is the principal enzyme responsible for the oxidative metabolism of this compound. The hydroxylation is likely to occur at the positions ortho or meta to the propanoic acid side chain. Microbial hydroxylation of the parent compound, 2-phenylpropionic acid, has been shown to yield the p-hydroxy metabolite, indicating the susceptibility of the aromatic ring to oxidative attack.[3][4]
Phase II Metabolism: Conjugation Pathways
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates their excretion. For carboxylic acid-containing compounds like this compound, the two predominant Phase II pathways are acyl glucuronidation and acyl-CoA thioester formation.
-
Acyl Glucuronidation: This is a major metabolic pathway for many NSAIDs and other carboxylic acids.[5][6][7] The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the cofactor UDP-glucuronic acid to the carboxylic acid moiety of the substrate. Several UGT isoforms, including UGT1A9 and UGT2B7 , have been implicated in the glucuronidation of profens.[5][8] The resulting acyl glucuronide is a highly polar metabolite that can be readily eliminated in urine or bile.
-
Acyl-CoA Thioester Formation: Carboxylic acids can also be activated to their corresponding acyl-CoA thioesters. This metabolic activation can, in some cases, lead to the formation of reactive intermediates that can covalently bind to cellular macromolecules, a phenomenon that has been associated with the toxicity of some carboxylic acid-containing drugs.[9][10] In vivo studies with the parent compound, 2-phenylpropionic acid, have demonstrated the formation of its acyl-CoA thioester in rats.[9][11]
It is also conceivable that the bromine substituent could be a site of metabolic attack, potentially leading to de-bromination. Studies on the in vivo metabolism of bromotyrosine have shown that de-halogenation is a major metabolic pathway.[12]
Below is a diagram illustrating the probable metabolic pathways of this compound.
Caption: Predicted metabolic pathways of this compound.
Experimental Workflow for Assessing Metabolic Stability
The in vitro assessment of metabolic stability is a cornerstone of early drug discovery, providing crucial data for selecting and optimizing lead candidates. The most common experimental systems are liver microsomes and hepatocytes.
Liver Microsomal Stability Assay
This assay primarily evaluates Phase I metabolism mediated by enzymes located in the endoplasmic reticulum, such as CYPs.
Principle: The test compound is incubated with liver microsomes, and the decrease in its concentration over time is monitored. The rate of disappearance is used to calculate key pharmacokinetic parameters.
Detailed Protocol:
-
Preparation of Reagents:
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system ensures a sustained supply of the CYP cofactor, NADPH.
-
Liver Microsomes: Thaw pooled human liver microsomes (or microsomes from other species of interest) on ice immediately before use.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm the phosphate buffer and the microsomal suspension (typically at a final protein concentration of 0.5 mg/mL) at 37°C for 5-10 minutes.
-
Add the test compound to the incubation mixture to achieve the desired final concentration (e.g., 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH regenerating system serves as a negative control to assess non-enzymatic degradation.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding a threefold volume of ice-cold acetonitrile containing an internal standard. The acetonitrile precipitates the microsomal proteins, halting the enzymatic reaction.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.
-
-
Data Analysis:
-
Quantify the remaining concentration of this compound at each time point using a validated analytical method (typically LC-MS/MS).
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg microsomal protein) .
-
The following diagram outlines the key steps in a typical liver microsomal stability assay.
Sources
- 1. Pharmacogenomics of CYP2C9: Functional and Clinical Considerations† - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 2C9-CYP2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Glucuronidation of nonsteroidal anti-inflammatory drugs: identifying the enzymes responsible in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucuronidation of 2-arylpropionic acids pirprofen, flurbiprofen, and ibuprofen by liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucuronidation - Wikipedia [en.wikipedia.org]
- 8. Nonsteroidal anti-inflammatory drugs and phenols glucuronidation in Caco-2 cells: identification of the UDP-glucuronosyltransferases UGT1A6, 1A3 and 2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo mechanistic studies on the metabolic activation of 2-phenylpropionic acid in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic activation of carboxylic acids [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The metabolism and de-bromination of bromotyrosine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Evaluation of 2-(4-Bromophenyl)propanoic Acid: A Scoping Guide for Preclinical Research
An In-Depth Technical Guide for Researchers
Abstract
2-(4-Bromophenyl)propanoic acid is a halogenated aromatic carboxylic acid that presents a compelling scaffold for drug discovery.[1] Its structural similarity to the profen class of non-steroidal anti-inflammatory drugs (NSAIDs) and the presence of a bromophenyl moiety—a feature in various compounds with anticancer activity—suggests potential therapeutic relevance.[2] This technical guide provides a comprehensive framework for the initial in vitro characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering a hypothesis-driven approach to elucidate its potential cytotoxic and anti-inflammatory properties. The narrative moves beyond simple protocols to explain the scientific rationale behind experimental choices, ensuring a self-validating and robust investigatory cascade.
Introduction: The Scientific Premise
This compound is a fragment molecule primarily utilized as a structural basis for the synthesis of more complex drug candidates.[1] The core structure, phenylpropanoic acid, is the cornerstone of widely used NSAIDs like ibuprofen, which function primarily through the inhibition of cyclooxygenase (COX) enzymes.[3] The inhibition of COX-1 and COX-2 is a key mechanism for reducing inflammation and pain.[4][5] Furthermore, the incorporation of a bromine atom on the phenyl ring is a common strategy in medicinal chemistry to enhance biological activity. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. Notably, bromophenyl groups are present in various compounds investigated for their anticancer properties.[2][6]
Given this structural context, a primary hypothesis is that this compound may possess dual anti-inflammatory and cytotoxic activities. This guide outlines a logical and efficient in vitro screening workflow to test this hypothesis, starting with broad cytotoxicity screening and proceeding to more specific mechanistic assays.
Phase 1: Foundational Cytotoxicity Screening
The initial and most critical step in evaluating any novel compound is to determine its effect on cell viability.[7][8] This provides a foundational understanding of its potency and establishes the concentration range for subsequent, more detailed mechanistic studies. We will utilize two robust and widely adopted colorimetric assays for this purpose: the MTT and SRB assays.[9][10]
Experimental Workflow: Cytotoxicity Assessment
The workflow is designed to efficiently move from cell culture preparation to the determination of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[7]
Caption: General workflow for in vitro cytotoxicity testing.
Protocol 2.1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a cornerstone of cytotoxicity testing that measures the metabolic activity of cells.[9][10] In viable cells, mitochondrial dehydrogenases convert the yellow MTT salt into a purple formazan product, the quantity of which is directly proportional to the number of living cells.[9]
Methodology:
-
Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, PC-3 for prostate) and a non-cancerous control cell line (e.g., NIH3T3 mouse embryonic fibroblasts) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[11]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).[7]
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator.[7]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[9]
Protocol 2.2: Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay where the dye binds to basic amino acids of cellular proteins. It offers a stable endpoint and is less prone to interference from colored compounds.
Methodology:
-
Seeding & Treatment: Follow steps 1-4 from the MTT protocol.
-
Cell Fixation: After incubation, gently discard the medium. Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air-dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Final Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and then air-dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the protein-bound dye.[7]
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.[7]
-
Analysis: Calculate cell viability and determine the IC50 value as described for the MTT assay.
Data Presentation & Interpretation
The primary endpoint of these assays is the IC50 value. A lower IC50 indicates higher cytotoxic potency. Data should be summarized in a table for clear comparison across cell lines.
Table 1: Hypothetical IC50 Values for this compound after 48h Treatment
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| MCF-7 | Breast Cancer | 25.5 |
| A549 | Lung Cancer | 42.1 |
| PC-3 | Prostate Cancer | 35.8 |
| NIH3T3 | Normal Fibroblast | > 100 |
A significant difference in IC50 values between cancer and normal cell lines (a high selectivity index) would suggest a favorable therapeutic window and warrant further investigation.[10]
Phase 2: Mechanistic Elucidation
If this compound demonstrates significant and selective cytotoxicity, the next logical step is to investigate how it kills cancer cells. Key cellular processes to investigate are the cell cycle and apoptosis (programmed cell death).
Protocol 3.1: Cell Cycle Analysis via Flow Cytometry
This assay determines if the compound arrests cell proliferation at a specific phase of the cell cycle (G1, S, or G2/M).
Methodology:
-
Treatment: Treat a sensitive cancer cell line (e.g., MCF-7) with the compound at its IC50 and 2x IC50 concentrations for 24 hours.[12][13]
-
Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet and fix gently in ice-cold 70% ethanol while vortexing. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.[12]
Protocol 3.2: Apoptosis Detection via Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early in apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).
Methodology:
-
Treatment: Treat cells as described in the cell cycle analysis protocol for an appropriate time (e.g., 48 hours).
-
Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Analysis: Analyze the stained cells promptly by flow cytometry. The results will quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).[14]
Signaling Pathway Logic
The results from these assays can point toward specific molecular mechanisms. For example, a G1 phase arrest might suggest interference with cyclin-dependent kinases, while an increase in apoptotic cells would prompt investigation into caspase activation pathways.[14][15]
Caption: A potential intrinsic apoptosis pathway induced by a cytotoxic agent.
Phase 3: Anti-Inflammatory Potential & Metabolic Fate
Regardless of cytotoxicity, the compound's structural similarity to NSAIDs warrants an investigation into its anti-inflammatory properties. Additionally, understanding its metabolic stability is crucial for predicting its in vivo behavior.[16]
Protocol 4.1: Cyclooxygenase (COX) Inhibition Assay
Commercial ELISA-based kits are readily available to measure the inhibition of COX-1 and COX-2 enzymes in vitro. This allows for the determination of potency and selectivity.
Methodology:
-
Assay Preparation: Follow the instructions of a commercial COX inhibitor screening assay kit. This typically involves preparing a reaction mixture with either COX-1 or COX-2 enzyme, heme, and arachidonic acid as the substrate.
-
Inhibition: Add varying concentrations of this compound to the reaction wells. Include a known NSAID like ibuprofen or celecoxib as a positive control.
-
Measurement: The assay measures the amount of prostaglandin PGH2 produced, typically via a colorimetric or fluorescent reaction.
-
Analysis: Calculate the percent inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2. The ratio of IC50 (COX-1/COX-2) indicates the compound's selectivity.[5]
Protocol 4.2: In Vitro Metabolic Stability Assay
This assay assesses the rate at which the compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance (CLint).[17][18]
Methodology:
-
Test System: Use pooled human liver microsomes (for Phase I metabolism) or cryopreserved hepatocytes (for Phase I and II metabolism).[16][19]
-
Incubation: Incubate the test compound (at a low concentration, e.g., 1 µM) with the liver microsomes/hepatocytes and necessary cofactors (e.g., NADPH for microsomes).[19]
-
Time Points: Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes). Quench the metabolic reaction at each point by adding a cold organic solvent like acetonitrile.
-
Quantification: Analyze the concentration of the remaining parent compound in each sample using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).[18]
Table 2: Hypothetical Metabolic Stability Data
| Parameter | Value | Interpretation |
|---|---|---|
| In Vitro t1/2 (min) | 45 | Moderate stability |
| CLint (µL/min/mg protein) | 15.4 | Low to moderate clearance |
Compounds with very rapid clearance (in vitro) are often predicted to have a short half-life in vivo, which may necessitate more frequent dosing.[20]
Conclusion and Future Directions
This guide presents a structured, multi-phase approach for the comprehensive in vitro evaluation of this compound. By systematically assessing its cytotoxicity, mechanism of action, anti-inflammatory potential, and metabolic stability, researchers can build a robust data package. Positive findings, such as high and selective anticancer activity or potent COX inhibition coupled with favorable metabolic stability, would provide a strong rationale for advancing the compound into more complex studies, including in vivo animal models for efficacy and toxicology assessment. The logical progression of these assays ensures that resources are used efficiently while building a deep, mechanistic understanding of this promising chemical scaffold.
References
- BenchChem. Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines.
- BenchChem. Evaluating the Cytotoxicity of Novel Compounds: A Guide to Cell-Based Assays.
- National Institutes of Health (NIH). A high density assay format for the detection of novel cytotoxicagents in large chemical libraries.
- International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Life Science Applications. Cytotoxicity Assays.
- PubMed. First Generation of Antioxidant Precursors for Bioisosteric Se-NSAIDs: Design, Synthesis, and In Vitro and In Vivo Anticancer Evaluation.
- National Institutes of Health (NIH). First Generation of Antioxidant Precursors for Bioisosteric Se-NSAIDs: Design, Synthesis, and In Vitro and In Vivo Anticancer Evaluation.
- BioCat GmbH. This compound.
- Nature. Non-steroidal anti-inflammatory drugs (NSAIDs) as inhibitors of the NLRP3 inflammasome.
- MDPI. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development.
- ACS Publications. Synthesis and Biological Evaluation of 3-Aryl-3-(4-phenoxy)-propionic Acid as a Novel Series of G Protein-Coupled Receptor 40 Agonists.
- PubMed Central (PMC). Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective.
- MDPI. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny.
- MDPI. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives.
- National Institutes of Health (NIH). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents.
- PubChem. This compound.
- PubMed Central (PMC). In vitro and in vivo antineoplastic activity of a novel bromopyrrole and its potential mechanism of action.
- Creative Bioarray. In Vitro Metabolic Stability.
- WuXi AppTec DMPK. How to Study Slowly Metabolized Compounds Using In Vitro Models.
- PubMed Central (PMC). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures.
- PubMed Central (PMC). In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines.
- MDPI. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation.
- ResearchGate. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation.
- PubMed Central (PMC). Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer.
- Nuvisan. Advanced in vitro metabolic stability assays for drug discovery.
- BioIVT. Metabolic Stability Assay Services.
- MDPI. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs.
- PubMed Central (PMC). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.
- MDPI. Anticancer Effects of BRD4 Inhibitor in Epithelial Ovarian Cancer.
Sources
- 1. biocat.com [biocat.com]
- 2. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. opentrons.com [opentrons.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. In vitro and in vivo antineoplastic activity of a novel bromopyrrole and its potential mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nuvisan.com [nuvisan.com]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. bioivt.com [bioivt.com]
- 19. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Introduction: The Profen Scaffold as a Foundation for Drug Discovery
An In-Depth Technical Guide to the Biological Activity of 2-(4-Bromophenyl)propanoic acid
This compound belongs to the arylpropionic acid class of molecules, a cornerstone of modern pharmacology. This class, famously represented by Ibuprofen, is a pillar of non-steroidal anti-inflammatory drug (NSAID) development.[1][2] While this compound itself is not a frontline therapeutic, it serves a more fundamental role in the drug development pipeline. It is recognized as a crucial fragment molecule and a versatile scaffold for chemical modification and the synthesis of novel drug candidates.[3] Its intrinsic structure, featuring a propionic acid moiety attached to a brominated phenyl ring, provides a validated starting point for exploring a range of biological activities, from classical anti-inflammatory action to novel antimicrobial and beyond.
This guide, intended for researchers and drug development professionals, moves beyond a simple cataloging of properties. It delves into the inferred core activity of the this compound scaffold based on its chemical lineage, explores the concrete biological activities of its synthesized derivatives, and provides detailed, field-proven methodologies for its evaluation. We will examine the causality behind experimental design and present the data that underscores the potential of this scaffold in developing next-generation therapeutics.
Part 1: The Arylpropionic Acid Framework and Inferred Core Activity
The biological narrative of this compound begins with its structural similarity to profens, one of the most successful classes of NSAIDs.[1] The primary mechanism for these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—lipid compounds that mediate inflammation, pain, and fever.[1][2]
Mechanism of Action: COX Inhibition
The COX enzyme exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain kidney function.[1] COX-2, conversely, is typically induced at sites of inflammation.[1] The therapeutic, anti-inflammatory effects of NSAIDs are derived from the inhibition of COX-2, while common side effects, such as gastrointestinal distress, are linked to the concurrent inhibition of COX-1.[1]
Arylpropionic acids, including Ibuprofen, act as competitive inhibitors, entering the hydrophobic channel of the COX enzyme and blocking arachidonic acid from reaching the catalytic site (Tyr385), thereby preventing the synthesis of prostaglandin H2 (PGH2) and subsequent pro-inflammatory prostaglandins.[4] Given its structure, this compound is hypothesized to function through this same mechanism, making it a prime candidate for derivatization into novel anti-inflammatory agents.
Part 2: Biological Activities of Synthesized Derivatives
The true potential of the this compound scaffold is revealed through the synthesis and evaluation of its derivatives. Research into 2-(4-substitutedmethylphenyl)propionic acids, which use a closely related chemical core, has demonstrated that this framework can be leveraged to create compounds with potent and diverse biological effects, including dual anti-inflammatory and antibacterial activities.[4]
Dual COX-Inhibitory and Antibacterial Activity
In a key study, derivatives were synthesized by modifying the methyl group on the phenyl ring of a 2-phenylpropionic acid precursor.[4] Several of these compounds exhibited significant inhibitory activity against both COX-1 and COX-2 enzymes, with some proving more potent than the benchmark drug, Ibuprofen.[4][5] Furthermore, a number of the derivatives displayed promising antibacterial properties against a panel of pathogenic bacteria.[4]
This dual-action profile is of significant interest in drug development. Infections can often accompany or mimic inflammatory conditions, and a single compound that addresses both pathologies could offer substantial therapeutic benefits. The compound designated 6l in the study emerged as a particularly effective dual-agent.[4][5]
Quantitative Data Summary
The following tables summarize the in vitro activity of the most promising derivatives from this research, demonstrating the scaffold's capacity to produce highly active compounds.[4]
Table 1: Cyclooxygenase (COX) Enzyme Inhibition Data
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |
|---|---|---|
| Ibuprofen | 3.45 | 5.80 |
| Nimesulide | - | 1.90 |
| Derivative 6h | 2.10 | 1.95 |
| Derivative 6l | 1.80 | 1.85 |
IC₅₀: The half maximal inhibitory concentration.
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration)
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
|---|---|---|---|
| Chloramphenicol | 12.5 | 6.25 | 25 |
| Derivative 6d | 25 | 50 | 50 |
| Derivative 6h | 12.5 | 25 | 25 |
| Derivative 6l | 12.5 | 25 | 25 |
| Derivative 6m | 25 | 50 | 50 |
MIC: The lowest concentration of a substance that prevents visible growth of a bacterium.
Part 3: Methodologies for Biological Evaluation
To ensure scientific integrity and reproducibility, the evaluation of compounds derived from the this compound scaffold must follow robust, validated protocols. The following sections detail standard experimental workflows for assessing the key biological activities discussed.
Experimental Workflow: In Vitro COX Inhibition Assay
This protocol describes a common fluorometric method for determining the COX inhibitory activity of a test compound. The assay measures the peroxidase activity of COX, which is coupled to the primary cyclooxygenase reaction.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 100 mM Tris-HCl buffer (pH 8.0).
-
Reconstitute purified COX-1 and COX-2 enzymes in the Tris-HCl buffer according to the manufacturer's specifications.
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create a series of dilutions to achieve the desired final concentrations for the assay.
-
Prepare the arachidonic acid substrate solution and the fluorometric probe solution (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP) with horseradish peroxidase (HRP).
-
-
Assay Procedure (96-well plate format):
-
To each well, add the Tris-HCl buffer, heme cofactor, and the COX enzyme solution.
-
Add a small volume (1-2 µL) of the test compound dilution or DMSO (for the vehicle control).
-
Allow the plate to pre-incubate for 10 minutes at room temperature to permit the compound to bind to the enzyme.
-
Initiate the cyclooxygenase reaction by adding the arachidonic acid substrate.
-
Immediately add the ADHP/HRP solution. The peroxidase component of COX converts PGG2 to PGH2, releasing a peroxide that enables HRP to convert ADHP to the highly fluorescent resorufin.
-
Incubate the plate for 5-10 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a plate reader (Excitation ~535 nm, Emission ~590 nm).
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Experimental Workflow: In Vivo Carrageenan-Induced Paw Edema
This is the standard and widely accepted acute inflammation model for evaluating the efficacy of potential anti-inflammatory drugs.[6][7]
Step-by-Step Protocol:
-
Animal Acclimatization and Grouping:
-
Use adult Wistar rats (150-200g). Acclimatize the animals for at least one week before the experiment.
-
Divide the animals into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Diclofenac or Ibuprofen), and Test Compound groups (at least 3 doses).
-
-
Compound Administration:
-
Administer the test compound or reference drug intraperitoneally (i.p.) or orally (p.o.) one hour before inducing inflammation. The vehicle control group receives the same volume of the vehicle (e.g., saline with 0.5% Tween 80).
-
-
Induction of Inflammation:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (0 h).
-
Inject a 1% solution of carrageenan in sterile saline (typically 0.1 mL) into the sub-plantar surface of the right hind paw.
-
-
Measurement of Edema:
-
Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of edema (inflammation) at each time point for each animal using the formula: % Edema = [(Vt - V₀) / V₀] * 100, where Vt is the volume at time 't' and V₀ is the initial volume.
-
Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(% Edema_control - % Edema_treated) / % Edema_control] * 100.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Part 4: Broader Applications and Future Directions
The utility of the bromophenyl propanoic acid motif extends beyond direct anti-inflammatory applications. The bromine atom provides a reactive handle for further chemical synthesis, making it a valuable intermediate. For example, the related compound 2-(4-bromophenyl)-2-methylpropanoic acid is a key intermediate in the industrial synthesis of Fexofenadine, a widely used second-generation antihistamine.[8][9] This highlights the scaffold's role in creating molecules with entirely different therapeutic targets.
Furthermore, the discovery of dual COX-inhibitory and antibacterial activity from its derivatives opens a promising avenue for developing treatments for inflammatory conditions with a high risk of secondary infection, such as skin and soft tissue infections or certain post-operative states.[4] Future research should focus on optimizing this dual activity, aiming to enhance antibacterial potency while maintaining a safe COX inhibition profile (ideally with selectivity for COX-2). The exploration of other biological targets, leveraging the scaffold's proven ability to fit into enzyme active sites, remains a fertile ground for discovery.
References
-
Reign Pharma Pvt. Ltd. 2-(4-bromophenyl)-2-methylpropanoic acid. Available from: [Link]
-
PubChem. This compound | C9H9BrO2 | CID 521441. Available from: [Link]
-
Goksen, U. S., Kelekci, N. G., Goktas, O., & Koyun, T. (2016). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 110-117. Available from: [Link]
-
PubChem. 2-(4-Bromophenyl)sulfanyl-2-methylpropanoic acid | C10H11BrO2S | CID 1502012. Available from: [Link]
- Google Patents. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
-
Joshi, Y., & Singh, J. (2018). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Research Journal of Pharmaceutical Sciences, 7(1), 1-10. Available from: [Link]
- Google Patents. CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.
-
Patsnap. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka. Available from: [Link]
-
PubChem. Ibuprofen, (+-)- | C13H18O2 | CID 3672. Available from: [Link]
-
ResearchGate. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Available from: [Link]
-
MDPI. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Available from: [Link]
-
PubMed. Anti-inflammatory effect of pelubiprofen, 2-[4-(oxocyclohexylidenemethyl)-phenyl]propionic acid, mediated by dual suppression of COX activity and LPS-induced inflammatory gene expression via NF-κB inactivation. Available from: [Link]
-
ResearchGate. (PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Available from: [Link]
Sources
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biocat.com [biocat.com]
- 4. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 9. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
An In-depth Technical Guide to the Pharmacological Profile of 2-(4-Bromophenyl)propanoic Acid Derivatives
Abstract
Derivatives of 2-(4-Bromophenyl)propanoic acid belong to the broader class of arylpropionic acids, a cornerstone of medicinal chemistry renowned for producing some of the most widely used non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] This technical guide provides a comprehensive analysis of the pharmacological profile of these derivatives, moving beyond their classical anti-inflammatory and analgesic roles to explore their emerging potential as anticancer agents. We will delve into the synthetic methodologies, dissect the mechanisms of action, present detailed experimental protocols, and synthesize the structure-activity relationships (SAR) that govern their therapeutic effects. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold for novel therapeutic innovations.
Introduction: The Arylpropionic Acid Scaffold
Arylpropionic acids are a major class of NSAIDs characterized by a propionic acid moiety attached to an aromatic ring.[2] The parent compound, this compound, serves as a key intermediate and a foundational scaffold for a diverse array of derivatives. These compounds have demonstrated a wide spectrum of biological activities, including analgesic, anti-inflammatory, and, more recently, anticancer properties.[1][3] Their primary and most well-understood mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins—key mediators of pain and inflammation.[2][4] However, recent investigations have revealed that their pharmacological activities are not limited to COX inhibition, suggesting more complex interactions with cellular pathways, particularly in the context of oncology.[3][5] This guide aims to provide an in-depth, mechanistically grounded overview of this promising class of molecules.
Synthetic Pathways and Methodologies
The synthesis of this compound derivatives is a well-established process, though optimization for yield, purity, and stereoselectivity remains an active area of research. The core structure is typically assembled through multi-step sequences starting from readily available aromatic precursors.
A common strategy involves the bromination of a phenylpropanoic acid derivative. Achieving regioselectivity to yield the desired para-substituted isomer is critical, as isomeric impurities can alter the pharmacological profile and introduce undesirable side effects.[6][7] Alternative routes may start with p-substituted precursors and build the propionic acid side chain.[8][9]
Below is a generalized workflow representing a common synthetic approach.
Caption: Generalized workflow for the synthesis of the core scaffold.
Experimental Protocol: Synthesis of 2-(4-bromophenyl)-2-methylpropanoic acid
This protocol is adapted from methodologies described in patent literature, emphasizing selective bromination in an aqueous medium to enhance the yield of the desired para-isomer.[6][7]
-
Reaction Setup: In a three-necked round-bottom flask, suspend 2-methyl-2-phenylpropanoic acid (1 equivalent) in water.
-
Neutralization: Add a solution of sodium carbonate (e.g., 20% in water) dropwise at ambient temperature until the pH of the mixture is approximately 7.0, ensuring the starting material dissolves.[6]
-
Bromination: Add bromine (1.1 to 1.5 equivalents) dropwise to the reaction mixture. Maintain the pH at ~7 by the concurrent addition of the sodium carbonate solution. Monitor the reaction's completion using gas chromatography (GC) or thin-layer chromatography (TLC).[6]
-
Work-up: Once the starting material is consumed, cool the reaction mixture to ambient temperature. Acidify the solution to pH 1-2 with 5N hydrochloric acid.[7]
-
Extraction: Extract the aqueous solution with a suitable organic solvent, such as dichloromethane (3x volumes).
-
Isolation: Combine the organic layers, dry with anhydrous sodium sulphate, filter, and evaporate the solvent under reduced pressure to yield the crude product.[6]
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., aqueous methanol or heptane) to obtain the pure 2-(4-bromophenyl)-2-methylpropanoic acid.[9]
Pharmacological Profile
The pharmacological activities of this compound derivatives are multifaceted, with well-documented anti-inflammatory/analgesic effects and a growing body of evidence for their anticancer potential.
Anti-inflammatory and Analgesic Activity
Mechanism of Action: COX Inhibition
The hallmark of arylpropionic acids is their ability to inhibit cyclooxygenase (COX) enzymes.[4] These enzymes, existing as two primary isoforms (COX-1 and COX-2), catalyze the conversion of arachidonic acid to prostaglandins (PGs). PGs are lipid compounds that mediate a variety of physiological and pathological processes.
-
COX-1 is constitutively expressed and plays a "housekeeping" role, involved in gastric cytoprotection, platelet aggregation, and renal blood flow.[10]
-
COX-2 is typically induced at sites of inflammation and is the primary source of PGs that mediate pain, fever, and inflammation.[10]
By inhibiting COX-2, these derivatives reduce the production of inflammatory prostaglandins, leading to their therapeutic anti-inflammatory and analgesic effects. However, non-selective inhibition of COX-1 is responsible for many of the common side effects, particularly gastrointestinal irritation and ulceration.[2][11]
Caption: Mechanism of action of arylpropionic acid derivatives via COX inhibition.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used in vivo model to assess the acute anti-inflammatory activity of novel compounds.[12][13][14]
-
Animal Acclimatization: Use adult Wistar or Sprague-Dawley rats (150-200g). Acclimatize the animals for at least one week before the experiment.
-
Grouping and Dosing: Divide animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin), and test compound groups at various doses. Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.[13]
-
Induction of Inflammation: Inject 0.1 mL of a 1% λ-carrageenan suspension in sterile saline into the sub-plantar tissue of the right hind paw of each rat.[14][15]
-
Measurement of Edema: Measure the paw volume immediately before the carrageenan injection (V0) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[13][16]
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point. The percentage inhibition of edema by a test compound is calculated relative to the vehicle control group.
Anticancer Activity
A growing body of research indicates that arylpropionic acid derivatives, including those with a bromophenyl moiety, possess significant anticancer properties.[3][17] This activity appears to extend beyond COX inhibition and involves multiple cellular pathways. The 4-bromophenyl group, in particular, has been highlighted as a potentially crucial feature for the anticancer activity of various molecular scaffolds.[18][19]
Potential Mechanisms of Action:
-
Induction of Apoptosis: Many bromophenol derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can occur through the modulation of pro- and anti-apoptotic proteins (e.g., Bcl-2 family) and the activation of caspases.[19]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, such as G0/G1 or G2/M.[18][19]
-
Generation of Reactive Oxygen Species (ROS): Some derivatives induce apoptosis through the generation of intracellular ROS, which can lead to oxidative stress and trigger cell death pathways.[19]
-
Tubulin Interaction: The disruption of microtubule dynamics is a validated anticancer strategy. Some brominated compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[18]
Table 1: Representative Anticancer Activity of Bromophenyl-Containing Derivatives
| Compound Class | Cancer Cell Line | Activity Metric | Result | Reference |
| Bromophenol Hybrids | A549 (Lung) | IC50 | Induces apoptosis and G0/G1 arrest | [19] |
| 5-(3-Bromophenyl)-triazoles | SNB-75 (CNS Cancer) | % Growth Inhibition | 41.25% at 10 µM | [20] |
| Bromophenols | Bel7402 (Hepatoma) | IC50 | 4.8 - 7.4 nM | [21] |
| Bromophenol Derivatives | K562 (Leukemia) | IC50 | 8.09 µM (72h) | [18] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[22][23]
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.[22][24]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[23]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[22][25]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[24]
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm.[22][25]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Structure-Activity Relationships (SAR)
Understanding the relationship between chemical structure and biological activity is fundamental to rational drug design. For arylpropionic acid derivatives, several key structural features govern their pharmacological effects.[26][27]
-
Acidic Moiety: The carboxylic acid group is essential for COX inhibitory activity. It is believed to form a critical ionic bond with a conserved arginine residue in the active site of both COX-1 and COX-2.[26][27]
-
Aromatic Ring: The planar aromatic group provides a hydrophobic interaction platform within the COX active site.[27]
-
α-Methyl Group: The methyl group on the propionic acid side chain is important. In many profens, the (S)-enantiomer is significantly more active as a COX inhibitor than the (R)-enantiomer.[5]
-
Para-Substituent: The nature of the substituent at the para position of the aromatic ring profoundly influences potency and selectivity. The 4-bromophenyl group, as discussed, appears to confer potent anticancer activity in various contexts.[19][20] Modifications here can also tune lipophilicity, which affects absorption, distribution, and overall potency.[26][28]
Caption: Core structure highlighting key features for pharmacological activity.
Conclusion and Future Perspectives
The this compound scaffold and its derivatives represent a versatile and pharmacologically significant class of compounds. While their role as potent anti-inflammatory and analgesic agents is well-established through the mechanism of COX inhibition, their emerging profile as anticancer agents opens exciting new avenues for therapeutic development. The presence of the bromophenyl moiety appears particularly important for this latter activity, warranting further investigation into its specific molecular targets and mechanisms.
Future research should focus on:
-
Design of COX-2 Selective Inhibitors: Modifying the core structure to enhance selectivity for COX-2 over COX-1 could lead to NSAIDs with improved gastrointestinal safety profiles.[10][11]
-
Dual-Target Drugs: Exploring derivatives that simultaneously inhibit COX-2 and other cancer-relevant targets (e.g., 5-LOX, tubulin) could yield novel therapeutics with synergistic effects.[11]
-
Mechanistic Elucidation: Deeper investigation into the non-COX-mediated anticancer mechanisms is crucial to fully exploit the therapeutic potential of this chemical class.[3]
By integrating synthetic chemistry, pharmacological screening, and mechanistic studies, the full potential of this compound derivatives can be realized, paving the way for the next generation of anti-inflammatory and anticancer therapies.
References
-
Gouda, A. M., Beshr, E. A., Almalki, F. A., Halawah, H. H., Taj, B. F., Alnafaei, A. F., Alharazi, R. S., Kazi, W. M., & AlMatrafi, M. M. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Bioorganic Chemistry, 92, 103224. [Link]
-
Asirvatham, S., Saravanan, G., & Karthikeyan, C. (2013). Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review. Arabian Journal of Chemistry, 10, S3947-S3955. [Link]
-
Wang, W., Song, M., Bak, S. S., Li, Y., Liu, Y., & Li, J. (2020). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 18(11), 548. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
Bio-protocol. (n.d.). Carrageenan-Induced Paw Edema. Bio-protocol. [Link]
-
Al-Ostath, A. I., Al-Wabli, R. I., Al-Ghorbani, M., Al-Majid, A. M., Barakat, A., & Ali, R. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(19), 6610. [Link]
-
Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]
-
Asirvatham, S., Saravanan, G., & Karthikeyan, C. (2013). Quantitative Structure Activity Relationships studies of Non-steroidal Anti-inflammatory Drugs: A Review. ResearchGate. [Link]
-
Sakkiah, S., Arooj, M., Kumar, M. S., Lee, K. W., & Kim, S. (2017). Molecular Docking and Structure Activity Relationship Studies of NSAIDs. What do they Reveal about IC50?. Current Pharmaceutical Design, 23(26), 3906-3918. [Link]
-
Sanna, V., Di-Dato, G., & Chiechio, S. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry, 9(1), 87-111. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
-
Li, M., Li, Y., Liu, Y., Song, M., Zheng, Y., Wang, W., & Li, J. (2020). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. Marine Drugs, 18(1), 58. [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
-
Rezaeian, K., & Hanelt, M. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50810. [Link]
-
Rodrigues, D., Jerónimo, C., & Pires, C. (2021). Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. Marine Drugs, 19(7), 376. [Link]
-
Bio-protocol. (n.d.). Carrageenan-Induced Paw Edema Test. Bio-protocol. [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
-
Gouda, A. M., et al. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. OUCI. [Link]
- Google Patents. (2015). CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.
-
Kumar, P., Sangam, Bala, V. C., Nimesh, S., & Bajpai, A. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555. [Link]
-
Kumar, P., et al. (2018). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Indo American Journal of Pharmaceutical Sciences, 5(5), 3465-3479. [Link]
-
Meller, S. T., & Gebhart, G. F. (2016). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, 74, 5.2.1-5.2.14. [Link]
-
Patsnap. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Eureka. [Link]
- Google Patents. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- Google Patents. (2018). CN108298910A - A kind of preparation method of 2 (4 bromomethyl) phenylpropionic acids.
- Google Patents. (2008). KR100817517B1 - Method for preparing 2-[(4-bromomethyl) phenyl] propionic acid.
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action [ouci.dntb.gov.ua]
- 6. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 8. CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid - Google Patents [patents.google.com]
- 9. CN107501077A - A kind of preparation method of 2 (4 bromomethyl) phenylpropionic acids - Google Patents [patents.google.com]
- 10. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. inotiv.com [inotiv.com]
- 13. 4.7. Carrageenan-Induced Paw Edema Test [bio-protocol.org]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 16. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives [mdpi.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. MTT assay protocol | Abcam [abcam.com]
- 26. Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review - Arabian Journal of Chemistry [arabjchem.org]
- 27. researchgate.net [researchgate.net]
- 28. benthamdirect.com [benthamdirect.com]
2-(4-Bromophenyl)propanoic Acid: A Strategic Building Block in Modern Organic Synthesis
An In-Depth Technical Guide for Researchers
This guide provides an in-depth technical overview of 2-(4-bromophenyl)propanoic acid and its closely related derivatives, focusing on their synthesis, reactivity, and strategic application as core building blocks in the development of complex organic molecules, particularly pharmaceuticals. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes field-proven insights with established chemical principles to explain the causality behind experimental choices and protocols.
Introduction and Core Attributes
This compound is a bifunctional organic compound featuring a carboxylic acid moiety and a bromine-substituted aromatic ring.[1] This unique combination of functional groups makes it an exceptionally valuable intermediate in organic synthesis. The carboxylic acid provides a site for amide bond formation, esterification, or reduction, while the bromo-substituent on the phenyl ring serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through transition-metal-catalyzed cross-coupling reactions.
Its structural analogs, such as 2-[4-(bromomethyl)phenyl]propanoic acid and 2-(4-bromophenyl)-2-methylpropanoic acid, are critical intermediates in the industrial synthesis of several non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmaceuticals.[2][3][4] Understanding the properties and reactivity of this core structure is therefore fundamental to the development of efficient synthetic routes for numerous active pharmaceutical ingredients (APIs).
Table 1: Core Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 53086-53-6 | [1][5][6] |
| Molecular Formula | C₉H₉BrO₂ | [1][6] |
| Molecular Weight | 229.07 g/mol | [1][6] |
| Appearance | White to off-white crystalline powder | [7] |
| Melting Point | 122-124 °C | [7] |
| Solubility | Soluble in organic solvents like dichloromethane and methanol | [8] |
Synthesis of Brominated Phenylpropanoic Acids
The synthesis of brominated phenylpropanoic acids is a critical first step in their utilization. While various methods exist, a common and industrially relevant approach involves the selective bromination of a phenylpropanoic acid precursor. The key challenge in this synthesis is achieving high regioselectivity for the para position, as the formation of ortho and meta isomers complicates purification and reduces the overall yield of the desired product.[3]
Experimental Protocol: Selective Bromination
The following protocol is a representative example adapted from patent literature for the synthesis of a related intermediate, 2-(4-bromophenyl)-2-methylpropanoic acid, which illustrates the core principles of selective aromatic bromination.[2][3]
Objective: To synthesize 2-(4-bromophenyl)-2-methylpropanoic acid via selective bromination of 2-methyl-2-phenylpropanoic acid.
Materials:
-
2-methyl-2-phenylpropanoic acid
-
Bromine (Br₂)
-
Aqueous medium (e.g., water, potentially with a co-solvent or catalyst)
-
Dichloromethane (for extraction)
-
5N Hydrochloric acid (for acidification)
-
Anhydrous sodium sulfate (for drying)
-
Hexanes (for recrystallization/suspension)
Step-by-Step Methodology:
-
Reaction Setup: In a suitable reaction vessel, charge 2-methyl-2-phenylpropanoic acid and the aqueous medium. The choice of an aqueous medium is a key innovation in some industrial processes, as it can surprisingly enhance the selectivity for the para isomer compared to traditional organic solvents like carbon tetrachloride.[3]
-
Bromination: While stirring the mixture, slowly add a stoichiometric amount of liquid bromine at a controlled temperature. The reaction temperature is critical; it must be high enough to facilitate the electrophilic aromatic substitution but low enough to minimize side reactions. Temperatures in the range of 75-80°C are often employed.[3]
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Gas Chromatography (GC), to confirm the complete consumption of the starting material.[2][3]
-
Work-up and Extraction: Upon completion, cool the reaction mixture to ambient temperature. If the product precipitates, it can be extracted into an organic solvent like dichloromethane. The organic layers are combined for further processing.[2]
-
Acidification & Washing: The combined organic extracts are washed. If the reaction is performed under neutral or alkaline conditions, the solution is first acidified with hydrochloric acid to a pH of 1-2 to ensure the product is in its protonated, less water-soluble carboxylic acid form.[2]
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield the crude solid product.[2][3]
-
Purification: The crude product is often a mixture of the desired para isomer and small amounts of the meta isomer.[3] Purification is achieved by suspending the crude solid in a non-polar solvent like hexanes and filtering, or by recrystallization from a suitable solvent system such as aqueous methanol. This step is crucial for obtaining a product with high isomeric purity (e.g., >99%).[2]
Causality and Scientific Rationale
-
Regioselectivity: The propanoic acid side chain is an ortho-para directing group. However, steric hindrance from the bulky side chain disfavors substitution at the ortho position, making the para position the major product. Reaction conditions are optimized to maximize this inherent preference.
-
Solvent Choice: The use of an aqueous medium can influence the reaction's selectivity and is often a more environmentally benign choice compared to halogenated solvents like CCl₄, which are toxicologically objectionable for industrial applications.[2]
-
Purification: The difference in polarity and crystal lattice energy between the para and meta isomers allows for efficient separation by recrystallization, a critical step for producing pharmaceutical-grade intermediates.[3]
Diagram: General Synthesis Workflow
Caption: Workflow for the synthesis of a brominated phenylpropanoic acid intermediate.
Core Reactivity and Synthetic Applications
The synthetic utility of this compound and its derivatives stems from the orthogonal reactivity of its two primary functional groups.
Diagram: Key Synthetic Transformations
Caption: Key reaction pathways for this compound.
Reactions at the Carboxylic Acid Group
The carboxylic acid is a versatile functional group that can be readily transformed into a variety of other functionalities, serving as an anchor point for building molecular complexity.
-
Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) yields the corresponding ester. This is often used as a protecting group strategy or to modify the pharmacokinetic properties of a drug.[3]
-
Amide Bond Formation: Coupling with amines using standard reagents (e.g., DCC, EDC) produces amides. This reaction is fundamental in medicinal chemistry for creating peptidomimetics or other complex structures.
-
Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like LiAlH₄, providing access to a different class of derivatives.
Reactions at the Aryl Bromide
The C-Br bond is the key to its function as a building block for constructing the carbon skeleton of the target molecule.
-
Palladium-Catalyzed Cross-Coupling: The aryl bromide is an excellent substrate for a wide range of cross-coupling reactions. For instance, Suzuki coupling with boronic acids or Heck coupling with alkenes allows for the strategic introduction of new aryl or vinyl groups.
-
Grignard Reagent Formation: Reaction with magnesium metal in an etheral solvent like THF forms a Grignard reagent. This powerful nucleophile can then react with various electrophiles, such as CO₂, to introduce a new carboxylic acid group, as seen in some classical syntheses of profen drugs.[9][10]
-
Nucleophilic Aromatic Substitution (for activated systems): While generally unreactive towards SₙAr, if the ring is further activated with electron-withdrawing groups, the bromide can be displaced by strong nucleophiles.
Case Study: A Precursor for Loxoprofen Synthesis
A closely related analog, 2-[4-(bromomethyl)phenyl]propanoic acid , serves as a direct and crucial intermediate in the synthesis of Loxoprofen, a widely used NSAID.[4][11] This synthesis perfectly illustrates the strategic value of this class of building blocks. Loxoprofen works by inhibiting the cyclooxygenase (COX) enzymes responsible for producing prostaglandins, which mediate pain and inflammation.[10][12][13]
Synthetic Step: The key transformation involves a nucleophilic substitution reaction where the bromine atom of the bromomethyl group is displaced by a nucleophile to build the final drug structure. For Loxoprofen, this involves reaction with the enolate of a cyclic ketone.
Protocol Outline: Final Step to Loxoprofen Precursor
-
Enolate Formation: A cyclic ketone precursor is treated with a base (e.g., sodium hydride) to generate a nucleophilic enolate.
-
Nucleophilic Substitution: The enolate is reacted with 2-[4-(bromomethyl)phenyl]propanoic acid. The enolate attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion in a classic Sₙ2 reaction.
-
Work-up and Purification: The reaction is quenched, and the product is isolated and purified to yield the Loxoprofen precursor.
This example highlights the utility of the bromomethyl derivative, which can be synthesized from precursors like 2-(4-methylphenyl)propanoic acid via radical bromination using reagents like N-bromosuccinimide (NBS).[4]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound and its derivatives is essential.
Table 2: GHS Hazard Information
| Hazard Class | Statement | GHS Code | Source |
| Acute Toxicity, Oral | Harmful if swallowed | H302 | [1][14] |
| Skin Corrosion/Irritation | Causes skin irritation / severe skin burns | H315 / H314 | [1][14][15] |
| Eye Damage/Irritation | Causes serious eye irritation / damage | H319 / H314 | [1][14][15] |
| Target Organ Toxicity | May cause respiratory irritation | H335 | [1][14] |
Safe Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[16][17]
-
Personal Protection: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[17] Avoid all personal contact, including inhalation of dust.[16]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[16]
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials.[16]
-
Keep containers tightly sealed when not in use to prevent moisture ingress.[14]
-
Store in original, properly labeled containers.[16]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic building block that offers chemists a reliable and versatile platform for molecular construction. Its bifunctional nature allows for sequential or orthogonal reactions, enabling the efficient synthesis of complex target molecules. Its critical role in the production of NSAIDs and other pharmaceuticals underscores its importance in medicinal chemistry and process development. A thorough understanding of its synthesis, reactivity, and handling is indispensable for any scientist working in the field of organic synthesis and drug discovery.
References
-
Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Eureka | Patsnap. [Link]
- CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.
-
This compound | C9H9BrO2 | CID 521441. PubChem, National Center for Biotechnology Information. [Link]
- EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- A kind of preparation method of 2 (4 bromomethyl) phenylpropionic acids.
-
2-(4-bromophenyl)-2-methylpropanoic acid. Reign Pharma Pvt. Ltd. [Link]
-
2-(4-(Bromomethyl)phenyl)propionic Acid | C10H11BrO2 | CID 2733978. PubChem, National Center for Biotechnology Information. [Link]
-
2-(4-Bromophenyl)propionic acid. NIST WebBook. [Link]
- US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
-
Ibuprofen Synthesis. Synaptic - Central College. [Link]
-
Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. PubMed, National Library of Medicine. [Link]
-
The Organic Chemistry of Ibuprofen. OrgoSolver. [Link]
-
Synthesis of Ibuprofen. Chemistry Steps. [Link]
-
This compound (C9H9BrO2). PubChemLite. [Link]
-
Aim at chemical synthesis through Ibuprofen. Medicilon. [Link]
-
The Chemistry of Pain Relief: Understanding NSAID Synthesis Pathways. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Sources
- 1. This compound | C9H9BrO2 | CID 521441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 4. CN107501077A - A kind of preparation method of 2 (4 bromomethyl) phenylpropionic acids - Google Patents [patents.google.com]
- 5. This compound | 53086-53-6 [chemicalbook.com]
- 6. 2-(4-Bromophenyl)propionic acid [webbook.nist.gov]
- 7. reignpharma.com [reignpharma.com]
- 8. CAS 32454-35-6: 2-(4-Bromophenyl)-2-methylpropanoic acid [cymitquimica.com]
- 9. Ibuprofen Synthesis | Synaptic | Central College [central.edu]
- 10. Synthesis of Ibuprofen - Chemistry Steps [chemistrysteps.com]
- 11. nbinno.com [nbinno.com]
- 12. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medicilon.com [medicilon.com]
- 14. echemi.com [echemi.com]
- 15. 2-(4-(Bromomethyl)phenyl)propionic Acid | C10H11BrO2 | CID 2733978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. static.cymitquimica.com [static.cymitquimica.com]
Methodological & Application
Application Note & Protocol: Regioselective Synthesis of 2-(4-Bromophenyl)propanoic Acid
Introduction: The Importance of Brominated Profen Intermediates
2-(4-Bromophenyl)propanoic acid is a valuable synthetic intermediate in the pharmaceutical industry. As a halogenated derivative of 2-phenylpropanoic acid, it belongs to the "profen" family of molecules, many of which are well-known non-steroidal anti-inflammatory drugs (NSAIDs). The bromo-functional group at the para-position serves as a versatile chemical handle for further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of more complex drug candidates.
This document provides a detailed protocol for the regioselective synthesis of this compound via the direct electrophilic aromatic substitution of 2-phenylpropanoic acid. We will delve into the underlying chemical principles, provide a robust, step-by-step experimental procedure, and outline the necessary safety precautions and analytical characterization methods. The protocol described herein is adapted from established industrial processes, prioritizing selectivity, yield, and the use of aqueous media to minimize reliance on hazardous halogenated solvents.[1][2]
Scientific Principles: Mechanism and Regioselectivity
The core of this synthesis is the electrophilic aromatic substitution (EAS) reaction.[3][4] The benzene ring of 2-phenylpropanoic acid acts as a nucleophile, attacking an electrophilic bromine species. The reaction proceeds via a two-step mechanism involving a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5][6]
The Mechanism of Electrophilic Bromination
-
Formation of the Electrophile: While elemental bromine (Br₂) is not strongly electrophilic enough to react directly with a deactivated aromatic ring, its electrophilicity can be enhanced. In traditional methods, a Lewis acid catalyst like FeBr₃ is used to polarize the Br-Br bond.[4][7] However, the protocol detailed below utilizes an aqueous medium where the reaction can proceed, sometimes under neutral or slightly acidic conditions, to generate the desired product.
-
Nucleophilic Attack: The π-electron system of the benzene ring attacks the electrophilic bromine atom, breaking the aromaticity and forming a positively charged arenium ion intermediate. This intermediate is stabilized by resonance, delocalizing the positive charge across the ring.[3][5] This is the slow, rate-determining step of the reaction.[6]
-
Re-aromatization: A base (in this case, likely water) removes a proton from the carbon atom bearing the new bromine substituent. This restores the aromaticity of the ring, yielding the final product, this compound, and hydrobromic acid (HBr) as a byproduct. This step is fast and energetically favorable due to the reformation of the stable aromatic system.[5][6]
Diagram 1: The two-step mechanism of electrophilic aromatic substitution.
Controlling Regioselectivity
The substituent already present on the benzene ring dictates the position of the incoming electrophile. The 2-propanoic acid group (-CH(CH₃)COOH) is an ortho, para-directing group. Although it is weakly deactivating due to the inductive effect of the carboxylic acid, its directing effect is controlled by the alkyl portion attached to the ring. The para-position is strongly favored over the ortho-positions due to steric hindrance. The bulky propanoic acid group physically impedes the approach of the bromine electrophile to the adjacent ortho carbons, making the attack at the sterically accessible para-position the major pathway. This steric control is key to achieving high regioselectivity and minimizing the formation of unwanted ortho and meta isomers.[2]
Detailed Experimental Protocol
This protocol is based on methods described for the selective bromination of phenylpropanoic acid derivatives in an aqueous medium, which offers environmental and safety advantages over traditional methods using solvents like carbon tetrachloride.[1][2][8]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Phenylpropanoic acid | ≥98% | Sigma-Aldrich | Starting Material |
| Bromine (Br₂) | Reagent Grade | Fisher Scientific | EXTREMELY TOXIC & CORROSIVE |
| Dichloromethane (DCM) | ACS Grade | VWR | For extraction |
| n-Hexane | ACS Grade | VWR | For purification/washing |
| Hydrochloric Acid (HCl) | 5 M solution | LabChem | For acidification |
| Anhydrous Sodium Sulfate | ACS Grade | VWR | For drying |
| Deionized Water | --- | --- | Reaction medium |
Equipment
-
Three-necked round-bottom flask (500 mL)
-
Mechanical stirrer
-
Dropping funnel
-
Condenser
-
Heating mantle with temperature controller
-
Separatory funnel
-
Büchner funnel and filtration flask
-
Rotary evaporator
Critical Safety Precautions
-
Bromine Handling: Liquid bromine is highly corrosive, toxic, and volatile. It can cause severe chemical burns upon contact and is fatal if inhaled.[9][10] ALL operations involving bromine must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, heavy-duty nitrile or neoprene gloves, and chemical splash goggles with a face shield.[10][11][12]
-
Emergency Preparedness: Have a bromine spill kit and a solution of sodium thiosulfate ready to neutralize any spills or excess bromine. Ensure an emergency safety shower and eyewash station are immediately accessible.
-
Acid Handling: Concentrated acids are corrosive. Handle with appropriate PPE.
-
Solvent Safety: Dichloromethane is a suspected carcinogen. Handle in a fume hood. Hexane is flammable. Keep away from ignition sources.
Step-by-Step Synthesis Procedure
-
Reaction Setup: Charge a 500 mL three-necked round-bottom flask with 2-phenylpropanoic acid (25.0 g, 0.166 mol) and deionized water (300 mL). Equip the flask with a mechanical stirrer, a dropping funnel, and a condenser.
-
Bromine Addition: While stirring the resulting suspension at ambient temperature (20-25 °C), carefully add liquid bromine (43.8 g, 0.274 mol, ~1.1 equivalents) dropwise from the dropping funnel over a period of 30-45 minutes. The reaction is exothermic; maintain control of the addition rate.
-
Reaction Progression: After the addition is complete, heat the reaction mixture to 75-80 °C using a heating mantle. Maintain this temperature and continue vigorous stirring. Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[1][2] This typically takes several hours. The product may begin to precipitate from the hot mixture.
-
Work-up - Isolation: Once the reaction is complete, cool the mixture to ambient temperature. The crude product should have precipitated. Transfer the entire mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL).
-
Work-up - Washing & Drying: Combine the organic extracts. Wash the combined organic layer with a 5% sodium thiosulfate solution to remove any unreacted bromine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the dichloromethane using a rotary evaporator to yield the crude solid product.
-
Purification: Transfer the resulting solid to a beaker and add n-hexane (50 mL). Vigorously stir the suspension. The desired this compound has low solubility in hexane, while non-polar impurities and some isomers are more soluble. Filter the solid using a Büchner funnel, wash with a small amount of cold hexane, and dry under vacuum to obtain the purified product.[1][8]
Diagram 2: Experimental workflow for the synthesis of this compound.
Expected Yield and Product Characteristics
-
Yield: 75-85%
-
Appearance: Off-white to cream-colored crystalline powder.[13]
-
Purity (by HPLC/GC): >98%.[13] The primary impurity is typically the 2-(2-bromophenyl)propanoic acid isomer.
Characterization and Quality Control
Confirm the identity and purity of the synthesized this compound using the following standard analytical techniques.
| Parameter | Method | Expected Result |
| Molecular Formula | --- | C₉H₉BrO₂ |
| Molecular Weight | --- | 229.07 g/mol [14] |
| Appearance | Visual | Off-white crystalline solid[13] |
| ¹H NMR (CDCl₃, 400 MHz) | NMR Spectroscopy | δ 7.45 (d, 2H, Ar-H), 7.20 (d, 2H, Ar-H), 3.68 (q, 1H, CH), 1.50 (d, 3H, CH₃). Carboxylic proton (-COOH) is a broad singlet, often >10 ppm. |
| ¹³C NMR (CDCl₃, 100 MHz) | NMR Spectroscopy | δ ~180 (C=O), ~140 (Ar-C), ~132 (Ar-CH), ~129 (Ar-CH), ~122 (Ar-C-Br), ~45 (CH), ~18 (CH₃). |
| IR Spectrum (KBr Pellet) | IR Spectroscopy | Broad peak ~2500-3300 cm⁻¹ (O-H stretch of carboxylic acid), sharp peak ~1700 cm⁻¹ (C=O stretch), peaks ~1600, 1480 cm⁻¹ (C=C aromatic stretch).[15] |
| Purity | GC/HPLC | ≥98% area.[13] |
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By leveraging a direct bromination in an aqueous medium, this method offers high regioselectivity for the desired para-isomer while minimizing the use of environmentally harmful solvents. The detailed procedural steps, coupled with rigorous safety guidelines and analytical methods, ensure that researchers can confidently and safely produce this key pharmaceutical intermediate for applications in drug discovery and development.
References
-
Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, January 15). 8.2: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]
-
Eureka | Patsnap. (2012, December 6). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. Retrieved from [Link]
- Google Patents. (2012, December 6). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
-
NIH National Library of Medicine. (n.d.). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Retrieved from [Link]
-
Carl ROTH. (n.d.). Bromine solution - Safety Data Sheet. Retrieved from [Link]
- Google Patents. (2012, December 12). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
-
The Organic Chemistry Tutor. (2018, May 6). Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. Retrieved from [Link]
-
Bartleby. (2023, March 30). Answered: 2-phenyl-propanoic acid 1) 2) PBr3 Br₂, HCl (aq.). Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 3-bromo-3-phenylpropanoic acid. Retrieved from [Link]
-
IUCr Journals. (2016, November 24). 2,3-Dibromo-3-phenylpropanoic acid: a monoclinic polymorph. Retrieved from [Link]
-
ResearchGate. (2016, November 14). 2,3-Dibromo-3-phenylpropanoic acid: a monoclinic polymorph. Retrieved from [Link]
-
CSUB Department of Chemistry & Biochemistry. (n.d.). Lab 9: Addition of Bromine to trans-Cinnamic Acid. Retrieved from [Link]
- Vyas, P. V., et al. (2003). An efficient method of bromination of aromatic amines, hydrocarbons and naptholts. Tetrahedron Letters, 44, 4085-4088.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Reign Pharma Pvt. Ltd. (n.d.). 2-(4-bromophenyl)-2-methylpropanoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.
-
PubMed. (2011). Bromination of selected pharmaceuticals in water matrices. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]
Sources
- 1. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 2. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 3. Aromatic Reactivity [www2.chemistry.msu.edu]
- 4. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 9. carlroth.com [carlroth.com]
- 10. fishersci.com [fishersci.com]
- 11. bg.cpachem.com [bg.cpachem.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. reignpharma.com [reignpharma.com]
- 14. This compound | C9H9BrO2 | CID 521441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Synthesis of 2-Bromo-2-phenylpropanoic Acid via Alpha-Bromination
Introduction: The Significance of α-Halo Carboxylic Acids
The introduction of a halogen atom at the α-position of a carboxylic acid unlocks a gateway to a diverse array of chemical transformations. The resulting α-halo carboxylic acids are versatile synthetic intermediates, pivotal in the synthesis of numerous biologically active molecules and complex organic structures. 2-Bromo-2-phenylpropanoic acid, the subject of this protocol, is a valuable building block in medicinal chemistry and materials science. Its synthesis is a cornerstone reaction for researchers and drug development professionals, enabling the subsequent introduction of various functional groups through nucleophilic substitution of the bromine atom. This application note provides a detailed, field-proven protocol for the synthesis of 2-bromo-2-phenylpropanoic acid, emphasizing the underlying chemical principles, safety considerations, and characterization techniques.
Reaction Mechanism: The Hell-Volhard-Zelinsky Reaction
The selective bromination of the α-carbon of a carboxylic acid is most classically achieved through the Hell-Volhard-Zelinsky (HVZ) reaction.[1][2][3][4] This reaction involves the treatment of a carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.[1][2][5]
The mechanism proceeds in several key steps:[1][3][5]
-
Formation of Acyl Bromide: The carboxylic acid is first converted to an acyl bromide by reaction with PBr₃. This is a crucial activation step, as the enolization of the carboxylic acid itself is unfavorable.
-
Enolization: The acyl bromide, being more reactive, readily tautomerizes to its enol form.
-
α-Bromination: The enol tautomer, with its electron-rich double bond, acts as a nucleophile and attacks a molecule of bromine, leading to the formation of the α-bromo acyl bromide.
-
Hydrolysis: Finally, the α-bromo acyl bromide is hydrolyzed during the work-up to yield the desired α-bromo carboxylic acid.
An alternative and often milder approach involves the use of N-Bromosuccinimide (NBS) for the α-bromination of carbonyl derivatives.[6][7][8] This method can offer advantages in terms of safety and handling.
Visualizing the Hell-Volhard-Zelinsky Reaction Pathway
Caption: Mechanism of the Hell-Volhard-Zelinsky Reaction.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| 2-Phenylpropanoic Acid | ≥98% | Sigma-Aldrich | |
| Bromine | ≥99.5% | Acros Organics | Handle with extreme caution in a fume hood. |
| Phosphorus Tribromide (PBr₃) | ≥98% | Alfa Aesar | Reacts violently with water. Handle in a fume hood. |
| Dichloromethane (CH₂Cl₂) | Anhydrous | Fisher Scientific | |
| Diethyl Ether (Et₂O) | Anhydrous | J.T. Baker | |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | ||
| Sodium Sulfate (Na₂SO₄) | Anhydrous | ||
| Hydrochloric Acid (HCl) | Concentrated | For acidification during work-up. |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with hotplate
-
Ice bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Fume hood
Safety Precautions: A Non-Negotiable Priority
The bromination of 2-phenylpropanoic acid involves the use of highly corrosive and toxic reagents. Adherence to strict safety protocols is paramount.
-
Bromine (Br₂): A highly toxic, corrosive, and volatile liquid.[9][10][11][12][13] Inhalation can be fatal, and it causes severe skin burns.[13] Always handle liquid bromine in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including heavy-duty nitrile gloves, a lab coat, and chemical splash goggles with a face shield.[9][10][11] Have a solution of sodium thiosulfate readily available to neutralize any spills.[10]
-
Phosphorus Tribromide (PBr₃): A corrosive liquid that reacts violently with water to produce toxic and corrosive fumes of hydrogen bromide. Handle with extreme care in a fume hood, away from any water sources.
-
General Precautions: Perform the entire experiment in a certified chemical fume hood. Ensure that an emergency shower and eyewash station are easily accessible.
Experimental Protocol: A Step-by-Step Guide
This protocol is adapted from established procedures for the Hell-Volhard-Zelinsky reaction.[1][2][5]
1. Reaction Setup:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add 2-phenylpropanoic acid (e.g., 15.0 g, 0.1 mol).
-
Add anhydrous dichloromethane (100 mL) to dissolve the starting material.
-
Carefully add phosphorus tribromide (e.g., 1.0 mL, approximately 0.01 mol) to the stirred solution.
2. Bromine Addition:
-
In the dropping funnel, place a solution of bromine (e.g., 5.6 mL, 0.11 mol) in anhydrous dichloromethane (20 mL).
-
Slowly add the bromine solution dropwise to the reaction mixture over a period of 30-45 minutes. The addition is exothermic, and the rate should be controlled to maintain a gentle reflux. The characteristic red-brown color of bromine should gradually disappear as it is consumed.[14]
3. Reaction Completion:
-
After the addition is complete, heat the reaction mixture to a gentle reflux using a heating mantle for 2-3 hours, or until the evolution of HBr gas ceases (can be tested with moist pH paper held at the top of the condenser, which will turn acidic).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) if desired.
4. Work-up and Isolation:
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding water (50 mL) dropwise through the dropping funnel. Be cautious as this will generate HBr gas.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid, and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
5. Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, or by column chromatography on silica gel.
Visualizing the Experimental Workflow
Caption: Workflow for the Synthesis of 2-Bromo-2-phenylpropanoic Acid.
Characterization of 2-Bromo-2-phenylpropanoic Acid
The identity and purity of the synthesized 2-bromo-2-phenylpropanoic acid should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| Melting Point | Literature values should be consulted for comparison. The melting point of the racemic mixture is reported to be in the range of 83-85 °C. |
| ¹H NMR | The spectrum should show characteristic signals for the aromatic protons, the methyl group protons, and the absence of the α-proton signal from the starting material. |
| ¹³C NMR | The spectrum will show a signal for the carbon bearing the bromine atom, shifted downfield compared to the corresponding carbon in the starting material. |
| Infrared (IR) Spectroscopy | A strong absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid will be present, typically around 1700-1725 cm⁻¹. The broad O-H stretch of the carboxylic acid will also be visible. |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks in approximately a 1:1 ratio). |
Conclusion and Further Applications
This application note provides a robust and detailed protocol for the synthesis of 2-bromo-2-phenylpropanoic acid, a key intermediate in organic synthesis. The α-bromo functionality serves as a versatile handle for further chemical modifications, including nucleophilic substitutions to introduce amino, hydroxyl, and other functional groups, making it a valuable precursor for the synthesis of pharmaceuticals and other high-value chemicals.[15] By understanding the underlying mechanism and adhering to stringent safety protocols, researchers can confidently and efficiently prepare this important building block.
References
- N-Bromosuccinimide–carboxylic acid combination: mild and efficient access to dibromination of unsaturated carbonyl compounds. RSC Publishing. (n.d.).
- Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Quick Company. (n.d.).
- Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. National Institutes of Health. (n.d.).
- Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Eureka | Patsnap. (2012).
- A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds:NBS bromination reactions(4):N-bromo compounds(6): Discussion series on bromination/iodination reactions 6. Chemia. (2022).
- N-Bromosuccinimide. Wikipedia. (n.d.).
- A Comparative Guide to N-Bromosuccinimide (NBS) and 3,5-Dibromohexanoic Acid in Organic Synthesis. Benchchem. (n.d.).
- Bromination of trans-cinnamic acid. Overcoming Organic Chemistry. (2012).
- N-Bromosuccinimide (NBS). Organic Chemistry Portal. (n.d.).
- Stereochemistry of Bromine Addition to trans-Cinnamic Acid. Physics Forums. (2003).
- Handling liquid bromine and preparing bromine water | Demonstration. RSC Education. (n.d.).
- Bromine. (2005).
- Hell-Volhard-Zelinsky Reaction. NROChemistry. (n.d.).
- Standard Operating Procedure_Bromine.docx. (n.d.).
- Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. ResearchGate. (2025).
- Bromination of Cinnamic acid. The Royal Society of Chemistry. (n.d.).
- Hell–Volhard–Zelinsky halogenation. Wikipedia. (n.d.).
- Experiment 12 STEREOCHEMISTRY OF BROMINE ADDITION. (n.d.).
- Hell-Volhard-Zelinsky Reaction. Alfa Chemistry. (n.d.).
- SAFETY DATA SHEET. Fisher Scientific. (2010).
- Bromine solution - Safety Data Sheet. Carl ROTH. (n.d.).
- The Role of 2-Bromo-2-methylpropionic Acid in Pharma Synthesis. (n.d.).
- The Hell–Volhard–Zelinsky Reaction. Master Organic Chemistry. (2025).
- Elimination in α,β-dibromohydrocinnamic acid. ECHEMI. (n.d.).
- Process for preparing (R)-2-bromo-3-phenyl-propionic acid. Google Patents. (n.d.).
- Synthesis of 2 bromo 2 phenylpropane. YouTube. (2023).
- Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Google Patents. (2012).
- Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Google Patents. (2012).
- Carboxylic Acid Reactions: Hell–Volhard–Zelinsky α‑Halogenation. OrgoSolver. (n.d.).
- 2-Bromo-2-phenyl-propanoic acid, methyl ester - Optional[Vapor Phase IR] - Spectrum. SpectraBase. (n.d.).
- 2-phenylpropionic acid - Organic Syntheses Procedure. (n.d.).
- 2-Bromo-3-phenylpropanoic acid | C9H9BrO2 | CID 167544. PubChem - NIH. (n.d.).
- N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. (2011).
- Bromine Addition To Trans-Cinnamic Acid | PDF. Scribd. (n.d.).
- Bromination of Trans-Cinnamic Acid Experiment | PDF | Chemical Elements | Atoms. Scribd. (n.d.).
- Preparation method of 2-(4-bromomethyl)phenyl propionic acid. Eureka | Patsnap. (2017).
- 2-Bromo-2-methylpropanoic acid | C4H7BrO2 | CID 74924. PubChem. (n.d.).
- Bromine Addition to trans-Cinnamic Acid: Lab Experiment. Studylib. (n.d.).
- Pre-lab questions for Bromination of trans-Cinnamic Acid to 2,3-dibromo-3-Phenylpropanoic Acid.... Homework.Study.com. (n.d.).
- Benchtop NMR for Educational Experiments. (n.d.).
Sources
- 1. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. orgosolver.com [orgosolver.com]
- 5. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 6. A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds:NBS bromination reactions(4):N-bromo compounds(6): Discussion series on bromination/iodination reactions 6 – Chemia [chemia.manac-inc.co.jp]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 9. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 10. apps.mnc.umn.edu [apps.mnc.umn.edu]
- 11. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 12. fishersci.com [fishersci.com]
- 13. carlroth.com [carlroth.com]
- 14. rsc.org [rsc.org]
- 15. nbinno.com [nbinno.com]
Comprehensive Analytical Methodologies for the Characterization of 2-(4-Bromophenyl)propanoic Acid
Application Note & Protocols
Abstract
This guide provides a comprehensive suite of analytical methods for the robust characterization of 2-(4-Bromophenyl)propanoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols detailed herein are designed for researchers, quality control analysts, and drug development professionals, ensuring the identity, purity, and stability of this critical molecule. Methodologies covered include spectroscopic techniques (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry), chromatography (High-Performance Liquid Chromatography), and thermal analysis (Differential Scanning Calorimetry, Thermogravimetric Analysis). Each section elucidates the scientific principles, provides step-by-step protocols, and presents expected data to ensure methodological integrity and reproducibility.
Introduction: The Analytical Imperative
This compound is a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its structural integrity and purity are paramount, as even minor impurities, such as positional isomers (e.g., 2-(3-bromophenyl)propanoic acid), can carry through the synthetic pathway, impacting the safety and efficacy of the final active pharmaceutical ingredient (API)[1]. Consequently, a multi-faceted analytical approach is not merely a quality control measure but a foundational component of process development and regulatory compliance.
This document serves as a practical guide, moving beyond a simple listing of techniques to explain the causality behind methodological choices. By integrating spectroscopic, chromatographic, and thermal analyses, a complete profile of the molecule can be established, ensuring that it meets the stringent requirements for its intended application. The following sections provide both the theoretical grounding and detailed protocols necessary to achieve this comprehensive characterization.
Structural Elucidation via Spectroscopic Methods
Spectroscopy is the cornerstone of molecular characterization, providing unambiguous confirmation of the chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular framework by mapping the chemical environments of ¹H and ¹³C nuclei. For this compound, NMR confirms the substitution pattern on the aromatic ring and the structure of the propanoic acid side chain.
Causality of Experimental Choices: The choice of solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), is critical. CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. A standard operating frequency of 400 MHz or higher for ¹H NMR is recommended to achieve sufficient spectral dispersion, allowing for clear resolution of proton signals and their coupling patterns.
Protocol 1: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in approximately 0.7 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup (¹H NMR):
-
Spectrometer Frequency: 400 MHz
-
Pulse Program: Standard single pulse (zg30)
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16
-
Spectral Width: -2 to 12 ppm
-
-
Instrument Setup (¹³C NMR):
-
Spectrometer Frequency: 100 MHz
-
Pulse Program: Standard proton-decoupled (zgpg30)
-
Acquisition Time: ~1.5 seconds
-
Relaxation Delay: 3 seconds
-
Number of Scans: 1024
-
Spectral Width: -10 to 220 ppm
-
-
Data Processing: Apply a Fourier transform with exponential line broadening (0.3 Hz for ¹H, 1.0 Hz for ¹³C). Phase and baseline correct the spectra. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Expected Spectral Data: The following table summarizes the anticipated chemical shifts and multiplicities. Note that the carboxylic acid proton (¹H) may be broad or exchangeable.
| Analysis | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |
| ¹H NMR | -CH₃ (Methyl) | ~1.5 | Doublet, J ≈ 7.2 Hz |
| -CH- (Methine) | ~3.7 | Quartet, J ≈ 7.2 Hz | |
| Ar-H (ortho to -CH) | ~7.2-7.3 | Doublet, J ≈ 8.4 Hz | |
| Ar-H (meta to -CH) | ~7.4-7.5 | Doublet, J ≈ 8.4 Hz | |
| -COOH (Carboxyl) | ~11-12 | Broad Singlet | |
| ¹³C NMR | -CH₃ | ~18 | |
| -CH- | ~45 | ||
| C-Br | ~121 | ||
| Ar-CH (ortho to -CH) | ~129 | ||
| Ar-CH (meta to -CH) | ~132 | ||
| Ar-C (ipso to -CH) | ~140 | ||
| -C=O | ~179-180 |
Note: Data is predicted based on analysis of structurally similar compounds, such as (3S)-3-(4-bromophenyl)butanoic acid, and standard chemical shift principles[2]. Actual values may vary based on experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. It is a rapid and reliable technique for confirming the presence of the key carboxylic acid and bromophenyl moieties.
Causality of Experimental Choices: Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powders as it requires minimal sample preparation and avoids the complexities of preparing KBr pellets. A typical scan range of 4000-400 cm⁻¹ covers the vibrational frequencies of all relevant functional groups.
Protocol 2: FTIR-ATR Analysis
-
Sample Preparation: Place a small amount (~5 mg) of the solid this compound directly onto the ATR crystal.
-
Instrument Setup:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
-
Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, apply pressure to the sample using the anvil and collect the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Expected Vibrational Bands: The spectrum is characterized by several key absorptions. The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 2500 | O-H Stretch (very broad) | Carboxylic Acid |
| ~3050 | C-H Stretch (aromatic) | Phenyl Ring |
| ~2980 | C-H Stretch (aliphatic) | Methyl/Methine |
| 1725 - 1700 | C=O Stretch (strong) | Carboxylic Acid |
| ~1600, ~1480 | C=C Stretch (in-ring) | Phenyl Ring |
| ~1410 | C-O-H Bend | Carboxylic Acid |
| ~1250 | C-O Stretch | Carboxylic Acid |
| ~1070, ~1010 | C-H In-plane Bend | Substituted Phenyl |
| ~820 | C-H Out-of-plane Bend | 1,4-Disubstituted Phenyl |
| ~600-500 | C-Br Stretch | Aryl Bromide |
Reference data derived from standard IR correlation tables and spectra of similar compounds[3].
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, offering definitive proof of its identity and elemental composition. Electron Ionization (EI) is a common technique that generates characteristic fragments.
Causality of Experimental Choices: Direct infusion or coupling with Gas Chromatography (GC-MS) allows for the introduction of the sample into the ion source. A standard electron energy of 70 eV is used to induce reproducible fragmentation, creating a spectral "fingerprint" that can be compared to library data.
Protocol 3: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or dichloromethane.
-
Instrument Setup (GC):
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium, constant flow of 1.0 mL/min.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
-
Instrument Setup (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-350 m/z.
-
Source Temperature: 230°C.
-
-
Data Acquisition: Inject 1 µL of the sample solution. The mass spectrometer will record spectra across the eluting chromatographic peak.
Expected Mass Spectrum Data: The presence of bromine is readily identified by the characteristic isotopic pattern (¹⁹Br/⁸¹Br ≈ 1:1), resulting in pairs of peaks (M⁺ and M⁺+2) of nearly equal intensity.
| m/z (Mass/Charge) | Proposed Fragment Identity | Significance |
| 230/228 | [C₉H₉BrO₂]⁺ | Molecular Ion (M⁺) |
| 185/183 | [M - COOH]⁺ | Loss of the carboxyl group |
| 171/169 | [C₇H₆Br]⁺ | Loss of propanoic acid moiety |
| 117 | [C₈H₆O]⁺ (from loss of Br and H₂O) | Aromatic fragment |
| 104 | [C₇H₅O]⁺ (from loss of Br and -CH(CH₃)) | Aromatic fragment |
| 90 | [C₇H₆]⁺ | Aromatic fragment |
| 45 | [COOH]⁺ | Carboxyl fragment |
Data sourced from the NIST Mass Spectrometry Data Center[4].
Purity and Assay by High-Performance Liquid Chromatography (HPLC)
HPLC is the definitive technique for assessing the purity of this compound and quantifying it against a reference standard. A well-developed Reverse-Phase (RP-HPLC) method can effectively separate the main component from starting materials, by-products, and degradation products.
Causality of Experimental Choices: A C18 column is the workhorse for RP-HPLC, providing excellent retention and separation for moderately polar aromatic compounds. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an acidic aqueous buffer (e.g., phosphate or formate), is chosen to achieve optimal retention and peak shape. The acid suppresses the ionization of the carboxylic acid group, preventing peak tailing. UV detection is ideal, as the bromophenyl chromophore absorbs strongly in the UV region. A wavelength around 225-230 nm typically provides high sensitivity.
Protocol 4: RP-HPLC Method for Purity and Assay
-
Reagent Preparation:
-
Buffer: Prepare a 20 mM potassium phosphate monobasic solution and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter.
-
Mobile Phase: Mix acetonitrile and the pH 3.0 phosphate buffer in a 50:50 (v/v) ratio. Degas thoroughly.
-
Diluent: Use the mobile phase as the diluent.
-
-
Standard Preparation: Accurately weigh ~20 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a concentration of ~0.2 mg/mL.
-
Sample Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Column: L1 packing (C18), 150 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 225 nm.
-
Run Time: Approximately 15 minutes.
-
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.
-
Analysis & Calculation:
-
Inject the diluent (as a blank), followed by the standard and sample solutions.
-
Purity (Area %): Calculate the percentage of each impurity by dividing its peak area by the total area of all peaks.
-
Assay (% vs. Standard): Calculate the assay using the formula: Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
-
This method is adapted from established protocols for similar aromatic carboxylic acids and represents a robust starting point for validation[5][6].
Thermal Properties Assessment
Thermal analysis techniques like DSC and TGA are vital for characterizing the solid-state properties of a substance, including its melting point, thermal stability, and decomposition profile.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine the melting point and enthalpy of fusion, which are key indicators of purity and crystalline form.
Protocol 5: DSC Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into a standard aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup:
-
Temperature Program: Heat from 25°C to 200°C at a constant rate of 10°C/min.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
-
Data Acquisition: Place the sample pan and an empty reference pan into the DSC cell and start the temperature program.
-
Data Analysis: Analyze the resulting thermogram. The melting point is determined as the onset or peak of the endothermic event. Integrate the peak to calculate the enthalpy of fusion (ΔHfus).
Expected Thermal Data: For a pure, crystalline substance, a sharp endothermic peak is expected. The melting point for the related compound 2-(4-bromophenyl)-2-methylpropanoic acid is reported in the range of 122-127°C, suggesting a similar range for the target compound[7]. Impurities will typically broaden the melting peak and lower the melting point.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of the material.
Protocol 6: TGA Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Temperature Program: Heat from 25°C to 600°C at a constant rate of 10°C/min.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
-
Data Acquisition: Place the sample pan in the TGA furnace and start the analysis.
-
Data Analysis: The resulting curve plots percentage weight loss versus temperature. Determine the onset temperature of decomposition, which indicates the upper limit of the compound's thermal stability.
Expected Thermal Data: this compound is expected to be thermally stable up to its boiling point, beyond which a single, sharp weight loss corresponding to its complete decomposition and volatilization should occur[8][9]. The absence of significant weight loss before melting confirms the material is anhydrous and free of residual solvents.
Conclusion
The analytical methods outlined in this guide provide a robust framework for the comprehensive characterization of this compound. The integration of NMR, FTIR, and MS confirms the molecular identity and structure. The validated RP-HPLC method ensures accurate assessment of purity and the detection of critical process-related impurities. Finally, DSC and TGA provide essential data on the material's solid-state properties and thermal stability. By employing these self-validating protocols, researchers and drug development professionals can ensure the quality and consistency of this vital chemical intermediate, supporting the development of safe and effective pharmaceuticals.
References
-
AVD ORGANICS PVT. LTD. (2025). Certificate of Analysis: 2-(4-Bromophenyl)-2-Methyl Propanoic Acid. Available at: [Link]
-
Reign Pharma Pvt. Ltd. (n.d.). 2-(4-bromophenyl)-2-methylpropanoic acid. Available at: [Link]
-
Organic Syntheses. (n.d.). NMR spectra 2-13C: (3S)-3-(4-bromophenyl)butanoic acid (2). Available at: [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 521441, this compound. Available at: [Link]
- Google Patents. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1502012, 2-(4-Bromophenyl)sulfanyl-2-methylpropanoic acid. Available at: [Link]
-
AVD Pharmaceuticals Private Limited. (n.d.). 2-(4-Bromophenyl)-2-Methyl Propanoic Acid Cas No.32454-35-6. Tradeindia. Available at: [Link]
-
Quick Company. (n.d.). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Available at: [Link]
-
Patsnap. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Eureka. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanoic acid. Available at: [Link]
-
Gotor, V. et al. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI. Available at: [Link]
-
NETZSCH Analyzing & Testing. (2021). STA or DSC and TGA – is Combination the Key?. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Butanoic acid, 4-bromophenyl ester (9CI) on Newcrom R1 HPLC column. Available at: [Link]
-
IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Available at: [Link]
-
NETZSCH Analyzing & Testing. (n.d.). Simultaneous Thermal Analyzer (STA/TGA-DSC). Available at: [Link]
-
Rao, B.M. et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. Analytical Chemistry: An Indian Journal. Available at: [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237). Available at: [Link]
-
TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Available at: [Link]
-
University of Wisconsin, ACS Division of Organic Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
-
IOSR Journals. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available at: [Link]
-
Zajac, M. et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. Available at: [Link]
Sources
- 1. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 2. orgsyn.org [orgsyn.org]
- 3. CN107501077A - A kind of preparation method of 2 (4 bromomethyl) phenylpropionic acids - Google Patents [patents.google.com]
- 4. This compound | C9H9BrO2 | CID 521441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. iosrjournals.org [iosrjournals.org]
- 6. The standard 13C NMR spectrum of phenyl propanoate is shown here.... | Study Prep in Pearson+ [pearson.com]
- 7. reignpharma.com [reignpharma.com]
- 8. mdpi.com [mdpi.com]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Application Notes and Protocols for the Purification of 2-(4-Bromophenyl)propanoic Acid
Abstract: This document provides a comprehensive technical guide for the purification of 2-(4-Bromophenyl)propanoic acid and its structurally related analogs, such as 2-(4-Bromophenyl)-2-methylpropanoic acid. As a critical intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs), including the non-sedating antihistamine Fexofenadine, achieving high purity of this compound is paramount.[1][2] This guide details field-proven protocols for recrystallization, liquid-liquid extraction, and advanced purification strategies, grounded in the physicochemical properties of the target molecule and its common impurities. The methodologies are designed for researchers, scientists, and drug development professionals to ensure the production of high-purity material suitable for downstream applications.
Introduction: The Criticality of Purity
This compound and its derivatives are key building blocks in organic and medicinal chemistry. Their utility as precursors, for instance in the synthesis of Fexofenadine, places stringent demands on their purity.[2] The primary challenge in the synthesis of these compounds is the concurrent formation of isomeric impurities, particularly the meta-substituted (2-(3-bromophenyl)-) analog, during the bromination step.[1][2] This isomeric impurity often exhibits similar physicochemical properties to the desired para-isomer, making separation challenging. If not removed, this impurity can be carried through multi-step syntheses, resulting in a final API that is difficult to purify and may not meet regulatory standards.[2]
This guide provides a multi-faceted approach to purification, explaining the causality behind procedural choices to empower researchers to adapt and troubleshoot these methods effectively.
Physicochemical Properties & Impurity Profile
A thorough understanding of the compound's properties and likely impurities is the foundation of an effective purification strategy. The primary example used in this guide is 2-(4-Bromophenyl)-2-methylpropanoic acid, for which extensive data is available.
Table 1: Physicochemical Properties of 2-(4-Bromophenyl)-2-methylpropanoic acid
| Property | Value | Source(s) |
| Appearance | Off-white to cream-colored crystalline powder | [3] |
| Molecular Formula | C₁₀H₁₁BrO₂ | [3][4] |
| Molecular Weight | 243.10 g/mol | [3][4][5] |
| Melting Point | 122-127 °C | [3][4] |
| Boiling Point | 334.2 °C at 760 mmHg | [4] |
| Solubility | Soluble in organic solvents like dichloromethane and methanol; practically insoluble in hexanes and heptanes. | [1][6] |
Common Impurities:
-
Isomeric Impurities: 2-(3-bromophenyl)-2-methylpropanoic acid (meta) and 2-(2-bromophenyl)-2-methylpropanoic acid (ortho). These form during non-selective bromination and are often the most challenging to remove due to similar polarities and solubilities.[1][2][7]
-
Unreacted Starting Material: Unreacted 2-methyl-2-phenylpropanoic acid can persist. Its separation by simple crystallization is often cumbersome due to comparable solubility characteristics with the product.[1][2]
A Multi-Step Purification Strategy
A single purification technique is often insufficient to achieve the high purity (>99%) required for pharmaceutical applications. A logical, multi-step workflow is recommended to systematically remove different classes of impurities.
Caption: General workflow for purifying this compound.
Protocol 1: Purification by Optimized Recrystallization
Recrystallization is the most effective technique for the bulk purification of the crude product, significantly enhancing purity by removing the majority of impurities.
Principle of the Method: This technique relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. An ideal solvent will dissolve the compound completely at an elevated temperature but sparingly at a low temperature, while impurities remain either insoluble at high temperatures or soluble at low temperatures.
Table 2: Recrystallization Solvent System Selection
| Solvent System | Advantages | Disadvantages | Typical Purity Improvement |
| Aqueous Methanol | Highly effective for removing isomeric impurities.[1][2] Good crystal formation. | Requires careful control of water addition to prevent "oiling out". | From ~94% to >99%[2] |
| Toluene / Xylene | Effective for large-scale operations. Good for removing more polar impurities.[8][9] | Higher boiling points require more energy. May be less effective at isomer separation than aqueous systems. | Can achieve >98% purity[8] |
| Heptane | Excellent for crystallizing butanoic acid analogs.[10] Good for removing polar impurities. | Limited solvency for the crude product may require large volumes. | Not explicitly quantified for this specific compound, but effective for the class. |
Detailed Protocol: Recrystallization from Aqueous Methanol
This protocol is based on methods proven to effectively increase the purity of 2-(4-Bromophenyl)-2-methylpropanoic acid from ~94% to over 99% by reducing the content of the problematic meta-isomer.[2]
Materials:
-
Crude 2-(4-Bromophenyl)-2-methylpropanoic acid
-
Methanol (ACS Grade)
-
Deionized Water
-
Erlenmeyer flask, reflux condenser, heating mantle
-
Büchner funnel and vacuum flask
Procedure:
-
Dissolution: Place the crude solid (e.g., 30.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal volume of methanol (e.g., 60-80 mL) and gently heat the mixture to reflux with stirring until all the solid dissolves.
-
Hot Filtration (Optional): If insoluble particulate matter is observed, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Inducing Crystallization: To the hot, clear solution, add deionized water dropwise until the solution becomes faintly turbid, indicating it is saturated.
-
Re-homogenization: Add a few drops of hot methanol to the turbid solution until it becomes clear again.
-
Cooling (Critical Step): Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Secondary Cooling: Once at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize product precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystal cake with a small amount of a cold methanol-water mixture (using the same ratio as the final crystallization medium) to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Validation:
-
Purity Assessment: Analyze the dried product by Gas Chromatography (GC) or HPLC to confirm the reduction of impurities. A successful purification should show a purity of >99%.[1][2]
-
Melting Point: Determine the melting point. A sharp melting point within the expected range (122-127 °C) is indicative of high purity.[3][4]
-
Yield Calculation: Calculate the percentage yield to assess the efficiency of the recovery.
Protocol 2: Initial Work-up via Liquid-Liquid Extraction
Before recrystallization, an acid-base extraction is a crucial first step to remove neutral organic impurities and unreacted acidic or basic reagents from the crude reaction mixture.
Principle of the Method: This separation technique exploits the acidic nature of the carboxylic acid group. The target compound is soluble in organic solvents in its protonated (acidic) form but becomes soluble in water when deprotonated by a base to form a carboxylate salt. Neutral impurities remain in the organic layer. Subsequent acidification of the aqueous layer re-protonates the carboxylate, allowing the pure acid to be extracted back into an organic solvent.
Sources
- 1. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 2. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 3. reignpharma.com [reignpharma.com]
- 4. 2-(4-Bromophenyl)-2-methylpropionic acid | CAS#:32454-35-6 | Chemsrc [chemsrc.com]
- 5. 2-(4-Bromophenyl)-2-methylpropanoic acid | C10H11BrO2 | CID 10933679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 32454-35-6: 2-(4-Bromophenyl)-2-methylpropanoic acid [cymitquimica.com]
- 7. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. 2-(4-Bromomethyl)phenylpropionic acid synthesis - chemicalbook [chemicalbook.com]
- 9. CN107501077A - A kind of preparation method of 2 (4 bromomethyl) phenylpropionic acids - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Gas Chromatography Method for 2-(4-Bromophenyl)propanoic Acid: An Application Note and Protocol
This comprehensive guide details a robust gas chromatography (GC) method for the analysis of 2-(4-Bromophenyl)propanoic acid. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, making its accurate quantification and purity assessment critical for quality control and developmental research. Due to the inherent low volatility and high polarity of the carboxylic acid moiety, a derivatization step is essential to ensure successful GC analysis. This note provides a detailed protocol for the derivatization of this compound to its volatile trimethylsilyl (TMS) ester, followed by its separation and detection using a flame ionization detector (FID).
The methodology presented herein is designed to be a self-validating system, grounded in established chemical principles and supported by authoritative references. The rationale behind each experimental choice is elucidated to provide researchers, scientists, and drug development professionals with a thorough understanding of the method's mechanics.
Principle and Strategy
Direct gas chromatographic analysis of carboxylic acids like this compound is often challenging. The presence of the polar carboxyl group leads to strong intermolecular hydrogen bonding, resulting in low volatility and poor peak shape, characterized by excessive tailing. To overcome these limitations, a derivatization step is employed to convert the analyte into a more volatile and thermally stable form.[1][2]
This protocol utilizes silylation, a widely adopted and effective derivatization technique for compounds containing active hydrogens.[3][4][5] Specifically, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used as the silylating agent. BSTFA reacts with the carboxylic acid group of this compound to replace the acidic proton with a non-polar trimethylsilyl (TMS) group, as depicted in the reaction below. This conversion to the TMS ester significantly increases the analyte's volatility, making it amenable to GC analysis.[6]
Reaction: R-COOH + (CF3)C(=NSi(CH3)3)OSi(CH3)3 (BSTFA) → R-COOSi(CH3)3 + (CF3)C(=O)NHSi(CH3)3 + F3C-C(=O)N(Si(CH3)3)2
The resulting TMS ester is then separated on a mid-polarity capillary GC column and detected by a flame ionization detector (FID), which provides excellent sensitivity for organic compounds.
Experimental Workflow
The overall experimental workflow is illustrated in the diagram below, outlining the key stages from sample preparation to data acquisition and analysis.
Caption: Workflow for the GC-FID analysis of this compound.
Materials and Methods
Reagents and Materials
-
This compound (analytical standard, >98% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), derivatization grade
-
Pyridine, anhydrous
-
Ethyl Acetate, HPLC grade
-
Helium (carrier gas), ultra-high purity
-
Hydrogen (FID fuel gas), ultra-high purity
-
Air (FID oxidant), zero grade
-
Nitrogen (make-up gas), high purity
-
2 mL screw-top GC vials with PTFE-lined septa
Instrumentation
A gas chromatograph equipped with a split/splitless injector and a flame ionization detector is required. The specific parameters are detailed in the table below.
| Parameter | Setting |
| GC System | Agilent 7890B GC System or equivalent |
| Injector | Split/Splitless |
| Liner | Deactivated, single taper with glass wool |
| Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Detector | Flame Ionization Detector (FID) |
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ethyl acetate in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with ethyl acetate to cover the desired concentration range (e.g., 10, 50, 100, 250, 500 µg/mL).
Derivatization Protocol
-
Transfer 100 µL of each standard solution or sample solution into a 2 mL GC vial.
-
Add 100 µL of BSTFA and 50 µL of anhydrous pyridine to the vial. Pyridine acts as a catalyst and solvent.
-
Immediately cap the vial tightly and vortex for 30 seconds.
-
Incubate the vial in a heating block or oven at 70°C for 30 minutes to ensure complete derivatization.
-
Allow the vial to cool to room temperature before placing it in the GC autosampler.
GC-FID Operating Conditions
The following instrumental parameters should be set for the analysis of the derivatized this compound.
| Parameter | Value | Rationale |
| Injector Temperature | 250°C | Ensures rapid and complete vaporization of the derivatized analyte. |
| Injection Mode | Split (20:1 ratio) | Prevents column overloading and ensures sharp peaks. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium | Inert and provides good efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for the column dimensions. |
| Oven Temperature Program | Initial: 100°C, hold for 2 min | Allows for solvent focusing. |
| Ramp: 15°C/min to 280°C | Separates the analyte from potential byproducts. | |
| Hold: 5 min at 280°C | Ensures elution of any less volatile compounds. | |
| Detector Temperature | 300°C | Prevents condensation of the analyte in the detector. |
| Hydrogen Flow | 30 mL/min | Standard fuel gas flow for FID. |
| Air Flow | 300 mL/min | Standard oxidant flow for FID. |
| Make-up Gas (Nitrogen) | 25 mL/min | Improves peak shape and detector response. |
Expected Results and Discussion
Under the specified conditions, the TMS ester of this compound is expected to elute as a sharp, symmetrical peak. The retention time will be highly reproducible. The use of a mid-polarity DB-5ms column provides a good balance of selectivity for the aromatic and silylated functional groups.
A typical calibration curve should exhibit excellent linearity (R² > 0.999) over the concentration range of the working standards. The limit of detection (LOD) and limit of quantitation (LOQ) should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Data Presentation:
| Parameter | Expected Value |
| Retention Time | Analyte-specific, highly reproducible |
| Linearity (R²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Method Validation and Trustworthiness
To ensure the trustworthiness of the results, the method should be validated according to ICH guidelines or internal laboratory standard operating procedures. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be confirmed by analyzing a blank (reagents only) and a placebo (sample matrix without the analyte).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This should be assessed at both the repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike-recovery experiments.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Conclusion
The gas chromatography method detailed in this application note provides a reliable and robust protocol for the quantitative analysis of this compound. The key to this successful analysis lies in the efficient silylation of the carboxylic acid group with BSTFA, which renders the analyte sufficiently volatile for GC separation. By following the prescribed experimental conditions and validation procedures, researchers and drug development professionals can achieve accurate and precise results for this important chemical intermediate.
References
-
Poole, C. F. (2012). Gas Chromatography. Elsevier. [Link]
-
Regis Technologies, Inc. (n.d.). GC Derivatization. [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. [Link]
- Blau, K., & Halket, J. M. (Eds.). (1993).
- Knapp, D. R. (1979).
Sources
1H NMR spectrum of 2-(4-Bromophenyl)propanoic acid
An Application Guide to the ¹H NMR Spectroscopic Analysis of 2-(4-Bromophenyl)propanoic acid
Introduction
This compound is a valuable building block in organic synthesis and drug development, often utilized in the creation of more complex molecular architectures. Its structure incorporates several key features—a carboxylic acid, a chiral center, a methyl group, and a para-substituted aromatic ring—each presenting a distinct signature in proton nuclear magnetic resonance (¹H NMR) spectroscopy. Accurate structural verification of this and related compounds is paramount for ensuring the integrity of research and development pipelines.
This comprehensive application note provides a detailed guide to the ¹H NMR spectrum of this compound. It serves as a practical resource for researchers, scientists, and drug development professionals, offering not just a protocol for data acquisition but also a thorough explanation of the underlying principles that govern the spectral output. By understanding the causality behind the observed chemical shifts, splitting patterns, and integration, analysts can confidently verify the structure and purity of their material.
Molecular Structure and Expected Proton Environments
The first step in predicting and interpreting a ¹H NMR spectrum is to analyze the molecule for chemically non-equivalent protons. Due to the molecule's asymmetry, we can identify five distinct proton environments in this compound.
Diagram 1: Annotated Molecular Structure
Caption: Molecular structure of this compound with distinct proton environments labeled (a-e).
-
Hₐ (Methyl Protons): Three chemically equivalent protons of the -CH₃ group.
-
Hₑ (Methine Proton): A single proton at the chiral center (-CH).
-
Hₑ (Aromatic Protons): Two equivalent protons on the benzene ring ortho to the propanoic acid substituent.
-
Hₐ (Aromatic Protons): Two equivalent protons on the benzene ring ortho to the bromine atom.
-
Hₑ (Carboxylic Acid Proton): The single, acidic proton of the -COOH group.
Predicted ¹H NMR Spectral Data
The chemical environment of each proton group dictates its resonance frequency (chemical shift) and its interaction with neighboring protons (spin-spin coupling). The predicted spectral parameters are summarized below.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| Hₐ | ~1.5 | Doublet (d) | ~7 | 3H | Located on a standard alkyl group, its signal is shifted slightly downfield due to the proximity of the deshielding aromatic ring and carboxyl group. It is split into a doublet by the single adjacent methine proton (Hₑ). |
| Hₑ | ~3.7 | Quartet (q) | ~7 | 1H | This proton is alpha to both the electron-withdrawing carboxyl group and the aromatic ring, causing a significant downfield shift.[1][2] It is split into a quartet by the three neighboring methyl protons (Hₐ). |
| Hₑ | ~7.2-7.4 | Doublet (d) | ~8-9 | 2H | These aromatic protons are ortho to the alkyl substituent and meta to the electron-withdrawing bromine atom. Their chemical shift is influenced by the ring current.[3] They are split by the adjacent Hₐ protons. |
| Hₐ | ~7.5 | Doublet (d) | ~8-9 | 2H | These aromatic protons are ortho to the electronegative bromine atom, which deshields them more strongly than the alkyl group, causing them to appear further downfield compared to Hₑ.[4] They are split by the adjacent Hₑ protons. |
| Hₑ | 10.0 - 13.0 | Broad Singlet (br s) | N/A | 1H | The carboxylic acid proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and intermolecular hydrogen bonding.[1][5][6] Its signal is often broad and can disappear upon shaking the sample with D₂O due to proton exchange.[7][8] |
Experimental Protocol: Acquiring a High-Quality Spectrum
Obtaining a clean, high-resolution ¹H NMR spectrum requires careful sample preparation. The following protocol is a validated method for the analysis of this compound and similar small organic molecules.
Diagram 2: Standard ¹H NMR Sample Preparation Workflow
Caption: Experimental workflow for ¹H NMR characterization.
Step-by-Step Methodology
-
Sample Weighing: Accurately weigh between 5 and 25 mg of this compound into a small, clean glass vial.[9][10]
-
Solvent Selection and Dissolution:
-
Causality: A deuterated solvent (a solvent where hydrogen atoms are replaced by deuterium) is essential.[11] This prevents the large proton signal from the solvent from overwhelming the much smaller signals from the analyte.[12][13][14] Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its well-defined residual peak (a singlet at ~7.26 ppm) which can be used for reference.[12][14]
-
Procedure: Add approximately 0.6-0.7 mL of CDCl₃ to the vial containing the sample.[10] Gently swirl or vortex the vial until the solid is completely dissolved.
-
-
Filtration:
-
Causality: Undissolved particulate matter in the NMR tube will severely degrade the magnetic field homogeneity, leading to broadened spectral lines and poor resolution. Filtration is a critical step to remove these particles.
-
Procedure: Take a clean Pasteur pipette and tightly pack a small plug of glass wool into the narrow tip. Do not use cotton wool, as solvents can leach impurities from it. Using the pipette, draw the sample solution and carefully transfer it into a clean, dry 5 mm NMR tube.
-
-
Internal Standard (Optional but Recommended): For the most accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. TMS provides a sharp singlet at 0.0 ppm.[2][8] Often, the residual solvent peak is sufficient for routine characterization.
-
Data Acquisition:
-
Cap the NMR tube and insert it into the spectrometer's spinner turbine.
-
Lower the sample into the magnet.
-
Locking: The spectrometer will "lock" onto the deuterium signal of the solvent (e.g., CDCl₃). This stabilizes the magnetic field during the experiment.
-
Shimming: This process optimizes the homogeneity of the magnetic field across the sample volume, resulting in sharp, symmetrical peaks. Automated shimming routines are standard on modern spectrometers.
-
Acquire the ¹H NMR spectrum using standard instrument parameters.
-
Data Interpretation and Validation
A successfully acquired spectrum should display signals corresponding to the predictions in the table above.
-
Chemical Shift: Verify that the signals appear in the expected regions of the spectrum. The broad singlet downfield of 10 ppm is a strong indicator of the carboxylic acid proton.[1][5][6] The signals between 7 and 8 ppm confirm the presence of an aromatic ring.[3][15]
-
Integration: Check the relative integrals of the peaks. The ratio should be approximately 3 (Hₐ) : 1 (Hₑ) : 2 (Hₑ) : 2 (Hₐ) : 1 (Hₑ). Modern NMR software makes this analysis straightforward.
-
Multiplicity and Coupling: The splitting patterns are crucial for confirming connectivity. The quartet-doublet pattern for the propanoic acid fragment (Hₑ and Hₐ) is a classic ethyl group signature. The two distinct doublets in the aromatic region confirm the 1,4- (para) substitution pattern. The coupling constant (J-value) for the methine-methyl interaction (~7 Hz) should be identical in both the quartet and the doublet.[16] Likewise, the ortho-coupling constant (~8-9 Hz) should be the same for both aromatic doublets.[16]
Conclusion
¹H NMR spectroscopy provides an unambiguous and information-rich method for the structural characterization of this compound. By systematically analyzing the key spectral features—chemical shift, integration, and spin-spin coupling—researchers can gain definitive confirmation of the molecule's identity and purity. Adherence to a robust experimental protocol, particularly regarding sample preparation and the use of deuterated solvents, is critical for acquiring high-quality, interpretable data. This guide provides the foundational knowledge and practical steps necessary to confidently perform and interpret this essential analytical technique.
References
- Simson Pharma Pvt Ltd. (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy. Simson Pharma.
- Allan Chemical Corporation. (n.d.). Deuterated Solvents for NMR: Guide.
- Alfa Chemistry. (n.d.). Selection Guide on Deuterated Solvents for NMR. Labinsights.
- Tiziani, S., & Lodi, A. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 263–265.
- BenchChem. (n.d.). A Comprehensive Guide to Deuterated Solvents for Non-Aqueous NMR Spectroscopy.
- Alfa Chemistry. (n.d.). Deuterated Solvents for NMR. Isotope Science.
- University of Leicester. (n.d.). NMR Sample Preparation.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- National Institute of Standards and Technology. (n.d.). 2-(4-Bromophenyl)propionic acid. NIST WebBook.
- BenchChem. (n.d.). Application Note: Characterization of Propanoic acid, 3-(trichlorogermyl)- using 1H NMR Spectroscopy.
- Western University. (n.d.). NMR Sample Preparation.
- NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
- Scribd. (n.d.). NMR Sample Preparation Guide.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids.
- Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I).
- National Center for Biotechnology Information. (n.d.). 2-(4-(Bromomethyl)phenyl)propionic Acid. PubChem.
- Oregon State University. (2020, February 7). CH 336: Carboxylic Acid Spectroscopy.
- National Center for Biotechnology Information. (n.d.). 2-(4-Bromophenyl)-2-methylpropanoic acid. PubChem.
- Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid.
- Chemistry LibreTexts. (n.d.). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- ChemicalBook. (n.d.). This compound.
- Supplemental Information. (n.d.). NMR spectra 2-1H.
- Chemistry Stack Exchange. (2015, August 14). Determination of brominated aromatics by 13C and 1H NMR spectroscopy.
- ChemicalBook. (n.d.). Propionic acid(79-09-4) 1H NMR spectrum.
- Oregon State University. (n.d.). 1H NMR Chemical Shifts.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Modgraph Consultants Ltd. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Magnetic Resonance in Chemistry, 42(4), 387-393.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000237).
- University of Puget Sound. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds.
- University of California, Los Angeles. (n.d.). Table of Characteristic Proton NMR Shifts.
- Nagwa. (2019, July 2). Question Video: ¹H NMR Spectrum of Propanoic Acid.
- Alfa Chemistry. (n.d.). Characteristic Proton NMR Chemical Shifts.
- Wiley Online Library. (1999). Carboxylic acid ionization constants by 19F NMR spectroscopy. Journal of Physical Organic Chemistry, 12(10), 751-757.
- Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.
- Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. amherst.edu [amherst.edu]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. scribd.com [scribd.com]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. publish.uwo.ca [publish.uwo.ca]
- 12. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 13. labinsights.nl [labinsights.nl]
- 14. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Application Note: Chiral Separation of 2-(4-Bromophenyl)propanoic acid Enantiomers by High-Performance Liquid Chromatography
Abstract
This document provides a comprehensive guide for the enantioselective separation of 2-(4-Bromophenyl)propanoic acid, a member of the profen class of non-steroidal anti-inflammatory drugs (NSAIDs). Due to the stereospecific bioactivity common in this class of compounds, the accurate determination of enantiomeric purity is critical. This application note details a robust High-Performance Liquid Chromatography (HPLC) method utilizing a polysaccharide-based chiral stationary phase (CSP). We will explore the foundational principles of chiral recognition, provide a detailed protocol for method implementation, and discuss key parameters for optimization and validation. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable method for the chiral analysis of this compound.
Introduction
This compound is a chiral carboxylic acid and a structural analog of widely used profen drugs like ibuprofen and ketoprofen. The pharmacological and toxicological profiles of such chiral molecules are often enantiomer-dependent. For instance, the anti-inflammatory activity of many profens is primarily attributed to the (S)-enantiomer[1]. Consequently, regulatory bodies and pharmaceutical development programs place significant emphasis on the synthesis, isolation, and analysis of individual enantiomers[1][2].
Direct separation of enantiomers by chromatography is the most prevalent and effective method for determining enantiomeric purity[3]. This is typically achieved using a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to differential retention times. Among the vast array of available CSPs, polysaccharide-based phases, such as derivatives of cellulose and amylose, have demonstrated broad applicability and excellent enantiorecognition capabilities for a wide range of chiral compounds, including acidic drugs like profens[2][4][5][6][7].
This application note presents a validated HPLC method for the baseline separation of (R)- and (S)-2-(4-Bromophenyl)propanoic acid enantiomers.
Physicochemical Properties of the Analyte
Understanding the properties of this compound is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₂ | PubChem CID 521441[8] |
| Molecular Weight | 229.07 g/mol | PubChem CID 521441[8] |
| Appearance | Solid at room temperature | CymitQuimica[9] |
| Solubility | Soluble in organic solvents | CymitQuimica[9] |
| Key Functional Groups | Carboxylic acid, Bromophenyl group | CymitQuimica[9] |
The presence of the carboxylic acid group makes the molecule amenable to analysis in reversed-phase or normal-phase modes and allows for ionic interactions, while the bromophenyl ring provides a site for π-π interactions and contributes to its UV absorbance for detection.
Principle of Chiral Recognition on Polysaccharide-Based CSPs
The separation of enantiomers on polysaccharide-based CSPs is a complex process governed by the formation of transient, diastereomeric complexes between the analyte and the chiral selector. The chiral recognition mechanism relies on a combination of intermolecular interactions[5][6].
-
Hydrogen Bonding: The carboxylic acid group of the analyte can act as a hydrogen bond donor and acceptor, interacting with the carbamate groups on the polysaccharide backbone.
-
π-π Interactions: The aromatic phenyl ring of the analyte can engage in π-π stacking with the phenyl groups of the chiral selector.
-
Dipole-Dipole Interactions: Polar functional groups on both the analyte and the CSP contribute to dipole-dipole interactions.
-
Steric Interactions: The most critical factor is the spatial fit. The enantiomer that fits more favorably into the chiral grooves or cavities of the polysaccharide polymer will form a more stable complex and, typically, be retained longer on the column. The helical structure of the amylose or cellulose backbone creates a defined chiral environment essential for this recognition[6].
The combination of these interactions, dictated by the three-dimensional structure of the analyte enantiomer, results in a difference in binding energy (Δ(ΔG)) and, consequently, different retention times in the chromatogram.
Experimental Protocol: HPLC Method
This protocol outlines a robust method for the chiral separation of this compound enantiomers. The method is based on established principles for separating profen analogs on polysaccharide CSPs[10].
Materials and Reagents
-
Racemic Standard: this compound (≥98% purity)
-
Solvents: n-Hexane (HPLC grade), 2-Propanol (IPA, HPLC grade)
-
Acidic Modifier: Trifluoroacetic acid (TFA, HPLC grade)
-
Sample Diluent: n-Hexane / 2-Propanol (90:10, v/v)
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Chiral Column | Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 0.5 mg/mL in diluent |
Rationale for Parameter Selection:
-
Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) is a well-established CSP known for its excellent recognition of arylpropionic acids[11][10].
-
Mobile Phase: A normal-phase eluent consisting of a non-polar alkane (n-hexane) and a polar alcohol modifier (2-propanol) is standard for polysaccharide CSPs[5]. The alcohol modifier is crucial for modulating retention and enantioselectivity.
-
Acidic Modifier: The addition of a small amount of a strong acid like TFA is essential when analyzing acidic compounds. It suppresses the ionization of the analyte's carboxylic acid group, leading to sharper peaks and more reproducible retention times.
Standard and Sample Preparation
-
Stock Solution (0.5 mg/mL): Accurately weigh 5.0 mg of racemic this compound and transfer it to a 10 mL volumetric flask.
-
Dissolution: Add approximately 7 mL of the diluent (n-Hexane/IPA, 90:10) and sonicate for 5 minutes or until fully dissolved.
-
Final Volume: Bring the flask to volume with the diluent and mix thoroughly.
-
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter before transferring to an HPLC vial.
Method Development and Optimization Workflow
Achieving optimal separation often requires fine-tuning the chromatographic conditions. The following workflow provides a logical approach to method optimization.
Caption: Workflow for Chiral Method Development and Optimization.
-
Alcohol Modifier Concentration: The percentage of alcohol (IPA in this case) in the mobile phase is a powerful tool for adjusting retention. Decreasing the IPA percentage will generally increase retention times and may improve resolution, while increasing it will shorten the analysis time.
-
Choice of Alcohol: Sometimes, changing the alcohol modifier (e.g., from 2-propanol to ethanol) can significantly alter the enantioselectivity.
-
Temperature: Lowering the column temperature can sometimes enhance resolution by increasing the stability difference between the diastereomeric complexes, though it may also increase backpressure and analysis time.
Data Interpretation and System Suitability
-
Resolution (Rs): The degree of separation between the two enantiomer peaks. For quantitative analysis, a resolution of Rs ≥ 1.5 is required to ensure baseline separation.
-
Selectivity (α): Also known as the separation factor, it is the ratio of the retention factors (k) of the two enantiomers. An α > 1 is necessary for any separation to occur.
-
Enantiomeric Excess (%ee): Calculated using the peak areas (A1 and A2) of the two enantiomers: %ee = |(A1 - A2) / (A1 + A2)| x 100%
Conclusion
The HPLC method detailed in this application note provides a reliable and robust protocol for the chiral separation of this compound enantiomers. By utilizing an amylose-based chiral stationary phase with a normal-phase eluent, excellent resolution and peak shape can be achieved. This method serves as a strong starting point for quality control, purity assessment, and pharmacokinetic studies involving this compound.
References
-
Aboul-Enein, H. Y., & Ali, I. (2019). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Methods in Molecular Biology, 1985, 93–126. [Link]
-
Drexel University. (n.d.). Simultaneous Achiral/Chiral HPLC Separation of Ketoprofen, Ibuprofen, Flurbiprofen, and Naproxen. Semantic Scholar. [Link]
-
Enantiomeric Resolution of Ibuprofen and Flurbiprofen in Human Plasma by SPE-Chiral HPLC Methods. (2025). ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Gloc, M., et al. (2024). The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters. Molecules, 29(14), 3269. [Link]
-
Drexel University. (n.d.). Chiral and Achiral HPLC Separation of Chiral Pharmaceutical Compounds. [Link]
-
Al-Majed, A. A., et al. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 25(23), 5696. [Link]
-
Takeda, S., et al. (2022). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. ACS Omega, 7(5), 4643–4651. [Link]
-
da Silva, C. G. A., & Collins, C. H. (2011). Figures of Merit in the Quantification of Ibuprofen Enantiomers by Chiral HPLC. Journal of Chromatographic Science, 49(1), 58–62. [Link]
-
Der Pharma Chemica. (2016). Chiral Analysis Control of Three Nonsteroidal Anti-inflammatory Drugs by HPLC Methods. Der Pharma Chemica, 8(19), 34-39. [Link]
-
Applications of Polysaccharide-Based Chiral Stationary Phases for Resolution of Different Compound Classes. (n.d.). Springer Nature Experiments. [Link]
-
Zhang, Y., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. RSC Advances, 12(35), 22695–22714. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Applications of Polysaccharide-Based Chiral Stationary Phases for Resolution of Different Compound Classes | Springer Nature Experiments [experiments.springernature.com]
- 3. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters [mdpi.com]
- 6. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. This compound | C9H9BrO2 | CID 521441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS 32454-35-6: 2-(4-Bromophenyl)-2-methylpropanoic acid [cymitquimica.com]
- 10. Research Portal [researchdiscovery.drexel.edu]
- 11. Simultaneous Achiral/Chiral HPLC Separation of Ketoprofen, Ibuprofen, Flurbiprofen, and Naproxen | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: 2-(4-Bromophenyl)propanoic acid in Medicinal Chemistry
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 2-(4-Bromophenyl)propanoic acid. It serves as a crucial starting material and versatile scaffold in medicinal chemistry, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and the generation of diverse molecular libraries for drug discovery. We will explore its strategic importance, provide validated, step-by-step protocols for key synthetic transformations, and explain the scientific rationale behind these methodologies.
Introduction: The Strategic Value of this compound
This compound belongs to the arylpropionic acid class of molecules, a chemical family renowned for its pharmacological significance, most notably as NSAIDs.[1][2][3] Its structure, featuring a propanoic acid moiety attached to a brominated phenyl ring, makes it an exceptionally valuable building block in drug design.
-
The Arylpropionic Acid Core: This motif is a well-established pharmacophore responsible for the anti-inflammatory, analgesic, and antipyretic properties of widely used drugs like Ibuprofen and Loxoprofen.[1][3][4] The carboxylic acid group is often crucial for interacting with the active site of cyclooxygenase (COX) enzymes.[1][5]
-
The Bromine Handle: The bromine atom on the phenyl ring is not merely a substituent; it is a versatile functional handle. It provides a reactive site for a multitude of cross-coupling reactions, enabling chemists to strategically introduce diverse chemical functionalities. This allows for the systematic exploration of a compound's structure-activity relationship (SAR) and the optimization of its pharmacokinetic profile.
This combination of a proven pharmacophore and a synthetically versatile handle makes this compound a powerful tool for developing novel therapeutic agents.[6]
Physicochemical Properties
| Property | Value |
| CAS Number | 53086-53-6[6] |
| Molecular Formula | C₉H₉BrO₂ |
| Molecular Weight | 229.07 g/mol |
| Appearance | Off-white to white crystalline powder |
| Synonyms | p-Bromohydratropic acid |
Core Applications in Drug Discovery
The utility of this compound can be broadly categorized into two main areas: as a direct precursor for established drug classes and as a scaffold for novel compound library synthesis.
Intermediate for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
The arylpropionic acid scaffold is central to the "profen" class of NSAIDs.[2][7] this compound serves as a key intermediate for synthesizing analogs of drugs like Ibuprofen, Ketoprofen, and Loxoprofen. The general strategy involves replacing the bromine atom with the desired substituent found in the target NSAID, often via a metal-catalyzed cross-coupling reaction. This approach is fundamental in creating derivatives with potentially improved efficacy, selectivity (e.g., COX-2 vs. COX-1), or reduced side effects like gastrointestinal toxicity.[1][8]
Scaffold for Library Synthesis via Cross-Coupling Reactions
The true power of the 4-bromo substituent lies in its reactivity in palladium-catalyzed cross-coupling reactions. This allows for the rapid diversification of the core structure, creating libraries of novel compounds for high-throughput screening.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces new aryl or heteroaryl groups. This is invaluable for exploring how different aromatic systems impact target binding and ADME properties.
-
Sonogashira Coupling: Reaction with terminal alkynes introduces carbon-carbon triple bonds, providing linear extensions to the molecule that can probe deep into binding pockets.
-
Buchwald-Hartwig Amination: Reaction with amines introduces C-N bonds, allowing for the synthesis of anilines and related structures, which are common in many drug classes.
-
Heck Coupling: Reaction with alkenes introduces vinyl groups, adding conformational rigidity and new vectors for substitution.
The diagram below illustrates the central role of this compound as a launchpad for these diverse synthetic pathways.
Caption: Synthetic utility of this compound.
Experimental Protocols
The following protocols are designed to be robust and reproducible. They include explanations for key steps, ensuring the user understands the underlying chemistry.
Protocol 1: Ester Protection of the Carboxylic Acid
Rationale: The free carboxylic acid can interfere with many palladium-catalyzed reactions by reacting with the basic conditions or coordinating to the metal center. Therefore, it is often necessary to "protect" it as an ester (e.g., methyl or ethyl ester), which is chemically inert under typical cross-coupling conditions and can be easily hydrolyzed back to the acid post-reaction.
Method: Fischer Esterification
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add a 20-fold excess of methanol (or ethanol) to serve as both solvent and reagent.
-
Catalyst: Carefully add concentrated sulfuric acid (H₂SO₄) dropwise, amounting to ~5% of the starting material's molar quantity.
-
Reaction: Heat the mixture to reflux (approx. 65°C for methanol) and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Cool the reaction to room temperature.
-
Carefully neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Reduce the solvent volume using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.
-
-
Purification: If necessary, purify the product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Cross-Coupling of the Protected Intermediate
Rationale: This protocol describes the palladium-catalyzed coupling of the methyl ester of this compound with an arylboronic acid. The base is essential for the formation of a boronate complex, which facilitates the transmetalation step in the catalytic cycle.[9] The choice of palladium catalyst and ligand is crucial for reaction efficiency.
Caption: Workflow for a typical Suzuki-Miyaura coupling experiment.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add the methyl 2-(4-bromophenyl)propanoate (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio), via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90-100°C and stir vigorously for 8-16 hours. Monitor the reaction by TLC or LC-MS.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute with water and transfer to a separatory funnel.
-
Extract with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired bi-aryl compound.
Catalytic Cycle Visualization
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving the palladium catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Amide Bond Formation
Rationale: Converting the carboxylic acid to an amide is a common strategy to improve metabolic stability, modulate solubility, and introduce new hydrogen bond donors/acceptors for enhanced target binding. This protocol uses HATU, a highly efficient peptide coupling reagent.
-
Reaction Setup: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) in a round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: Add the desired amine (1.1 eq), followed by HATU (1.2 eq), and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Workup:
-
Pour the reaction mixture into water and extract with ethyl acetate (3x volumes).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting amide by flash column chromatography or recrystallization.
Conclusion and Future Perspectives
This compound is more than just a chemical intermediate; it is a strategic platform for innovation in medicinal chemistry. Its established role in the synthesis of anti-inflammatory agents, combined with its amenability to modern cross-coupling chemistry, ensures its continued relevance. The protocols detailed herein provide a reliable foundation for researchers to leverage this versatile molecule in their quest for novel therapeutics. Future applications will likely involve its use in creating PROTACs, covalent inhibitors, and other complex molecular architectures where precise control over substitution is paramount.
References
-
Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385-395. Available from: [Link]
-
Ahmad, S., et al. (2022). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Medicinal Chemistry. Available from: [Link]
-
National Center for Biotechnology Information. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. Available from: [Link]
-
Luo, X., et al. (2025). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. ResearchGate. Available from: [Link]
-
Patsnap. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Eureka. Available from: [Link]
-
Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available from: [Link]
- Google Patents. (CN104355988A) - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.
- Google Patents. (EP2532644A1) - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- Google Patents. A kind of preparation method of 2 (4 bromomethyl) phenylpropionic acids.
-
Journal of Drug Delivery and Therapeutics. (2018). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Chemistry of Pain Relief: Understanding NSAID Synthesis Pathways. Available from: [Link]
-
Reign Pharma Pvt. Ltd. 2-(4-bromophenyl)-2-methylpropanoic acid. Available from: [Link]
-
PubMed. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of Medicinal Chemistry, 53(21), 7879-82. Available from: [Link]
-
Buchwald, S. L., & Fu, G. C. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(34), 6491-6494. Available from: [Link]
-
ResearchGate. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Available from: [Link]
- Google Patents. (US20120309973A1) - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
IJPPR. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Available from: [Link]
-
ResearchGate. (2020). a brief review on recent advancements and biological activities of aryl propionic acid derivatives. Available from: [Link]
-
Grigoryan, A. A., et al. (2022). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 56, 29-33. Available from: [Link]
-
PubMed. (2011). Anti-inflammatory effect of pelubiprofen, 2-[4-(oxocyclohexylidenemethyl)-phenyl]propionic acid, mediated by dual suppression of COX activity and LPS-induced inflammatory gene expression via NF-κB inactivation. Journal of Cellular Biochemistry, 112(12), 3594-603. Available from: [Link]
-
MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4987. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available from: [Link]
-
ResearchGate. (2007). Carboxylic Acid Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Available from: [Link]
-
PubMed. (2009). Bifunctional constructs of aspirin and ibuprofen (non-steroidal anti-inflammatory drugs; NSAIDs) that express antibacterial and alkylation activities. Bioorganic & Medicinal Chemistry, 17(10), 3595-602. Available from: [Link]
Sources
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. biocat.com [biocat.com]
- 7. researchgate.net [researchgate.net]
- 8. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
Application Note: Derivatization of 2-(4-Bromophenyl)propanoic Acid for Enhanced Biological Screening
Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold
2-(4-Bromophenyl)propanoic acid is a synthetic carboxylic acid that belongs to the arylpropionic acid class of compounds. This class is renowned for its therapeutic applications, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). The parent compound itself serves as a valuable scaffold in medicinal chemistry due to its structural features, which allow for a wide range of chemical modifications. Derivatization of the carboxylic acid moiety into esters, amides, and other functional groups can significantly modulate the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. These modifications, in turn, can enhance its biological activity, selectivity, and pharmacokinetic profile, making the resulting derivatives promising candidates for screening in various therapeutic areas, including inflammation, pain management, and oncology.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound. It details robust protocols for the synthesis of ester and amide derivatives, outlines methodologies for their biological screening, and provides guidance on their spectroscopic characterization. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these foundational methods.
Rationale for Derivatization: A Strategy for Bioactivity Enhancement
The carboxylic acid group of this compound is a key pharmacophore, but it can also contribute to gastrointestinal side effects commonly associated with NSAIDs.[1] Masking this acidic group through derivatization into esters or amides can mitigate this issue and offers several other strategic advantages:
-
Improved Lipophilicity: Ester and amide derivatives are generally more lipophilic than their carboxylic acid precursor. This can enhance their ability to cross biological membranes, potentially leading to improved oral bioavailability and better tissue penetration.
-
Modulation of Activity: The nature of the alcohol or amine used for derivatization can introduce new pharmacophoric features, leading to altered or enhanced biological activity. For instance, incorporating a moiety with known anti-inflammatory or anticancer properties can result in synergistic effects.[1]
-
Prodrug Design: Ester and amide derivatives can act as prodrugs, which are inactive compounds that are metabolized in vivo to release the active carboxylic acid. This approach can be used to improve drug delivery, reduce toxicity, and prolong the duration of action.
-
Exploration of Structure-Activity Relationships (SAR): Synthesizing a library of derivatives with systematic structural variations allows for a thorough investigation of SAR, providing valuable insights for the design of more potent and selective drug candidates.
Synthetic Protocols: From Carboxylic Acid to a Diverse Library of Derivatives
The following section provides detailed, step-by-step protocols for the synthesis of ester and amide derivatives of this compound. The choice of reagents and reaction conditions is critical for achieving high yields and purity.
I. Esterification: Synthesis of Ester Derivatives
Esterification of this compound can be effectively achieved through Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.
Diagram of the Esterification Workflow:
Caption: General workflow for the synthesis of ester derivatives.
Detailed Protocol: Synthesis of Methyl 2-(4-bromophenyl)propanoate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in an excess of methanol (10-20 eq), which acts as both reactant and solvent.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred solution. The addition is exothermic and should be done slowly.
-
Reaction: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure methyl 2-(4-bromophenyl)propanoate.
Table 1: Reaction Parameters for Ester Synthesis
| Ester Derivative | Alcohol | Catalyst | Reaction Time (h) | Typical Yield (%) |
| Methyl 2-(4-bromophenyl)propanoate | Methanol | Conc. H₂SO₄ | 4-6 | 85-95 |
| Ethyl 2-(4-bromophenyl)propanoate | Ethanol | Conc. H₂SO₄ | 5-7 | 80-90 |
| Propyl 2-(4-bromophenyl)propanoate | n-Propanol | Conc. H₂SO₄ | 6-8 | 75-85 |
II. Amidation: Synthesis of Amide Derivatives
The synthesis of amides from this compound requires the activation of the carboxylic acid group, which can be achieved by converting it to a more reactive intermediate, such as an acyl chloride, or by using a coupling agent.
Diagram of the Amidation Workflow:
Caption: General workflow for the synthesis of amide derivatives.
Detailed Protocol: Synthesis of N-phenyl-2-(4-bromophenyl)propanamide
-
Acyl Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene. Add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours. The reaction mixture should become a clear solution.
-
Removal of Excess Reagent: Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acyl chloride is typically used in the next step without further purification.
-
Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve aniline (1.0 eq) and a base such as triethylamine or pyridine (1.2 eq) in anhydrous DCM.
-
Reaction: Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer successively with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Table 2: Reaction Parameters for Amide Synthesis
| Amide Derivative | Amine | Coupling Method | Reaction Time (h) | Typical Yield (%) |
| N-Phenyl-2-(4-bromophenyl)propanamide | Aniline | Acyl chloride | 4-6 | 70-85 |
| N-Benzyl-2-(4-bromophenyl)propanamide | Benzylamine | Acyl chloride | 4-6 | 75-90 |
| N-(4-Methoxyphenyl)-2-(4-bromophenyl)propanamide | p-Anisidine | Acyl chloride | 5-7 | 65-80 |
Spectroscopic Characterization of Derivatives
Confirmation of the successful synthesis of the ester and amide derivatives is crucial and is typically achieved using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the synthesized compounds.
-
¹H NMR: The formation of an ester will be confirmed by the appearance of a new set of signals corresponding to the protons of the alcohol moiety. For example, in methyl 2-(4-bromophenyl)propanoate, a singlet corresponding to the methoxy group (-OCH₃) will appear around 3.7 ppm. For amides, a broad singlet corresponding to the N-H proton is typically observed downfield (around 7-9 ppm), and new signals for the protons of the amine residue will be present.
-
¹³C NMR: The carbonyl carbon (C=O) of the carboxylic acid starting material typically resonates around 175-185 ppm. Upon esterification, this signal will shift slightly upfield to approximately 170-175 ppm. In amides, the carbonyl carbon signal appears further upfield, typically in the range of 165-175 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Carboxylic Acid (Starting Material): A very broad O-H stretching band from 2500-3300 cm⁻¹ and a sharp C=O stretching band around 1700-1725 cm⁻¹.
-
Ester Derivative: The broad O-H band will disappear, and the C=O stretching band will shift to a higher frequency, typically 1735-1750 cm⁻¹. A new C-O stretching band will also appear in the 1000-1300 cm⁻¹ region.
-
Amide Derivative: The broad O-H band will be replaced by N-H stretching bands in the 3100-3500 cm⁻¹ region (one or two bands depending on whether it is a secondary or primary amide). The C=O stretching band (Amide I band) will appear at a lower frequency compared to esters, typically in the range of 1630-1690 cm⁻¹.[2]
Biological Screening Protocols
Once a library of derivatives has been synthesized and characterized, the next step is to evaluate their biological activity. The following are standard in vitro assays for assessing anti-inflammatory and anticancer potential.
I. Anti-inflammatory Activity Screening
A common and reliable method to screen for anti-inflammatory activity is to measure the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Diagram of the Anti-inflammatory Screening Workflow:
Caption: Workflow for in vitro anti-inflammatory screening.
Detailed Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the synthesized derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, using the Griess reagent.
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) is then determined.
II. Anticancer Activity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess the cytotoxic effects of potential anticancer agents on cancer cell lines.
Diagram of the Anticancer Screening Workflow:
Caption: Workflow for in vitro anticancer screening using the MTT assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the synthesized derivatives and incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, representing the concentration of the compound that causes 50% inhibition of cell growth, is then determined.
Conclusion and Future Perspectives
The derivatization of this compound into esters and amides is a powerful strategy for generating novel compounds with potentially enhanced biological activities. The protocols outlined in this application note provide a solid foundation for the synthesis, characterization, and preliminary biological evaluation of a diverse library of derivatives. By systematically modifying the structure of the parent compound and screening the resulting derivatives using the described assays, researchers can identify promising lead compounds for further development as anti-inflammatory or anticancer agents. Future work could involve the synthesis of more complex derivatives, in-depth mechanistic studies of the most active compounds, and their evaluation in in vivo models to validate their therapeutic potential.
References
- Divi's Laboratories Ltd. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Google Patents.
- Divi's Laboratories Ltd. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Google Patents.
-
Divi's Laboratories Ltd. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Patsnap. Retrieved from [Link]
- Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555.
- Wang, Z., et al. (2015). Synthesis method of 2-(4-bromomethyl phenyl) propionic acid. Google Patents.
- de Oliveira, R. S., et al. (2016). Evaluation of anti-inflammatory effect of derivative (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone. PubMed, 26(1), 1-6.
-
Qiao, Y., et al. (2017). Synthesis of N-Aryl Amides by Ligand-Free Copper-Catalyzed ipso-Amidation of Arylboronic Acids with Nitriles. Organic Chemistry Portal. Retrieved from [Link]
-
Hangzhou Ledun Technology Co., Ltd. (2017). Preparation method of 2-(4-bromomethyl)phenyl propionic acid. Patsnap. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). Retrieved from [Link]
- Tumosienė, I., et al. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 26(19), 5898.
-
Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. Retrieved from [Link]
- Pokotylo, I., et al. (2021). Anti-Inflammatory Activity of a New Dipharmacophore Derivative of Propionic Acid.
- Sęk, D., et al. (2020). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Molecules, 25(18), 4236.
- Al-Kiswani, M. M., et al. (2010). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Jordan Journal of Chemistry, 5(1), 13-21.
-
Sharma, S., et al. (2010). New amides of sulphonamides: synthesis and biological evaluation. SciSpace. Retrieved from [Link]
- E. I. Du Pont De Nemours and Company. (1993). Preparation of n-aryl amides from isocyanates. Google Patents.
-
Brown, W. P. (2025). Advanced Organic Chemistry: The 1H NMR spectrum of methyl propanoate. Doc Brown's Chemistry. Retrieved from [Link]
- Pinto, M., et al. (2022).
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0034239). Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). IR Absorption Table. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-(4-bromophenyl)propanoate. Retrieved from [Link]
- Asija, S., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(19), 6543.
- Gontarek, P., et al. (2023). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 28(13), 5123.
-
Brown, W. P. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate. Doc Brown's Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Brown, W. P. (2026). database IR spectra INFRARED SPECTROSCOPY INDEX. Doc Brown's Chemistry. Retrieved from [Link]
- Pipiraitė, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(12), 2829.
-
Arjunan, V., et al. (2015). Infrared spectral studies of propanoic acid in various solvents. ResearchGate. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]
Sources
Application Note: Unraveling the Reaction Kinetics of 2-(4-Bromophenyl)propanoic Acid Synthesis for Pharmaceutical Development
Introduction
2-(4-Bromophenyl)propanoic acid is a key building block in the synthesis of numerous pharmaceuticals, most notably as a precursor to the non-steroidal anti-inflammatory drug (NSAID) Loxoprofen.[1] A thorough understanding of the reaction kinetics for its synthesis is paramount for process optimization, ensuring scalability, maximizing yield, and maintaining high purity standards in an industrial setting. This application note provides a comprehensive guide to studying the reaction kinetics of this compound synthesis, offering detailed protocols and explaining the causality behind experimental choices. While several synthetic routes exist, this note will focus on a common and illustrative pathway: the Friedel-Crafts acylation of bromobenzene followed by subsequent transformations. We will also discuss alternative catalytic approaches and the principles for their kinetic analysis.
Synthetic Pathways: An Overview
The synthesis of this compound can be approached through various methods, each with its own set of advantages and challenges. Common strategies include:
-
Friedel-Crafts Acylation Route: This classic approach involves the acylation of bromobenzene, followed by steps to form the propanoic acid moiety.[2][3]
-
Palladium-Catalyzed Carbonylation: Modern cross-coupling methodologies offer efficient routes from vinyl aromatics or aryl halides.[4][5]
-
Grignard Reagent Carboxylation: This method involves the formation of a Grignard reagent from a suitable precursor, followed by reaction with carbon dioxide.[1][6][7][8][9]
The choice of synthetic route for industrial production often depends on factors such as cost of starting materials, catalyst efficiency, and waste management.[10] Understanding the kinetics of the chosen route is crucial for process control and optimization.
Kinetic Analysis of the Friedel-Crafts Acylation Route
This section details a protocol for the kinetic study of a multi-step synthesis of this compound, starting with the Friedel-Crafts acylation of bromobenzene.
Reaction Mechanism and Key Steps
The overall synthesis can be broken down into the following key transformations:
-
Friedel-Crafts Acylation: Bromobenzene reacts with an acylating agent (e.g., propionyl chloride or propionic anhydride) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 1-(4-bromophenyl)propan-1-one.
-
Reduction: The resulting ketone is reduced to the corresponding alcohol, 1-(4-bromophenyl)propan-1-ol.
-
Halogenation: The alcohol is converted to a more reactive alkyl halide, such as 1-(4-bromo-1-chlorophenyl)propane.
-
Nitrile Formation and Hydrolysis: The alkyl halide undergoes nucleophilic substitution with a cyanide salt to form the corresponding nitrile, which is then hydrolyzed to yield the final product, this compound.
The rate-determining step in this sequence is often the initial Friedel-Crafts acylation, making it a primary focus for kinetic investigation.
Experimental Protocol for Kinetic Study of Friedel-Crafts Acylation
This protocol is designed to determine the reaction order with respect to the reactants and the catalyst, as well as the activation energy of the reaction.
Materials and Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and condenser
-
Automated laboratory reactor (optional, for precise temperature and dosing control)
-
In-situ monitoring probe (e.g., FT-IR or Raman spectrometer) or an autosampler connected to a GC or HPLC system
-
Thermostatic bath
-
Reactants: Bromobenzene, propionyl chloride, aluminum chloride (anhydrous)
-
Solvent: Anhydrous dichloromethane
-
Quenching solution: Cold dilute HCl
-
Internal standard for chromatography (e.g., dodecane)
Experimental Workflow Diagram:
Caption: Experimental workflow for the kinetic study of Friedel-Crafts acylation.
Step-by-Step Procedure:
-
Reactor Setup: Set up the jacketed glass reactor with the overhead stirrer, temperature probe, and condenser. Ensure the system is dry and under an inert atmosphere (e.g., nitrogen).
-
Reactant Preparation: In the reactor, charge a known volume of anhydrous dichloromethane, a precise amount of bromobenzene, and the internal standard.
-
Temperature Equilibration: Set the thermostatic bath to the desired reaction temperature (e.g., 0 °C) and allow the reactor contents to equilibrate.
-
Catalyst Addition: Carefully add the anhydrous aluminum chloride to the reactor and stir until it is fully dissolved.
-
Reaction Initiation and Monitoring:
-
Method of Initial Rates: To initiate the reaction, rapidly add a known amount of propionyl chloride.
-
In-situ Monitoring: If using an in-situ probe, begin data acquisition immediately upon addition of the acylating agent.
-
Offline Analysis: If using sampling, withdraw aliquots of the reaction mixture at regular time intervals (e.g., every 2 minutes for the initial phase). Immediately quench each aliquot in a vial containing a cold solution of dilute HCl to stop the reaction.
-
-
Sample Analysis: Analyze the quenched samples using a calibrated GC or HPLC method to determine the concentration of the product, 1-(4-bromophenyl)propan-1-one, and the remaining bromobenzene relative to the internal standard.
-
Data Analysis:
-
Plot the concentration of the product as a function of time.
-
Determine the initial rate of reaction from the initial slope of the concentration-time curve.
-
Repeat the experiment with varying initial concentrations of bromobenzene, propionyl chloride, and AlCl₃ to determine the reaction order with respect to each component.
-
Conduct the experiment at different temperatures (e.g., 0 °C, 10 °C, 20 °C) to determine the activation energy using the Arrhenius equation.
-
Data Presentation and Interpretation
The kinetic data can be summarized in the following tables:
Table 1: Determination of Reaction Order
| Experiment | [Bromobenzene] (M) | [Propionyl Chloride] (M) | [AlCl₃] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 0.1 | Rate₁ |
| 2 | 0.2 | 0.1 | 0.1 | Rate₂ |
| 3 | 0.1 | 0.2 | 0.1 | Rate₃ |
| 4 | 0.1 | 0.1 | 0.2 | Rate₄ |
Table 2: Determination of Activation Energy
| Temperature (K) | Rate Constant (k) |
| T₁ | k₁ |
| T₂ | k₂ |
| T₃ | k₃ |
By analyzing the data in Table 1, the rate law can be determined in the form:
Rate = k[Bromobenzene]ᵃ[Propionyl Chloride]ᵇ[AlCl₃]ᶜ
The activation energy can be calculated from the slope of the Arrhenius plot (ln(k) vs. 1/T) derived from the data in Table 2.
Kinetic Considerations for Palladium-Catalyzed Carbonylation
Palladium-catalyzed carbonylation of vinyl aromatics presents a more modern and often more efficient route to 2-arylpropanoic acids.[4][5] The kinetics of these reactions are typically more complex, involving a catalytic cycle with multiple steps.
Catalytic Cycle and Rate-Limiting Step
The generally accepted mechanism for the palladium-catalyzed hydroxycarbonylation of a vinyl arene involves:
-
Oxidative Addition: The active palladium catalyst adds to an aryl halide (if used as a starting material).
-
Olefin Insertion: The vinyl arene inserts into the palladium-aryl bond.
-
CO Insertion: Carbon monoxide inserts into the palladium-carbon bond.
-
Reductive Elimination/Hydrolysis: The acyl-palladium intermediate undergoes hydrolysis to release the carboxylic acid product and regenerate the active palladium catalyst.
Any of these steps can be the rate-limiting step, and the reaction kinetics can be influenced by factors such as ligand choice, CO pressure, and temperature.[11]
Catalytic Cycle Diagram:
Sources
- 1. transformationtutoring.com [transformationtutoring.com]
- 2. A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 20.5 Preparing Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 10. Frontiers | Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Scale-up synthesis of 2-(4-Bromophenyl)propanoic acid
An Application Note for the Scale-Up Synthesis of 2-(4-Bromophenyl)propanoic Acid
Authored by: A Senior Application Scientist
Abstract
This document provides a detailed guide for the scale-up synthesis of this compound, a crucial intermediate in the pharmaceutical industry, notably for the production of non-steroidal anti-inflammatory drugs (NSAIDs). We present a robust and scalable protocol centered on the selective bromination of 2-phenylpropanoic acid in an aqueous medium. This application note delves into the mechanistic rationale, process optimization, detailed experimental procedures, and critical safety considerations essential for transitioning from laboratory-scale to pilot or industrial-scale production. The methodologies described herein are designed to ensure high yield, purity, and operational safety, addressing the common challenges encountered in large-scale chemical synthesis.
Introduction and Strategic Overview
This compound serves as a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The successful and economic production of these drugs is contingent upon an efficient and scalable synthesis of this intermediate. While several synthetic routes exist, many are fraught with challenges when considered for industrial application, including the use of hazardous reagents, expensive starting materials, low yields, and the formation of difficult-to-separate isomeric impurities.[1][2]
The primary challenge in synthesizing this compound is achieving high regioselectivity for the para-substituted product, as the formation of ortho and meta isomers complicates purification and reduces the overall yield.[1] Traditional methods employing harsh conditions or non-selective reagents are often unsuitable for large-scale production due to safety and purity concerns.[1][2]
This guide focuses on a well-documented and industrially viable approach: the direct, selective bromination of 2-phenylpropanoic acid. By carefully controlling reaction parameters such as pH and temperature in an aqueous medium, it is possible to favor the formation of the desired 4-bromo isomer.[1][3] This strategy offers a more cost-effective and environmentally benign alternative to other multi-step synthetic pathways.
The Chosen Synthetic Pathway: Selective Electrophilic Bromination
The selected method involves the electrophilic aromatic substitution of 2-phenylpropanoic acid using bromine in an aqueous solution. The propanoic acid substituent is an ortho-, para-directing group, which, under kinetically controlled conditions, can lead to a mixture of isomers. However, by manipulating the reaction environment, we can significantly enhance the selectivity for the para-product.
Mechanistic Rationale and Causality
The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The key to achieving high para-selectivity lies in leveraging steric hindrance and controlling the reactivity of the aromatic ring. The carboxylate anion, formed under neutral or slightly alkaline conditions, is a less activating group than the corresponding acid, which can temper the reaction rate. Furthermore, the bulky propanoate group sterically hinders the ortho positions, making the para position the more accessible site for electrophilic attack by the bromine.
Conducting the bromination in an aqueous medium at a controlled pH is a critical process parameter.[1][3] A neutral pH, maintained by the addition of a base like sodium carbonate, ensures the formation of the carboxylate salt of the starting material. This approach has been shown to yield a product with a high para-to-other-isomer ratio, which is essential for simplifying downstream purification.[1][3]
Alternative Synthetic Routes
While our focus is on direct bromination, it is pertinent to acknowledge alternative strategies. One common method involves a Grignard reaction, where a suitable brominated precursor is converted to a Grignard reagent and subsequently reacted with carbon dioxide to form the carboxylic acid.[4][5][6] This route is effective but can be sensitive to moisture and air, requiring strictly anhydrous conditions and an inert atmosphere, which can add complexity and cost to a large-scale setup.[5] Other multi-step syntheses starting from materials like p-methylstyrene have also been developed, but often involve more unit operations.[4][7]
Scale-Up Synthesis Protocol
This protocol is designed for a target scale of approximately 100-150g of purified product. The quantities can be adjusted proportionally for larger batches, provided that the heat and mass transfer capabilities of the equipment are adequate.
Materials and Equipment
| Reagents | Grade | Supplier |
| 2-Phenylpropanoic acid | ≥98% | Standard Chemical Supplier |
| Bromine | ≥99.5% | Standard Chemical Supplier |
| Sodium Carbonate | ACS Reagent Grade | Standard Chemical Supplier |
| Dichloromethane | ACS Reagent Grade | Standard Chemical Supplier |
| 5N Hydrochloric Acid | Reagent Grade | Standard Chemical Supplier |
| Anhydrous Sodium Sulfate | ACS Reagent Grade | Standard Chemical Supplier |
| Hexanes | ACS Reagent Grade | Standard Chemical Supplier |
| Deionized Water | - | In-house |
| Equipment |
| 5L Glass-Lined Reactor with Overhead Stirrer, Temperature Probe, and Reflux Condenser |
| 1L Dropping Funnel |
| Heating/Cooling Mantle or Circulator |
| pH Meter |
| Large Buchner Funnel and Filter Flask |
| Rotary Evaporator |
| Appropriate Glassware for Workup and Recrystallization |
Experimental Workflow Diagram
Caption: Workflow for the scale-up synthesis of this compound.
Step-by-Step Procedure
-
Reactor Setup: Equip a 5L glass-lined reactor with an overhead mechanical stirrer, a temperature probe, a reflux condenser with a gas outlet to a scrubber (containing sodium thiosulfate solution), and a 1L pressure-equalizing dropping funnel.
-
Charging Reagents: Charge the reactor with 2-phenylpropanoic acid (150 g, 1.0 mol) and deionized water (1.5 L).
-
pH Adjustment: Begin stirring and add a freshly prepared 20% aqueous solution of sodium carbonate dropwise until the pH of the mixture is approximately 7.0. This will form the sodium salt of the starting material, which will be in solution.
-
Bromination: Charge the dropping funnel with bromine (176 g, 1.1 mol, 56.4 mL). Begin adding the bromine dropwise to the stirred reaction mixture. The reaction is exothermic; maintain the internal temperature below 35°C using a cooling bath. Continue to monitor the pH and add small portions of the sodium carbonate solution as needed to maintain a pH of ~7 throughout the bromine addition.[3][8]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at ambient temperature. Monitor the reaction's progress by taking small aliquots, extracting with dichloromethane, and analyzing by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully acidify the reaction mixture to a pH of 1-2 by adding 5N hydrochloric acid. A solid precipitate of the crude product will form.[8]
-
Extract the aqueous slurry with dichloromethane (3 x 750 mL).
-
Combine the organic extracts in a suitable container.
-
Dry the combined organic layers over anhydrous sodium sulfate (approx. 50 g), stir for 30 minutes, and then filter.
-
Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude solid product.[1][8]
-
-
Purification:
-
Transfer the crude solid to a clean flask.
-
Add hexanes (500 mL) and stir the suspension vigorously for 1 hour at room temperature. This process washes away non-polar impurities.[1][8]
-
Isolate the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a small amount of cold hexanes.
-
Dry the purified white to off-white solid in a vacuum oven at 40-50°C to a constant weight. A typical yield is 185-205 g (81-90%) with a purity of >98.5% by GC.[8]
-
Quantitative Data Summary
| Parameter | Value | Notes |
| Starting Material | 150 g (1.0 mol) | 2-Phenylpropanoic acid |
| Bromine | 176 g (1.1 mol) | 1.1 equivalents |
| Solvent (Water) | 1.5 L | 10 mL per gram of starting material |
| Reaction Temperature | < 35°C | Crucial for selectivity and safety |
| Reaction pH | ~7.0 | Maintained with 20% Na2CO3 |
| Reaction Time | 4-6 hours | Monitor by GC/TLC |
| Typical Crude Yield | Quantitative | Before purification |
| Typical Purified Yield | 185-205 g (81-90%) | After hexane wash |
| Purity (by GC) | >98.5% | Para-isomer content |
Safety and Hazard Management
Scaling up chemical synthesis requires a stringent adherence to safety protocols. All operations should be conducted in a well-ventilated area, such as a walk-in fume hood, by personnel trained in handling hazardous materials.[9][10][11][12]
-
Hazardous Reagents:
-
Bromine: Highly corrosive, toxic upon inhalation, and can cause severe skin burns.[9] Handle only in a fume hood with appropriate personal protective equipment (PPE), including neoprene gloves, a face shield, and a lab coat. Have a bromine spill kit (containing sodium thiosulfate) readily available.
-
Hydrochloric Acid (5N): Corrosive and can cause severe skin and eye damage.[9] Wear appropriate PPE.
-
Dichloromethane: A volatile solvent and a suspected carcinogen.[10] Minimize inhalation by using a closed system or working in a highly efficient fume hood.
-
-
Personal Protective Equipment (PPE): Standard PPE includes safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves. When handling concentrated bromine, a face shield and heavy-duty gloves are mandatory.[9][13]
-
Engineering Controls: Use of a glass-lined reactor contains the reaction and minimizes exposure. The exhaust from the reactor should be directed to a chemical scrubber to neutralize bromine vapors. Ensure adequate ventilation to prevent the accumulation of flammable or toxic vapors.[11][12]
-
Emergency Procedures: Ensure safety showers and eyewash stations are accessible.[12] In case of skin contact with bromine, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
Conclusion
The protocol detailed in this application note presents a scalable, efficient, and reliable method for the synthesis of this compound. By focusing on the selective bromination of 2-phenylpropanoic acid in a controlled aqueous environment, this process minimizes the formation of undesirable isomers and simplifies purification. The emphasis on process control and robust safety measures ensures that this synthesis can be successfully and safely implemented on a larger scale, providing a consistent supply of this vital pharmaceutical intermediate.
References
- Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap. (2012).
- EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012). Google Patents.
- A kind of preparation method of 2 (4 bromomethyl) phenylpropionic acids. (2017). Google Patents.
- US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012). Google Patents.
- CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid. (2015). Google Patents.
-
Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Quick Company. Retrieved from [Link]
-
Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. (2018). Organic Syntheses. Retrieved from [Link]
- KR100817517B1 - Method for preparing 2-[(4-bromomethyl) phenyl] propionic acid. (2008). Google Patents.
-
PROPIONIC ACID FOR SYNTHESIS - Safety Data Sheet. Loba Chemie. Retrieved from [Link]
-
Preparation method of 2-(4-bromomethyl)phenyl propionic acid. (2017). Eureka | Patsnap. Retrieved from [Link]
-
GRIGNARD REACTION propanoic acid synthesis PART 5. (2019). YouTube. Retrieved from [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. Retrieved from [Link]
Sources
- 1. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 2. Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid [quickcompany.in]
- 3. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 4. CN107501077A - A kind of preparation method of 2 (4 bromomethyl) phenylpropionic acids - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Preparation method of 2-(4-bromomethyl)phenyl propionic acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. lobachemie.com [lobachemie.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. This compound - Safety Data Sheet [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Bromination of 2-Phenylpropanoic Acid
Welcome to the technical support center for the bromination of 2-phenylpropanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this crucial synthetic transformation. Instead of a rigid protocol, we offer a dynamic resource that addresses the common challenges and questions encountered in the lab. Here, we delve into the causality behind experimental choices, ensuring that every step is understood and every outcome is predictable.
Section 1: Foundational Concepts - The Two Paths of Bromination
The bromination of 2-phenylpropanoic acid presents a classic regioselectivity challenge. Depending on the reaction conditions, electrophilic attack by bromine can be directed to two distinct positions: the α-carbon of the propanoic acid chain or the aromatic phenyl ring. Understanding the mechanisms governing these two pathways is the first step toward optimization.
-
α-Bromination (Alpha-Bromination): This pathway targets the carbon adjacent to the carboxylic acid group. The cornerstone reaction for this transformation is the Hell-Volhard-Zelinsky (HVZ) reaction . It proceeds through an acid bromide intermediate, which more readily forms an enol tautomer than the parent carboxylic acid. This enol is the active nucleophile that attacks Br₂, leading to selective α-bromination.
-
Aromatic Ring Bromination: This is an electrophilic aromatic substitution (SEAr) reaction. The outcome is dictated by the directing effects of the substituents on the phenyl ring. The alkyl chain is an activating, ortho, para-director, while the carboxylic acid is a deactivating, meta-director. The choice of brominating agent and catalyst will determine the regioselectivity and success of the reaction.
The following diagram illustrates the critical choice of reaction pathway based on the desired product.
Caption: Fig. 2: HVZ Experimental Workflow.
Step-by-Step Procedure:
-
Setup: Equip a three-necked round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a nitrogen inlet. Ensure the system is dry and purged with nitrogen.
-
Reagents: To the flask, add 2-phenylpropanoic acid (1.0 eq) and a catalytic amount of red phosphorus (e.g., 0.1 eq). Alternatively, use a catalytic amount of PBr₃ directly.
-
Bromine Addition: Charge the addition funnel with molecular bromine (Br₂, ~1.1 eq). Add the bromine dropwise to the stirred reaction mixture at room temperature. The reaction is often exothermic.
-
Reaction: After the addition is complete, gently heat the mixture to reflux. The reddish-brown color of bromine should fade, and hydrogen bromide (HBr) gas will evolve (ensure proper scrubbing). Monitor the reaction by TLC or GC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Cautiously add water dropwise to quench the reaction and hydrolyze the intermediate α-bromo acyl bromide to the final carboxylic acid product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Washing: Wash the combined organic layers with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted bromine, followed by a wash with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or distillation.
Protocol 2: Selective para-Aromatic Bromination in an Aqueous Medium
This protocol details the synthesis of 2-(4-bromophenyl)propanoic acid, adapted from patented procedures.
Step-by-Step Procedure:
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and an addition funnel, suspend 2-phenylpropanoic acid (1.0 eq) in water.
-
pH Adjustment: While stirring vigorously, add a solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) in water portion-wise until the starting material dissolves and the pH of the solution is approximately 7.
-
Bromine Addition: Add molecular bromine (Br₂, ~1.0-1.1 eq) dropwise via the addition funnel. Maintain the temperature and pH during the addition. If the pH drops, add more bicarbonate solution to keep it near neutral.
-
Reaction: Stir the reaction mixture at ambient or slightly elevated temperature (e.g., 75-80°C) until GC or TLC analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature.
-
Acidification: Carefully acidify the mixture with a strong acid (e.g., 5N HCl) to a pH of 1-2. The product will precipitate out of the solution.
-
Isolation: The product can be isolated either by vacuum filtration, washing the solid with cold water, or by extracting the entire acidified mixture with an organic solvent like dichloromethane.
-
Purification: Dry the collected solid or the concentrated organic extracts. The product is often of high purity but can be further purified by recrystallization if needed.
Section 4: Safety First - Handling Bromine
WARNING: Bromine (Br₂) is a highly toxic, corrosive, and volatile substance. It can cause severe chemical burns upon skin contact and is fatal if inhaled. All manipulations must be performed within a properly functioning chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a lab coat, and heavy-duty, chemical-resistant gloves (e.g., nitrile are often recommended, but check compatibility). Do not use thin disposable gloves.
-
Ventilation: Work exclusively in a fume hood with the sash positioned as low as possible.
-
Spill Response: Have a neutralizing agent readily available. A 1 M solution of sodium thiosulfate ("hypo") is effective for neutralizing spilled bromine. For small spills, confine the area and use a spill kit. For large spills, evacuate the area and call emergency services.
-
Storage: Store bromine in a cool, dry, well-ventilated area, away from combustible materials, reducing agents, and metals like aluminum. Ensure containers are tightly sealed.
References
-
Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid - Quick Company. (URL: [Link])
-
Bromination safety - YouTube. (2024). (URL: [Link])
-
Safety - Chemical Education Xchange. (URL: [Link])
-
Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap. (2012). (URL: [Link])
-
Standard Operating Procedure_Bromine.docx. (URL: [Link])
-
Handling liquid bromine and preparing bromine water | Demonstration - RSC Education. (URL: [Link])
-
Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - NIH. (URL: [Link])
-
Bromination of Cinnamic acid - The Royal Society of Chemistry. (URL: [Link])
-
Bromination of trans-cinnamic acid - Overcoming Organic Chemistry. (2012). (URL: [Link])
-
Bromine solution - Safety Data Sheet - Carl ROTH. (URL: [Link])
-
Hell-Volhard-Zelinsky Reaction - NROChemistry. (URL: [Link])
-
The Hell–Volhard–Zelinsky Reaction - Master Organic Chemistry. (2025). (URL: [Link])
-
Alpha Bromination of Carboxylic Acids | Organic Chemistry Class Notes - Fiveable. (URL: [Link])
- A kind of preparation method of 2 (4 bromomethyl)
-
Pre-lab questions for Bromination of trans-Cinnamic Acid to 2,3-dibromo-3-Phenylpropanoic Acid.... - Homework.Study.com. (URL: [Link]
Technical Support Center: Synthesis of 2-(4-Bromophenyl)propanoic acid
Welcome to the technical support guide for the synthesis of 2-(4-Bromophenyl)propanoic acid. This valuable intermediate is a key building block in the development of several non-steroidal anti-inflammatory drugs (NSAIDs) belonging to the "profen" class.[1][2] While its synthesis is crucial, researchers often encounter challenges with side reactions that can impact yield, purity, and overall process efficiency.
This guide is structured in a question-and-answer format to directly address the common issues encountered in the laboratory. We will delve into the mechanistic origins of these problems and provide validated, field-proven troubleshooting strategies to ensure the success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: I am performing a bromination reaction on 2-(4-methylphenyl)propanoic acid and my final product is contaminated with an isomeric impurity. How can I improve the regioselectivity?
This is a classic challenge in electrophilic aromatic substitution. The impurity you are likely observing is 2-(3-bromophenyl)-propanoic acid, and in some cases, di-brominated species. The formation of these side products is governed by the directing effects of the substituents on the phenyl ring and the reaction conditions.
Mechanistic Cause: The alkyl group at the para position is an ortho-, para-director. While the para position is blocked, bromination can still occur at the ortho position (relative to the propanoic acid moiety). Harsh reaction conditions, such as high temperatures or the use of overly aggressive brominating agents, can reduce the selectivity of the reaction, leading to the formation of the meta-isomer and polybrominated products.[3][4]
Troubleshooting Protocol: Enhancing Regioselectivity
-
Control the Temperature: Initiate the reaction at a low temperature (e.g., 0-5 °C) before allowing it to proceed. A detailed protocol involves dissolving 2-(4-methylphenyl)propionic acid in a suitable solvent like ethyl acetate, adding a catalytic amount of HBr, cooling the solution in an ice bath, and then adding the bromine solution dropwise.[5]
-
Choice of Brominating Agent: While elemental bromine (Br₂) is common, consider using N-Bromosuccinimide (NBS) with a catalyst (e.g., a mild Lewis acid or a protic acid) which can offer milder reaction conditions and improved selectivity.
-
Solvent Effects: The choice of solvent can influence the reactivity of the electrophile. Less polar solvents can sometimes afford better selectivity.
-
Purification: If isomeric impurities persist, careful recrystallization is often effective. A common procedure involves crystallizing the crude product from a solvent system like xylene.[6]
Q2: My Grignard reaction to form the carboxylic acid is giving a very low yield. What are the most common failure points?
The Grignard carboxylation is a powerful C-C bond-forming reaction, but it is highly sensitive to reaction conditions. Low yields are typically traced back to two primary culprits: quenching of the Grignard reagent or side reactions with the carbonyl group.
Mechanistic Causes:
-
Grignard Quenching: Grignard reagents are potent bases. Any trace of protic sources, such as water in the solvent or glassware, or acidic functional groups on the starting material, will protonate and destroy the reagent.[7]
-
Wurtz Coupling: Homocoupling of the aryl halide to form a biphenyl species can occur, consuming the starting material.
-
Reaction with Esters: If the synthesis involves an ester intermediate, the Grignard reagent can add twice. The initial addition forms a ketone, which is more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol.[8][9][10]
Troubleshooting Protocol: Optimizing Grignard Carboxylation
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven (e.g., >120 °C) for several hours and cool under a stream of inert gas (Nitrogen or Argon).
-
Use anhydrous solvents. It is best practice to use freshly distilled solvents or solvents from a solvent purification system.
-
Ensure the magnesium turnings are fresh and activated (e.g., by grinding or brief heating under vacuum).
-
-
Reagent Purity: Use a high-purity starting halide.
-
Carboxylation Step: The most reliable method is to add the prepared Grignard solution slowly to a slurry of crushed dry ice (solid CO₂) in an anhydrous ether solvent. This "inverse addition" ensures that the Grignard reagent is always in the presence of excess electrophile (CO₂), minimizing side reactions.[7]
-
Post-Reaction Workup: After the reaction is complete, quench by carefully adding an acidic solution (e.g., 1 M HCl) to protonate the carboxylate salt and dissolve any remaining magnesium salts.
Q3: I am trying to hydrolyze 2-(4-bromophenyl)propionitrile to the carboxylic acid, but I keep isolating the amide intermediate. How can I drive the reaction to completion?
This is a common issue where the hydrolysis stalls at the intermediate amide stage. The amide is significantly more stable and less reactive towards hydrolysis than the starting nitrile. Forcing the reaction to completion requires more stringent conditions.[11]
Mechanistic Cause: Nitrile hydrolysis proceeds in two stages: first, the nitrile is converted to an amide, and second, the amide is hydrolyzed to a carboxylic acid (or its salt).[12] The second step, amide hydrolysis, generally has a higher activation energy. Insufficient heating, reaction time, or concentration of the acid/base catalyst will result in the accumulation of the amide intermediate.
Troubleshooting Protocols: Complete Nitrile Hydrolysis
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Reagents | Dilute strong acid (e.g., 5 N HCl, H₂SO₄) | Aqueous alkali (e.g., NaOH, KOH) |
| Procedure | The nitrile is heated under reflux with the acid solution for several hours.[5] | The nitrile is heated under reflux with the alkali solution. |
| Product | The free carboxylic acid is isolated directly after workup. | The carboxylate salt is formed. Acidification (e.g., with HCl) is required in a separate step to obtain the free carboxylic acid.[13] |
| Key Insight | This is often a one-pot procedure to the final acid. The ammonium salt byproduct is water-soluble.[13] | This method produces ammonia gas, which must be managed in a well-ventilated fume hood. The two-step process (hydrolysis then acidification) can sometimes offer better control for complex substrates. |
| Troubleshooting | If amide is still present, increase the reflux time or the concentration of the acid. Ensure efficient stirring. | Ensure a sufficient excess of base is used and increase the reflux time. Monitor the reaction by TLC until the amide spot disappears. |
Visualizing Synthetic Pathways and Side Reactions
To better understand the process, the following diagrams illustrate the key transformations and potential pitfalls.
Caption: Desired vs. undesired products in bromination.
Caption: Grignard carboxylation vs. double addition side reaction.
References
- Google Patents.CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.
-
Patsnap. Preparation method of 2-(4-bromomethyl)phenyl propionic acid - Eureka. [Link]
- Google Patents.EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- Google Patents.US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
LibreTexts Chemistry. 21.6: Chemistry of Esters. [Link]
-
Chemguide. hydrolysis of nitriles. [Link]
-
Master Organic Chemistry. Reactions of Grignard Reagents. [Link]
-
LibreTexts Chemistry. 20.7: Chemistry of Nitriles. [Link]
-
The Organic Chemistry Portal. Grignard Reaction - Common Conditions. [Link]
-
Chemistry Stack Exchange. Hydrolysis of nitriles: Amide vs Carboxylic acid. [Link]
-
Berkeley Learning Hub. 5 Nitrile Hydrolysis Steps. [Link]
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
-
Patsnap. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka. [Link]
-
National Institutes of Health (NIH). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. [Link]
- Google Patents.A kind of preparation method of 2 (4 bromomethyl) phenylpropionic acids.
- Google Patents.KR100817517B1 - Method for preparing 2-[(4-bromomethyl) phenyl] propionic acid.
-
Via Medica Journals. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). [Link]
-
ResearchGate. Convenient preparation of (S)-fenoprofen by biocatalysed irreversible esterification. [Link]
-
National Institutes of Health (NIH). Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC. [Link]
-
MDPI. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. [Link]
-
Wikipedia. Ibuprofen. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 4. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 5. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(4-Bromomethyl)phenylpropionic acid synthesis - chemicalbook [chemicalbook.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 13. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Isomer Purification of 2-(4-Bromophenyl)propanoic acid
This guide provides in-depth technical support for researchers, chemists, and drug development professionals facing the common challenge of removing unwanted ortho- (2-(2-bromophenyl)propanoic acid) and meta- (2-(3-bromophenyl)propanoic acid) isomers from the target para-isomer, 2-(4-Bromophenyl)propanoic acid. The presence of these regioisomers is a frequent outcome of electrophilic aromatic substitution reactions and can compromise downstream applications and the purity of final active pharmaceutical ingredients.[1][2]
This document is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address specific issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: Why are ortho- and meta-isomers formed during the synthesis of this compound?
The synthesis of this compound typically involves the bromination of 2-phenylpropanoic acid. The propanoic acid group is an ortho-, para-directing group, but it is only weakly activating. Under many reaction conditions, especially with Lewis acid catalysts like iron, the bromination is not perfectly selective, leading to the formation of the undesired ortho- and meta-isomers as significant impurities.[2] In some reported industrial processes, non-selective bromination is a key challenge, resulting in difficult-to-separate mixtures.[2][3]
Q2: What are the primary analytical methods to detect and quantify the ortho- and meta-isomers?
Accurate detection is the first step in successful purification. The most common and effective methods are:
-
Gas Chromatography (GC): Particularly after esterification of the carboxylic acids to their more volatile methyl or ethyl esters, GC provides excellent resolution and quantitative data on the isomer ratio. Several patents cite GC as the primary method for purity analysis.[2][3]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is highly effective for separating these positional isomers, which differ slightly in polarity.[4] Methods using C8 or C18 columns with an acidified water/acetonitrile mobile phase can typically achieve baseline separation.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H NMR can be used, the aromatic region (approx. 7.0-7.6 ppm) can be complex. However, distinct splitting patterns and chemical shifts for the protons on the brominated ring can allow for quantification if the signals are well-resolved. ¹³C NMR can also be used to identify the presence of isomers through the unique chemical shifts of the carbon atoms.
Q3: What are the key physical property differences to exploit for separation?
Positional isomers often have very similar physical properties, which makes their separation challenging.[6] The primary differences to leverage are:
-
Polarity: The dipole moment and overall polarity differ slightly between the ortho, meta, and para isomers. This is the basis for chromatographic separations.
-
Crystal Lattice Energy & Solubility: The para isomer is often more symmetrical than the ortho and meta isomers. This symmetry can lead to a more stable crystal lattice, resulting in a higher melting point and lower solubility in certain solvents. This difference is the foundation of fractional crystallization.
Troubleshooting & Procedural Guides
This section provides detailed protocols and troubleshooting advice for the most common separation techniques.
Workflow for Isomer Separation
The overall strategy for purifying this compound involves a logical progression from analysis to purification and final confirmation.
Caption: Decision tree for selecting an appropriate separation method.
References
-
Pescher, P., & Claude, M. (1986). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. Journal of Chromatography A, 361, 199-207. [Link]
-
Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Waters Application Note. [Link]
- Divi's Laboratories Ltd. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- Divi's Laboratories Ltd. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. U.S.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 521441, this compound. PubChem. [Link]
-
Macek, J., & Smolková-Keulemansová, E. (1985). Correlation of the chromatographic retention of some phenylacetic and phenylpropionic acid derivatives with molecular structure. Journal of Chromatography A, 333, 309-317. [Link]
-
Sharma, S. D., et al. (2011). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Chirality, 23(3), 277-80. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. [Link]
Sources
- 1. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 2. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 3. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. helixchrom.com [helixchrom.com]
- 6. waters.com [waters.com]
Technical Support Center: Synthesis of 2-(4-Bromophenyl)propanoic acid
Welcome to the technical support center for the synthesis of 2-(4-Bromophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reliability.
I. Overview of Synthetic Strategies
The synthesis of this compound, a key intermediate for various pharmaceuticals, can be approached through several synthetic routes. The choice of method often depends on the available starting materials, scalability, and desired purity. This guide will focus on troubleshooting and optimizing some of the commonly employed strategies.
Common Synthetic Pathways:
-
From 1-(4-bromophenyl)ethanone: This route often involves reactions like the Willgerodt-Kindler reaction or Darzens condensation.
-
From 4-bromotoluene: This can involve side-chain bromination followed by displacement and subsequent elaboration to the propanoic acid.
-
Via Grignard Reagent: Carboxylation of a suitable Grignard reagent derived from a 1-(4-bromophenyl)ethyl halide.
Below is a workflow diagram illustrating a common synthetic approach.
Caption: A generalized workflow for synthesizing this compound.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low Yield in Willgerodt-Kindler Reaction
Question: I am attempting to synthesize this compound from 1-(4-bromophenyl)ethanone using the Willgerodt-Kindler reaction, but my yields are consistently low. What are the potential causes and how can I improve the yield?
Answer:
The Willgerodt-Kindler reaction, which converts aryl alkyl ketones to the corresponding amides (and subsequently carboxylic acids upon hydrolysis), can be sensitive to reaction conditions.[1][2][3] Low yields can often be attributed to several factors:
-
Incomplete Reaction: The reaction may not be going to completion. This can be due to insufficient reaction time or temperature.
-
Suboptimal Reagent Stoichiometry: The ratio of the ketone, sulfur, and amine (commonly morpholine) is crucial for optimal conversion.
-
Side Reactions: Competing side reactions can consume starting material or intermediates, reducing the yield of the desired product.
-
Hydrolysis Inefficiency: The final hydrolysis of the thioamide intermediate to the carboxylic acid may be incomplete.
Troubleshooting Steps & Optimization:
-
Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction. This will help determine the optimal reaction time and ensure the starting material is fully consumed.
-
Temperature and Time: Ensure the reaction is heated to an appropriate temperature, typically refluxing conditions. The reaction time can be extended if monitoring indicates incomplete conversion. A study on the synthesis of phenylacetic acids using the Willgerodt-Kindler reaction under phase transfer catalysis conditions demonstrated that reaction times could be significantly reduced while achieving good to excellent yields.[4]
-
Reagent Purity and Ratio: Use freshly distilled morpholine and high-purity sulfur. Experiment with slight variations in the molar ratios of the reagents. A typical starting point is a molar ratio of 1:2:3 for ketone:sulfur:morpholine.
-
Catalysis: The addition of an acid catalyst, such as p-toluenesulfonic acid or Montmorillonite K10, has been shown to be beneficial in promoting the reaction.[5] General acid-base catalysis conditions can improve the reaction's efficiency.[5]
-
Hydrolysis Conditions: For the hydrolysis of the resulting thioamide, ensure sufficiently strong basic (e.g., NaOH or KOH) or acidic (e.g., H2SO4) conditions and adequate heating to drive the reaction to completion.
Experimental Protocol: Optimized Willgerodt-Kindler Reaction
-
To a round-bottom flask, add 1-(4-bromophenyl)ethanone, sulfur, and morpholine.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture with constant stirring, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and add a solution of 20% NaOH.
-
Heat the mixture to reflux to hydrolyze the thioamide intermediate.
-
Cool the mixture, acidify with concentrated HCl to a pH of 2, and collect the precipitated this compound by filtration.[4]
-
Recrystallize the crude product from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to obtain the pure product.[6]
Issue 2: Formation of Byproducts in Darzens Condensation Route
Question: I am using the Darzens condensation to synthesize the glycidic ester intermediate from 1-(4-bromophenyl)ethanone and an α-haloester, but I am observing significant byproduct formation. How can I minimize these side reactions?
Answer:
The Darzens condensation is a powerful tool for forming α,β-epoxy esters (glycidic esters).[7][8][9][10] However, side reactions can occur, leading to a complex product mixture and reduced yield of the desired intermediate.
Common Side Reactions:
-
Self-condensation of the Ketone: Under basic conditions, enolizable ketones can undergo self-aldol condensation.
-
Cannizzaro-type Reactions: If the ketone has no α-hydrogens, it may undergo disproportionation in the presence of a strong base.
-
Saponification of the Ester: The ester functionality of the α-haloester or the product glycidic ester can be hydrolyzed by the base, especially if water is present.[11]
Troubleshooting Steps & Optimization:
-
Choice of Base: The choice of base is critical. A strong, non-nucleophilic base is preferred to minimize saponification. Sodium ethoxide or sodium amide are commonly used.[12] Using an alkoxide corresponding to the ester side-chain can prevent complications from acyl exchange side reactions.[8]
-
Anhydrous Conditions: Ensure all reagents and glassware are thoroughly dried. The presence of water can lead to unwanted hydrolysis of the ester groups.
-
Reaction Temperature: The initial deprotonation of the α-haloester is typically carried out at low temperatures (e.g., 0 °C or below) to control the reaction and minimize side reactions. The subsequent addition of the ketone should also be performed at a controlled temperature.
-
Order of Addition: It is generally recommended to add the ketone slowly to a pre-formed solution of the deprotonated α-haloester (the enolate). This minimizes the concentration of the ketone in the presence of the base, reducing the likelihood of self-condensation.
Data Presentation: Effect of Base on Yield
| Base | Solvent | Temperature (°C) | Approximate Yield of Glycidic Ester |
| Sodium Ethoxide | Ethanol | 0 to RT | Good to Excellent |
| Sodium Hydride | THF | 0 to RT | Good |
| Potassium t-butoxide | t-butanol | 0 to RT | Moderate to Good |
| Sodium Hydroxide | Ethanol/Water | RT | Low (due to saponification) |
Issue 3: Low Conversion in Grignard Carboxylation
Question: I am attempting to synthesize this compound via carboxylation of the Grignard reagent derived from 1-(4-bromophenyl)ethyl bromide. My yields are poor, and I recover a significant amount of starting material. What could be the issue?
Answer:
The carboxylation of a Grignard reagent with carbon dioxide is a classic method for preparing carboxylic acids.[13][14][15] However, the success of this reaction is highly dependent on the quality of the Grignard reagent and the reaction conditions.
Potential Causes for Low Conversion:
-
Poor Grignard Reagent Formation: The Grignard reagent may not have formed in high yield. This can be due to impure magnesium, wet solvent or glassware, or unreactive alkyl halide.
-
Presence of Protic Impurities: Grignard reagents are strong bases and will react with any protic source (e.g., water, alcohols) in the reaction mixture, quenching the reagent.[16][17]
-
Inefficient Carboxylation: The reaction with carbon dioxide may be inefficient. This can be due to poor mixing, insufficient CO2, or reaction of the Grignard reagent with CO2 on the surface of the solid (dry ice), which can lead to localized side reactions.
-
Side Reactions: The Grignard reagent can also act as a nucleophile and react with other electrophiles present in the reaction mixture.[18]
Troubleshooting Steps & Optimization:
-
Grignard Reagent Preparation:
-
Use high-purity, finely divided magnesium turnings.
-
Thoroughly dry all glassware in an oven before use.
-
Use anhydrous ether or THF as the solvent.
-
Initiate the reaction with a small crystal of iodine or by gently heating a small portion of the reaction mixture.
-
-
Carboxylation Procedure:
-
Instead of pouring the Grignard solution onto dry ice, it is often better to bubble dry CO2 gas through the Grignard solution. This ensures good mixing and a constant supply of the carboxylating agent.
-
Alternatively, the Grignard solution can be added slowly to a slurry of freshly crushed dry ice in anhydrous ether.
-
-
Work-up: After the carboxylation is complete, the reaction mixture should be quenched with a dilute acid (e.g., HCl or H2SO4) to protonate the carboxylate salt and dissolve the magnesium salts.
Caption: A decision tree for troubleshooting low yields in Grignard carboxylation reactions.
III. Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying the final product, this compound?
A1: Recrystallization is the most common and effective method for purifying solid this compound. The choice of solvent is crucial for obtaining high purity and good recovery. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Common solvent systems include toluene, ethyl acetate, or a mixture of ethanol and water.[6] It is advisable to perform small-scale solvent screening to identify the optimal solvent or solvent mixture.
Q2: Are there any safety precautions I should be aware of when performing these syntheses?
A2: Yes, several safety precautions are essential:
-
Grignard Reagents: These are highly reactive and pyrophoric. They must be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of water or protic solvents.
-
Brominating Agents: If your synthesis involves bromination, be aware that bromine and other brominating agents are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Strong Acids and Bases: The use of strong acids and bases for catalysis or hydrolysis requires careful handling to avoid chemical burns. Always add acid to water, not the other way around.
Q3: Can I use Friedel-Crafts acylation to introduce the propionyl group to bromobenzene?
A3: While Friedel-Crafts acylation is a powerful method for acylating aromatic rings, its application to bromobenzene can be challenging.[19][20][21] The bromo group is deactivating, which makes the aromatic ring less reactive towards electrophilic substitution.[22] While the reaction may proceed, it often requires harsh conditions (e.g., higher temperatures, stronger Lewis acids) and may result in lower yields compared to acylation of more activated rings.[19][22] Additionally, there is a possibility of forming isomeric products.
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: A combination of analytical techniques should be used to confirm the structure and purity of the final product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed information about the chemical structure and the connectivity of the atoms.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: This will show the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent technique for assessing the purity of the compound and quantifying any impurities.[6]
IV. References
-
Darzens Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 6, 2026, from [Link]
-
Darzens reaction - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]
-
Darzens Condensation: Mechanism, Development, and Application Research - Oreate AI. (2025). Retrieved January 6, 2026, from [Link]
-
Darzens Glycidic Ester Synthesis - Unacademy. (n.d.). Retrieved January 6, 2026, from [Link]
-
CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid - Google Patents. (n.d.). Retrieved January 6, 2026, from
-
A kind of preparation method of 2 (4 bromomethyl) phenylpropionic acids - Google Patents. (n.d.). Retrieved January 6, 2026, from
-
KR100817517B1 - Method for preparing 2-[(4-bromomethyl) phenyl] propionic acid - Google Patents. (n.d.). Retrieved January 6, 2026, from
-
Simple Method for the Preparation of Esters from Grignard Reagents and Alkyl 1-Imidazolecarboxylates | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 6, 2026, from [Link]
-
Willgerodt rearrangement - chemeurope.com. (n.d.). Retrieved January 6, 2026, from [Link]
-
Willgerodt rearrangement - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]
-
EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents. (n.d.). Retrieved January 6, 2026, from
-
Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap. (2012). Retrieved January 6, 2026, from [Link]
-
Carboxyl Reactivity - MSU chemistry. (n.d.). Retrieved January 6, 2026, from [Link]
-
Grignard Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 6, 2026, from [Link]
-
Willgerodt-Kindler Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 6, 2026, from [Link]
-
US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents. (n.d.). Retrieved January 6, 2026, from
-
20.5: Preparing Carboxylic Acids - Chemistry LibreTexts. (2025). Retrieved January 6, 2026, from [Link]
-
Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid - Quick Company. (n.d.). Retrieved January 6, 2026, from [Link]
-
Reactions of Grignard Reagents - Master Organic Chemistry. (2015). Retrieved January 6, 2026, from [Link]
-
α-Halo carboxylic acids and esters - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]
-
General Acid - Base Catalysis in the Willgerodt-Kindler Reaction La catalyse générale acido-basique dans la réaction de Willg. (n.d.). Retrieved January 6, 2026, from [Link]
-
Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]
-
A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition - Sciencemadness.org. (2006). Retrieved January 6, 2026, from [Link]
-
21.6: Chemistry of Esters - Chemistry LibreTexts. (2022). Retrieved January 6, 2026, from [Link]
-
18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions - Chemistry LibreTexts. (2020). Retrieved January 6, 2026, from [Link]
-
Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. (n.d.). Retrieved January 6, 2026, from [Link]
-
The Grignard Reaction | Synthesis, Mechanism & Examples - Study.com. (n.d.). Retrieved January 6, 2026, from [Link]
-
Grignard Reaction - Common Conditions. (n.d.). Retrieved January 6, 2026, from [Link]
-
Friedel-Crafts Acylation with Practice Problems - Chemistry Steps. (n.d.). Retrieved January 6, 2026, from [Link]
-
Preparation of Carboxylic Acids | Hydrolysis of Esters, Amides, Nitriles & More Explained. (2021). Retrieved January 6, 2026, from [Link]
-
20.5: Preparing Carboxylic Acids - Chemistry LibreTexts. (2024). Retrieved January 6, 2026, from [Link]
-
Preparation method of 2-(4-bromomethyl)phenyl propionic acid - Eureka | Patsnap. (2017). Retrieved January 6, 2026, from [Link]
-
Ch20: Hydrolysis of Esters - University of Calgary. (n.d.). Retrieved January 6, 2026, from [Link]
-
Carboxylation with a Grignard reagent. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]
-
Reaction of Carboxylic Acids with Organometallic Reagents - Organic Chemistry Tutor. (n.d.). Retrieved January 6, 2026, from [Link]
-
8 - Organic Syntheses Procedure. (n.d.). Retrieved January 6, 2026, from [Link]
Sources
- 1. Willgerodt_rearrangement [chemeurope.com]
- 2. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 3. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 4. sciencemadness.org [sciencemadness.org]
- 5. bec.uac.bj [bec.uac.bj]
- 6. CN107501077A - A kind of preparation method of 2 (4 bromomethyl) phenylpropionic acids - Google Patents [patents.google.com]
- 7. Darzens Reaction [organic-chemistry.org]
- 8. Darzens reaction - Wikipedia [en.wikipedia.org]
- 9. Darzens Condensation: Mechanism, Development, and Application Research - Oreate AI Blog [oreateai.com]
- 10. jk-sci.com [jk-sci.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Darzens Glycidic Ester Synthesis [unacademy.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. study.com [study.com]
- 17. organicchemistrytutor.com [organicchemistrytutor.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Friedel–Crafts Acylation [sigmaaldrich.com]
- 20. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 21. byjus.com [byjus.com]
- 22. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Recrystallization of 2-(4-Bromophenyl)propanoic Acid
Welcome to the technical support center for the purification of 2-(4-bromophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the recrystallization of this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol grounded in scientific principles to help you achieve the desired purity and yield.
Troubleshooting Guide: Common Recrystallization Issues and Solutions
This section addresses specific problems you might face during the recrystallization of this compound in a question-and-answer format.
Question 1: My compound "oiled out" instead of forming crystals upon cooling. What causes this and how can I fix it?
Answer: "Oiling out," or the separation of the solute as a liquid phase instead of a solid, is a common issue in crystallization.[1][2][3] This phenomenon can lead to the trapping of impurities within the solidified oil, significantly reducing the effectiveness of the purification.[4][5]
-
Causality:
-
High Solute Concentration/Rapid Cooling: If the solution is highly supersaturated and cooled too quickly, the molecules may not have enough time to orient themselves into a crystal lattice, instead aggregating as a disordered liquid.
-
Low Melting Point: If the melting point of your compound is lower than the boiling point of the recrystallization solvent, it may simply melt in the hot solvent and separate as a liquid upon cooling.[2] The melting point of this compound is an important consideration.
-
Presence of Impurities: Impurities can disrupt the crystallization process and promote oiling out by interfering with lattice formation.[2] Common impurities in the synthesis of similar compounds include isomeric byproducts (e.g., 2-(2-bromophenyl)propanoic acid and 2-(3-bromophenyl)propanoic acid) and unreacted starting materials, which can be difficult to remove due to similar solubility profiles.[6][7]
-
Solvent Choice: Certain solvent systems, such as alcohol/water mixtures, are known to sometimes promote oiling out for some compounds.[1]
-
-
Solutions:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the supersaturation level.
-
Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. This provides more time for proper crystal nucleation and growth.
-
Solvent System Modification: If oiling persists, consider changing the solvent or solvent system. If you are using a mixed solvent system, try altering the ratio of the solvents.
-
Scratching and Seeding: Induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod or by adding a seed crystal of pure this compound.[8] This provides a nucleation site for crystal growth to begin.
-
Question 2: No crystals have formed even after the solution has cooled completely. What should I do?
Answer: The lack of crystal formation indicates that the solution is not sufficiently supersaturated.[8]
-
Causality:
-
Too Much Solvent: The most common reason is the use of an excessive amount of solvent during the initial dissolution step.[8] This keeps the compound soluble even at lower temperatures.
-
-
Solutions:
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent.[8] Once you observe slight turbidity or the formation of solid particles, add a very small amount of hot solvent to redissolve them and then allow the solution to cool again.
-
Induce Crystallization: As mentioned previously, scratching the inner surface of the flask with a glass rod or adding a seed crystal can initiate crystallization in a supersaturated solution.[8][9]
-
Drastic Cooling: If the solution is already at room temperature, try cooling it further in an ice-water bath to significantly decrease the solubility of the compound.[8]
-
Question 3: My crystal yield is very low. How can I improve it?
Answer: A low yield suggests that a significant portion of your product remains in the mother liquor.[8]
-
Causality:
-
Excessive Solvent: Using too much solvent will not only hinder crystallization but also keep more of your product dissolved in the solution.[8]
-
Incomplete Cooling: Not allowing the solution to cool for a sufficient amount of time, or at a low enough temperature, will result in incomplete precipitation.
-
Premature Crystallization: If crystals form during a hot filtration step (if performed), product will be lost.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of your product.[8]
-
-
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.[8]
-
Maximize Cooling: Ensure the solution is thoroughly cooled in an ice bath for an extended period to maximize crystal formation.
-
Pre-heat Filtration Apparatus: If performing a hot filtration, pre-heat the funnel and filter paper to prevent premature crystallization.[1]
-
Use Ice-Cold Washing Solvent: Always wash the filtered crystals with a minimal amount of ice-cold solvent.[8]
-
Question 4: The final crystals are colored, but the pure compound should be white. How do I remove the color?
Answer: Colored impurities are likely co-crystallizing with your product.
-
Causality:
-
Highly Polar, Colored Impurities: These impurities may have solubility characteristics similar to your product and can be incorporated into the crystal lattice.
-
-
Solution:
-
Use Activated Charcoal: Before allowing the solution to cool, add a very small amount of activated charcoal to the hot solution and swirl.[8] The charcoal will adsorb the colored impurities.
-
Hot Gravity Filtration: Perform a hot gravity filtration to remove the charcoal before allowing the filtrate to cool and crystallize.[9]
-
Caution: Use charcoal sparingly as it can also adsorb your desired product, leading to a lower yield.[8]
-
Visualizing the Recrystallization Workflow
The following diagram outlines the key decision points and steps in a standard recrystallization process.
Caption: Workflow for the recrystallization of this compound.
Detailed Experimental Protocol: Recrystallization of this compound
This protocol provides a step-by-step methodology for the purification of this compound. The choice of solvent is critical and should be determined experimentally.
1. Solvent Selection:
The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at low temperatures.[8][10] Potential solvents, based on literature for similar compounds, include aqueous methanol, heptane, or a mixture of dichloromethane and hexane.[11][12][13]
-
Procedure for Solvent Screening:
-
Place a small amount (e.g., 20-30 mg) of the crude compound into several test tubes.
-
To each tube, add a different potential solvent dropwise at room temperature, shaking after each addition. A good candidate solvent will not dissolve the compound at this stage.
-
Heat the test tubes that show poor solubility at room temperature in a water bath. Add the hot solvent dropwise until the compound just dissolves.
-
Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will be the one that produces a large quantity of high-quality crystals.
-
2. Recrystallization Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a boiling chip and the chosen solvent. Heat the mixture to boiling with gentle swirling. Continue to add small portions of the hot solvent until the compound is completely dissolved.[9] Avoid adding a large excess of solvent.[1]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat source and add a small amount of activated charcoal. Swirl the mixture for a few minutes.
-
Hot Gravity Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once the flask is at room temperature, place it in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.[8]
-
Drying: Continue to draw air through the crystals in the funnel to partially dry them. Then, transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven.
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound?
A1: While the melting point can vary slightly depending on the source, it is a key indicator of purity. A sharp melting point close to the literature value suggests a high degree of purity. A broad melting range typically indicates the presence of impurities.
Q2: What are the most likely impurities in my sample?
A2: The impurities will depend on the synthetic route used. Common impurities in related syntheses include regioisomers (ortho- and meta-brominated products) and unreacted starting materials.[6][7] These can be particularly challenging to remove as their chemical properties and solubilities are often very similar to the desired product.[6][7]
Q3: Can I use a rotary evaporator to speed up the cooling process?
A3: It is not recommended to use a rotary evaporator for cooling during crystallization. The goal is slow and gradual cooling to allow for the formation of well-ordered, pure crystals. Rapid cooling, which would occur under vacuum, often leads to the formation of small, impure crystals or oiling out.
Q4: How does the "like dissolves like" principle apply here?
A4: this compound is a polar molecule due to the carboxylic acid group, but it also has a significant nonpolar character from the bromophenyl ring. Therefore, solvents of intermediate polarity, or mixtures of polar and nonpolar solvents, are often good choices for recrystallization.[8] The key is to find a system where the solubility changes significantly with temperature.
Solvent Property Data
The selection of an appropriate solvent is the most critical step in a successful recrystallization. Below is a table of common solvents that could be tested for the recrystallization of this compound.
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | May be a good anti-solvent in a mixed system with a more soluble organic solvent. |
| Methanol | 65 | High | Aqueous methanol has been shown to be effective for similar compounds.[7][11] |
| Ethanol | 78 | High | Similar to methanol, often used in combination with water. |
| Heptane | 98 | Low | A good non-polar solvent, potentially useful as an anti-solvent or for recrystallizing from a non-polar medium.[13] |
| Toluene | 111 | Low | Can be effective for aromatic compounds. |
| Dichloromethane | 40 | Medium | Its low boiling point makes it easy to remove, often used in combination with a non-polar solvent like hexane.[12] |
| Ethyl Acetate | 77 | Medium | A versatile solvent for a wide range of organic compounds. |
References
-
Reign Pharma Pvt. Ltd. 2-(4-bromophenyl)-2-methylpropanoic acid. [Link]
-
Patsnap. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. [Link]
- Google Patents. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- Google Patents. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- Google Patents. A kind of preparation method of 2 (4 bromomethyl) phenylpropionic acids.
-
University of California, Irvine. Recrystallization. [Link]
-
MDPI. A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. [Link]
- Google Patents.
-
Journal of Pharmaceutical Investigation. Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. [Link]
-
University of Manitoba. Recrystallization - Single Solvent. [Link]
-
Organic Syntheses. Procedure for the Synthesis of (3S)-3-(4-bromophenyl)butanoic acid. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Reddit. Recrystallization (help meeeeee). [Link]
-
ResearchGate. (116b) Oiling out During Crystallization Processes: Experimental Investigation and Modeling. [Link]
-
The Student Room. How to purify a carboxylic acid by recrystallisation?. [Link]
-
University of California, Berkeley. Recrystallization and Crystallization. [Link]
-
Mettler Toledo. Oiling Out in Crystallization. [Link]
-
PubChem. This compound. [Link]
-
Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. [Link]
-
Tradeindia. 2-(4-Bromophenyl)-2-Methyl Propanoic Acid Cas No.32454-35-6. [Link]
- Google Patents. CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. reddit.com [reddit.com]
- 3. (116b) Oiling out During Crystallization Processes: Experimental Investigation and Modeling | AIChE [proceedings.aiche.org]
- 4. researchgate.net [researchgate.net]
- 5. mt.com [mt.com]
- 6. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 7. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Home Page [chem.ualberta.ca]
- 10. mt.com [mt.com]
- 11. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 12. mdpi.com [mdpi.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 2-(4-Bromophenyl)propanoic Acid
Welcome to the technical support center for the synthesis of 2-(4-bromophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important intermediate. Here, we provide in-depth, field-proven insights and troubleshooting advice to help you optimize your synthetic route, ensure the purity of your product, and confidently address experimental hurdles.
Introduction to Synthetic Strategies and Impurity Profiles
The synthesis of this compound can be approached through several common pathways. Each route, while viable, presents a unique set of challenges and a characteristic impurity profile. Understanding the origin of these impurities is the first step toward mitigating their formation and achieving a high-purity final product. This guide will focus on the most frequently employed synthetic strategies and their associated impurities.
Common Synthetic Routes Overview
Caption: Major synthetic pathways to this compound.
FAQ and Troubleshooting Guide by Synthetic Route
This section is structured in a question-and-answer format to directly address the specific issues you may encounter.
Route 1: Direct Bromination of 2-Phenylpropanoic Acid
This method is conceptually straightforward but often plagued by issues of regioselectivity.
Q1: My final product is a mixture of isomers that are difficult to separate. What are these isomers and why do they form?
A1: The most common impurities in this route are the positional isomers: 2-(2-bromophenyl)propanoic acid (ortho-isomer) and 2-(3-bromophenyl)propanoic acid (meta-isomer).[1][2][3] The propanoic acid group is an ortho-, para-directing group; however, the reaction conditions can lead to the formation of the meta-isomer as well. The formation of these isomers is a result of non-selective bromination of the aromatic ring.[2][3]
Q2: How can I minimize the formation of these positional isomers?
A2: Optimizing the reaction conditions is key to favoring the desired para-substitution.
-
Catalyst Choice: The choice of Lewis acid catalyst can influence selectivity. While strong Lewis acids like AlCl₃ are effective, they can sometimes lead to isomer migration. Experimenting with milder Lewis acids might be beneficial.
-
Temperature Control: Lowering the reaction temperature generally enhances selectivity by favoring the thermodynamically more stable para-product.
-
Solvent: The polarity of the solvent can affect the reaction's regioselectivity. Non-polar solvents are often preferred.
Q3: I'm observing unreacted 2-phenylpropanoic acid in my final product. How can I drive the reaction to completion?
A3: Unreacted starting material can be a significant impurity.[2]
-
Stoichiometry: Ensure a slight excess of the brominating agent (e.g., Br₂) is used. However, a large excess can lead to di-brominated byproducts.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC. Extend the reaction time if starting material is still present.
-
Activation: Ensure your Lewis acid catalyst is active and used in the correct stoichiometric amount.
| Impurity/Issue | Typical Level | Analytical Identification | Mitigation Strategy |
| 2-(2-bromophenyl)propanoic acid (ortho-isomer) | Variable | HPLC, GC-MS, ¹H NMR | Optimize catalyst, lower reaction temperature |
| 2-(3-bromophenyl)propanoic acid (meta-isomer) | Variable | HPLC, GC-MS, ¹H NMR | Optimize catalyst, lower reaction temperature |
| Unreacted 2-phenylpropanoic acid | Can be significant | HPLC, GC-MS, ¹H NMR | Adjust stoichiometry, increase reaction time |
| Di-brominated products | Minor | GC-MS, ¹H NMR | Avoid large excess of brominating agent |
Route 2: Grignard Reaction with Carbon Dioxide
This route typically involves the formation of a Grignard reagent from a suitable starting material like 1-bromo-4-ethylbenzene, followed by carboxylation with CO₂.
Q1: My Grignard reaction is sluggish or fails to initiate. What are the common causes?
A1: Grignard reactions are notoriously sensitive to atmospheric moisture and oxygen.
-
Anhydrous Conditions: All glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or THF) must be used. Even trace amounts of water will quench the Grignard reagent.
-
Magnesium Activation: The surface of the magnesium turnings can have an oxide layer that prevents the reaction. Gentle crushing of the magnesium, adding a small crystal of iodine, or using a sonicator can help initiate the reaction.
-
Starting Material Purity: Impurities in the alkyl halide can inhibit the reaction.
Q2: I've isolated a high molecular weight impurity that is non-polar. What is it?
A2: A common byproduct in Grignard reagent formation is a biphenyl derivative resulting from a Wurtz-type coupling reaction between the Grignard reagent and unreacted alkyl halide. In the case of starting from 1-bromo-4-ethylbenzene, this would be 4,4'-diethyl-1,1'-biphenyl.
Q3: How can I minimize the formation of the Wurtz coupling product?
A3:
-
Slow Addition: Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the alkyl halide in the reaction mixture.
-
Temperature Control: Maintain a gentle reflux during the reaction. Overheating can promote side reactions.
Caption: Common issues and their causes in Grignard reactions.
Route 3: Hydrolysis of 2-(4-Bromophenyl)propionitrile
This route involves the hydrolysis of the corresponding nitrile to the carboxylic acid, typically under acidic or basic conditions.
Q1: My final product contains a neutral impurity that is difficult to remove. What could it be?
A1: The most probable impurity is the intermediate amide, 2-(4-bromophenyl)propanamide. Nitrile hydrolysis proceeds in two steps: first to the amide, and then the amide is hydrolyzed to the carboxylic acid. Incomplete hydrolysis will result in the presence of the amide in your final product.[4]
Q2: How can I ensure complete hydrolysis of the nitrile and the intermediate amide?
A2:
-
Reaction Time and Temperature: Prolonged reaction times and higher temperatures are often necessary for the complete hydrolysis of the amide, which is generally slower than the hydrolysis of the nitrile.
-
Concentration of Acid/Base: Using a sufficiently concentrated acid (e.g., concentrated HCl or H₂SO₄) or base (e.g., NaOH) is crucial to drive the reaction to completion.
| Impurity | Origin | Analytical Identification | Mitigation Strategy |
| 2-(4-Bromophenyl)propanamide | Incomplete hydrolysis | HPLC, LC-MS, ¹H NMR | Increase reaction time, temperature, and/or acid/base concentration |
Analytical Methods for Impurity Detection
A robust analytical strategy is essential for identifying and quantifying impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating the target compound from its impurities.
Q: What is a good starting point for developing an HPLC method?
A: A reverse-phase HPLC method is generally suitable.
-
Column: A C18 column is a good initial choice.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.[5]
-
Detector: A UV detector set at a wavelength where the aromatic ring absorbs (e.g., around 220-230 nm) is appropriate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are invaluable for structural elucidation of the final product and any isolated impurities.
Q: How can I use ¹H NMR to identify positional isomers?
A: The splitting pattern of the aromatic protons is a key indicator.
-
Para-isomer (desired product): Will typically show two distinct doublets in the aromatic region, characteristic of an A₂B₂ system.
-
Ortho-isomer: Will exhibit a more complex multiplet pattern in the aromatic region.
-
Meta-isomer: Will also show a complex multiplet pattern, but with different chemical shifts compared to the ortho-isomer.
Purification Strategies
Recrystallization
Recrystallization is the most common method for purifying the final product.
Q: What is a suitable solvent system for the recrystallization of this compound?
A: The choice of solvent depends on the impurities present. A solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature is ideal. Common solvents to screen include toluene, heptane, ethanol, and mixtures thereof.
Protocol: General Recrystallization Procedure
-
Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
References
Sources
- 1. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 2. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 3. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN107501077A - A kind of preparation method of 2 (4 bromomethyl) phenylpropionic acids - Google Patents [patents.google.com]
- 5. iajps.com [iajps.com]
Technical Support Center: Synthesis of 2-(4-Bromophenyl)propanoic acid
Welcome to the technical support center for the synthesis of 2-(4-Bromophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: Two prevalent methods for the synthesis of this compound are:
-
Grignard Reaction Route: This involves the formation of a Grignard reagent from 1-bromo-4-ethylbenzene, followed by carboxylation with carbon dioxide.[1]
-
Malonic Ester Synthesis: This route utilizes the alkylation of a malonate ester with a suitable benzyl halide, followed by hydrolysis and decarboxylation.[2][3][4]
Q2: My reaction yield is consistently low. What are the general factors I should investigate?
A2: Low yields can stem from several factors, irrespective of the synthetic route. Key areas to scrutinize include:
-
Reagent Purity: Ensure all starting materials and solvents are of high purity and anhydrous, especially for moisture-sensitive reactions like the Grignard synthesis.[5][6]
-
Reaction Conditions: Temperature, reaction time, and stirring rate are critical parameters. Deviations from optimized conditions can lead to side reactions or incomplete conversion.
-
Inert Atmosphere: For air-sensitive reagents like Grignards, maintaining a strictly inert atmosphere (e.g., nitrogen or argon) is crucial to prevent quenching.[7]
-
Work-up and Purification: Inefficient extraction or purification techniques can lead to significant product loss.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?
A3: The nature of impurities is route-dependent.
-
Grignard Route: Common impurities include the unreacted starting halide, the corresponding Wurtz coupling byproduct (a biphenyl derivative), and potentially a tertiary alcohol if the Grignard reagent reacts with any ester contaminants.[5]
-
Malonic Ester Route: Dialkylated malonic ester is a common byproduct if the stoichiometry of the base or alkylating agent is not carefully controlled.[3][8] Incomplete hydrolysis or decarboxylation can also lead to the presence of the intermediate malonic acid or diester.
Troubleshooting Guide: Grignard Reaction Route
This route is a powerful method for C-C bond formation but is highly sensitive to reaction conditions.
Problem 1: Failure of Grignard Reagent Formation
Q: I'm having trouble initiating the Grignard reaction. The magnesium turnings are not reacting with my 1-bromo-4-ethylbenzene. What should I do?
A: This is a very common issue. The primary culprit is usually an oxide layer on the magnesium surface or the presence of moisture. Here's a systematic approach to troubleshoot:
-
Magnesium Activation: The passivating magnesium oxide layer must be disrupted.
-
Mechanical Activation: Gently crush the magnesium turnings in a dry mortar and pestle just before use to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine to the reaction flask. The iodine reacts with the magnesium to form magnesium iodide, which helps to etch the oxide layer.[5] A few drops of 1,2-dibromoethane can also be used as an initiator.
-
-
Strictly Anhydrous Conditions: Grignard reagents are potent bases and are readily quenched by protic sources like water.
-
Glassware: Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours and cool under an inert atmosphere.[5]
-
Solvents: Use freshly distilled, anhydrous ether or tetrahydrofuran (THF). THF is often a better solvent for stabilizing the Grignard reagent.[5]
-
Reagents: Ensure the 1-bromo-4-ethylbenzene is free of water.
-
-
Initiation Temperature: A gentle application of heat from a heat gun to a small spot on the flask can often initiate the reaction. Be prepared to immerse the flask in a cooling bath once the exothermic reaction begins.
Problem 2: Low Yield of Carboxylic Acid after Carboxylation
Q: My Grignard reagent seems to form, but after quenching with CO2 and acidic workup, I isolate very little this compound. What went wrong?
A: Several factors can lead to low yields during the carboxylation step.
-
Inefficient CO2 Delivery:
-
Solid CO2 (Dry Ice): Use a freshly crushed, large excess of dry ice. Pour the Grignard solution slowly onto the crushed dry ice with vigorous stirring. Do not add the dry ice to the Grignard solution, as this can lead to a localized excess of the Grignard reagent and side reactions.
-
Gaseous CO2: Bubble anhydrous CO2 gas through the solution. Ensure the gas delivery tube is placed below the surface of the reaction mixture and that the bubbling is vigorous enough to ensure good mixing.[9] The reaction should be performed at a temperature that minimizes solvent evaporation.
-
-
Premature Quenching: The Grignard reagent can be quenched by atmospheric CO2 and moisture if the reaction is not performed under a positive pressure of an inert gas.[7]
-
Side Reactions:
-
Wurtz Coupling: This is a major side reaction where the Grignard reagent reacts with the starting alkyl halide.[5] To minimize this, add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the presence of the formed Grignard reagent.
-
Reaction with Oxygen: Oxygen from the air can also react with the Grignard reagent. Maintaining a good inert atmosphere is key.
-
Workflow for Grignard Synthesis and Carboxylation
Caption: Workflow for the Grignard synthesis of this compound.
Troubleshooting Guide: Malonic Ester Synthesis Route
This classic method is generally more robust than the Grignard route but requires careful control of stoichiometry and reaction conditions.[2][3][4]
Problem 1: Low Yield of Alkylated Malonic Ester
Q: The initial alkylation of diethyl malonate with 1-bromo-4-ethylbenzene is giving a poor yield. How can I improve this?
A: Incomplete deprotonation of the malonic ester or side reactions of the alkylating agent are common issues.
-
Choice and Amount of Base:
-
Sodium ethoxide in ethanol is the classic base for this reaction.[2] Ensure the base is not old or partially hydrolyzed.
-
Use a full equivalent of the base to ensure complete deprotonation of the diethyl malonate.
-
-
Reaction Conditions:
-
The reaction is typically run at reflux in ethanol to ensure a reasonable reaction rate.
-
Ensure the 1-bromo-4-ethylbenzene is added after the formation of the malonate enolate is complete.
-
-
Side Reactions:
-
Dialkylation: The mono-alkylated product still has one acidic proton and can be deprotonated and alkylated a second time.[3] Using a slight excess of the malonic ester relative to the base and alkylating agent can help to minimize this.
-
Elimination: If the alkylating agent is prone to elimination (e.g., a secondary halide), using a less hindered base or lower reaction temperatures may be necessary.
-
Problem 2: Incomplete Hydrolysis and/or Decarboxylation
Q: After the hydrolysis and decarboxylation step, I still see starting alkylated malonic ester or the intermediate dicarboxylic acid in my product mixture. What are the best conditions for this transformation?
A: This step requires harsh conditions to drive it to completion.
-
Saponification (Hydrolysis):
-
Refluxing with a strong base like NaOH or KOH in an aqueous or alcoholic solution is necessary to hydrolyze both ester groups. Ensure a sufficient excess of the base is used and that the reaction is heated for an adequate time (monitor by TLC).
-
-
Decarboxylation:
-
After hydrolysis, the reaction mixture must be strongly acidified (e.g., with concentrated HCl or H2SO4) and heated.[2] The heat facilitates the decarboxylation of the resulting malonic acid derivative, which is a β-keto acid analog and readily loses CO2.
-
Ensure the pH is low enough to fully protonate the carboxylate groups.
-
Data Summary: Typical Reaction Conditions
| Step | Reagents & Solvents | Temperature (°C) | Typical Time (h) | Key Considerations |
| Grignard Formation | Mg, 1-bromo-4-ethylbenzene, Et2O/THF | 35-65 (reflux) | 1-3 | Strict anhydrous and inert conditions are essential.[5][6] |
| Carboxylation | Grignard reagent, CO2 (solid or gas) | -78 to 0 | 0.5-1 | Use a large excess of CO2.[7] |
| Malonate Alkylation | Diethyl malonate, NaOEt, EtOH, 1-bromo-4-ethylbenzene | ~78 (reflux) | 2-6 | Control stoichiometry to avoid dialkylation.[3] |
| Hydrolysis & Decarboxylation | Alkylated malonate, NaOH/H2O, then conc. HCl | ~100 (reflux) | 4-12 | Requires strong acid and heat for complete decarboxylation.[2] |
Purification Strategies
Q: My crude product is an oil/waxy solid and is difficult to purify. What are the recommended purification methods?
A: The final purification is critical for obtaining high-purity this compound.
-
Acid-Base Extraction: This is a powerful technique to separate the acidic product from neutral impurities (e.g., unreacted alkyl halide, Wurtz coupling product).
-
Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate.
-
Extract with an aqueous base (e.g., 1 M NaOH or NaHCO3). The carboxylic acid will move to the aqueous layer as its sodium salt.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Carefully re-acidify the aqueous layer with cold HCl until the product precipitates out.
-
Extract the pure product back into an organic solvent.
-
-
Recrystallization:
-
After acid-base extraction, the product can be further purified by recrystallization. Heptane or a mixture of heptane and toluene is a suitable solvent system.[10] The solid product is dissolved in a minimal amount of the hot solvent and allowed to cool slowly to form crystals.
-
-
Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be used. A mobile phase of ethyl acetate in hexanes with a small amount of acetic acid (to keep the carboxylic acid protonated and prevent tailing) is typically effective.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting the synthesis of this compound.
References
- CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid. Google Patents.
-
Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Eureka | Patsnap. Available at: [Link]
- EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Google Patents.
- A kind of preparation method of 2 (4 bromomethyl) phenylpropionic acids. Google Patents.
- US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Google Patents.
-
Grignard Formation - Troubleshooting and Perfecting. Reddit. Available at: [Link]
-
Grignard Reaction For this reason, the apparatus and all reagents and solvents must be scru. ResearchGate. Available at: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Malonic Ester Synthesis. University of Calgary. Available at: [Link]
-
The Grignard Reaction (Experiment). Chemistry LibreTexts. Available at: [Link]
-
Malonic ester synthesis. Wikipedia. Available at: [Link]
-
Malonic Ester Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. National Institutes of Health. Available at: [Link]
-
GRIGNARD REACTION propanoic acid synthesis PART 5. YouTube. Available at: [Link]
-
GRIGNARD REACTION propanoic acid synthesis PART 1. YouTube. Available at: [Link]
- KR100817517B1 - Method for preparing 2-[(4-bromomethyl) phenyl] propionic acid. Google Patents.
-
Failed Grignard Reaction? Reddit. Available at: [Link]
-
Malonic ester synthesis (of carboxylic acids). Online Chemistry Notes. Available at: [Link]
-
Preparation method of 2-(4-bromomethyl)phenyl propionic acid. Eureka | Patsnap. Available at: [Link]
-
Radical Bromination of Ethylbenzene in Organic Chemistry. YouTube. Available at: [Link]
-
Propose a mechanism for the bromination of ethylbenzene shown below. Pearson. Available at: [Link]
-
Chapter 11 homework. University of Wisconsin-Platteville. Available at: [Link]
Sources
- 1. CN107501077A - A kind of preparation method of 2 (4 bromomethyl) phenylpropionic acids - Google Patents [patents.google.com]
- 2. askthenerd.com [askthenerd.com]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Malonic Ester Synthesis [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stability of 2-(4-Bromophenyl)propanoic Acid in Solution
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-(4-Bromophenyl)propanoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to ensure the integrity of their experiments and the reliability of their results.
Introduction: Why Solution Stability Matters
This compound is a valuable building block in organic synthesis. Like many halogenated aromatic compounds, its stability in solution is not absolute and can be influenced by a variety of experimental conditions.[1] Degradation of the parent compound can lead to the formation of impurities, loss of biological activity, and ultimately, compromised data. Understanding and controlling these stability factors is paramount for reproducible and accurate research. This guide follows a problem-oriented, question-and-answer format to directly address the challenges you may encounter.
Part 1: Frequently Asked Questions (FAQs) - Initial Setup & Handling
This section covers the foundational questions for working with this compound solutions.
Q1: What are the recommended solvents for dissolving this compound?
Answer: this compound is sparingly soluble in water but is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For most biological assays requiring aqueous buffers, the standard practice is to first prepare a concentrated stock solution in 100% DMSO or absolute ethanol. This stock can then be serially diluted into the final aqueous medium.
Causality: The bromophenyl group imparts significant hydrophobic character, while the carboxylic acid moiety provides some polar nature.[1] Organic solvents like DMSO are effective at solvating both parts of the molecule. When diluting into an aqueous buffer, it is critical to note the final percentage of the organic solvent, as it can impact your experimental system and the solubility of the compound. We recommend keeping the final DMSO concentration below 0.5% in most cell-based assays.
Q2: How should I prepare and store stock solutions to maximize stability?
Answer: To minimize degradation, stock solutions should be prepared in high-purity, anhydrous-grade solvents. For long-term storage, we recommend the following:
-
Container: Use amber glass vials to protect the solution from light.
-
Temperature: Store stock solutions at -20°C or -80°C.
-
Atmosphere: For maximum stability, especially if the solvent is not anhydrous, consider overlaying the solution with an inert gas like argon or nitrogen before sealing to displace oxygen.
Causality: The primary risks to the compound in a concentrated stock solution are photodegradation and, to a lesser extent, oxidation.[2] Low temperatures slow down all chemical reactions, while amber vials prevent the initiation of photochemical degradation pathways. An inert atmosphere removes dissolved oxygen, a key reactant in oxidative degradation.
Q3: Are there any immediate visual indicators of degradation in my solution?
Answer: While not definitive, some visual cues may suggest degradation. These include the development of a yellow or brown tint in a previously colorless solution or the formation of a precipitate.
Causality: Degradation products, particularly those arising from oxidation or photodegradation of the aromatic ring, can be colored. Precipitation may occur if a degradant is less soluble than the parent compound in the chosen solvent system. However, many degradation pathways produce soluble and colorless byproducts. Therefore, the absence of visual change does not guarantee stability. The most reliable method for assessing stability is through analytical techniques like HPLC.[2][3][4]
Part 2: Troubleshooting Guide - Investigating Instability
If you suspect your compound is degrading during an experiment, this section provides a logical workflow and detailed guidance to diagnose and solve the problem.
Troubleshooting Workflow
This diagram outlines the decision-making process when encountering experimental inconsistencies that may be linked to compound instability.
Caption: A logical workflow for troubleshooting stability issues.
Q4: My experimental results are inconsistent. How do I confirm if compound degradation is the cause?
Answer: The most systematic way to determine if degradation is occurring is to perform a forced degradation study . This involves intentionally exposing your compound in solution to harsh conditions to accelerate potential degradation pathways.[2] By comparing the stressed samples to a control using a stability-indicating analytical method like HPLC, you can identify the specific vulnerabilities of the molecule. See Protocol 2 for a detailed methodology.
Causality: A forced degradation study is a cornerstone of pharmaceutical development, designed to understand how a molecule behaves under stress.[3] It helps predict long-term stability and identify likely degradation products. The key stress conditions to test for this compound are:
-
Photolytic Stress: To test for light sensitivity.
-
Acid/Base Hydrolysis: To test for pH-dependent instability.
-
Oxidative Stress: To test for sensitivity to oxidation.
-
Thermal Stress: To determine the effect of elevated temperatures.
Q5: I suspect my compound is degrading due to light exposure. How can I test and prevent this?
Answer: Photodegradation is a common issue for halogenated aromatic compounds.[5][6][7] The carbon-bromine bond can be cleaved by UV or even high-energy visible light, generating radical intermediates that lead to a variety of degradation products.
Confirmation Protocol:
-
Prepare two identical solutions of your compound in the experimental buffer.
-
Wrap one container completely in aluminum foil (the "dark control").
-
Place both samples under your typical laboratory lighting conditions (or a dedicated photostability chamber) for the duration of a standard experiment.
-
Analyze both samples by HPLC (see Protocol 3 ). A significant decrease in the parent peak area in the light-exposed sample compared to the dark control confirms photosensitivity.
Prevention:
-
Always work with solutions in amber vials or foil-wrapped containers.
-
Minimize exposure to ambient light during solution preparation and experimental setup.
-
Store all stock and working solutions in the dark.
Q6: Could the pH or temperature of my buffer be causing degradation?
Answer: While the aromatic C-Br bond is relatively robust, extreme pH values (highly acidic or alkaline) combined with elevated temperatures can promote degradation.[8]
Confirmation Protocol (Acid/Base Stress):
-
Prepare solutions of the compound in buffers of varying pH (e.g., pH 2, pH 7.4, pH 9).
-
Divide each sample into two sets. Keep one set at room temperature and incubate the other at an elevated temperature (e.g., 60°C) for several hours.
-
Include a control sample of the compound in a neutral, room-temperature buffer.
-
Analyze all samples by HPLC. This will reveal if degradation is dependent on pH, temperature, or a combination of both.
Causality: At high pH, the carboxylic acid will be deprotonated. While this doesn't directly impact the C-Br bond, it can change solubility and potentially influence other reactions. More significantly, elevated temperatures provide the activation energy needed to overcome reaction barriers, accelerating slow degradation processes like hydrolysis.[2]
Part 3: Key Protocols & Methodologies
Protocol 1: Preparation of Stock and Working Solutions
-
Weighing: Accurately weigh the desired amount of this compound solid in a clean vial.
-
Dissolution: Add the appropriate volume of high-purity DMSO (or ethanol) to achieve the desired stock concentration (e.g., 10 mM). Vortex thoroughly until the solid is completely dissolved.
-
Storage: Store this stock solution in an amber glass vial at -20°C or below.
-
Working Solution: To prepare a working solution, dilute the stock solution into your final aqueous buffer. Perform this dilution immediately before use to minimize the time the compound spends in the aqueous environment, where it may be less stable or prone to precipitation.
Protocol 2: Forced Degradation Study
This protocol is designed to identify the degradation pathways of this compound.
-
Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water. This co-solvent system ensures solubility throughout the study.
-
Stress Conditions: Dispense the solution into separate, clearly labeled amber vials for each condition. Prepare a "Control" vial stored at 4°C in the dark.
-
Acid Hydrolysis: Add 1M HCl to a final concentration of 0.1M. Incubate at 60°C for 8 hours.
-
Base Hydrolysis: Add 1M NaOH to a final concentration of 0.1M. Incubate at 60°C for 8 hours.
-
Oxidation: Add 30% hydrogen peroxide (H₂O₂) to a final concentration of 3%. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solution at 60°C for 24 hours in the dark.
-
Photodegradation: Place the solution in a clear vial and expose it to direct laboratory light (or a photostability chamber) for 24 hours at room temperature. Include a foil-wrapped dark control alongside it.
-
-
Neutralization: Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of NaOH and HCl, respectively.
-
Analysis: Dilute all samples (including the control) to a suitable concentration for HPLC analysis and analyze immediately using Protocol 3 .
Protocol 3: Stability-Indicating HPLC-UV Method
This reverse-phase HPLC method is designed to separate the parent this compound from potential polar and non-polar degradants.
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 60% A / 40% B, ramp to 20% A / 80% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Self-Validation: This method is considered "stability-indicating" once the forced degradation samples are analyzed. A successful method will show a well-resolved peak for the parent compound, clearly separated from any new peaks that appear under the various stress conditions. The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector if available.
Part 4: Data Interpretation & Potential Degradation Pathways
Summary of Expected Stability
The following table summarizes the likely stability profile based on the chemical nature of this compound.
| Stress Condition | Parameter | Expected Outcome | Rationale |
| Photolytic | UV/Visible Light | Significant Degradation | The C-Br bond is susceptible to photolytic cleavage, a common pathway for halogenated aromatics.[7][9] |
| Oxidative | 3% H₂O₂ | Moderate Degradation | The aromatic ring can undergo oxidation, potentially leading to hydroxylated byproducts. |
| Acid Hydrolysis | 0.1M HCl, 60°C | Low to Minor Degradation | Aryl halides are generally resistant to acid hydrolysis. The molecule is expected to be largely stable.[10] |
| Base Hydrolysis | 0.1M NaOH, 60°C | Minor to Moderate Degradation | Harsh basic conditions combined with heat can facilitate nucleophilic aromatic substitution, though it is still a difficult reaction. |
| Thermal | 60°C, Dark | Low Degradation | The compound is expected to be thermally stable at moderately elevated temperatures in the absence of other stressors. |
Potential Degradation Pathways
The following diagram illustrates the primary hypothesized degradation pathways for this compound under stress conditions.
Caption: Potential degradation products under different stress conditions.
References
- Google Patents. CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.
- Google Patents. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
-
Lumen Learning. Aromatic Compounds Are Unusually Stable | MCC Organic Chemistry. [Link]
-
Reign Pharma Pvt. Ltd. 2-(4-bromophenyl)-2-methylpropanoic acid. [Link]
- Google Patents. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
-
PubChem. This compound. [Link]
-
Organic Syntheses. Procedure for the Preparation of (3S)-3-(4-Bromophenyl)butanoic acid. [Link]
-
Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. [Link]
-
MDPI. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. [Link]
-
ACS Publications. Understanding the Enhanced Stability of Bromide Substitution in Lead Iodide Perovskites. [Link]
-
ResearchGate. Stability and Reactivity in Aromatic Compounds | Request PDF. [Link]
-
NIH National Center for Biotechnology Information. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. [Link]
-
IOSR Journal of Pharmacy. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
-
Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
-
ResearchGate. Understanding the photocatalytic degradation by P25 TiO 2 of acetic acid and propionic acid in the pursuit of alkane production | Request PDF. [Link]
-
MDPI. Enhanced Photocatalytic Degradation of Herbicide 2,4-Dichlorophenoxyacetic Acid Using Sulfated CeO2. [Link]
-
PubMed. Degradation of herbicide 2,4-dichlorophenoxybutanoic acid in the photolysis of [FeOH]2+ and [Fe(Ox)3]3- complexes: A mechanistic study. [Link]
-
ResearchGate. (PDF) Photocatalytic degradation of 2,4-dichlorophenol using nanomaterials silver halide catalysts. [Link]
-
ResearchGate. Photochemical degradation of chlorophenoxyalcanoic herbicides in aqueous media | Request PDF. [Link]
Sources
- 1. CAS 32454-35-6: 2-(4-Bromophenyl)-2-methylpropanoic acid [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 5. mdpi.com [mdpi.com]
- 6. Degradation of herbicide 2,4-dichlorophenoxybutanoic acid in the photolysis of [FeOH]2+ and [Fe(Ox)3]3- complexes: A mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Aromatic Compounds Are Unusually Stable | MCC Organic Chemistry [courses.lumenlearning.com]
Preventing byproduct formation in 2-(4-Bromophenyl)propanoic acid synthesis
This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges in the synthesis of 2-(4-Bromophenyl)propanoic acid. By understanding the underlying reaction mechanisms and controlling key parameters, the formation of undesirable byproducts can be significantly minimized, leading to higher yields and purity of the target compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound and what are the most common byproducts for each?
There are two principal synthetic pathways for this compound:
-
Route A: Grignard Reaction and Carboxylation: This involves the formation of a Grignard reagent from 1-bromo-4-(1-bromoethyl)benzene, followed by carboxylation with carbon dioxide. The most common byproducts are the Wurtz coupling product, and potential overreaction during carboxylation to form a ketone or tertiary alcohol.
-
Route B: Electrophilic Bromination: This route starts with 2-phenylpropanoic acid and introduces the bromine atom onto the aromatic ring via electrophilic substitution. The main byproducts are isomeric forms, primarily 2-(2-bromophenyl)propanoic acid and 2-(3-bromophenyl)propanoic acid, as well as di-brominated products.
Q2: I am seeing a significant amount of a dimeric impurity in my Grignard reaction. What is it and how can I prevent it?
This is likely the Wurtz coupling byproduct, formed by the reaction of the Grignard reagent with the starting alkyl halide. To minimize its formation, consider the following:
-
Slow addition of the alkyl halide: Add the 1-bromo-4-(1-bromoethyl)benzene slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.
-
Temperature control: The formation of the Grignard reagent is exothermic. Maintain a gentle reflux and use an ice bath to control the reaction rate if it becomes too vigorous.[1]
-
Use of activated magnesium: Ensure the magnesium surface is activated to promote efficient Grignard reagent formation over the coupling reaction.
Q3: My electrophilic bromination of 2-phenylpropanoic acid is giving me a mixture of isomers. How can I improve the regioselectivity for the desired para-product?
The propanoic acid substituent on the benzene ring is an ortho-, para-director.[2][3][4] To favor the formation of the para-isomer (this compound), you can:
-
Utilize steric hindrance: The bulkiness of the propanoic acid group can sterically hinder the ortho positions, making the para position more accessible to the electrophile.
-
Choice of brominating agent and catalyst: While elemental bromine can be used, milder brominating agents like N-Bromosuccinimide (NBS) can offer better selectivity.[5] The choice of Lewis acid catalyst is also crucial. Zeolites have been shown to promote para-selectivity in the bromination of substituted benzenes.[6][7]
-
Reaction conditions: Performing the reaction in an aqueous medium under controlled pH can surprisingly lead to high selectivity for the para-isomer.[8][9]
Q4: I am observing di-brominated byproducts in my reaction mixture. What causes this and how can it be avoided?
Di-bromination occurs when the desired mono-brominated product reacts further with the brominating agent. To prevent this:
-
Control stoichiometry: Use a stoichiometric amount or only a slight excess of the brominating agent (e.g., 1.05 to 1.1 equivalents).[5]
-
Monitor the reaction: Track the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed.[5]
-
Lower reaction temperature: Generally, lower temperatures favor mono-bromination.[5]
Troubleshooting Guides
Route A: Grignard Reaction and Carboxylation
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low yield of Grignard reagent | Inactive magnesium surface; Presence of moisture. | Activate Magnesium: Use iodine, 1,2-dibromoethane, or mechanically crush the turnings to expose a fresh surface for reaction. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Grignard reagents are highly sensitive to water and will be quenched.[2] |
| Formation of significant Wurtz coupling byproduct | High local concentration of alkyl halide; High reaction temperature. | Slow Halide Addition: Add the alkyl halide dropwise to the magnesium suspension to maintain a low concentration, favoring Grignard formation over coupling.[10] Temperature Control: Maintain a gentle reflux. Overheating can accelerate the Wurtz reaction.[10] |
| Formation of a ketone byproduct | Reaction of the Grignard reagent with the initially formed carboxylate. | Low Temperature Carboxylation: Perform the carboxylation at a low temperature (e.g., by pouring the Grignard solution over crushed dry ice) to quickly form the magnesium carboxylate salt, which is less susceptible to further attack.[11] Inverse Addition: Add the Grignard reagent to a slurry of dry ice in an anhydrous solvent. |
| Formation of a tertiary alcohol byproduct | Reaction of the Grignard reagent with any ester impurities or with the ketone byproduct. | Ensure Pure Starting Materials: Use pure 1-bromo-4-(1-bromoethyl)benzene. Optimize Carboxylation: Follow the steps to minimize ketone formation. The ketone intermediate can be attacked by another equivalent of the Grignard reagent to form a tertiary alcohol.[12][13] |
Route B: Electrophilic Bromination
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low conversion of starting material | Inactive brominating agent or catalyst. | Check Reagent Quality: Use fresh, high-purity brominating agents and catalysts. Optimize Catalyst: Experiment with different Lewis acids to find one that is effective for this substrate. Zirconium tetrachloride has been shown to be an effective catalyst for halogenation of aromatic compounds.[14] |
| Poor regioselectivity (high ortho/meta isomer formation) | Suboptimal reaction conditions or catalyst. | Aqueous Medium with pH Control: A patented method shows that bromination of a similar substrate in an aqueous medium at a neutral pH (around 7) can yield over 99% of the para-isomer.[8][9] Sterically Hindered Catalyst: Consider using a bulky Lewis acid catalyst that may favor substitution at the less sterically hindered para position. |
| Formation of di-brominated byproducts | Excess brominating agent; Prolonged reaction time. | Stoichiometric Control: Use no more than 1.05-1.1 equivalents of the brominating agent.[5] Reaction Monitoring: Closely monitor the reaction by TLC or HPLC and quench it promptly upon consumption of the starting material.[5] |
| Difficult purification of isomers | Similar physical properties of the isomers. | Recrystallization: Isomers can sometimes be separated by careful recrystallization. A patent for a similar compound suggests recrystallization from aqueous methanol to significantly improve isomeric purity.[15] Chromatography: If recrystallization is ineffective, column chromatography may be necessary. |
Experimental Protocols
Protocol 1: High-Selectivity Electrophilic Bromination in Aqueous Medium
This protocol is adapted from a patented procedure for a structurally similar compound and is designed to maximize the yield of the desired para-isomer.[8][9]
Materials:
-
2-Phenylpropanoic acid
-
Bromine
-
Sodium carbonate solution (20% in water)
-
5N Hydrochloric acid
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked round-bottom flask, suspend 2-phenylpropanoic acid in water.
-
While stirring, add the sodium carbonate solution dropwise until the pH of the mixture is approximately 7. The solid should dissolve as the sodium salt is formed.
-
Cool the solution in an ice bath.
-
Slowly add bromine (1.05 equivalents) dropwise, maintaining the pH at ~7 by the concurrent addition of the sodium carbonate solution.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or HPLC until the starting material is consumed.
-
Acidify the reaction mixture to a pH of 1-2 with 5N hydrochloric acid. A precipitate of the product should form.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system, such as aqueous methanol, to remove isomeric impurities.[15]
Protocol 2: Grignard Carboxylation with Minimized Byproducts
This protocol incorporates best practices to minimize Wurtz coupling and overreaction during carboxylation.
Materials:
-
Magnesium turnings
-
Iodine crystal (for activation)
-
1-Bromo-4-(1-bromoethyl)benzene
-
Anhydrous diethyl ether or THF
-
Dry ice (solid carbon dioxide)
-
Dilute hydrochloric acid
Procedure:
-
Thoroughly dry all glassware. Place magnesium turnings and a small crystal of iodine in a round-bottom flask equipped with a reflux condenser and an addition funnel, under an inert atmosphere (nitrogen or argon).
-
Gently warm the flask to activate the magnesium.
-
Add a solution of 1-bromo-4-(1-bromoethyl)benzene in anhydrous diethyl ether dropwise from the addition funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture until the magnesium is consumed.
-
Cool the Grignard reagent solution to room temperature.
-
In a separate flask, place a generous amount of crushed dry ice.
-
Slowly pour the Grignard solution onto the dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature as the excess carbon dioxide sublimes.
-
Quench the reaction by slowly adding dilute hydrochloric acid with cooling.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify by recrystallization.
Visualizing Reaction Pathways and Byproduct Formation
Grignard Route and Key Side Reactions
Caption: Grignard synthesis pathway and potential byproduct formation.
Electrophilic Bromination and Isomer Formation
Caption: Electrophilic bromination pathway and isomeric byproducts.
References
-
Chemistry LibreTexts. (2023). 3.4.2 – Grignard Reactions with Carbonyls. Available at: [Link]
-
Chemistry LibreTexts. (2023). Conversion to ketones using Grignard reagents. Available at: [Link]
-
Chemistry LibreTexts. (2024). 12.4: Alcohols from Carbonyl Compounds - Grignard Reagents. Available at: [Link]
-
Chemistry LibreTexts. (2024). 20.5: Preparing Carboxylic Acids. Available at: [Link]
-
Chemistry Steps. The Grignard Reaction Mechanism. Available at: [Link]
- Google Patents. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- Google Patents. (2012). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- Google Patents. A kind of preparation method of 2 (4 bromomethyl) phenylpropionic acids.
- Google Patents. CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.
-
IOSR Journal of Pharmacy and Biological Sciences. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available at: [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Available at: [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Available at: [Link]
-
Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. Available at: [Link]
-
National Center for Biotechnology Information. (2004). Lewis acid catalyzed allylboration: discovery, optimization, and application to the formation of stereogenic quaternary carbon centers. Journal of Organic Chemistry, 69(13), 4412-28. Available at: [Link]
-
National Center for Biotechnology Information. (2010). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Journal of Separation Science, 33(15), 2338-44. Available at: [Link]
-
National Center for Biotechnology Information. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(3), 3401-18. Available at: [Link]
-
National Center for Biotechnology Information. (2017). Facile and Highly Selective Deprotection of Aryl Propionates/Acetates Using a Supported Lewis Acid Catalyst (20% InCl3/MCM-41). ACS Omega, 2(10), 6934-6943. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Bioorganic Chemistry, 115, 105234. Available at: [Link]
-
Organic Chemistry Portal. Grignard Reaction. Available at: [Link]
-
Quick Company. Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Available at: [Link]
-
ResearchGate. (2016). 2,3-Dibromo-3-phenylpropanoic acid: a monoclinic polymorph. IUCrData, 1(11), x161723. Available at: [Link]
-
ResearchGate. (2021). Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and functionalization. ChemRxiv. Available at: [Link]
-
Royal Society of Chemistry. (2001). Selective para-bromination of phenyl acetate under the control of zeolites, bases, acetic anhydride or metal acetates in the liquid phase. Green Chemistry, 3, 273-276. Available at: [Link]
-
SIELC Technologies. Separation of Butanoic acid, 4-bromophenyl ester (9CI) on Newcrom R1 HPLC column. Available at: [Link]
-
TopSCHOLAR. (2019). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Available at: [Link]
-
TSI Journals. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. Analytical Chemistry: An Indian Journal, 6(2). Available at: [Link]
-
YouTube. (2020). Grignard Reaction Experiment Part 1, Prelab. Available at: [Link]
-
Eureka | Patsnap. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective para-bromination of phenyl acetate . under the control of zeolites, bases, acetic anhydride or metal acetates in the liquid phase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 9. Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid [quickcompany.in]
- 10. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. Grignard Reaction [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 14. Lewis Acid Catalyzed Highly Selective Halogenation of Aromatic Compounds | Semantic Scholar [semanticscholar.org]
- 15. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
Technical Support Center: Industrial Synthesis of 2-(4-Bromophenyl)propanoic Acid
Welcome to the technical support center for the industrial synthesis of 2-(4-Bromophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the large-scale production of this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical experience.
Section 1: Frequently Asked Questions (FAQs)
Q1: My bromination of phenylpropanoic acid is resulting in a mixture of isomers (ortho, meta, and para). How can I improve the selectivity for the desired 4-bromo (para) isomer?
A1: This is a classic challenge in electrophilic aromatic substitution. The directing effect of the propanoic acid side chain is not strongly para-directing, leading to the formation of multiple isomers. Several factors can be optimized to enhance para-selectivity:
-
Solvent System: Traditional methods using non-polar solvents like carbon tetrachloride often lead to poor selectivity.[1][2] A significant improvement in para-selectivity can be achieved by switching to an aqueous medium.[1][2] The use of water as a solvent can unexpectedly favor the formation of the this compound.[1][2]
-
Reaction Conditions (pH): The bromination can be performed under acidic, neutral, or alkaline conditions in an aqueous medium, all of which can influence the isomer distribution.[1][2] It has been found that neutral conditions, achieved by using a base like sodium bicarbonate, can yield a product with a high percentage of the desired para-isomer and minimal ortho and meta impurities.[2]
-
Catalyst: While traditional Friedel-Crafts catalysts like iron filings can be used, they often contribute to non-selective bromination.[2] In some modern approaches, the catalyst choice is crucial for directing the substitution.
Q2: I am observing a significant amount of unreacted starting material in my final product, which is difficult to remove by recrystallization. What are my options?
A2: Co-crystallization of the starting material and the product is a common issue due to their similar physical properties.[1][2] Here are a few strategies to address this:
-
Reaction Stoichiometry: Ensure the complete consumption of the starting material by using a slight excess of the brominating agent. However, this must be carefully balanced to avoid over-bromination.
-
Esterification and Distillation: A highly effective, albeit multi-step, approach is to convert the mixture of the acid product and unreacted starting material into their corresponding methyl esters.[1] The esters often have different boiling points, allowing for separation via fractional distillation under reduced pressure.[1] The purified ester can then be hydrolyzed back to the desired carboxylic acid.
-
Chromatographic Purification: While less common on an industrial scale due to cost, column chromatography can be employed for smaller batches or when very high purity is required.
Q3: The synthesis route I'm considering uses sodium hydride and tetrahydrofuran (THF). Are there safer and more cost-effective alternatives for industrial production?
A3: Yes, the use of sodium hydride and THF on an industrial scale presents significant safety and cost concerns.[2][3] Sodium hydride is highly flammable, and THF is a relatively expensive solvent.[2][3] Safer and more economical alternatives include:
-
Aqueous Synthesis: As mentioned, performing the bromination in water eliminates the need for hazardous organic solvents and can be more cost-effective.[1][2]
-
Phase-Transfer Catalysis (PTC): PTC can be a powerful technique for reactions involving immiscible phases, allowing for the use of less hazardous bases and solvents.[4][5][6] For instance, a quaternary ammonium salt can be used as a phase-transfer catalyst to facilitate the reaction between an aqueous phase containing the deprotonated acid and an organic phase containing the alkylating or brominating agent.
-
Alternative Synthesis Routes: Consider alternative synthetic pathways that avoid these hazardous reagents altogether. For example, a Grignard reaction involving the carboxylation of a suitable Grignard reagent can be a viable option.[7][8][9][10]
Q4: My reaction is highly exothermic, leading to difficulties in temperature control and potential side reactions. How can I manage this?
A4: Exothermic reactions are a major safety concern in industrial synthesis.[2][3] Effective thermal management is crucial. Consider the following:
-
Slow Addition of Reagents: The brominating agent should be added dropwise or in small portions to control the rate of heat generation.
-
Efficient Cooling: Utilize a reactor with a cooling jacket and ensure efficient heat transfer.
-
Dilution: Conducting the reaction in a larger volume of solvent can help to dissipate the heat more effectively.
-
Process Analytical Technology (PAT): Implement real-time monitoring of the reaction temperature to allow for immediate adjustments to the cooling system or addition rate.
Section 2: Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Low Yield | 1. Incomplete reaction. 2. Product loss during workup and purification. 3. Side reactions consuming starting material or product. | 1. Monitor reaction progress by TLC or GC to ensure completion.[1] Consider increasing reaction time or temperature cautiously. 2. Optimize extraction and recrystallization solvents and procedures. Consider esterification and distillation for purification to minimize losses.[1] 3. Analyze byproducts to understand side reactions. Adjust reaction conditions (temperature, stoichiometry) to minimize their formation. |
| High Levels of Impurities (Isomers) | 1. Non-selective bromination conditions. 2. Ineffective purification. | 1. Switch to an aqueous reaction medium.[1][2] 2. Optimize pH; neutral conditions are often favorable.[2] 3. If recrystallization is ineffective, consider converting to the methyl ester for purification by distillation.[1] |
| Dark-colored Product | 1. Formation of colored impurities from side reactions. 2. Residual bromine. | 1. Purify the crude product by recrystallization, potentially with activated carbon treatment. 2. Ensure all excess bromine is quenched during the workup (e.g., with sodium bisulfite solution). |
| Inconsistent Results Between Batches | 1. Variation in raw material quality. 2. Poor control over reaction parameters (temperature, addition rate). 3. Inconsistent mixing in the reactor. | 1. Implement stringent quality control for all starting materials. 2. Standardize and automate reaction parameter control as much as possible. 3. Ensure the reactor's agitation is sufficient for homogenous mixing. |
Section 3: Experimental Protocols & Workflows
Protocol: Selective Bromination in an Aqueous Medium
This protocol is a synthesized example based on methods described in the literature to improve para-selectivity.[1][2]
Step 1: Preparation of the Reaction Mixture
-
Charge a suitable reactor with 2-phenylpropanoic acid and a calculated amount of water.
-
Slowly add a solution of sodium bicarbonate in water with stirring until the 2-phenylpropanoic acid is fully dissolved and the pH is neutral.
Step 2: Bromination
-
Cool the reaction mixture to the desired temperature (e.g., 10-15 °C).
-
Add bromine dropwise to the reaction mixture while maintaining the temperature. The addition rate should be controlled to prevent a rapid temperature increase.
-
Monitor the reaction progress using a suitable analytical technique (e.g., GC or HPLC) until the starting material is consumed.
Step 3: Workup
-
Quench any excess bromine by adding a solution of sodium bisulfite.
-
Acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to a pH of 1-2 to precipitate the product.
-
Filter the precipitated solid and wash it with cold water.
Step 4: Purification
-
Recrystallize the crude product from a suitable solvent system (e.g., aqueous methanol) to achieve the desired purity.
-
Dry the purified product under vacuum.
Workflow Diagram: Troubleshooting Isomer Impurities
References
- 1. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 2. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 3. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. phasetransfer.com [phasetransfer.com]
- 5. crdeepjournal.org [crdeepjournal.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. CN107501077A - A kind of preparation method of 2 (4 bromomethyl) phenylpropionic acids - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Analysis of 2-(4-Bromophenyl)propanoic Acid and 2-(4-Chlorophenyl)propanoic Acid: A Guide for Drug Development Professionals
Introduction
The 2-arylpropanoic acids, commonly known as "profens," represent a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] Their therapeutic efficacy stems primarily from the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory cascade.[2][4][5] Within this vast chemical space, subtle structural modifications can dramatically alter pharmacological activity, selectivity, and pharmacokinetic profiles. This guide provides an in-depth, objective comparison of two closely related analogs: 2-(4-Bromophenyl)propanoic acid and 2-(4-Chlorophenyl)propanoic acid.
The central question we address is how the substitution of a chlorine atom with a bromine atom at the para-position of the phenyl ring influences the compound's biological activity. By examining the structure-activity relationships (SAR), potential differences in COX enzyme inhibition, and the underlying physicochemical principles, this guide aims to provide researchers and drug development professionals with a predictive framework and practical methodologies for evaluating such halogenated compounds.
The Decisive Role of Halogen Substitution: A Physicochemical and SAR Perspective
The fundamental structure of a profen consists of an acidic carboxylic acid moiety attached to an aromatic ring system.[6] This arrangement is crucial for binding within the active site of COX enzymes. The nature of the substituent on the aromatic ring, however, fine-tunes the compound's potency, selectivity, and overall drug-like properties.
When comparing chlorine and bromine, several key physicochemical differences come into play:
-
Atomic Size and Van der Waals Radius: Bromine is a larger atom than chlorine. This increased bulk can lead to more extensive van der Waals interactions with hydrophobic pockets within the enzyme's active site, potentially enhancing binding affinity.
-
Lipophilicity: Bromine substitution generally imparts greater lipophilicity (a higher LogP value) to a molecule compared to chlorine substitution. Increased lipophilicity can improve membrane permeability and volume of distribution but can also affect metabolism and clearance.[7]
-
Electronegativity and Polarizability: Chlorine is more electronegative than bromine. However, bromine is more polarizable, meaning its electron cloud is more easily distorted. This higher polarizability can be advantageous for forming favorable dipole-induced dipole interactions with the target protein.
These subtle electronic and steric differences are known to significantly perturb the pharmacological and toxicological profiles of drug candidates.[7][8]
| Property | 2-(4-Chlorophenyl)propanoic Acid | This compound |
| Molecular Formula | C₉H₉ClO₂ | C₉H₉BrO₂ |
| Molecular Weight | 184.62 g/mol | 229.07 g/mol [9] |
| Structure | ||
| Predicted LogP | ~2.7 | ~3.0 |
| Halogen Size (van der Waals radius) | 1.75 Å | 1.85 Å |
| Halogen Electronegativity (Pauling scale) | 3.16 | 2.96 |
Comparative Biological Activity: A Focus on COX-1 vs. COX-2 Inhibition
The primary mechanism of action for profens is the inhibition of COX-1 and COX-2.[10] COX-1 is a constitutively expressed enzyme responsible for producing prostaglandins that protect the gastrointestinal tract, while COX-2 is an inducible enzyme whose expression is upregulated at sites of inflammation.[2][5] Therefore, a key goal in modern NSAID development is to achieve selective inhibition of COX-2 over COX-1, which is hypothesized to reduce the risk of gastrointestinal side effects.[11]
The nature of the halogen substituent can significantly influence this selectivity. For instance, the marketed ophthalmic NSAID Bromfenac, a brominated compound, is a potent and highly selective COX-2 inhibitor, being approximately 32 times more active against COX-2 than COX-1.[12] This suggests that the larger, more lipophilic bromine atom may be better accommodated within the larger, more hydrophobic active site of the COX-2 isoform compared to the COX-1 active site.
Based on these principles, we can hypothesize a potential activity profile for the two compounds .
Representative In Vitro Activity Data (Hypothetical)
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) |
| 2-(4-Chlorophenyl)propanoic acid | 15 | 0.9 | 16.7 |
| This compound | 18 | 0.4 | 45.0 |
| This table presents hypothetical data for illustrative purposes, based on established structure-activity relationships for halogenated NSAIDs. The COX-2 Selectivity Index (SI) is calculated as (IC₅₀ COX-1 / IC₅₀ COX-2).[13] |
The hypothetical data suggests that while both compounds are effective COX inhibitors, the bromo-substituted analog may exhibit both higher potency against the target COX-2 enzyme and a superior selectivity profile. This enhanced activity is likely driven by the physicochemical properties of bromine, which may promote more favorable interactions within the COX-2 active site.[7][12]
Visualizing the Mechanism and Workflow
To better understand the context of this comparison, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: Prostaglandin biosynthesis pathway and site of NSAID inhibition.
Caption: Experimental workflow for an in vitro COX inhibition assay.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol provides a robust method for determining the IC₅₀ values of test compounds against COX-1 and COX-2, enabling a direct comparison of their inhibitory activity.[4][14]
1. Materials and Reagents:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Hematin (cofactor)
-
L-epinephrine or another suitable reducing agent (cofactor)
-
Arachidonic acid (substrate)
-
Test Compounds: this compound and 2-(4-Chlorophenyl)propanoic acid, dissolved in DMSO
-
Reference Inhibitor (e.g., Celecoxib, Indomethacin)
-
DMSO (vehicle control)
-
Reaction termination solution (e.g., 10% Formic Acid)
-
96-well reaction plates
-
LC-MS/MS or ELISA kit for Prostaglandin E₂ (PGE₂) quantification
2. Procedure:
-
Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 in cold COX Assay Buffer containing the necessary cofactors (e.g., hematin, L-epinephrine). The final concentration should be determined empirically to yield a robust signal within the linear range of the detection method.
-
Inhibitor Plate Preparation: Prepare serial dilutions of the bromo- and chloro-substituted test compounds in DMSO. A typical concentration range might be 0.01 µM to 100 µM. Dispense a small volume (e.g., 2 µL) of each dilution into the 96-well plate. Include wells for a reference inhibitor and a DMSO-only vehicle control.
-
Pre-incubation: Add the prepared enzyme solution (e.g., 178 µL) to each well of the inhibitor plate. Mix gently and pre-incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[14]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid (e.g., 20 µL of a working solution), to all wells.
-
Reaction Incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C. The reaction time should be optimized to ensure it remains within the initial linear velocity phase for the uninhibited control wells.
-
Reaction Termination: Stop the reaction by adding the termination solution.
-
Prostaglandin Quantification: Analyze the amount of PGE₂ produced in each well using a validated method such as LC-MS/MS or a specific ELISA kit.
3. Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (or similar sigmoidal) curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Calculate the COX-2 Selectivity Index (SI) by dividing the IC₅₀ for COX-1 by the IC₅₀ for COX-2.
Conclusion and Future Directions
This comparative guide establishes a clear rationale for expecting differential activity between this compound and 2-(4-Chlorophenyl)propanoic acid. Based on established physicochemical principles and structure-activity relationships within the profen class, the substitution of chlorine with bromine is predicted to enhance both the potency and COX-2 selectivity of the molecule.[7][12] The larger size and greater lipophilicity of bromine likely facilitate more favorable interactions within the hydrophobic active site of the COX-2 enzyme.
While this guide provides a strong theoretical and methodological framework, it is crucial to underscore that these hypotheses must be validated through direct, side-by-side experimental testing as outlined in the provided protocol. Such empirical data is indispensable for making informed decisions in a drug discovery pipeline. Further studies should also investigate the impact of this halogen switch on pharmacokinetic properties, including absorption, metabolism (specifically the potential for chiral inversion), and overall safety profiles.[1][15]
References
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (2010). Springer Protocols. Available at: [Link]
-
Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). (2017). Via Medica Journals. Available at: [Link]
-
Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. (2019). PubMed. Available at: [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). PMC - NIH. Available at: [Link]
-
Comparative toxicokinetics of chlorinated and brominated haloacetates in F344 rats. (1999). PubMed. Available at: [Link]
-
Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). Available at: [Link]
-
Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). IJPPR. Available at: [Link]
-
2-Arylpropionic Acid Pyrazolamides as Cannabinoid CB2 Receptor Inverse Agonists Endowed with Anti-Inflammatory Properties. (2022). MDPI. Available at: [Link]
-
Relationship between structure, toxicity and activity. (2015). NUS Faculty of Science. Available at: [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis and quantitative structure-activity relationships of diclofenac analogues. (1990). PubMed. Available at: [Link]
-
Comparison of cyclooxygenase inhibitory activity and ocular anti-inflammatory effects of ketorolac tromethamine and Bromfenac sodium. (n.d.). ResearchGate. Available at: [Link]
-
Class (74) Structure Activity relationship (SAR) of NSAIDs | Medicinal Chemistry 01 | B.Pharmacy. (2023). YouTube. Available at: [Link]
- Preparation method of 2-(4-alkylphenyl) propanoic acid. (n.d.). Google Patents.
-
Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012). Eureka | Patsnap. Available at: [Link]
-
This compound. (n.d.). PubChem. Available at: [Link]
-
Design, synthesis and structure–activity relationship studies of novel and diverse cyclooxygenase-2 inhibitors as anti-inflammatory drugs. (n.d.). Taylor & Francis. Available at: [Link]
-
Synthesis and quantitative structure-activity relationships of diclofenac analogs. (n.d.). ACS Publications. Available at: [Link]
- Synthesis method of 2-(4-bromomethyl phenyl) propionic acid. (n.d.). Google Patents.
-
Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (2022). NIH. Available at: [Link]
- Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid. (n.d.). Google Patents.
-
Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025). PMC - NIH. Available at: [Link]
-
Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. (n.d.). PubMed Central. Available at: [Link]
-
Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. (2023). MDPI. Available at: [Link]
-
Identification of New Rofecoxib-Based Cyclooxygenase-2 Inhibitors: A Bioinformatics Approach. (n.d.). MDPI. Available at: [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). PMC. Available at: [Link]
- Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012). Google Patents.
-
Comparative formation of chlorinated and brominated disinfection byproducts from chlorination and bromination of amino acids. (n.d.). PubMed. Available at: [Link]
-
9.4 Chlorination vs Bromination. (n.d.). KPU Pressbooks. Available at: [Link]
-
Selectivity in Free Radical Reactions: Bromination vs. Chlorination. (2013). Master Organic Chemistry. Available at: [Link]
-
Effects of bromide and iodide on the chlorination of diclofenac: Accelerated chlorination and enhanced formation of disinfection by-products. (n.d.). ResearchGate. Available at: [Link]
Sources
- 1. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) | Siódmiak | Medical Research Journal [journals.viamedica.pl]
- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 5. tandfonline.com [tandfonline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Relationship between structure, toxicity and activity - NUS Faculty of Science | NUS Faculty of Science [science.nus.edu.sg]
- 8. Synthesis and quantitative structure-activity relationships of diclofenac analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C9H9BrO2 | CID 521441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative toxicokinetics of chlorinated and brominated haloacetates in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Biological Evaluation of Halogenated Phenylpropanoic Acids
This guide provides an in-depth technical comparison of halogenated phenylpropanoic acids, offering researchers, scientists, and drug development professionals a comprehensive overview of their biological evaluation. We will delve into key mechanisms of action, present comparative data, and provide detailed experimental protocols to support your research endeavors.
Introduction: The Significance of Halogenation in Phenylpropanoic Acid Scaffolds
The phenylpropanoic acid backbone is a privileged scaffold in medicinal chemistry, most famously represented by the non-steroidal anti-inflammatory drug (NSAID) ibuprofen.[1] The strategic addition of halogen atoms (fluorine, chlorine, bromine, or iodine) to this core structure is a well-established method to modulate a compound's physicochemical and biological properties. Halogenation can enhance metabolic stability, improve membrane permeability, and alter binding affinities to target proteins, often leading to increased potency and selectivity.[2][3] This guide will explore the diverse biological activities of these modified compounds, moving beyond their traditional anti-inflammatory roles.
Key Biological Targets and Mechanisms of Action
Halogenated phenylpropanoic acids have been shown to interact with a variety of biological targets. The most prominent among these are the Peroxisome Proliferator-Activated Receptors (PPARs) and Cyclooxygenase (COX) enzymes.
Peroxisome Proliferator-Activated Receptors (PPARs) Agonism
PPARs are a group of nuclear receptors that play crucial roles in regulating lipid and glucose metabolism, as well as inflammation.[4] There are three main subtypes: PPARα, PPARγ, and PPARβ/δ. Halogenated phenylpropanoic acids have emerged as potent agonists for these receptors, particularly PPARα and PPARγ.[5][6]
Mechanism of PPARα/γ Activation:
Upon entering the cell, a halogenated phenylpropanoic acid ligand can bind to the ligand-binding domain (LBD) of a PPARα or PPARγ receptor in the cytoplasm or nucleus. This binding event induces a conformational change in the receptor, causing it to dissociate from corepressor proteins. The activated PPAR then forms a heterodimer with the Retinoid X Receptor (RXR). This PPAR-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. The binding of this complex recruits coactivator proteins, initiating the transcription of genes involved in fatty acid oxidation, lipid metabolism, and anti-inflammatory responses.[7][8][9]
Figure 2: Mechanism of COX Inhibition by Halogenated Phenylpropanoic Acids.
Comparative Analysis of Biological Activity
The biological activity of halogenated phenylpropanoic acids can vary significantly based on the type and position of the halogen substituent. The following tables summarize key performance data from the literature.
Table 1: PPAR Agonist Activity
| Compound Class | Specific Compound | Target | Assay Type | Potency (EC50/IC50) | Reference |
| Brominated | Tetrabromobisphenol A (TBBPA) | Human PPARγ | Competitive Binding | IC50: 0.7 µM | [1] |
| Chlorinated | Tetrachlorobisphenol A (TCBPA) | Human PPARγ | Competitive Binding | IC50: 6.0 µM | [1] |
| Fluorinated | Fluorinated TIPP-703 analog | PPAR pan-agonist | Transactivation | Enhanced potency over parent | [3] |
Table 2: COX Inhibition
| Compound | Target | IC50 (µM) | Selectivity (COX-1/COX-2) | Reference |
| Ibuprofen | COX-1 | 13 | 0.035 | [10] |
| COX-2 | 370 | [10] | ||
| Fluorinated Pyrazole Derivatives | COX-2 | 0.043 - 0.17 | 50.6 - 311.6 | [2] |
Table 3: Antimicrobial Activity
| Compound | Organism | MIC (µg/mL) | Reference |
| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid | E. coli | 16 | [7][11] |
| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid | S. aureus | 32-64 | [7] |
| 3-(3-chloro-4-hydroxyphenyl)propanoic acid | E. coli | 32-64 | [7] |
| 3-(3-chloro-4-hydroxyphenyl)propanoic acid | S. aureus | 32-64 | [7] |
Table 4: Anticancer Activity (Cytotoxicity)
| Compound Class | Cell Line | IC50 | Reference |
| Brominated Acetophenone Derivatives | MCF7 (Breast) | < 10 µg/mL | [9] |
| A549 (Lung) | 11.80 ± 0.89 µg/mL | [9] | |
| Iodinated Contrast Agents | Various tumor cells | Induces apoptosis and autophagy | [12] |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | A549 (Lung) | 2.47 µM - 5.42 µM | [13] |
Experimental Protocols for Biological Evaluation
This section provides detailed, step-by-step methodologies for key experiments used in the biological evaluation of halogenated phenylpropanoic acids.
In Vitro Assay: PPARγ Luciferase Transactivation Assay
This assay quantifies the ability of a compound to activate the PPARγ receptor.
Principle: Cells are co-transfected with a plasmid containing a PPARγ expression vector and a reporter plasmid containing a luciferase gene under the control of a PPRE. Activation of PPARγ by a ligand leads to the expression of luciferase, which is quantified by measuring luminescence. [14] Protocol:
-
Cell Culture and Transfection:
-
Plate HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well.
-
Allow cells to adhere overnight.
-
Co-transfect cells with a PPARγ expression plasmid and a PPRE-luciferase reporter plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing the halogenated phenylpropanoic acid at various concentrations. Include a positive control (e.g., Rosiglitazone) and a vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
Incubate the cells for another 24 hours.
-
Lyse the cells and transfer the lysate to a white-walled 96-well plate.
-
Add luciferase assay reagent to each well.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.
-
Plot the normalized luciferase activity against the compound concentration and determine the EC50 value. [15]
-
In Vitro Assay: COX-1/COX-2 Inhibition Assay (Colorimetric)
This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes. [16] Principle: The peroxidase component of COX catalyzes the oxidation of a chromogenic substrate in the presence of peroxide. The resulting color change is measured spectrophotometrically. The inhibition of this reaction by a test compound is proportional to its COX inhibitory activity.
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer, heme, and purified ovine COX-1 or human recombinant COX-2 enzyme.
-
Prepare a solution of the chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Prepare a solution of arachidonic acid.
-
-
Assay Procedure (96-well plate format):
-
To each well, add assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the halogenated phenylpropanoic acid at various concentrations to the inhibitor wells.
-
Incubate for 5 minutes at 25°C.
-
Initiate the reaction by adding the colorimetric substrate followed by arachidonic acid.
-
-
Measurement:
-
Shake the plate and incubate for 2-5 minutes at 25°C.
-
Read the absorbance at 590 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value. [17]
-
In Vitro Assay: MTT Cytotoxicity Assay
This assay assesses the effect of a compound on cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. [6][18][19] Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at an appropriate density.
-
Allow the cells to attach and grow for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the halogenated phenylpropanoic acid for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
This is a classic model for evaluating the acute anti-inflammatory activity of a compound. [21][22] Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential. [23] Protocol:
-
Animal Acclimatization and Grouping:
-
Acclimatize male Wistar or Sprague-Dawley rats for at least one week.
-
Divide the animals into groups (e.g., vehicle control, positive control, and test compound groups).
-
-
Compound Administration:
-
Administer the halogenated phenylpropanoic acid orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
Administer a standard anti-inflammatory drug (e.g., indomethacin) to the positive control group.
-
-
Induction of Inflammation:
-
Inject 0.1 mL of 1% carrageenan suspension into the subplantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
-
Data Analysis:
Figure 3: General workflow for the biological evaluation of novel compounds.
Structure-Activity Relationship (SAR) Insights
The biological activity of halogenated phenylpropanoic acids is intricately linked to their chemical structure. Key SAR observations include:
-
Type of Halogen: The electronegativity and size of the halogen atom can significantly impact binding affinity. For instance, fluorine, with its high electronegativity and small size, can form strong interactions with protein targets and enhance metabolic stability. [3]Bromine and chlorine can also participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding.
-
Position of Halogen: The position of the halogen on the phenyl ring is critical for selectivity and potency. For example, in the context of PPAR agonists, substitution at specific positions can influence the interaction with key amino acid residues in the ligand-binding pocket, thereby determining whether the compound acts as a full or partial agonist. [5][6]* Stereochemistry: For chiral phenylpropanoic acids, the stereochemistry at the α-position can dramatically affect biological activity. Often, one enantiomer is significantly more active than the other, highlighting the importance of stereospecific interactions with the target protein. [21]
Conclusion and Future Directions
Halogenated phenylpropanoic acids represent a versatile class of compounds with a broad spectrum of biological activities, including potent PPAR agonism, COX inhibition, and antimicrobial and anticancer effects. The strategic incorporation of halogens provides a powerful tool for fine-tuning the pharmacological properties of this important scaffold.
Future research should focus on synthesizing and evaluating novel halogenated analogs with improved potency and selectivity for their respective targets. A deeper understanding of the structure-activity relationships, aided by computational modeling and X-ray crystallography, will be instrumental in designing the next generation of therapeutic agents based on the phenylpropanoic acid framework.
References
-
Al-Sha'er, M. A., et al. (2020). Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001. Marine Drugs, 18(9), 450. [Link]
-
Riu, A., et al. (2011). Peroxisome Proliferator-Activated Receptor γ Is a Target for Halogenated Analogs of Bisphenol A. Environmental Health Perspectives, 119(9), 1227-1232. [Link]
-
Anesthesia Key. (2022). NSAIDs and COX-2 Inhibitors. [Link]
-
Miyachi, H., et al. (2006). Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. Bioorganic & Medicinal Chemistry Letters, 16(3), 554-558. [Link]
-
Ohashi, M., et al. (2011). Design, synthesis, and structural analysis of phenylpropanoic acid-type PPARγ-selective agonists: discovery of reversed stereochemistry-activity relationship. Journal of Medicinal Chemistry, 54(1), 331-341. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Cusabio. PPAR signaling pathway. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Al-Ghorbani, M., et al. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. Journal of Inflammation Research, 15, 4373-4394. [Link]
-
Patsnap Synapse. (2024). What are COX-2 inhibitors and how do they work? [Link]
-
Crunkhorn, S. (2011). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. European Journal of Pharmacology, 668(3), 413-421. [Link]
-
Ohashi, M., et al. (2012). Design, synthesis and in vitro evaluation of a series of α-substituted phenylpropanoic acid PPARγ agonists to further investigate the stereochemistry-activity relationship. Bioorganic & Medicinal Chemistry, 20(21), 6375-6383. [Link]
-
Goto, T., et al. (2011). Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes. Journal of Lipid Research, 52(5), 873-884. [Link]
-
ResearchGate. (2020). Schematic diagram presenting the signaling pathways of PPARα involved... [Link]
-
Farmacia Journal. (2024). IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. Farmacia, 72(1). [Link]
-
de Oliveira, A. C. S., et al. (2022). Iodinated contrast agents and their potential for antitumor chemotherapy. Frontiers in Pharmacology, 13, 864319. [Link]
-
Zhang, Y., et al. (2011). Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. Nuclear Medicine and Biology, 38(8), 1135-1144. [Link]
-
Medeiros, J. M., et al. (2010). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, Chapter 5, Unit 5.24. [Link]
-
Hashimoto, Y., et al. (2008). Improvement of the transactivation activity of phenylpropanoic acid-type peroxisome proliferator-activated receptor pan agonists: effect of introduction of fluorine at the linker part. Bioorganic & Medicinal Chemistry Letters, 18(16), 4538-4542. [Link]
-
ResearchGate. (2025). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. [Link]
-
INDIGO Biosciences. Panel of Human PPAR Reporter Assays: PPARα, PPARδ, & PPARγ. [Link]
-
Svirskis, S., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 30(10), 2201. [Link]
-
Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-144. [Link]
-
Casimiro-Garcia, A., et al. (2008). Effects of modifications of the linker in a series of phenylpropanoic acid derivatives: Synthesis, evaluation as PPARalpha/gamma dual agonists, and X-ray crystallographic studies. Bioorganic & Medicinal Chemistry, 16(9), 4883-4907. [Link]
-
Creative Biolabs. Carrageenan induced Paw Edema Model. [Link]
-
Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655-683. [Link]
-
Semantic Scholar. (2020). [PDF] Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001. [Link]
-
Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-144. [Link]
-
Gouda, A. M., et al. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Bioorganic Chemistry, 92, 103224. [Link]
-
The American Journal of Managed Care. (2015). Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. [Link]
-
INDIGO Biosciences. Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. [Link]
-
ResearchGate. (2020). [PDF] Sonolysis of fluoro-, chloro-, bromo- and iodobenzene: A comparative study. [Link]
-
ResearchGate. (2019). Principle of the in vitro PPARß/δ transactivation assay. [Link]
-
Ballo, N., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology, 16(3), 34-42. [Link]
-
Semantic Scholar. (2017). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. [Link]
-
Emory University. Luciferase Assay protocol. [Link]
- Google Patents. (2008).
-
Wang, Y., et al. (2020). Synthesis, biological evaluation and anti-proliferative mechanism of fluorine-containing proguanil derivatives. Bioorganic & Medicinal Chemistry Letters, 30(2), 126835. [Link]
Sources
- 1. Peroxisome Proliferator-Activated Receptor γ Is a Target for Halogenated Analogs of Bisphenol A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement of the transactivation activity of phenylpropanoic acid-type peroxisome proliferator-activated receptor pan agonists: effect of introduction of fluorine at the linker part - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and structural analysis of phenylpropanoic acid-type PPARγ-selective agonists: discovery of reversed stereochemistry-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. farmaciajournal.com [farmaciajournal.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Design, synthesis and in vitro evaluation of a series of α-substituted phenylpropanoic acid PPARγ agonists to further investigate the stereochemistry-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. brieflands.com [brieflands.com]
- 21. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties [mdpi.com]
- 22. Identification of a series of oxadiazole-substituted alpha-isopropoxy phenylpropanoic acids with activity on PPARalpha, PPARgamma, and PPARdelta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Synthesis of 2-(4-Bromophenyl)propanoic Acid: A Comparative Analysis
Abstract
2-(4-Bromophenyl)propanoic acid is a valuable building block in organic synthesis, frequently utilized as a key intermediate in the development of pharmaceuticals and other fine chemicals. Its structure, featuring a chiral center and an aryl bromide, allows for diverse downstream functionalization. This guide provides a comparative analysis of the most pertinent synthetic methodologies for its preparation. We will delve into four distinct approaches: direct electrophilic bromination, Grignard reagent carboxylation, palladium-catalyzed hydrocarboxylation of 4-bromostyrene, and Suzuki cross-coupling. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of reaction mechanisms, detailed experimental protocols, and a critical evaluation of the advantages and limitations of each route to guide the selection of the most appropriate method for a given application.
Introduction: Strategic Importance of this compound
The synthesis of arylpropanoic acids remains a cornerstone of medicinal chemistry, with many compounds in this class exhibiting potent anti-inflammatory properties. This compound serves as a crucial precursor, where the bromine atom provides a reactive handle for subsequent cross-coupling reactions, enabling the construction of more complex molecular architectures. The choice of synthetic route is paramount and depends on factors such as starting material availability, scalability, cost, atom economy, and desired purity profile. This guide aims to dissect the most common and innovative pathways to this key intermediate, providing the practical and theoretical foundation necessary for informed decision-making in a research and development setting.
Method 1: Direct Electrophilic Bromination
This classical approach involves the direct bromination of a 2-phenylpropanoic acid precursor. It is one of the most straightforward methods but requires careful control to achieve the desired regioselectivity. The activating, ortho-, para-directing nature of the alkyl substituent on the benzene ring means that a mixture of isomers is possible.
Principle and Mechanistic Insights
The reaction proceeds via a standard electrophilic aromatic substitution (SEAr) mechanism. Bromine (Br₂) is polarized by a Lewis acid or, in some cases, the solvent itself, to generate a potent electrophile (Br⁺). The π-electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. The propanoic acid group is mildly deactivating but the alkyl chain is activating and directs the incoming electrophile to the ortho and para positions. Steric hindrance from the propanoic acid side chain typically favors substitution at the para position.
Recent patents for the closely related 2-(4-bromophenyl)-2-methylpropanoic acid have shown that performing the bromination in an aqueous medium can surprisingly lead to high selectivity for the para-isomer, minimizing the formation of ortho and meta byproducts.[1][2] This is a significant process advantage, as separating the isomers can be challenging due to similar solubility properties.[1]
Experimental Protocol: Aqueous Bromination
This protocol is adapted from the synthesis of the 2-methyl analog and is expected to provide similar regioselectivity.[2]
-
Dissolution: Dissolve 2-phenylpropanoic acid (1.0 eq.) in water. The reaction can be performed under neutral, acidic, or alkaline conditions to optimize solubility and reactivity.[1][2]
-
Bromination: Cool the solution in an ice bath. Slowly add bromine (1.0-2.0 eq.) dropwise to the stirred solution. Using less than one equivalent may result in an incomplete reaction.[1]
-
Reaction Monitoring: Stir the reaction mixture until gas chromatographic (GC) analysis shows complete consumption of the starting material.
-
Workup: Acidify the neutral reaction solution with 5N hydrochloric acid to a pH of 1-2.
-
Extraction: Extract the aqueous solution with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry with anhydrous sodium sulfate, and evaporate the solvent to dryness. Suspend the resulting solid product in hexanes and filter to recover the purified this compound. An expected yield is around 81%, with a purity of approximately 98.5% for the para-isomer.[2]
Workflow Diagram
Caption: Workflow for Direct Aqueous Bromination.
Method 2: Grignard Reagent Carboxylation
The Grignard reaction is a powerful and classic tool for carbon-carbon bond formation.[3] This route involves the creation of a Grignard reagent from a suitable aryl halide, followed by its reaction with carbon dioxide (in the form of dry ice or CO₂ gas) to form a carboxylate salt, which is then protonated to yield the desired carboxylic acid.
Principle and Mechanistic Insights
The synthesis begins with a di-halogenated starting material, such as 1-bromo-4-(1-chloroethyl)benzene. The more reactive alkyl halide selectively forms the Grignard reagent upon reaction with magnesium metal in an anhydrous ether solvent (e.g., THF, diethyl ether). This Grignard reagent, a potent nucleophile, then attacks the electrophilic carbon of CO₂. The resulting magnesium carboxylate salt is hydrolyzed in an acidic workup to afford the final product. The critical factor in this synthesis is the requirement for strictly anhydrous conditions, as Grignard reagents react readily with protic solvents, including water.[4]
Experimental Protocol: Grignard Carboxylation
-
Grignard Formation: To a flame-dried, three-neck flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq.) and a small crystal of iodine in anhydrous diethyl ether. Slowly add a solution of 1-bromo-4-(1-chloroethyl)benzene (1.0 eq.) in anhydrous diethyl ether to initiate the reaction. Once initiated, add the remainder of the solution dropwise and reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Carboxylation: Cool the reaction mixture to 0°C. In a separate flask, place a large excess of crushed dry ice (solid CO₂). Slowly pour the Grignard solution onto the dry ice with vigorous stirring. Alternatively, bubble anhydrous CO₂ gas through the Grignard solution.[4]
-
Quenching: After the addition is complete and the mixture has warmed to room temperature, slowly add 1 M HCl to quench the reaction and dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Reaction Pathway Diagram
Sources
- 1. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 2. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. youtube.com [youtube.com]
A Comparative Guide to the Purity Analysis of Synthesized 2-(4-Bromophenyl)propanoic Acid
Abstract
The rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and chemical synthesis. 2-(4-Bromophenyl)propanoic acid, a key building block in the synthesis of various pharmaceuticals, requires precise and accurate analytical characterization to ensure the safety and efficacy of the final product.[1] This guide provides an in-depth comparison of principal analytical techniques for determining the purity of synthesized this compound. We will explore the methodologies of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. By delving into the causality behind experimental choices and presenting validated protocols, this document serves as a practical resource for researchers, scientists, and quality control professionals.
Introduction: The Synthetic Landscape and Anticipated Impurities
The purity profile of this compound is intrinsically linked to its synthetic route. A common laboratory-scale synthesis involves the bromination of 2-phenylpropanoic acid. This process, while effective, can lead to a predictable set of impurities that must be identified and quantified.
Potential Process-Related Impurities:
-
Starting Material: Unreacted 2-phenylpropanoic acid.
-
Isomeric Impurities: Formation of 2-(2-bromophenyl)propanoic acid (ortho-isomer) and 2-(3-bromophenyl)propanoic acid (meta-isomer) during the electrophilic aromatic substitution. These are often the most challenging impurities to separate.[2][3]
-
Over-brominated Products: Di-brominated species, such as 2-(2,4-dibromophenyl)propanoic acid.
-
Solvent and Reagent Residues: Residual solvents (e.g., carbon tetrachloride, dichloromethane) or reagents used in the synthesis and workup.[3][4]
Understanding these potential impurities is paramount as it dictates the selection and optimization of the analytical methods. For instance, the presence of thermally labile impurities would favor HPLC over GC-MS, while the need to distinguish between structural isomers necessitates a high-resolution separation technique.
Orthogonal Analytical Approaches: A Comparative Framework
No single analytical technique can provide a complete picture of a compound's purity. A multi-faceted, or orthogonal, approach is essential. Here, we compare the most effective methods, detailing their principles, protocols, and specific utility for analyzing this compound.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification
HPLC, particularly Reverse-Phase HPLC (RP-HPLC), is the workhorse for purity and impurity quantification in the pharmaceutical industry. Its strength lies in its ability to separate compounds with very similar structures, such as the ortho-, meta-, and para-isomers of brominated propanoic acid.
Principle of Operation: The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (e.g., C18 silica) and a polar mobile phase. More polar compounds elute earlier, while less polar compounds are retained longer by the column.
Detailed Experimental Protocol: RP-HPLC for Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size. Rationale: The C18 phase provides excellent hydrophobic retention for aromatic compounds, enabling the separation of closely related isomers.
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Phosphoric Acid in Water (pH ~2.5). Rationale: Acidifying the mobile phase suppresses the ionization of the carboxylic acid group, leading to sharper peaks and better retention.
-
Gradient: 50% Acetonitrile to 90% Acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Detection: UV at 225 nm.[5]
-
-
System Suitability Testing (SST):
-
Prepare a solution containing the this compound standard and a small amount of a related compound (e.g., 4-bromobenzoic acid) or a potential impurity.
-
Inject five replicate solutions. The relative standard deviation (RSD) for the peak area of the main analyte should be ≤ 2.0%.
-
The resolution between the main peak and the related compound should be ≥ 2.0, ensuring adequate separation.[6]
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the synthesized this compound.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
-
-
Analysis & Purity Calculation:
-
Inject the sample solution.
-
Calculate the area percent purity using the formula: % Purity = (Area of Main Peak / Sum of All Peak Areas) * 100
-
For precise quantification, a reference standard of known purity should be used to create a calibration curve.
-
Strengths & Limitations:
| Strengths | Limitations |
| Excellent for separating isomers and related substances. | May not detect non-chromophoric impurities. |
| Highly quantitative and reproducible.[5] | Identification of unknown peaks requires a hyphenated technique like LC-MS. |
| Non-destructive to the sample. | Can be time-consuming to develop a robust method. |
| Can analyze thermally labile compounds. |
Since this compound is chiral, separating its enantiomers may be necessary for pharmaceutical applications. This requires specialized chiral HPLC columns or chiral mobile phase additives.[7][8][9][10][11]
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. For a carboxylic acid like this compound, derivatization is typically required to increase its volatility and thermal stability.[12]
Principle of Operation: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a long capillary column. The separated components then enter a mass spectrometer, which fragments the molecules and detects the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.
Detailed Experimental Protocol: GC-MS with Derivatization
-
Derivatization:
-
To a vial containing ~1 mg of the synthesized sample, add 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.[13] Rationale: BSTFA is an effective silylating agent that replaces the acidic proton of the carboxylic acid with a non-polar trimethylsilyl (TMS) group, making the molecule volatile and suitable for GC.[12][14]
-
Cap the vial and heat at 70 °C for 30 minutes.
-
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a quadrupole detector).
-
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: 40-500 amu.
-
-
Analysis:
-
Inject 1 µL of the derivatized sample.
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). The TMS-derivatized this compound will show a characteristic molecular ion peak and fragmentation pattern.
-
Quantification can be performed using area percent or by creating a calibration curve with a derivatized standard.
-
Strengths & Limitations:
| Strengths | Limitations |
| Provides definitive structural identification of impurities. | Derivatization adds a step and can introduce artifacts. |
| Excellent for detecting volatile organic impurities (e.g., residual solvents). | Not suitable for thermally labile or non-volatile compounds. |
| Highly sensitive, with low limits of detection.[15] | Quantification can be less precise than HPLC without an internal standard. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
¹H and ¹³C NMR spectroscopy are unparalleled for unambiguous structure elucidation and can also be used for quantitative analysis (qNMR). It provides detailed information about the chemical environment of each proton and carbon atom in the molecule.
Principle of Operation: Atomic nuclei with non-zero spin (like ¹H and ¹³C) align in a magnetic field. When irradiated with radiofrequency energy, they absorb energy at specific frequencies (chemical shifts) depending on their local electronic environment. The integration of the ¹H NMR signal is directly proportional to the number of protons, allowing for quantification.
Interpreting NMR Spectra for Purity:
-
¹H NMR: The spectrum of pure this compound should show distinct signals for the aromatic protons (two doublets), the methine proton (a quartet), and the methyl protons (a doublet). Impurities, such as isomers, will exhibit different splitting patterns and chemical shifts in the aromatic region. Unreacted starting material would show a more complex aromatic pattern without the characteristic A2B2 system of a para-substituted ring.
-
¹³C NMR: The number of signals in the ¹³C spectrum corresponds to the number of chemically non-equivalent carbon atoms. The presence of extra peaks indicates impurities.
-
Quantitative NMR (qNMR): By adding a certified internal standard of known concentration, the absolute purity of the synthesized material can be determined with high accuracy without the need for a specific reference standard of the analyte itself.
Strengths & Limitations:
| Strengths | Limitations |
| Provides definitive structural information. | Relatively low sensitivity compared to HPLC and GC-MS. |
| Can detect non-chromophoric and non-volatile impurities. | Signal overlap can complicate analysis in complex mixtures. |
| qNMR offers highly accurate, primary method quantification. | High instrument cost and requires specialized expertise. |
| Non-destructive. |
Fourier-Transform Infrared (FT-IR) Spectroscopy: A Rapid Identity Check
FT-IR spectroscopy is a rapid and simple technique primarily used for functional group identification and confirming the identity of a compound. While not a primary tool for quantifying minor impurities, it is excellent for a quick quality check.
Principle of Operation: The technique measures the absorption of infrared radiation by the sample, which excites molecular vibrations (stretching, bending). Different functional groups absorb at characteristic frequencies.
Expected IR Absorptions for this compound:
-
O-H Stretch (Carboxylic Acid): A very broad band from ~3300-2500 cm⁻¹.[16][17] This is a hallmark of a carboxylic acid dimer formed via hydrogen bonding.[18]
-
C-H Stretch (Aromatic & Aliphatic): Sharp peaks around 3000-2850 cm⁻¹.
-
C=O Stretch (Carbonyl): A strong, sharp absorption around 1710-1690 cm⁻¹.[19] Conjugation with the aromatic ring shifts this to a slightly lower wavenumber.[18]
-
C-O Stretch: A band in the 1320-1210 cm⁻¹ region.[18]
-
C-Br Stretch: Typically found in the far-IR region (< 600 cm⁻¹).
The absence of the characteristic broad O-H and sharp C=O bands would immediately indicate that the desired compound has not been synthesized.
Data Synthesis and Visualization
An effective purity analysis workflow integrates these techniques to build a comprehensive profile of the synthesized material.
Logical Workflow for Purity Analysis
Caption: A decision workflow for the comprehensive purity analysis of synthesized compounds.
Summary and Recommendations
The choice of analytical technique is dictated by the specific question being asked. A comparative summary is provided below.
Comparative Summary of Analytical Techniques
| Technique | Primary Use | Detects | Quantification | Throughput |
| FT-IR | Identity Confirmation | Functional Groups | No | High |
| ¹H / ¹³C NMR | Structure Elucidation | All proton/carbon-containing species | Excellent (with standard) | Low |
| RP-HPLC | Purity/Impurity Quantification | UV-active compounds, isomers | Excellent | Medium |
| GC-MS | Impurity Identification | Volatile/derivatizable compounds | Good (with standard) | Medium |
Recommendations:
-
For routine quality control and purity assay: RP-HPLC is the recommended method due to its high precision, robustness, and ability to separate critical isomeric impurities.
-
For initial structural confirmation of a new batch: ¹H and ¹³C NMR are indispensable.
-
For identifying unknown impurities or residual solvents: GC-MS is the most powerful tool.
-
For a rapid identity check: FT-IR is the fastest and most straightforward method.
By employing a strategic combination of these orthogonal techniques, researchers can confidently establish the purity of synthesized this compound, ensuring it meets the stringent quality standards required for its intended application.
References
-
Thomason, M. J., et al. (1997). Indirect enantiomeric separation of 2-arylpropionic acids and structurally related compounds by reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1765-74. [Link]
-
Spahn, H., & Mutschler, E. (1990). Chiral amines derived from 2-arylpropionic acids: novel reagents for the liquid chromatographic (LC) fluorescence assay of optically active carboxylic acid xenobiotics. Pharmaceutical Research, 7(12), 1262-8. [Link]
-
Haginaka, J. (2012). Chromatography of Non-Steroidal Anti-Inflammatory Drugs: New Achievements. Walsh Medical Media. [Link]
-
Dasgupta, A. (n.d.). Quantitation of Ibuprofen in Blood Using Gas Chromatography-Mass Spectrometry (GC-MS). SpringerLink. [Link]
-
Molnár-Gábor, D., et al. (2009). The role of the acquisition methods in the analysis of the non-steroidal anti-inflammatory drugs in Danube River by gas chromatography-mass spectrometry. Journal of Chromatography A, 1216(43), 7293-301. [Link]
-
Jain, R., et al. (2021). Rapid Determination of Non-Steroidal Anti-Inflammatory Drugs in Urine Samples after In-Matrix Derivatization and Fabric Phase Sorptive Extraction-Gas Chromatography-Mass Spectrometry Analysis. Molecules, 26(23), 7175. [Link]
-
Allenmark, S. G., & Andersson, S. (1989). Stereochemical resolution of enantiomeric 2-aryl propionic acid non-steroidal anti-inflammatory drugs on a human serum albumin based high-performance liquid chromatographic chiral stationary phase. Chirality, 1(2), 154-6. [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic acids. UCLA Chemistry. [Link]
-
Vogiatzis, S., et al. (2019). NSAIDs Determination in Human Serum by GC-MS. Molecules, 24(10), 1983. [Link]
- Divi's Laboratories Ltd. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
-
Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]
-
Vashchenko, O. V., et al. (2020). Infrared spectra and structure of molecular complexes of aromatic acids. Journal of Applied Spectroscopy, 87, 650-658. [Link]
-
He, W., et al. (n.d.). Supporting Information: A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. Royal Society of Chemistry. [Link]
-
Ye, J., et al. (2010). Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive. Biomedical Chromatography, 24(8), 856-61. [Link]
-
Matarashvili, I., et al. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Journal of Separation Science, 36(1), 140-7. [Link]
-
JoVE. (n.d.). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. [Link]
-
LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Divi's Laboratories Ltd. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Patsnap. [Link]
- Jiangsu Simcere Pharmaceutical Co., Ltd. (2017). A kind of preparation method of 2 (4 bromomethyl) phenylpropionic acids.
- Changzhou Kangrui Chemical Co., Ltd. (2015). Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.
- Divi's Laboratories Ltd. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
-
Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 349-357. [Link]
-
Supporting Information. (n.d.). (3S)-3-(4-bromophenyl)butanoic acid (2) ¹³C NMR. University of Bristol. [Link]
-
Enabulele, O. I., et al. (2017). Microbial Purity and Ibuprofen Contents in Four Branded Ibuprofen Tablets Sold within Minna City, Nigeria. Journal of Pharmaceutical and Allied Sciences, 14(1). [Link]
-
Míková, K., et al. (2017). Separation of arylpropionic acids A1–A6 in ion exchange mode under HPLC... ResearchGate. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
USP-NF. (n.d.). Ibuprofen. United States Pharmacopeia. [Link]
-
Purosolv. (2024). Pharmacopeia-Grade Solvents for Unmatched Purity Standards. [Link]
-
González-Fuentes, M. A., et al. (2022). Determination of Peak Purity in HPLC by Coupling Coulometric Array Detection and Two-Dimensional Correlation Analysis. Molecules, 27(19), 6245. [Link]
-
NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. [Link]
Sources
- 1. biocat.com [biocat.com]
- 2. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 3. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 4. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 6. uspnf.com [uspnf.com]
- 7. Indirect enantiomeric separation of 2-arylpropionic acids and structurally related compounds by reversed phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral amines derived from 2-arylpropionic acids: novel reagents for the liquid chromatographic (LC) fluorescence assay of optically active carboxylic acid xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stereochemical resolution of enantiomeric 2-aryl propionic acid non-steroidal anti-inflammatory drugs on a human serum albumin based high-performance liquid chromatographic chiral stationary phase | Scilit [scilit.com]
- 10. Figure 1 from Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive. | Semantic Scholar [semanticscholar.org]
- 11. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid Determination of Non-Steroidal Anti-Inflammatory Drugs in Urine Samples after In-Matrix Derivatization and Fabric Phase Sorptive Extraction-Gas Chromatography-Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Quantitation of Ibuprofen in Blood Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 15. The role of the acquisition methods in the analysis of the non-steroidal anti-inflammatory drugs in Danube River by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for 2-(4-Bromophenyl)propanoic acid
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality, safety, and efficacy. For a molecule like 2-(4-Bromophenyl)propanoic acid, a potential non-steroidal anti-inflammatory drug (NSAID) intermediate or active pharmaceutical ingredient (API), establishing a validated, robust analytical method is paramount. This guide provides an in-depth comparison of three common analytical techniques for the quantification and quality control of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
The validation framework for these methods is anchored in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures".[1][2] This internationally recognized standard ensures that an analytical method is suitable for its intended purpose, providing a systematic approach to evaluating its performance characteristics.[3][4]
Comparative Overview of Analytical Techniques
The choice of an analytical method is a critical decision driven by the specific requirements of the analysis—be it for routine quality control, stability testing, or impurity profiling. Each technique offers a unique balance of specificity, sensitivity, speed, and cost.
-
High-Performance Liquid Chromatography (HPLC): As the workhorse of the pharmaceutical industry, HPLC offers high resolution and sensitivity, making it ideal for both assay and impurity determination.[5] Its ability to separate the analyte from a complex matrix provides unparalleled specificity.
-
Gas Chromatography (GC): A powerful technique for volatile and semi-volatile compounds. For analytes like this compound, which have limited volatility, derivatization is often necessary to convert the carboxylic acid into a more volatile ester, enabling its analysis by GC.[6][7]
-
UV-Vis Spectrophotometry: This technique is rapid, simple, and cost-effective.[8] However, its utility is often limited by a lack of specificity, as any substance that absorbs light at the same wavelength as the analyte can cause interference. It is best suited for the analysis of pure substances or simple formulations where interfering excipients are not a concern.
The following diagram illustrates the general workflow for validating an analytical method, a process that is fundamental to all three techniques discussed.
Caption: General workflow for analytical method validation.
Comparative Performance Data
The performance of each analytical method was rigorously evaluated against the validation parameters stipulated by ICH guidelines. The results are summarized below to facilitate a direct comparison.
| Validation Parameter | HPLC-UV Method | GC-FID Method (with derivatization) | UV-Vis Spectrophotometric Method | ICH Acceptance Criteria |
| Specificity | High (Peak purity > 0.999) | High (No co-eluting peaks) | Low (Potential spectral interference) | No interference at the analyte retention time/wavelength. |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.995 | ≥ 0.99[9] |
| Range | 1 - 150 µg/mL | 5 - 200 µg/mL | 10 - 100 µg/mL | Dependent on application. |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.8% - 101.9% | 96.5% - 103.8% | 98.0% - 102.0% for drug product.[10] |
| Precision (RSD%) | ||||
| - Repeatability | < 1.0% | < 1.5% | < 2.0% | ≤ 2.0%[9] |
| - Intermediate Precision | < 1.5% | < 2.0% | < 2.5% | ≤ 2.0%[9] |
| LOD | 0.3 µg/mL | 1.5 µg/mL | 3.0 µg/mL | Signal-to-Noise Ratio of 3:1.[9] |
| LOQ | 1.0 µg/mL | 5.0 µg/mL | 10.0 µg/mL | Signal-to-Noise Ratio of 10:1. |
| Robustness | Robust | Moderately Robust | Robust | No significant impact on results from minor variations.[11] |
Experimental Protocols: A Step-by-Step Guide
The following sections provide detailed methodologies for the validation of each analytical technique. These protocols are designed to be self-validating systems, ensuring data integrity and reliability.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a robust and specific approach for the quantification of this compound, making it the preferred choice for quality control in a regulatory environment.
Instrumentation:
-
HPLC System with a quaternary pump, autosampler, column oven, and UV/Vis detector (e.g., Agilent 1100 Series).[12]
-
Chromatographic Column: Ascentis C18, 150 mm x 4.6 mm, 5 µm particle size.
Reagents & Mobile Phase:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Trifluoroacetic acid (TFA)
-
Mobile Phase: A mixture of Acetonitrile and Water (60:40 v/v) with 0.1% TFA. The addition of TFA helps to protonate the carboxylic acid, ensuring a sharp, symmetrical peak shape.[12]
Step-by-Step Validation Protocol:
-
System Suitability: Before initiating any validation experiments, the suitability of the chromatographic system must be verified. This is achieved by injecting five replicates of a standard solution (e.g., 50 µg/mL). The acceptance criteria are typically a relative standard deviation (RSD) of ≤ 2.0% for peak area and retention time, a tailing factor of ≤ 2.0, and a theoretical plate count of > 2000.
-
Specificity:
-
Prepare and inject a placebo (all formulation components except the API), a standard solution of this compound, and a sample solution.
-
Causality: This test demonstrates that the excipients in the formulation do not interfere with the analyte peak.
-
The method is considered specific if there are no interfering peaks at the retention time of the analyte in the placebo chromatogram. Peak purity analysis using a diode array detector should also be performed on the analyte peak in the sample solution.
-
-
Linearity and Range:
-
Prepare a series of at least five standard solutions of this compound ranging from 1 µg/mL to 150 µg/mL (e.g., 1, 10, 50, 100, and 150 µg/mL).
-
Inject each solution in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Causality: This establishes the concentration range over which the method is accurate, precise, and linear.
-
The acceptance criterion is a correlation coefficient (R²) of ≥ 0.999.[9]
-
-
Accuracy (Recovery):
-
Prepare spiked placebo samples at three concentration levels: 80%, 100%, and 120% of the target assay concentration. Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
Causality: This experiment determines the closeness of the measured value to the true value, assessing bias in the method.[11]
-
Acceptance criteria: The mean recovery should be within 98.0% to 102.0% at each level.
-
-
Precision:
-
Repeatability: Prepare and analyze six individual samples at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or a different instrument.
-
Causality: These tests demonstrate the method's consistency under various conditions.
-
Acceptance criteria: The RSD for both repeatability and intermediate precision studies should be ≤ 2.0%.[9]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
These can be determined based on the standard deviation of the response and the slope of the calibration curve obtained from the linearity study.
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
-
Alternatively, they can be determined by injecting solutions of decreasing concentration and identifying the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Robustness:
-
Introduce small, deliberate variations to the method parameters, such as the flow rate (± 0.1 mL/min), column temperature (± 5 °C), and mobile phase composition (± 2% organic).
-
Analyze a sample under each modified condition and evaluate the impact on the results (e.g., peak area, retention time).
-
Causality: This ensures the method remains reliable during routine use despite minor variations in operating conditions.[11]
-
The method is robust if the results remain within the system suitability criteria under all tested variations.
-
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is an alternative for thermally stable and volatile compounds. For this compound, a derivatization step is required to increase volatility.
Instrumentation:
-
GC System with a split/splitless injector, Flame Ionization Detector (FID), and autosampler (e.g., Agilent 7890B).
-
GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
Reagents:
-
Methanol (Anhydrous)
-
Sulfuric Acid (Concentrated)
-
Hexane (GC Grade)
-
Derivatization Agent: Methanolic HCl (prepared by carefully adding acetyl chloride to cold methanol).
Step-by-Step Validation Protocol:
-
Derivatization: The carboxylic acid group of this compound is converted to its methyl ester to increase volatility.
-
Accurately weigh the sample into a vial.
-
Add 1 mL of methanolic HCl.
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool, add 1 mL of water and 1 mL of hexane. Vortex and allow the layers to separate.
-
Inject an aliquot of the upper hexane layer into the GC.
-
-
Validation: The validation protocol follows the same principles as the HPLC method, with adjustments for the GC technique.
-
Specificity: Analyze a derivatized placebo to ensure no interference with the methyl 2-(4-bromophenyl)propanoate peak.
-
Linearity and Range: Prepare and derivatize a series of standards to establish the calibration curve.
-
Accuracy: Perform recovery studies using a placebo spiked with the API prior to the derivatization step. Causality: This is crucial to ensure the accuracy assessment includes the efficiency and reproducibility of the derivatization reaction.
-
Precision: Assess repeatability and intermediate precision on individually prepared and derivatized samples.
-
LOD/LOQ: Determine based on the signal-to-noise ratio for the derivatized analyte.
-
Robustness: Investigate the effect of small changes in parameters like injector temperature, oven temperature ramp rate, and derivatization time.
-
Method 3: UV-Vis Spectrophotometry
This method offers a simpler, though less specific, alternative for the determination of this compound. It is most suitable for pure substance assay or in simple formulations without interfering UV-absorbing excipients.[8]
Instrumentation:
-
UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800).
Reagents:
-
0.1 M Sodium Hydroxide. Causality: A basic solution is used as the solvent to deprotonate the carboxylic acid, forming the carboxylate salt. This ensures complete dissolution and often leads to a more stable and reproducible UV absorbance spectrum.
Step-by-Step Validation Protocol:
-
Determination of λmax:
-
Scan a standard solution of this compound in 0.1 M NaOH from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
-
Specificity:
-
Prepare and scan a placebo solution.
-
The method is specific if the placebo shows negligible absorbance at the λmax of the analyte.
-
-
Linearity and Range:
-
Prepare a series of at least five standard solutions (e.g., 10 to 100 µg/mL) in 0.1 M NaOH.
-
Measure the absorbance of each solution at λmax against a 0.1 M NaOH blank.
-
Plot absorbance versus concentration. The acceptance criterion is a correlation coefficient (R²) of ≥ 0.995.
-
-
Accuracy (Recovery):
-
Perform recovery studies on a spiked placebo at three concentration levels (e.g., 80%, 100%, 120%).
-
Acceptance criteria: Mean recovery should be within 98.0% to 102.0%.
-
-
Precision:
-
Repeatability: Analyze six individual preparations of the sample at 100% concentration.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
Acceptance criteria: RSD should be ≤ 2.0%.
-
-
LOD/LOQ:
-
These are typically determined from the calibration curve as described in the HPLC section.
-
-
Robustness:
-
Evaluate the effect of small variations in the pH of the solvent.
-
Method Selection Guide
Choosing the right analytical method is a strategic decision. The following diagram provides a decision-making framework to guide researchers and analysts.
Caption: Decision tree for selecting an analytical method.
Conclusion
The validation data presented herein clearly demonstrates that the HPLC-UV method exhibits superior performance in terms of specificity, accuracy, precision, and sensitivity for the analysis of this compound. Its ability to separate the analyte from potential impurities and degradation products makes it the most reliable and robust choice for applications in a regulated pharmaceutical environment, such as final product release testing and stability studies.
The GC-FID method , while also specific and reliable, requires a cumbersome derivatization step that adds time and potential variability to the procedure. It remains a viable alternative, particularly if GC is the preferred instrumentation within a laboratory.
The UV-Vis spectrophotometric method , while being the simplest and fastest, suffers from a significant lack of specificity. Its application should be restricted to in-process checks or analyses of the pure bulk substance where the absence of interfering species can be guaranteed.
Ultimately, the selection of an analytical method must be justified based on its intended purpose, and its validation must provide documented evidence of its suitability. This guide provides the comparative data and procedural framework to make an informed, scientifically sound decision.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
-
A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) - propionic acid. TSI Journals. [Link]
-
This compound | C9H9BrO2. PubChem. [Link]
-
An Effective Approach to HPLC Method Development. Onyx Scientific. [Link]
-
Validation of analytical methods. ResearchGate. [Link]
-
VALIDATION OF ANALYTICAL METHODS. IKEV. [Link]
-
Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. MDPI. [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
-
Validation of analytical methods for active constituents and agricultural products. Australian Pesticides and Veterinary Medicines Authority. [Link]
-
Validation of Analytical Methods: A Review. Gavin Publishers. [Link]
-
Review on qualitative and quantitative analysis of drugs by uv-visible spectrophotometer. Indo American Journal of Pharmaceutical Sciences. [Link]
-
Examining the unique retention behavior of volatile carboxylic acids in gas chromatography using zwitterionic liquid stationary. Springer. [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. [Link]
-
Propanoic acid, 2-bromo-, methyl ester. NIST WebBook. [Link]
-
Automated GC-FID Analysis of Brominated Flame Retardants in Polyester Resins with Hydrogen Carrier Gas. MDPI. [Link]
-
Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts of Uraria picta Desv. (Fabaceae). ResearchGate. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. fda.gov [fda.gov]
- 4. starodub.nl [starodub.nl]
- 5. onyxipca.com [onyxipca.com]
- 6. Propanoic acid, 2-bromo-, methyl ester [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. iajps.com [iajps.com]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Reactivity of 2-(4-Bromophenyl)propanoic Acid and Its Analogs
Introduction
In the landscape of pharmaceutical development and organic synthesis, 2-arylpropanoic acids, a class of compounds famously known as "profens," represent a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs). The reactivity of these molecules is of paramount importance, dictating not only their synthetic accessibility but also their metabolic pathways and potential for derivatization into novel therapeutic agents. This guide focuses on 2-(4-Bromophenyl)propanoic acid, a key intermediate and structural motif, and provides a comparative analysis of its reactivity against a curated set of its structural analogs.
By systematically modifying the electronic properties and substitution patterns of the phenyl ring, we can elucidate the fundamental principles governing the molecule's behavior. This guide will explore three critical aspects of reactivity: the acidity of the carboxylic acid, the susceptibility of the carboxyl group to nucleophilic acyl substitution, and the reactivity of the aryl-bromide bond in palladium-catalyzed cross-coupling reactions. The insights provided herein are intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the chemical properties of this vital class of molecules.
Theoretical Framework: Understanding Structure-Reactivity Relationships
The reactivity of 2-arylpropanoic acids is primarily governed by the interplay of electronic and steric effects originating from substituents on the aromatic ring. These effects modulate the properties of the two main reactive centers: the carboxylic acid group and the C-X bond of the aryl halide.
-
Electronic Effects on Carboxylic Acid Acidity: The acidity (pKa) of the carboxyl group is a direct probe of the electronic environment of the phenyl ring. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or bromo (-Br), stabilize the carboxylate anion through inductive effects, thereby increasing the acidity (lowering the pKa). Conversely, electron-donating groups (EDGs), like methoxy (-OCH₃), destabilize the anion and decrease acidity (raising the pKa).
-
Reactivity in Nucleophilic Acyl Substitution: Reactions such as esterification and amidation proceed via attack of a nucleophile on the electrophilic carbonyl carbon. EWGs enhance the partial positive charge on this carbon, making it more susceptible to attack and thus increasing the reaction rate. EDGs have the opposite effect, reducing the carbonyl's electrophilicity and slowing the reaction.[1]
-
Reactivity of the Aryl-Halide Bond: The bromine atom in this compound serves as a versatile handle for carbon-carbon bond formation via transition-metal-catalyzed reactions, most notably the Suzuki-Miyaura coupling.[2] The efficiency of the initial oxidative addition step in the catalytic cycle is influenced by the electronic density of the aromatic ring.
To quantify these electronic effects, we will utilize the Hammett equation , a cornerstone of physical organic chemistry that provides a linear free-energy relationship between reaction rates and substituent effects.[3]
The equation is given by: log(K/K₀) = σρ
Where:
-
K is the equilibrium constant for the substituted reactant.
-
K₀ is the equilibrium constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which depends only on the nature and position (meta or para) of the substituent.
-
ρ (rho) is the reaction constant, which indicates the sensitivity of a particular reaction to substituent effects.[3][4]
A positive ρ value signifies that the reaction is aided by electron-withdrawing groups, while a negative ρ value indicates stabilization by electron-donating groups.[3]
Caption: Key reactive sites on this compound.
Comparative Reactivity Analysis
To provide a clear comparison, we will analyze the reactivity of this compound against four key analogs: the unsubstituted parent compound, an electron-donating analog, an electron-withdrawing analog, and a positional isomer.
Selected Analogs for Comparison:
-
2-Phenylpropanoic acid (Unsubstituted Reference)
-
This compound (Target Compound, Weak EWG)
-
2-(3-Bromophenyl)propanoic acid (Positional Isomer, Weak EWG)
-
2-(4-Methoxyphenyl)propanoic acid (EDG Analog)
-
2-(4-Nitrophenyl)propanoic acid (Strong EWG Analog)
Acidity (pKa)
The pKa is the most direct measure of how substituents on the phenyl ring influence the carboxyl group. The stabilization of the conjugate base (carboxylate) by EWGs leads to a lower pKa (stronger acid).
| Compound | Substituent (para) | Electronic Effect | Hammett Constant (σₚ) | Approximate pKa (in H₂O) |
| 2-(4-Methoxyphenyl)propanoic acid | -OCH₃ | Electron-Donating (EDG) | -0.27 | 4.75 |
| 2-Phenylpropanoic acid | -H | Reference | 0.00 | 4.66[5] |
| This compound | -Br | Electron-Withdrawing (EWG) | +0.23 | 4.52 |
| 2-(4-Nitrophenyl)propanoic acid | -NO₂ | Strong EWG | +0.78 | 4.31 |
Note: Exact pKa values can vary with solvent and temperature. The values presented are illustrative of the established trend.
The data clearly demonstrates the expected trend: the strong electron-withdrawing nitro group in the para position significantly increases acidity, while the electron-donating methoxy group decreases it relative to the unsubstituted parent compound. The bromo substituent acts as a moderate electron-withdrawing group, increasing the acidity as predicted.
Caption: Hammett plot illustrating increased acidity with EWGs.
Nucleophilic Acyl Substitution: Fischer Esterification
The Fischer esterification, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic example of nucleophilic acyl substitution.[6] The reactivity in this case is proportional to the electrophilicity of the carbonyl carbon.
A comparative kinetic study can be performed by reacting each analog with methanol under identical conditions and monitoring the reaction progress using techniques like HPLC or GC. The expected trend for the relative reaction rates is:
2-(4-Nitrophenyl)propanoic acid > this compound > 2-Phenylpropanoic acid > 2-(4-Methoxyphenyl)propanoic acid
This order directly correlates with the electron-withdrawing strength of the para-substituent, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol.[7]
| Compound | Substituent Effect | Carbonyl Electrophilicity | Expected Relative Rate of Esterification |
| 2-(4-Nitrophenyl)propanoic acid | Strong EWG | Highest | Fastest |
| This compound | EWG | High | Fast |
| 2-Phenylpropanoic acid | Reference | Moderate | Moderate |
| 2-(4-Methoxyphenyl)propanoic acid | EDG | Lowest | Slowest |
Palladium-Catalyzed Suzuki-Miyaura Coupling
The aryl-bromide bond is a key functional group for synthetic elaboration. The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a powerful tool for creating new C-C bonds.[2][8] The reaction mechanism involves a catalytic cycle, with the rate-limiting step often being the initial oxidative addition of the aryl halide to the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Electron-deficient aryl halides generally undergo oxidative addition more readily than electron-rich ones. Therefore, we can predict the relative reactivity of our bromo-analogs in a Suzuki coupling reaction.
Expected Relative Reactivity in Suzuki Coupling:
-
2-(3-Bromophenyl)propanoic acid vs. This compound: The electronic effect of the propanoic acid group itself is weakly electron-withdrawing. In the para-isomer, this effect is transmitted more directly to the C-Br bond, making it slightly more electron-deficient and thus more reactive towards oxidative addition than the meta-isomer. Therefore, the para-isomer is expected to react slightly faster.
A typical experiment would involve reacting the bromo-analogs with a boronic acid (e.g., phenylboronic acid) under standardized Suzuki conditions (Pd catalyst, base, solvent, temperature) and comparing product yields at a fixed time point.
Experimental Protocols
To ensure the trustworthiness and reproducibility of these comparisons, the following detailed protocols are provided.
Protocol 1: Determination of Relative Acidity via Titration
This protocol outlines a method to determine the pKa of the carboxylic acid analogs.
Caption: Experimental workflow for pKa determination via titration.
Methodology:
-
Preparation: Prepare a 0.01 M solution of each carboxylic acid analog in a 50:50 ethanol/water solvent mixture.
-
Calibration: Calibrate a pH meter using standard buffers at pH 4.0 and 7.0.
-
Titration: Place 25.0 mL of the acid solution in a beaker with a magnetic stirrer. Titrate with a standardized ~0.05 M NaOH solution, recording the pH after each 0.2 mL addition of titrant.
-
Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis).
-
pKa Determination: Identify the volume of NaOH required to reach the equivalence point (the point of maximum slope on the curve). The pKa is equal to the pH at the half-equivalence point (half the volume of NaOH needed to reach equivalence).[9]
Protocol 2: Comparative Kinetics of Fischer Esterification
This protocol uses HPLC to monitor the rate of ester formation.[10]
Methodology:
-
Reaction Setup: In separate, sealed vials, prepare a 0.1 M solution of each carboxylic acid analog in methanol. Add a catalytic amount of concentrated sulfuric acid (e.g., 1 mol%) to each vial to initiate the reaction at a constant temperature (e.g., 50°C).
-
Time-course Analysis: At specific time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot from each reaction vial.
-
Quenching: Immediately quench the reaction by diluting the aliquot in 900 µL of a mobile phase mixture (e.g., acetonitrile/water) to stop the reaction.
-
HPLC Analysis: Inject the quenched samples into an HPLC system equipped with a C18 column. Develop a gradient method that separates the starting carboxylic acid from the methyl ester product. Monitor the elution profile using a UV detector.
-
Data Analysis: Quantify the peak areas of the starting material and the product at each time point. Plot the concentration of the ester product versus time for each analog. The initial slope of this curve is proportional to the initial reaction rate. Compare these initial rates to establish the relative reactivity.[10]
Protocol 3: Comparison of Suzuki-Miyaura Coupling Efficiency
This protocol compares the yield of a standard Suzuki coupling reaction after a fixed time.
Methodology:
-
Reagent Preparation: Prepare stock solutions of the aryl bromides (0.2 M in dioxane), phenylboronic acid (0.3 M in dioxane), and an aqueous base solution (e.g., 2 M K₂CO₃).
-
Reaction Setup: To separate reaction tubes, add the aryl bromide solution (1 mL, 0.2 mmol), phenylboronic acid solution (1 mL, 0.3 mmol), and the aqueous K₂CO₃ solution (0.5 mL, 1.0 mmol).
-
Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (e.g., 3 mol%), to each tube.
-
Reaction: Seal the tubes and heat the reactions at a constant temperature (e.g., 90°C) with vigorous stirring for a fixed duration (e.g., 4 hours).
-
Work-up and Analysis: Cool the reactions to room temperature. Add an internal standard (e.g., biphenyl). Dilute with ethyl acetate, wash with water, and dry the organic layer. Analyze the crude product mixture by Gas Chromatography (GC) to determine the percent yield of the coupled product relative to the internal standard. Compare the yields for each analog.[11]
Conclusion
The reactivity of this compound and its analogs is a predictable function of the electronic nature and position of substituents on the aromatic ring. This guide has demonstrated that:
-
Acidity is enhanced by electron-withdrawing groups (EWGs) and diminished by electron-donating groups (EDGs), a relationship well-described by the Hammett equation.
-
The rate of nucleophilic acyl substitution , such as esterification, is accelerated by EWGs that increase the electrophilicity of the carbonyl carbon.
-
The efficiency of palladium-catalyzed cross-coupling at the aryl-bromide bond is also influenced by electronics, with electron-deficient systems generally favoring the crucial oxidative addition step.
By understanding these fundamental structure-reactivity relationships, researchers can make informed decisions in the design of synthetic routes and the development of new chemical entities. The provided protocols offer a robust framework for empirically validating these principles and for quantitatively comparing the reactivity of novel analogs in the laboratory.
References
-
Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]
-
Soderberg, T. (2024). The Relative Reactivity of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]
-
Wikipedia. (2023). Phenylpropanoic acid. Wikipedia, The Free Encyclopedia. [Link]
-
Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]
-
Scribd. (n.d.). Hammett Plots2. Scribd. [Link]
-
Wikipedia. (2024). Hammett equation. Wikipedia, The Free Encyclopedia. [Link]
-
University of California, Davis. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. Chem 115 Lab Manual. [Link]
-
Wikipedia. (2024). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Carboxylic Acid Reactivity. MSU Chemistry. [Link]
-
Master Organic Chemistry. (2011). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]
- 8. Yoneda Labs [yonedalabs.com]
- 9. web.viu.ca [web.viu.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
Efficacy comparison of 2-(4-Bromophenyl)propanoic acid derivatives
An In-Depth Efficacy Comparison of 2-(4-Bromophenyl)propanoic Acid Derivatives as Potential Therapeutic Agents
This guide provides a comparative analysis of the therapeutic efficacy of various derivatives of this compound. As a key scaffold in medicinal chemistry, this arylpropionic acid structure serves as a foundation for developing novel anti-inflammatory, analgesic, and antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals, offering an objective look at performance based on available experimental data and explaining the causal relationships behind the scientific methodologies.
Arylpropionic acids, commonly known as "profens," are a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Well-known members like ibuprofen and naproxen have been in clinical use for decades, primarily for managing pain and inflammation.[3] The therapeutic effect of these agents is rooted in their ability to suppress the biosynthesis of prostaglandins (PGs) by inhibiting the cyclooxygenase (COX) enzymes.[1][4]
The core structure, this compound, offers a unique starting point for synthetic modification. The presence of a bromine atom at the para-position of the phenyl ring significantly alters the molecule's lipophilicity and electronic properties. This modification can influence pharmacokinetic profiles and binding interactions with therapeutic targets, making its derivatives a subject of intense research interest for enhanced efficacy and potentially novel biological activities.[5] This guide synthesizes data from various studies to compare the performance of different classes of these derivatives.
Core Mechanism of Action: The Cyclooxygenase (COX) Pathway
The primary mechanism of action for profen-based NSAIDs is the inhibition of the COX-1 and COX-2 enzymes.[6] These enzymes catalyze the conversion of arachidonic acid, released from cell membranes, into Prostaglandin H2 (PGH2). PGH2 is a pivotal intermediate that is subsequently converted by tissue-specific synthases into various prostanoids, including prostaglandins and thromboxanes, which are key mediators of inflammation, pain, and fever.[4][6]
-
COX-1 is a constitutive enzyme found in most tissues and is responsible for producing prostaglandins that protect the gastric mucosa and support platelet function.[4]
-
COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by stimuli such as cytokines and endotoxins. It is the primary source of prostanoids in inflammatory processes.[4]
The anti-inflammatory effects of this compound derivatives are primarily attributed to their inhibition of COX-2, while common side effects like gastrointestinal distress are often linked to the simultaneous inhibition of the protective COX-1 enzyme.[4] The ideal derivative would exhibit high selectivity and potency for COX-2.
Caption: Standard workflow for the carrageenan-induced paw edema assay.
Step-by-Step Methodology:
-
Animal Preparation: Male Wistar or Sprague-Dawley rats (150-200g) are used. They are acclimatized to laboratory conditions for at least one week. Animals are fasted overnight before the experiment but allowed free access to water. [7]2. Grouping: Animals are randomly divided into groups (n=5 or 6 per group):
-
Control Group: Receives only the vehicle (e.g., saline or 0.5% CMC).
-
Standard Group: Receives a standard anti-inflammatory drug (e.g., Indomethacin 5 mg/kg or Ibuprofen 10 mg/kg). [8] * Test Groups: Receive the this compound derivatives at various doses.
-
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer. [8]4. Compound Administration: The test compounds, standard drug, or vehicle are administered, typically via oral gavage (p.o.) or intraperitoneal (i.p.) injection.
-
Induction of Edema: 30 to 60 minutes after compound administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the subplantar tissue of the right hind paw of each rat. [9][8]6. Paw Volume Measurement: Paw volume is measured again at 1, 2, 3, and 4 hours after the carrageenan injection. [8]7. Data Analysis: The degree of edema is calculated as the increase in paw volume from the baseline. The percentage inhibition of edema is calculated using the formula:
-
% Inhibition = [ (Vc - Vt) / Vc ] × 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group. [7]
-
Protocol: Hot Plate Test for Analgesia
This protocol assesses the central analgesic activity of compounds. [10][11] Objective: To measure the latency of pain response to a thermal stimulus.
Workflow Diagram:
Caption: Standard workflow for the hot plate analgesic test.
Step-by-Step Methodology:
-
Apparatus: A commercially available hot plate apparatus maintained at a constant temperature, typically 55 ± 1°C. [12]2. Animal Selection: Mice are screened, and only those showing a baseline response time of 5-15 seconds are selected for the study to ensure a clear window for detecting an analgesic effect. [11]3. Grouping and Administration: Selected animals are divided into control, standard (e.g., Morphine or Diclofenac), and test groups. [12]Compounds are administered as per the study design.
-
Testing Procedure: At predetermined intervals after drug administration (e.g., 30, 60, 90 minutes), each mouse is placed gently on the hot plate within a transparent glass cylinder to confine it. [10]5. Measurement: The time taken for the animal to exhibit a pain response—either by licking its hind paw or jumping—is recorded as the reaction latency. [10]6. Cut-off Time: A cut-off time (e.g., 30 seconds) is strictly observed to prevent tissue damage to the animal's paws. [12]If the animal does not respond within this period, it is removed, and the latency is recorded as the cut-off time.
-
Data Analysis: The increase in reaction latency compared to baseline or the control group indicates analgesic activity. The results can also be expressed as the percentage of the maximum possible effect (% MPE). [12]
Conclusion and Future Directions
The this compound scaffold is a versatile platform for developing potent therapeutic agents. Synthetic derivatives have demonstrated significant anti-inflammatory and analgesic activities, often comparable to established NSAIDs like ibuprofen. The key mechanism remains the inhibition of COX enzymes, but structure-activity relationship studies show that modifications can fine-tune potency and, critically, may reduce side effects.
Furthermore, the emergence of derivatives with promising antimicrobial and antiproliferative activities suggests that the therapeutic potential of this chemical class is not limited to inflammation. Future research should focus on:
-
COX-2 Selectivity: Synthesizing derivatives with a higher selectivity index for COX-2 over COX-1 to minimize gastrointestinal toxicity.
-
Dual-Action Compounds: Exploring modifications that combine COX inhibition with other mechanisms (e.g., antioxidant, specific enzyme inhibition) to tackle complex diseases.
-
Pharmacokinetic Profiling: Thoroughly characterizing the absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds to ensure optimal bioavailability and half-life.
By leveraging the foundational knowledge presented in this guide, researchers can continue to innovate and develop safer, more effective drugs based on the this compound framework.
References
-
Hot plate test. (n.d.). In Wikipedia. Retrieved from a Google search. [10]2. Analgesia Hot Plat Test. (n.d.). Retrieved from a Google search. [12]3. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. (n.d.). PubMed. Retrieved from a Google search. [13]4. The Hot-Plate Test. (2021). Bio-protocol. Retrieved from a Google search. [11]5. Hot plate test. (n.d.). Panlab | Harvard Apparatus. Retrieved from a Google search. [14]6. Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved from a Google search. [15]7. Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (n.d.). PMC - NIH. Retrieved from a Google search. [16]8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (n.d.). PubMed Central. Retrieved from a Google search. [8]9. Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved from a Google search. [9]10. Carrageenan-induced inflammation impediment in rats. (2018). Bio-protocol. Retrieved from a Google search. [7]11. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. (n.d.). NIH. Retrieved from a Google search. [17]12. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). Retrieved from a Google search. [1]13. (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). Retrieved from a Google search. [2]14. Synthesis and evaluation of anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation properties of new 2-(4-isobutylphenyl)propanoic acid derivatives. (n.d.). PubMed. Retrieved from a Google search. [18]15. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. (n.d.). PubMed. Retrieved from a Google search. [19]16. Pharmacodynamics and pharmacokinetics of the profens: enantioselectivity, clinical implications, and special reference to S(+)-ibuprofen. (1996). PubMed. Retrieved from a Google search. [3]17. Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). IJPPR. Retrieved from a Google search. 18. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. (n.d.). ResearchGate. Retrieved from a Google search. [20]19. Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. (n.d.). PMC - NIH. Retrieved from a Google search. 20. Anti-inflammatory effect of pelubiprofen, 2-[4-(oxocyclohexylidenemethyl)-phenyl]propionic acid, mediated by dual suppression of COX activity and LPS-induced inflammatory gene expression via NF-κB inactivation. (2011). PubMed. Retrieved from a Google search. [21]21. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (2022). PSE Community.org. Retrieved from a Google search. [5]22. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (n.d.). MDPI. Retrieved from a Google search. [22]23. Ibuprofen Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved from a Google search. [6]24. Brompheniramine. (n.d.). PubChem. Retrieved from a Google search. [23]25. Mechanism of action of antiinflammatory drugs. (n.d.). PubMed. Retrieved from a Google search.
Sources
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacodynamics and pharmacokinetics of the profens: enantioselectivity, clinical implications, and special reference to S(+)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psecommunity.org [psecommunity.org]
- 6. ClinPGx [clinpgx.org]
- 7. bio-protocol.org [bio-protocol.org]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. Hot plate test - Wikipedia [en.wikipedia.org]
- 11. 2.7 The Hot-Plate Test [bio-protocol.org]
- 12. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 13. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hot plate test [panlab.com]
- 15. inotiv.com [inotiv.com]
- 16. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and evaluation of anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation properties of new 2-(4-isobutylphenyl)propanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Anti-inflammatory effect of pelubiprofen, 2-[4-(oxocyclohexylidenemethyl)-phenyl]propionic acid, mediated by dual suppression of COX activity and LPS-induced inflammatory gene expression via NF-κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Brompheniramine | C16H19BrN2 | CID 6834 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking 2-(4-Bromophenyl)propanoic acid Against Standard Profens
Introduction: Contextualizing a Novel Profen Analog
The arylpropionic acids, commonly known as "profens," are a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy.[1][2] Molecules like ibuprofen, naproxen, and ketoprofen are widely utilized for their analgesic, anti-inflammatory, and antipyretic properties.[2][3] Their therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of inflammatory prostaglandins.[4][5][6]
This guide focuses on 2-(4-Bromophenyl)propanoic acid, a structural analog of common profens, which serves as a valuable research compound and a scaffold for developing new chemical entities.[7] The strategic substitution of a bromophenyl group in place of other moieties (e.g., the isobutylphenyl group of ibuprofen) invites a systematic investigation into its pharmacological profile.[8] Understanding how this halogen substitution impacts physicochemical properties and, consequently, its interaction with COX-1 and COX-2 is crucial for drug development professionals. This document provides a framework and detailed experimental protocols for benchmarking this compound against established profens, offering insights into its potential therapeutic relevance and structure-activity relationships (SAR).
The Pharmacological Target: Cyclooxygenase (COX) Isoforms
NSAIDs exert their effects by interrupting the conversion of arachidonic acid into prostaglandins.[5][6] This process is catalyzed by two key enzyme isoforms:
-
COX-1: A constitutively expressed "housekeeping" enzyme found in most tissues. It is responsible for producing prostaglandins that protect the gastrointestinal mucosa and maintain renal function and platelet aggregation.[4][5]
-
COX-2: An inducible enzyme, its expression is significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[4][5] It is the primary source of prostaglandins that mediate inflammation, pain, and fever.[4]
The therapeutic, anti-inflammatory action of NSAIDs is largely due to COX-2 inhibition, while the common adverse effects, such as gastric irritation, are linked to the inhibition of COX-1.[9][10] Therefore, the relative selectivity of a compound for COX-2 over COX-1 is a critical parameter in assessing its potential safety profile.
Caption: Mechanism of action of profens on the COX pathway.
Physicochemical and Pharmacodynamic Profile Comparison
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | pKa (Acidic) | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| This compound | C9H9BrO2 | 229.07[11] | 2.6[11] | Predicted ~4.5 | To be determined | To be determined |
| Ibuprofen | C13H18O2 | 206.28[8] | 3.5[8] | 4.4 - 4.9 | 13 - 30 | 10 - 370 |
| Naproxen | C14H14O3 | 230.26 | 3.2 | 4.2 | 1.3 - 6.5 | 1.8 - 45 |
| Ketoprofen | C16H14O3 | 254.28[12] | 3.1[12] | 4.0 - 4.5 | 0.5 - 2.6 | 1.6 - 21 |
Note: IC50 values for profens can vary significantly based on assay conditions. The ranges provided are indicative values from various literature sources.
Experimental Protocols for Benchmarking
To objectively evaluate this compound, standardized and validated assays are essential. The following protocols provide a robust framework for determining its in vitro COX inhibitory activity and its in vivo anti-inflammatory efficacy.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Screening Assay
Rationale: This assay is the foundational step to determine the potency and selectivity of the test compound. A fluorometric or colorimetric assay kit provides a reliable and high-throughput method to measure the peroxidase activity of COX-1 and COX-2.[13][14] The inhibition of this activity correlates directly with the compound's ability to block the cyclooxygenase function.
Caption: Workflow for the in vitro COX inhibitor screening assay.
Step-by-Step Methodology: (Adapted from commercially available kits like those from Cayman Chemical or Assay Genie)[15][16][17]
-
Reagent Preparation:
-
Reconstitute ovine COX-1 and human recombinant COX-2 enzymes according to the manufacturer's instructions, keeping them on ice at all times.
-
Prepare the reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), and add co-factors such as Heme.
-
Prepare the fluorometric probe solution (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP).
-
Prepare a 10X stock solution of the test compound (this compound), reference profens (ibuprofen, naproxen), and a selective COX-2 inhibitor (e.g., Celecoxib) in a suitable solvent like DMSO. Perform serial dilutions to create a range of test concentrations.
-
-
Assay Plate Setup (96-well format):
-
100% Initial Activity Wells: Add 150 µL Assay Buffer, 10 µL Heme, 10 µL ADHP, 10 µL enzyme (COX-1 or COX-2), and 10 µL of the solvent (DMSO).
-
Inhibitor Wells: Add 150 µL Assay Buffer, 10 µL Heme, 10 µL ADHP, 10 µL enzyme (COX-1 or COX-2), and 10 µL of the diluted inhibitor.
-
Background Wells: Add 160 µL Assay Buffer, 10 µL Heme, 10 µL ADHP, and 10 µL of the solvent.
-
-
Reaction and Measurement:
-
Pre-incubate the plate for 10 minutes at 37°C. This allows the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the substrate, Arachidonic Acid, to all wells.
-
Immediately place the plate in a fluorometer and measure the fluorescence kinetically for 5-10 minutes at an Ex/Em of ~535/587 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Subtract the background rate from all other measurements.
-
Calculate the percent inhibition for each inhibitor concentration relative to the 100% initial activity control.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).
-
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay
Rationale: This is a classic and highly reproducible in vivo model for evaluating the acute anti-inflammatory activity of a compound.[18][19][20] The injection of carrageenan, a polysaccharide, into a rodent's paw induces a biphasic inflammatory response. The later phase (after 3 hours) is characterized by prostaglandin production mediated by COX-2.[18] A compound's ability to reduce the resulting paw swelling (edema) is a strong indicator of its potential clinical efficacy.
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
Step-by-Step Methodology: (Adapted from Winter et al., 1962)[19]
-
Animal Handling:
-
Use male Wistar rats (180-200 g). Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight with free access to water before the experiment.
-
-
Grouping and Dosing:
-
Randomly divide the rats into groups (n=6-8 per group).
-
Group I (Vehicle Control): Administer the vehicle (e.g., 0.5% carboxymethyl cellulose in saline).
-
Group II (Reference Drug): Administer a standard NSAID like Indomethacin or Diclofenac (e.g., 10 mg/kg).[21]
-
Group III, IV, V (Test Compound): Administer this compound at varying doses (e.g., 10, 30, 100 mg/kg).
-
Administer all treatments orally (p.o.) or intraperitoneally (i.p.).
-
-
Induction and Measurement:
-
At time t=0 (30-60 minutes after drug administration), measure the initial volume of the right hind paw of each rat using a digital plethysmometer.[19]
-
Immediately after the baseline measurement, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar tissue of the same paw.[21][22]
-
Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection. The peak inflammation is typically observed around the 3-4 hour mark.[21]
-
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the baseline paw volume (t=0) from the post-injection volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test) to determine significance.
-
Conclusion and Future Directions
This guide provides the essential theoretical background and practical, validated protocols to rigorously benchmark this compound against established profens. The in vitro COX inhibition assay will elucidate its potency and selectivity, offering direct insight into its molecular mechanism. The in vivo paw edema model will then validate whether this enzymatic inhibition translates into meaningful anti-inflammatory activity.
The data generated from these experiments will be invaluable for drug development professionals. A favorable profile—potent COX-2 inhibition with a high selectivity index and significant reduction of edema in vivo—would warrant further investigation, including pharmacokinetic studies, more extensive safety profiling, and exploration of other halogenated analogs to further refine the structure-activity relationship.
References
- Benchchem. (n.d.). Investigating Anti-Inflammatory Compounds in Carrageenan-Induced Paw Edema.
- Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
- Lecturio. (n.d.). Cox 1 vs Cox 2 Inhibitors (NSAIDs) [+Cheat Sheet].
- Duggan, K. C., et al. (2011). (R)-Profens are substrate-selective inhibitors of endocannabinoid oxygenation by COX-2.
- Walker, M. C. (2010).
- Bio-protocol. (n.d.). Carrageenan-Induced Paw Edema Test.
- Saeed, A., & Kamboj, P. (2011). Naproxen: An Update on Physicochemical, Analytical and Pharmacological Aspects.
- CymitQuimica. (n.d.). CAS 32454-35-6: 2-(4-Bromophenyl)-2-methylpropanoic acid.
- DVM360. (n.d.). NSAIDS: COX-1 and COX-2: What's the difference?.
- NCBI Bookshelf. (n.d.). COX Inhibitors. StatPearls.
- Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
- Sigma-Aldrich. (n.d.). 2-[4-(Bromomethyl)phenyl]propionic acid.
- Cayman Chemical. (n.d.). COX Inhibitor Screening Assay Kit.
- Dash, S. P., et al. (2015).
- PubChem - NIH. (n.d.). Naproxen.
- Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit.
- Al-Ishaq, R. K., et al. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents.
- PubChem - NIH. (n.d.). This compound.
- Reign Pharma Pvt. Ltd. (n.d.). 2-(4-bromophenyl)-2-methylpropanoic acid.
- PubChem - NIH. (n.d.). Ibuprofen.
- PubMed. (n.d.). Ester Prodrugs of Ketoprofen: Synthesis, In Vitro Stability, In Vivo Biological Evaluation and In Silico Comparative Docking Studies Against COX-1 and COX-2.
- MedCentral. (2014). Which NSAIDs Are Most Selective For COX-1 and COX-2?.
- The Naked Scientists. (2018). What's the Difference Between COX-2 Inhibitors and NSAIDs?.
- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
- ResearchGate. (n.d.).
- Blobaum, A. L., & Marnett, L. J. (2012).
- PMC - PubMed Central. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.
- PubChem - NIH. (n.d.). 2-(4-(Bromomethyl)phenyl)propionic Acid.
- ResearchGate. (2025). (R)
- ClinPGx. (n.d.). Ibuprofen Pathway, Pharmacodynamics.
- ResearchGate. (2025). (PDF)
- PubMed. (2004).
- Benchchem. (n.d.). Ketoprofen: A Comprehensive Guide to its Properties, Applications, and Benefits.
- Gavin Publishers. (2024). Clinical Pharmacology of Ketoprofen.
- PubChem - NIH. (n.d.). Ketoprofen.
- johronline. (n.d.).
- DergiPark. (2021). Structural Modification of Ibuprofen as new NSAIDs via DFT, Molecular Docking and Pharmacokinetics Studies.
- Wikipedia. (n.d.). Ibuprofen.
- BioCat GmbH. (n.d.). This compound.
- PubMed. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities.
- Benchchem. (n.d.). An In-depth Technical Guide on the Biological Activities of (S)-2-(4-Methylphenyl)propionic Acid and Its Derivatives.
- ResearchGate. (2020). (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.
- Taylor & Francis Online. (n.d.).
- ResearchGate. (n.d.). Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl)
- PubChem - NIH. (n.d.). 2-(4-Bromophenyl)sulfanyl-2-methylpropanoic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Ibuprofen - Wikipedia [en.wikipedia.org]
- 4. lecturio.com [lecturio.com]
- 5. dvm360.com [dvm360.com]
- 6. ClinPGx [clinpgx.org]
- 7. biocat.com [biocat.com]
- 8. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medcentral.com [medcentral.com]
- 10. allstarpainmanagement.com [allstarpainmanagement.com]
- 11. This compound | C9H9BrO2 | CID 521441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Ketoprofen | C16H14O3 | CID 3825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 14. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 15. assaygenie.com [assaygenie.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. interchim.fr [interchim.fr]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. inotiv.com [inotiv.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
A Senior Application Scientist's Guide to the Structural Activity Relationship of 2-(4-Bromophenyl)propanoic Acid Analogs
Introduction: The Profen Scaffold and the Quest for Specificity
The 2-arylpropanoic acids, commonly known as "profens," are a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Molecules like ibuprofen and naproxen are household names, valued for their ability to alleviate pain, fever, and inflammation.[2][3] Their therapeutic effects stem from the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins—hormone-like substances that mediate inflammatory responses.[3][4]
The COX enzyme exists in two primary isoforms: COX-1 and COX-2.[5][6] COX-1 is constitutively expressed and plays a vital role in protecting the gastric mucosa and maintaining kidney function.[5] In contrast, COX-2 is typically induced during an inflammatory response.[5] The gastrointestinal side effects often associated with traditional NSAIDs are largely due to the non-selective inhibition of COX-1.[5][6][7] This has driven a decades-long effort in medicinal chemistry to develop inhibitors that are selective for COX-2, aiming to retain anti-inflammatory efficacy while improving safety.[5][7][8]
This guide focuses on the structural activity relationship (SAR) of analogs based on the 2-(4-Bromophenyl)propanoic acid scaffold. By systematically dissecting this molecule and observing the biological consequences of its modification, we can derive fundamental principles that govern its interaction with the COX enzymes. This knowledge is invaluable for researchers and drug developers aiming to design next-generation anti-inflammatory agents with superior potency and selectivity.
Part 1: The Core Pharmacophore and Its Interrogators
The this compound structure contains three key motifs that are essential for its biological activity. Understanding the role of each is the first step in a rational SAR study.
-
The Carboxylic Acid Group: This acidic moiety is the primary interaction point with the COX active site. It forms a crucial ionic bond with a conserved arginine residue (Arg120 in COX-1, Arg513 in COX-2) at the head of the enzyme's active channel.
-
The α-Methyl Group and Stereocenter: The methyl group at the C2 position creates a chiral center. For the vast majority of profens, the (S)-enantiomer is the more biologically active form, as it orients the other substituents correctly for optimal binding within the COX channel.[4][9] The less active (R)-enantiomer can undergo in vivo metabolic inversion to the (S)-form.[10]
-
The 4-Bromophenyl Ring: This aromatic ring system engages with a hydrophobic region of the active site. The nature and position of the substituent on this ring are critical determinants of both potency and, most importantly, selectivity between COX-1 and COX-2.
Part 2: Experimental Workflow for SAR Elucidation
A robust SAR study requires a validated, systematic approach. The following workflow outlines the necessary steps from compound synthesis to biological evaluation. The causality behind these choices is critical: we select methods that are not only reliable but also directly inform our central question about the relationship between molecular structure and COX inhibition.
Caption: Workflow for a typical SAR study, from synthesis to biological data analysis.
Protocol 1: Synthesis of 2-Arylpropanoic Acid Analogs
A flexible method for synthesizing various 2-arylpropanoic acids involves a two-step, one-pot palladium-catalyzed process. This approach is efficient and allows for diverse aryl bromide starting materials.[11]
-
Heck Coupling: An appropriately substituted aryl bromide is coupled with ethylene gas in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a suitable phosphine ligand. This forms the corresponding styrene intermediate.
-
Hydroxycarbonylation: Without isolating the styrene, the reaction vessel is charged with carbon monoxide and a weak acid. The same palladium catalyst facilitates the addition of a carboxyl group to the double bond, regioselectively forming the desired 2-arylpropanoic acid.
-
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
-
Characterization: The structure and purity of each analog are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[12]
Self-Validation Check: This protocol's trustworthiness comes from the rigorous analytical characterization at the end. An analog is only advanced to biological screening if its spectral data unequivocally matches the intended structure and indicates high purity (>95%).
Protocol 2: In Vitro COX Inhibition Assay (Colorimetric)
This assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic probe, allowing for a quantitative measure of enzyme inhibition. This method is chosen for its robustness and suitability for high-throughput screening.[13][14]
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Dilute ovine COX-1 and human recombinant COX-2 enzymes to their working concentrations in ice-cold Assay Buffer.
-
Prepare solutions of co-factors (e.g., Heme) and the colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
-
Plate Setup (96-well plate):
-
100% Activity Wells (Control): 150 µL Assay Buffer, 10 µL Heme, 10 µL of either COX-1 or COX-2 enzyme.
-
Inhibitor Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL of enzyme, and 10 µL of the test analog (dissolved in DMSO and diluted to various concentrations).
-
Background Wells: 160 µL Assay Buffer, 10 µL Heme (no enzyme).
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitors to bind to the enzymes.
-
Reaction Initiation: Add 10 µL of arachidonic acid solution to all wells to start the reaction.
-
Measurement: Immediately read the absorbance at 590 nm in a kinetic mode for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance curve).
-
Determine the percent inhibition for each analog concentration relative to the DMSO control.
-
Plot percent inhibition versus log[Inhibitor] and fit the curve to a dose-response model to calculate the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).[15]
-
Self-Validation Check: Each plate includes positive controls (known selective inhibitors for COX-1 and COX-2, like SC-560 and Celecoxib, respectively) and negative controls (DMSO vehicle).[16][17] The assay is considered valid only if the IC₅₀ values for the controls fall within their expected ranges.
Part 3: Comparative Analysis of Structural Modifications
Using the this compound scaffold as our baseline, we can now compare the effects of systematic structural changes on COX inhibition. The data presented below is a synthesis of trends observed across the profen class.
| Compound ID | R (para-substituent) | R' (Acid Moiety) | Stereocenter | IC₅₀ COX-1 (µM) | IC₅₀ COX-2 (µM) | Selectivity Index (COX-1/COX-2) |
| 1 (Baseline) | -Br | -COOH | Racemic | 15.5 | 2.5 | 6.2 |
| 2 | -Br | -COOH | (S) | 7.8 | 1.2 | 6.5 |
| 3 | -Br | -COOH | (R) | >100 | >50 | - |
| 4 | -Br | -COOCH₃ | Racemic | >200 | >100 | - |
| 5 | -Cl | -COOH | Racemic | 12.1 | 1.9 | 6.4 |
| 6 | -I | -COOH | Racemic | 25.3 | 4.1 | 6.2 |
| 7 (Ibuprofen) | -CH₂(CH₃)₂ | -COOH | Racemic | 5.0 | 10.0 | 0.5 |
| 8 (Celecoxib) | N/A | N/A | N/A | 13.0 | 0.05 | 260 |
(Note: Data is illustrative, compiled from typical profen SAR trends for comparative purposes. Celecoxib is a non-profen diarylheterocycle shown for comparison of a highly selective inhibitor.)[7][14]
Analysis of Key Modifications
-
Stereochemistry at the α-Carbon (Compound 2 vs. 3):
-
Observation: The (S)-enantiomer (2 ) is significantly more potent against both COX-1 and COX-2 than the (R)-enantiomer (3 ). This is a classic feature of profen-type NSAIDs.[10]
-
Mechanistic Insight: The stereochemistry at this position is critical for the correct orientation of the aryl ring within the hydrophobic channel of the enzyme. The (S)-configuration allows for deeper penetration and more favorable interactions, while the (R)-configuration leads to a steric clash, preventing effective binding.
-
-
Modification of the Carboxylic Acid (Compound 4):
-
Observation: Converting the carboxylic acid to its methyl ester (4 ) abolishes inhibitory activity.
-
Mechanistic Insight: This confirms the essential role of the carboxylate anion in forming the salt bridge with the key arginine residue at the entrance of the COX active site. Without this ionic anchor, the molecule cannot bind with high affinity.
-
-
Varying the para-Substituent (Compounds 5, 6, 7):
-
Observation: Changing the bromo group to a chloro group (5 ) results in a slight increase in potency, while an iodo group (6 ) slightly decreases it. A more dramatic change is seen with an isobutyl group (7 , Ibuprofen), which maintains good potency but flips the selectivity slightly in favor of COX-1.
-
Mechanistic Insight: The COX-2 active site is slightly larger and has a side pocket not present in COX-1. While smaller halogens can fit into the primary hydrophobic channel of both isoforms, larger, bulkier groups are thought to interact with this COX-2-specific side pocket. Selective COX-2 inhibitors like Celecoxib (8 ) have structures specifically designed to occupy this side pocket, leading to high selectivity ratios.[8] The simple halogen and isobutyl groups on the profen scaffold are not optimized to fully exploit this difference, resulting in modest or non-existent COX-2 selectivity.
-
Caption: Simplified model of profen binding in the COX active site.
Conclusion and Future Directions
The structural activity relationship of this compound analogs clearly demonstrates the foundational principles of NSAID design. The carboxylic acid is an indispensable anchor, and the (S)-stereochemistry is paramount for potent inhibition.
The exploration of the para-substituent reveals the most critical challenge and opportunity in this chemical space: achieving COX-2 selectivity. While simple modifications to the phenyl ring on the profen scaffold do not impart significant selectivity, they provide a clear rationale for the design of more complex inhibitors. Future research should focus on attaching larger, more functionalized groups at the para-position, designed specifically to occupy the COX-2 side pocket. This strategy, which led to the development of the "coxib" class, remains the most viable path toward creating highly selective and potentially safer anti-inflammatory drugs.[18][19]
References
-
Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Journal of Pharmacology and Pharmaceutical Sciences. [Link]
-
Vane, J. R. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American journal of medicine. [Link]
-
Dr.Oracle. (2025). What is the mechanism of action (MOA) of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids?. Dr.Oracle. [Link]
-
Goyal, R., & Jialal, I. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). In StatPearls. StatPearls Publishing. [Link]
-
Better Health Channel. (n.d.). Medications - non-steroidal anti-inflammatory drugs. Better Health Channel. [Link]
-
Jiao, J., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of visualized experiments : JoVE. [Link]
-
Al-Ishaq, R. K., et al. (2016). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Anti-cancer agents in medicinal chemistry. [Link]
-
Kumar, A., et al. (2017). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Indo American Journal of Pharmaceutical Sciences. [Link]
-
Tracy, T. S., & Hall, S. D. (1992). Ibuprofen stereochemistry: double-the-trouble?. Journal of clinical pharmacology. [Link]
-
Yilmaz, I., et al. (2020). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Schranck, J., et al. (2012). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Molecules. [Link]
-
Vasincu, I., et al. (2013). New derivatives of aryl-propionic acid. Synthesis and biological evaluation. Revista medico-chirurgicala a Societatii de Medici si Naturalisti din Iasi. [Link]
-
Gouda, A. M., et al. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Bioorganic chemistry. [Link]
-
Wikipedia. (n.d.). Ibuprofen. Wikipedia. [Link]
-
Blogs@NTU. (2018). Stereochemistry in Pharmaceuticals: Beyond the shape of the pill. Blogs@NTU. [Link]
-
SlidePlayer. (n.d.). stereochemistry and biological activity of drugs. SlidePlayer. [Link]
-
Hutt, A. J., & Caldwell, J. (1983). The Importance of Stereochemistry in the Clinical Pharmacokinetics of the 2-Arylpropionic Acid Non-Steroidal Anti-Inflammatory Drugs. Clinical Pharmacokinetics. [Link]
-
Bruno, G., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry. [Link]
-
Guller, A. E., et al. (2024). Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review. Current medicinal chemistry. [Link]
-
Hayashi, S., et al. (2012). Novel Acid-Type cyclooxygenase-2 Inhibitors: Design, Synthesis, and Structure-Activity Relationship for Anti-Inflammatory Drug. European journal of medicinal chemistry. [Link]
-
Kalgutkar, A. S., et al. (2000). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current medicinal chemistry. [Link]
-
Migliore, M., et al. (2016). Potent multitarget FAAH-COX inhibitors: Design and structure-activity relationship studies. Bioorganic & medicinal chemistry. [Link]
Sources
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Medications - non-steroidal anti-inflammatory drugs | Better Health Channel [betterhealth.vic.gov.au]
- 4. Ibuprofen - Wikipedia [en.wikipedia.org]
- 5. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereochemistry in Pharmaceuticals: Beyond the shape of the pill | Stereochemistry [blogs.ntu.edu.sg]
- 10. Ibuprofen stereochemistry: double-the-trouble? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 15. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel acid-type cyclooxygenase-2 inhibitors: Design, synthesis, and structure-activity relationship for anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of 2-(4-Bromophenyl)propanoic Acid and its Derivatives
This guide provides an in-depth technical comparison of the cross-reactivity profiles of 2-(4-bromophenyl)propanoic acid and its derivatives. As a member of the 2-arylpropionic acid (profen) family of non-steroidal anti-inflammatory drugs (NSAIDs), its biological activity is intrinsically linked to its interaction with cyclooxygenase (COX) enzymes. Understanding the selectivity of these compounds for COX isoforms is paramount for predicting their therapeutic efficacy and potential adverse effects. This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and actionable experimental protocols to guide discovery and development efforts.
Introduction: The Profen Scaffold and the Significance of Cross-Reactivity
This compound is a scaffold molecule belonging to the "profen" class of NSAIDs, a group that includes widely-used drugs like ibuprofen and naproxen.[1][2] The primary mechanism of action for this class is the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of the inflammatory cascade.[2][3][4] However, the therapeutic utility of any NSAID is defined by its relative inhibition of the two main COX isoforms: COX-1 and COX-2.
Cross-reactivity within the NSAID class is a critical consideration. It is most often a pharmacological phenomenon based on this shared mechanism of action, rather than a true immunological reaction.[2][5][6] An individual sensitive to one NSAID that strongly inhibits the COX-1 enzyme is likely to be intolerant to other NSAIDs with a similar inhibition profile.[2] Therefore, characterizing the COX-1 versus COX-2 selectivity of novel derivatives of this compound is a foundational step in drug development, directly informing the compound's potential for both therapeutic benefit and mechanism-based side effects, such as gastrointestinal toxicity.[7]
The Central Mechanism: Differentiated Roles of COX-1 and COX-2
The therapeutic and adverse effects of NSAIDs are almost entirely dictated by their differential inhibition of COX-1 and COX-2. These enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are powerful lipid mediators.[8]
-
Cyclooxygenase-1 (COX-1): This isoform is constitutively expressed in most tissues, including the stomach, intestines, kidneys, and platelets. It plays a vital homeostatic role, producing prostaglandins that protect the gastric mucosa, maintain renal blood flow, and support platelet aggregation. Inhibition of COX-1 is therefore strongly associated with the common side effects of NSAIDs, particularly gastrointestinal complications.[7]
-
Cyclooxygenase-2 (COX-2): In contrast, COX-2 is typically undetectable in most tissues. Its expression is induced by inflammatory stimuli such as cytokines and endotoxins at sites of inflammation.[7] Prostaglandins produced by COX-2 are major contributors to the classic signs of inflammation: pain, fever, and swelling.
Consequently, the ideal anti-inflammatory agent would selectively inhibit COX-2 while sparing COX-1 activity, thereby maximizing therapeutic effects while minimizing mechanism-based toxicity. The ratio of COX-1 to COX-2 inhibition is the key determinant of a compound's safety and tolerability profile.
Caption: The Cyclooxygenase (COX) signaling pathway.
Experimental Framework for Assessing Cross-Reactivity and Selectivity
To objectively compare the cross-reactivity profile of this compound derivatives, a systematic, multi-tiered experimental approach is required. The primary goal is to determine the 50% inhibitory concentration (IC50) for both COX-1 and COX-2, from which a selectivity index can be calculated.
Caption: Tiered workflow for assessing COX selectivity.
Protocol: Human Whole Blood Assay for COX-1/COX-2 Selectivity
The human whole blood assay is considered a highly reliable in vitro system because it closely mimics the in vivo physiological environment, minimizing artifacts from cell separation and allowing for intact cell-cell interactions.[9] This protocol provides a self-validating system for determining isoform-specific inhibition.
Rationale: This assay leverages the natural separation of COX isoforms in blood cells. COX-1 is the primary isoform in platelets, responsible for producing thromboxane B2 (TXB2). COX-2 is induced in monocytes by lipopolysaccharide (LPS) stimulation, leading to the production of prostaglandin E2 (PGE2). By measuring these distinct products, we can simultaneously assess a compound's effect on both enzymes.
Materials:
-
Freshly drawn human blood (heparinized)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Lipopolysaccharide (LPS) from E. coli
-
Calcium Ionophore (A23187)
-
Enzyme-linked immunosorbent assay (ELISA) kits for TXB2 and PGE2
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Centrifuge
Step-by-Step Methodology:
-
Preparation: Aliquot 500 µL of heparinized human whole blood into wells of a 96-well plate. Prepare serial dilutions of the test compounds in DMSO.
-
COX-2 Inhibition Assay:
-
Add 1 µL of the test compound dilutions or vehicle (DMSO) to the blood samples.
-
Add LPS to a final concentration of 10 µg/mL to induce COX-2 expression.
-
Incubate the plate for 24 hours at 37°C.
-
After incubation, centrifuge the plate to pellet the blood cells.
-
Collect the plasma supernatant and store at -80°C until analysis.
-
Quantify the concentration of PGE2 in the plasma using a specific ELISA kit according to the manufacturer's instructions.
-
-
COX-1 Inhibition Assay:
-
In a separate plate, add 1 µL of the same test compound dilutions or vehicle to fresh blood samples.
-
Incubate for 1 hour at 37°C to allow for compound binding.
-
Add calcium ionophore A23187 to stimulate platelet activation and subsequent TXB2 production via COX-1.
-
Incubate for 30 minutes at 37°C.
-
Centrifuge the plate, collect the plasma, and store at -80°C.
-
Quantify the concentration of TXB2 in the plasma using a specific ELISA kit.
-
-
Data Analysis:
-
For each compound, plot the concentration against the percentage inhibition of PGE2 (COX-2) and TXB2 (COX-1) production relative to the vehicle control.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value for each isoform.
-
Calculate the COX-2 Selectivity Index as the ratio: IC50 (COX-1) / IC50 (COX-2) .
-
Comparative Data Analysis: Structure-Selectivity Relationships
A key strategy in medicinal chemistry is the use of bioisosteric replacement to modulate the physicochemical and pharmacological properties of a lead compound.[10][11] The carboxylic acid moiety of profens is a common target for such modification.[12] The following table presents hypothetical, yet plausible, data for this compound and two derivatives where the carboxylic acid has been replaced with common bioisosteres: a tetrazole and an acyl sulfonamide.
| Compound ID | Structure Modification | IC50 COX-1 (nM) | IC50 COX-2 (nM) | Selectivity Index (COX-1/COX-2) | Predicted Cross-Reactivity Profile |
| Parent-01 | Carboxylic Acid (Reference) | 150 | 750 | 0.2 | High (Non-selective) |
| Deriv-T02 | Tetrazole Bioisostere | 800 | 80 | 10 | Moderate (Preferential COX-2) |
| Deriv-S03 | Acyl Sulfonamide Bioisostere | 5000 | 50 | 100 | Low (Highly Selective COX-2) |
Interpretation of Data:
-
Parent-01 (Reference): With a low selectivity index (<1), this compound is a non-selective COX inhibitor, potently inhibiting COX-1. It would be predicted to have a high likelihood of pharmacological cross-reactivity with other traditional NSAIDs and a significant risk of gastrointestinal side effects.[7]
-
Deriv-T02 (Tetrazole): Replacing the carboxylic acid with a tetrazole, a well-known bioisostere, has shifted the selectivity profile.[11][13] With a selectivity index of 10, this compound is a preferential COX-2 inhibitor. It would likely be tolerated by many patients with hypersensitivity to non-selective NSAIDs, though some cross-reactivity may still occur at higher doses.[6]
-
Deriv-S03 (Acyl Sulfonamide): This modification results in a highly selective COX-2 inhibitor (selectivity index > 50). Such a compound is expected to have a very low risk of pharmacological cross-reactivity and should be well-tolerated by individuals with hypersensitivity to traditional NSAIDs.[6] This highlights how targeted structural modifications can fundamentally alter a compound's biological profile.
Conclusion for the Drug Development Professional
The evaluation of cross-reactivity for any new NSAID candidate is not merely a regulatory hurdle but a core component of defining its therapeutic potential. For derivatives of this compound, the guiding principle is the modulation of selectivity between COX-1 and COX-2.
This guide demonstrates that by employing robust, physiologically relevant assays like the human whole blood assay, a clear and quantitative measure of COX selectivity can be established. The data derived from these studies are critical for:
-
Candidate Selection: Prioritizing derivatives with higher COX-2 selectivity indices to improve the safety profile.
-
Predictive Toxicology: Using the COX-1 IC50 value as a direct indicator of potential gastrointestinal and renal adverse effects.
-
Clinical Strategy: Informing patient selection for clinical trials and predicting which patient populations (e.g., those with a history of NSAID intolerance) might benefit most from a novel, selective agent.
Strategic modifications, such as the bioisosteric replacement of the carboxylic acid moiety, represent a proven tactic for optimizing this selectivity. By systematically applying the principles and protocols outlined herein, research and development teams can efficiently characterize their compounds and make data-driven decisions to advance the most promising candidates with the highest probability of clinical success.
References
- Rowlinson, S. W., Crews, B. C., & Marnett, L. J. (2003). In vitro assays for cyclooxygenase activity and inhibitor characterization. Prostaglandins & other lipid mediators.
- Riendeau, D., Percival, M. D., & Brideau, C. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology.
- ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.
- Warner, T. D., Giuliano, F., Vojnovic, I., Bukasa, A., Mitchell, J. A., & Vane, J. R. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis. Proceedings of the National Academy of Sciences, 96(13), 7563–7568.
- ResearchGate. (n.d.). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors.
- Gümüş, M., Ceylan, Ş., & Gürbüz, M. (2018). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1256–1268.
- Jeffries, W., & Kalb, R. (2015). Should patients with a history of NSAID sensitivity avoid all NSAIDs? MedCentral.
- Google Patents. (n.d.). CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.
- Nettis, E., & Colanardi, M. C. (2011). Cross-Reactive Reactions to Nonsteroidal Anti-Inflammatory Drugs. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 10(1), 63-71.
- Google Patents. (n.d.). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- Google Patents. (n.d.). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- Lee, J. H., Park, K. H., & Lee, J. (2022). Cross‐Reactive NSAID Hypersensitivity: Clinical Findings From Aspirin Provocation and Alternative Drug Challenge Testing. Clinical Pharmacology & Therapeutics.
- BioCat GmbH. (n.d.). This compound.
- Macy, E., & Poon, K. Y. (2019). Cross-reactivity and tolerability of celecoxib in adult patients with NSAID hypersensitivity. The Journal of Allergy and Clinical Immunology: In Practice, 7(3), 1055-1056.
- WuXi AppTec. (n.d.). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
- de Souza, A. S., & de L. Moreira, D. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. ChemMedChem, 17(10), e202200055.
- BenchChem. (n.d.). Cross-Reactivity Profile of (S)-2-(4-Methylphenyl)propionic Acid: A Comparative Guide.
- Cambridge MedChem Consulting. (2022). Acid Bioisosteres.
- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Annual Reports in Medicinal Chemistry (Vol. 51, pp. 203-253). Academic Press.
Sources
- 1. medcentral.com [medcentral.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 5. benthamscience.com [benthamscience.com]
- 6. Cross-reactivity and tolerability of celecoxib in adult patients with NSAID hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. drughunter.com [drughunter.com]
- 11. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(4-Bromophenyl)propanoic Acid
This document provides essential, procedural guidance for the safe handling and disposal of 2-(4-Bromophenyl)propanoic acid. As a brominated organic compound with notable hazardous properties, adherence to stringent disposal protocols is not merely a matter of regulatory compliance but a critical component of laboratory safety and environmental stewardship. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights that go beyond basic checklists to ensure a self-validating system of safety.
Core Hazard Identification and Risk Assessment
Understanding the specific risks associated with this compound is the foundation of its safe management. The primary hazards are not acute reactivity or flammability, but rather its effects on human health upon contact or ingestion. This compound is classified under the Globally Harmonized System (GHS) with several key hazard statements.[1][2]
The causality behind these classifications is its ability to cause irritation and damage to tissues. As a corrosive solid, it can cause severe skin burns and eye damage upon direct contact.[3] Inhalation of dust can lead to respiratory tract irritation.[1][2] These properties dictate the stringent need for the personal protective equipment and handling procedures outlined below.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | GHS Code | Description | Source(s) |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1][2] |
| Skin Corrosion/Irritation | H314 / H315 | Causes severe skin burns and eye damage / Causes skin irritation | [1][3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][2] |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation |[1][2] |
Essential Personal Protective Equipment (PPE) and Handling
Given the identified hazards, a robust PPE protocol is non-negotiable. The selection of PPE is a direct countermeasure to the risks of chemical burns, eye damage, and respiratory irritation.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact, which can cause severe burns and irritation.[3][4] |
| Eye/Face Protection | Safety glasses with side-shields and a face shield. | To protect against dust particles and splashes, preventing serious eye damage.[3][4] |
| Body Protection | A lab coat or a complete chemical-protective suit. | To protect skin on the arms and body from accidental contact.[4] |
| Respiratory Protection | NIOSH/MSHA-approved respirator. | Required when handling the powder outside of a fume hood or if dust generation is likely.[4][5] |
Core Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.[3][6]
-
Dust Mitigation: Avoid any actions that generate dust. Use techniques like carefully scooping instead of pouring, and handle containers gently.[3]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[3]
Waste Characterization, Segregation, and Storage
Proper disposal begins with correct waste characterization. This compound is a halogenated organic solid . This classification is critical because halogenated waste streams require specific disposal methods, typically high-temperature incineration, to prevent the formation and release of toxic and corrosive byproducts like hydrogen bromide.[7][8]
The Causality of Segregation: Mixing halogenated waste with non-halogenated organic solvents contaminates the entire container, making it unsuitable for solvent recovery or fuel blending and significantly increasing disposal costs and complexity.[8]
Procedure for Segregation and Storage:
-
Identify as Hazardous Waste: All this compound waste, including grossly contaminated items (e.g., weigh boats, gloves), must be treated as hazardous waste.[9][10]
-
Select a Compatible Container: Use a clearly marked, leak-proof container with a secure screw-top lid. The container must be made of a material compatible with the chemical.[11]
-
Designate the Waste Stream: This waste must be collected in a container designated exclusively for "Halogenated Organic Solids." [7] Never mix it with:
-
Non-halogenated organic waste.
-
Aqueous waste (acids or bases).
-
Strong oxidizing agents.[6]
-
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA.[11][12] This area must be at or near the point of generation, under the control of laboratory personnel, and inspected weekly for leaks.[11]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for the final containment and disposal of this compound waste.
-
Don Appropriate PPE: Before handling any waste, put on all required PPE as detailed in Table 2.
-
Prepare the Waste Container:
-
Obtain a designated "Halogenated Organic Solid Waste" container.
-
Ensure it is clean, dry, and in good condition.
-
-
Label the Container: Affix a hazardous waste tag to the container before adding any waste. The label must, at a minimum, include:
-
Transfer the Waste:
-
Carefully transfer the solid waste into the prepared container, minimizing dust generation.
-
This includes the pure chemical residue and any disposables (gloves, weigh paper, contaminated paper towels) used during handling.
-
-
Secure and Store:
-
Securely fasten the lid on the container.
-
Wipe the exterior of the container to remove any external contamination.
-
Place the container in the designated SAA for halogenated waste.[11]
-
-
Arrange for Final Disposal:
-
Once the container is full or has been in the SAA for the maximum allowed time (per institutional policy, often up to one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[10][11]
-
Disposal must be conducted through an approved and licensed hazardous waste disposal facility.[6][13]
-
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and prevent contamination.
-
Evacuate and Alert: Immediately alert others in the area. If the spill is large or in a poorly ventilated space, evacuate the laboratory.
-
Don PPE: Before attempting cleanup, don the full PPE listed in Table 2, including respiratory protection.
-
Control Dust and Ventilate: Ensure the area is well-ventilated.[4] Avoid any actions that could aerosolize the dust.
-
Use Dry Cleanup Methods:
-
Package and Label: Place all cleanup materials into a "Halogenated Organic Solid Waste" container, seal it, and label it as hazardous waste detailing the contents of the spill.
-
Decontaminate: Clean the spill area with an appropriate solvent (as recommended by your EHS office) and paper towels, placing the used towels in the waste container.
-
Report: Report the incident to your laboratory supervisor and EHS office.
Disposal Decision Workflow
This diagram illustrates the logical pathway for managing this compound from generation to final disposal coordination.
Caption: Disposal workflow for this compound.
Regulatory Context
In the United States, the disposal of chemical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10][14] This framework mandates that generators of hazardous waste are responsible for its management from "cradle to grave." Your institution's EHS department implements federal and state regulations, providing the specific operational plans and resources necessary for compliance. Always defer to your local EHS guidelines as the ultimate authority.
References
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
How to Dispose of Chemical Waste. Case Western Reserve University Environmental Health and Safety. [Link]
-
What is bromine and what are the safe disposal and recycling methods? Ideal Response. [Link]
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
This compound Hazard Summary. PubChem, National Center for Biotechnology Information. [Link]
-
Hazardous Waste Segregation Guidelines. Bucknell University. [Link]
-
Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste Reduction. Oklahoma State University Environmental Health and Safety. [Link]
Sources
- 1. This compound | C9H9BrO2 | CID 521441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. bucknell.edu [bucknell.edu]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. fishersci.com [fishersci.com]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 2-(4-Bromophenyl)propanoic Acid
This guide provides essential, immediate safety and logistical information for the proper handling of 2-(4-Bromophenyl)propanoic acid. As your partner in research, we are committed to providing value beyond the product itself, ensuring your safety and the integrity of your work. This document is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance to directly answer your operational questions.
Hazard Identification and Risk Assessment
This compound and structurally similar compounds are classified as hazardous. The primary risks associated with this chemical include:
-
Skin Corrosion/Irritation: Causes skin irritation, and in some cases, severe burns.[1][2][3]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye damage.[1][2][3][4][5]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[3][4][5]
A thorough risk assessment should be conducted before commencing any work with this compound, considering the quantities being used and the nature of the experimental procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure. The selection of PPE should be based on a comprehensive risk assessment of the specific laboratory procedures being performed.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Tight-sealing, chemical splash-resistant safety goggles are required.[7] A face shield should be worn in situations where there is a significant risk of splashing.[3][7] |
| Hand Protection | Chemical-Resistant Gloves | Wear protective gloves.[1][3][4][5][8] Disposable nitrile gloves provide good short-term protection. Always inspect gloves for any signs of degradation or puncture before use and employ proper removal techniques to avoid skin contact.[3][7] |
| Body Protection | Laboratory Coat | A laboratory coat is the minimum requirement and should be fully buttoned with the sleeves rolled down to cover as much skin as possible.[1][7] For procedures with a higher risk of splashes, a chemical-resistant apron or coveralls should be considered.[9] |
| Respiratory Protection | Respirator | Not typically required when working in a well-ventilated area or a chemical fume hood.[7] If dust generation is unavoidable or ventilation is inadequate, a NIOSH/MSHA-approved respirator should be used.[3][7] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to proper handling techniques is crucial for minimizing exposure and maintaining a safe laboratory environment.
Preparation:
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][4][7]
-
PPE Donning: Before handling the chemical, put on all required PPE as specified in the table above.
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[5]
Handling:
-
Container Inspection: Before use, carefully inspect the container for any signs of damage or leaks.
-
Dispensing: When transferring the solid, use a scoop or spatula to avoid generating dust.[1] If there is a risk of dust formation, a respirator should be worn.
-
Avoid Contact: Prevent all personal contact with the substance, including inhalation of dust.[1] Do not eat, drink, or smoke in the handling area.[1][5][8]
-
Container Sealing: Keep the container securely sealed when not in use to prevent contamination and accidental spills.[1][5]
Post-Handling:
-
Decontamination: Thoroughly wash your hands and any exposed skin with soap and water after handling.[1][4][5]
-
Clothing: If your clothing becomes contaminated, remove it immediately and launder it separately before reuse.[1]
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure or spill, immediate and appropriate action is critical.
First-Aid Measures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, also under the eyelids.[5][10] Remove contact lenses if present and easy to do.[1][4][5] Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][5] Remove all contaminated clothing.[1] If skin irritation persists, seek medical attention.[5]
-
Inhalation: Move the person to fresh air.[1][4][5] If breathing is difficult, provide oxygen.[7] Seek medical attention if symptoms occur.[5]
-
Ingestion: Do NOT induce vomiting.[1] Clean the mouth with water and drink plenty of water afterwards.[5] Call a physician or poison control center immediately.[5]
Spill Response Workflow:
In the event of a spill, follow this structured response plan to ensure safety and proper cleanup.
Caption: Workflow for a safe and effective chemical spill response.
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix waste containing this chemical with other waste streams.
-
Containerization: Place all contaminated materials (including gloves, absorbent materials from spills, and empty containers) into a suitable, labeled, and sealed container for hazardous waste.[1]
-
Labeling: Clearly label the waste container with the chemical name and associated hazards.
-
Disposal: Dispose of the hazardous waste through an authorized waste disposal company, following all local, state, and federal regulations.[1][4][5] Do not dispose of it down the drain or in regular trash.[3][6]
By adhering to these guidelines, you can ensure a safe laboratory environment for yourself and your colleagues while maintaining the integrity of your research.
References
- Apollo Scientific. (2022, May 15). 2-[4-(Bromomethyl)
- Thermo Fisher Scientific. (2025, December 21). 2-[4-(Bromomethyl)
- TCI Chemicals. 2-(4-Bromophenyl)
- Fisher Scientific. (2025, December 25). 3-(2-Bromophenyl)
- CymitQuimica. (2025, December 24). bromophenyl)
- New Jersey Department of Health. Hazardous Substance Fact Sheet: Propionic Acid.
- MedChemExpress. (2023, July 27). (S)-2-(3-Bromophenyl)
- BenchChem. (2025). Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 3-(3-Hydroxyphenyl)propionic Acid.
- CHEMM. Personal Protective Equipment (PPE).
- MedChemExpress. (2025, December 23). 3-(4-Bromophenyl)
- Sigma-Aldrich. (2024, September 6).
- GOV.UK. (2024, October 10).
- Florida State University Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 2-(4-Bromophenyl)-2-methylpropanoic Acid | 32454-35-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. safety.fsu.edu [safety.fsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
